Technical Documentation Center

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone
  • CAS: 898785-12-1

Core Science & Biosynthesis

Foundational

Strategic Utilization of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in Advanced Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. (2-Chloro-pyridin-4-yl)-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of starting materials dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) has emerged as a highly versatile, bifunctional scaffold[1]. By marrying the electrophilic reactivity of a 2-chloropyridine core with the conformational rigidity and metabolic stability of a cyclopropyl ketone, this molecule serves as a critical node in the synthesis of targeted therapeutics, particularly ATP-competitive kinase inhibitors[2]. This whitepaper deconstructs the physicochemical properties, pharmacophoric rationale, and validated synthetic workflows associated with this pivotal building block.

Structural & Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is essential for predicting its behavior in complex synthetic environments. The low molecular weight and specific topology of this compound ensure high ligand efficiency when incorporated into larger drug molecules[1].

Table 1: Physicochemical Data & Design Relevance
ParameterValueCausality / Relevance to Drug Design
IUPAC Name (2-chloropyridin-4-yl)(cyclopropyl)methanoneAccurately describes the bifunctional topology.
CAS Number 898785-12-1Essential for regulatory tracking and sourcing[1].
Molecular Formula C9H8ClNOLow molecular weight (181.62 g/mol ) preserves mass budget for further elaboration[1].
Predicted Boiling Point 318.1 ± 27.0 °CHigh thermal stability allows for aggressive heating during SNAr reactions without decomposition[3].
Predicted Density 1.341 ± 0.06 g/cm³Reflects dense molecular packing driven by the rigid cyclopropyl ring[3].

Pharmacophore Rationale in Drug Design

The selection of (2-chloro-pyridin-4-yl)-cyclopropyl-methanone is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements in medicinal chemistry.

  • The 2-Chloropyridine Handle: The electronegative nitrogen atom in the pyridine ring depletes electron density from the ortho (C2) and para (C4) positions. The presence of the electron-withdrawing chlorine atom at C2 establishes a highly electrophilic center. This primes the molecule for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, allowing for rapid diversification of the hinge-binding motif.

  • The Cyclopropyl Ketone Moiety: Cyclopropyl groups are uniquely valuable in drug design. They offer the lipophilicity of an aliphatic chain but restrict conformational flexibility, locking the resulting drug into its bioactive conformation. Furthermore, the cyclopropyl ring lacks the vulnerable benzylic/allylic C-H bonds found in linear alkyl chains, drastically improving the metabolic stability (half-life) of the final drug against cytochrome P450-mediated oxidation.

Validated Synthetic Workflows

To harness the bifunctional nature of this scaffold, researchers typically employ divergent synthetic strategies. The protocols below have been engineered as self-validating systems, ensuring thermodynamic control and high fidelity.

G Core (2-Chloro-pyridin-4-yl) -cyclopropyl-methanone SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amine/Base, 120°C CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling Pd cat., Boronic Acid ReductiveAmination Reductive Amination Core->ReductiveAmination Amine, NaBH(OAc)3 SNAr_Prod 2-Amino-pyridin-4-yl Derivatives SNAr->SNAr_Prod Cross_Prod 2-Aryl-pyridin-4-yl Derivatives CrossCoupling->Cross_Prod RedAm_Prod Cyclopropyl-methylamine Derivatives ReductiveAmination->RedAm_Prod

Divergent synthetic pathways from the (2-chloropyridin-4-yl)(cyclopropyl)methanone core scaffold.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-chlorine with an amine nucleophile to generate a substituted 2-aminopyridine.

  • Reaction Setup: Combine (2-chloropyridin-4-yl)(cyclopropyl)methanone (1.0 equiv) and the target primary/secondary amine (1.5 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the HCl byproduct generated during the substitution, driving the thermodynamic equilibrium forward without competing with the amine for the electrophilic C2 center.

  • Thermal Activation: Heat the mixture to 120 °C for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete only when the starting material peak (m/z 182 [M+H]+) is entirely consumed, and the product mass dominates the chromatogram.

  • Isolation: Quench with water, extract with Ethyl Acetate, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination

Objective: Convert the cyclopropyl ketone into a sterically hindered secondary or tertiary amine.

  • Imine Condensation: Dissolve the ketone (1.0 equiv) and primary amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Titanium(IV) isopropoxide (2.0 equiv).

    • Causality: The adjacent cyclopropyl ring creates immense steric bulk, making the ketone highly resistant to standard condensation. Ti(OiPr)4 acts as a potent Lewis acid and water scavenger, forcing the thermodynamically challenging formation of the transient imine.

  • Validation of Intermediate: Stir at room temperature for 12 hours. Validate intermediate formation by FTIR, observing the disappearance of the carbonyl stretch (~1700 cm⁻¹) and the appearance of the imine stretch (~1650 cm⁻¹).

  • Selective Reduction: Cool the vessel to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) in portions.

    • Causality: NaBH(OAc)3 is a mild, sterically bulky hydride donor. It selectively reduces the activated iminium species without prematurely reducing any unreacted starting ketone into a secondary alcohol.

  • Quench: Quench with saturated aqueous NaHCO3 to hydrolyze the titanium salts, filter through Celite, and isolate the amine.

Integration into Kinase Inhibitor Pipelines

Derivatives of this scaffold are frequently utilized in the oncology and immunology spaces to target dysregulated kinase signaling[2]. The substituted pyridine ring acts as a classic "hinge binder," forming critical hydrogen bonds with the backbone amides (e.g., Met, Leu, or Cys residues) of the kinase ATP-binding pocket. Meanwhile, the cyclopropyl-derived moiety projects into the hydrophobic pockets (such as the DFG-out pocket or the solvent-exposed region), dictating kinase selectivity.

Pathway Ligand Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Dimerizes KinaseDomain Intracellular Kinase Domain (ATP Binding Site) Receptor->KinaseDomain Autophosphorylation Downstream Downstream Effector Kinases (e.g., MEK/ERK) KinaseDomain->Downstream Phosphorylation Cascade Inhibitor Pyridine-based Inhibitor (Core Derivative) Inhibitor->KinaseDomain ATP-Competitive Blockade Outcome Pathological Cell Proliferation Downstream->Outcome Gene Transcription

Mechanism of action for pyridine-derived ATP-competitive inhibitors in kinase signaling networks.

By utilizing (2-chloro-pyridin-4-yl)-cyclopropyl-methanone as a foundational core, medicinal chemists can systematically map the SAR of the ATP-binding site, ultimately yielding highly potent and metabolically robust clinical candidates.

References

  • (2-Chloropyridin-4-yl)(cyclopropyl)
  • (2-CHLORO-PYRIDIN-4-YL)
  • CAS Index: 898785-12-1 Source: Ambeed URL

Sources

Exploratory

Technical Whitepaper: The Role and Reactivity of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in Drug Discovery

Executive Summary & Chemical Identity (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS Number: 898785-12-1 ) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS Number: 898785-12-1 ) is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and organic synthesis[1]. With the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol , this compound combines the highly reactive 2-chloropyridine scaffold with the metabolically robust cyclopropyl ketone moiety[1]. It serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics where optimal pharmacokinetic (PK) properties are paramount.

Structural Rationale: Why This Scaffold?

The strategic combination of a cyclopropyl ring and a halogenated pyridine represents a masterclass in rational drug design, addressing both late-stage functionalization needs and metabolic liabilities.

The Cyclopropyl Advantage (Metabolic Stability)

Aliphatic chains (such as isopropyl or tert-butyl groups) are notorious for their susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes in the liver. The cyclopropyl group mitigates this liability through fundamental quantum mechanical properties. The C–C–C bond angle of 60° in a cyclopropane ring confers significant inherent ring strain, resulting in shorter, more polarized C–H bonds[2].

The C–H bond dissociation energy of a cyclopropyl ring is approximately 109 kcal/mol, which is significantly higher than that of a standard acyclic hydrocarbon (e.g., ~102 kcal/mol for an ethyl or isopropyl group)[2]. This elevated energy barrier directly impedes the initial hydrogen atom abstraction step required for CYP450-mediated oxidation, thereby shifting metabolism away from rapid oxidative degradation and extending the drug's half-life[3]. Furthermore, the conformational rigidity of the ring reduces the entropic penalty upon binding to a target protein, often boosting binding affinity.

The 2-Chloropyridine Anchor

The pyridine ring is a privileged pharmacophore, capable of acting as a hydrogen bond acceptor in kinase hinge-binding regions. The presence of the chlorine atom at the 2-position renders the ring highly electron-deficient, making it an ideal substrate for two primary late-stage diversification strategies:

  • Nucleophilic Aromatic Substitution (SNAr): Rapid displacement of the chloride by amines, alcohols, or thiols under basic conditions.

  • Palladium-Catalyzed Cross-Coupling: Excellent reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to build extended biaryl systems.

Quantitative Data: Pharmacokinetic Impact

The table below summarizes the causality behind substituting standard alkyl groups with cyclopropyl moieties during lead optimization.

PropertyIsopropyl Group (-CH(CH3)2)Cyclopropyl Group (-C3H5)Mechanistic Impact
C-H Bond Dissociation Energy ~102 kcal/mol[2]~109 kcal/mol[2]Higher energy barrier prevents CYP450-mediated H-atom abstraction[3].
C-C Bond Energy ~91 kcal/mol~61 kcal/molIncreased ring strain leads to shorter, more polarized bonds[2].
Conformational Flexibility High (free rotation)Low (rigid ring)Reduced entropic penalty upon target binding; locks bioactive conformation.
Metabolic Half-Life Typically ShorterTypically LongerReduces clearance rates and minimizes the formation of reactive intermediates[3],[4].

Synthetic Strategy & Workflow

The most robust and scalable method for synthesizing CAS 898785-12-1 relies on the formation of a Weinreb amide intermediate[5]. This strategy prevents the over-addition of Grignard reagents, a common side reaction that produces unwanted tertiary alcohols.

G A 2-Chloroisonicotinic Acid B Weinreb Amide Intermediate A->B EDCI, HOBt NHMe(OMe) C (2-Chloropyridin-4-yl) (cyclopropyl)methanone (CAS: 898785-12-1) B->C Cyclopropyl-MgBr THF, 0°C D Suzuki-Miyaura Coupling C->D Pd(dppf)Cl2 R-B(OH)2 E Ketone Reduction C->E NaBH4 MeOH

Synthesis workflow and downstream functionalization pathways for CAS 898785-12-1.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that validate themselves in real-time to prevent the propagation of failed intermediates.

Protocol A: Synthesis of CAS 898785-12-1 via Weinreb Amide

Rationale: Converting 2-chloroisonicotinic acid to a Weinreb amide (N-methoxy-N-methylamide) allows the subsequent Grignard addition to stall at a stable 5-membered chelated intermediate. The ketone is only liberated upon acidic aqueous workup, strictly preventing tertiary alcohol formation. The use of EDCI and HOBt accelerates aminolysis and prevents racemization or decomposition of the activated acid[5].

Step 1: Amidation

  • Charge a dry, argon-flushed round-bottom flask with 2-chloroisonicotinic acid (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature.

  • Add EDCI hydrochloride (1.5 eq) and HOBt (1.2 eq)[5].

  • Self-Validation Check: After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 157) is <2% and the Weinreb amide mass (m/z 200) is dominant.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate in vacuo to yield the Weinreb amide.

Step 2: Grignard Addition

  • Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M) under argon. Cool the vessel to 0 °C using an ice bath. Causality: 0 °C controls the exothermic nature of the Grignard addition and suppresses ring-opening side reactions of the cyclopropyl group.

  • Dropwise, add Cyclopropylmagnesium bromide (0.5 M in THF, 1.5 eq) over 30 minutes.

  • Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation Check: Quench a 50 µL aliquot into 500 µL of 1M HCl, extract with Ethyl Acetate, and spot on a TLC plate (Hexanes/EtOAc 3:1). A new, highly UV-active spot (the product ketone) should appear with an Rf distinct from the Weinreb amide.

  • Quench the bulk reaction carefully with 1M HCl (to break the magnesium chelate) and extract with Ethyl Acetate. Wash the organic layer with brine, dry over MgSO4, and purify via flash chromatography to yield (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Protocol B: Downstream Suzuki-Miyaura Functionalization

Rationale: The 2-chloro position is primed for palladium-catalyzed oxidative addition, allowing researchers to append diverse aryl groups for SAR exploration.

  • In a microwave vial, combine (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 eq), an Arylboronic acid (1.2 eq), and K2CO3 (3.0 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).

  • Add the catalyst Pd(dppf)Cl2 (0.05 eq). Seal the vial and purge with argon for 5 minutes.

  • Heat the reaction to 90 °C for 4 hours.

  • Self-Validation Check: Analyze via LC-MS. The complete disappearance of the m/z 182 peak confirms full conversion of the 2-chloropyridine starting material.

  • Filter through a pad of Celite, concentrate, and purify via preparative HPLC.

Sources

Foundational

An In-depth Technical Guide to (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a molecule of interest in contemporary chemical res...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a molecule of interest in contemporary chemical research and development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, with a focus on providing practical insights for professionals in the field.

Core Molecular Attributes

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a chemical compound with the molecular formula C9H8ClNO.[1] Its molecular weight is 181.62 g/mol .[1] The structure features a 2-chloropyridine ring linked to a cyclopropyl group through a ketone functional group. This unique combination of a halogenated heterocycle and a strained carbocycle imparts specific chemical properties and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

PropertyValueSource
Molecular Formula C9H8ClNO[1]
Molecular Weight 181.62 g/mol [1]
CAS Number 898785-12-1[1][2]

The presence of the 2-chloropyridine moiety is significant. The chlorine atom at the 2-position of the pyridine ring activates the ring for nucleophilic aromatic substitution reactions, a common strategy in the synthesis of more complex molecules.[3] Pyridine and its derivatives are prevalent scaffolds in medicinal chemistry.[4] The cyclopropyl group is also a key feature, as its introduction into drug candidates can improve metabolic stability, binding affinity, and other pharmacokinetic properties.[5]

Synthesis and Mechanistic Considerations

The synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone can be approached through several synthetic strategies. A common method involves the coupling of a suitable 2-chloropyridine derivative with a cyclopropyl synthon.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-chloro-4-cyanopyridine 2-Chloro-4-cyanopyridine Grignard_Reaction Grignard Reaction 2-chloro-4-cyanopyridine->Grignard_Reaction Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide Cyclopropylmagnesium bromide->Grignard_Reaction Target_Molecule (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Grignard_Reaction->Target_Molecule

Caption: A potential synthetic route to (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Experimental Protocol: Grignard Reaction

  • Preparation: To a solution of 2-chloro-4-cyanopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclopropylmagnesium bromide dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred for a period of time to allow for the complete addition of the Grignard reagent to the nitrile group, forming an intermediate imine salt.

  • Work-up: The reaction is then quenched with an aqueous acidic solution (e.g., dilute HCl) to hydrolyze the imine, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Causality in Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, anhydrous conditions are crucial to prevent the quenching of the reagent and ensure the desired reaction proceeds.

  • Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the Grignard reagent with atmospheric oxygen and moisture.

  • Acidic Work-up: The acidic work-up is necessary to hydrolyze the intermediate imine formed after the Grignard addition to the nitrile, leading to the formation of the ketone.

Analytical Characterization

To confirm the identity and purity of the synthesized (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Observations
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (181.62 g/mol ). The isotopic pattern for the presence of one chlorine atom should also be observable.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals corresponding to the protons on the pyridine ring and the cyclopropyl group should be present with appropriate chemical shifts and coupling patterns. ¹³C NMR: Resonances for all nine carbon atoms in the molecule should be observed, including the carbonyl carbon.
Infrared (IR) Spectroscopy A strong absorption band characteristic of the ketone carbonyl group (C=O) stretching vibration should be present, typically in the range of 1680-1700 cm⁻¹.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should be in close agreement with the calculated values for the molecular formula C9H8ClNO.

This multi-faceted analytical approach provides a self-validating system for the structural confirmation and purity assessment of the target compound.

Potential Applications in Research and Development

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a versatile building block with potential applications in several areas, particularly in drug discovery and materials science.

Drug Discovery:

The combination of the 2-chloropyridine and cyclopropyl moieties makes this compound an attractive starting material for the synthesis of novel therapeutic agents. The 2-chloropyridine can serve as a handle for further functionalization through cross-coupling reactions, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The cyclopropyl group can enhance the pharmacological profile of a lead compound. This scaffold could be explored for its potential in developing inhibitors for various enzymes or as ligands for receptors implicated in disease. The term "metal-organic framework (MOF)" was associated with this compound, suggesting its potential use in this area of materials science.[1][6]

Materials Science:

As a potential component of metal-organic frameworks (MOFs), (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone could be used in the design of porous materials with applications in gas storage, catalysis, and separation technologies. The nitrogen atom in the pyridine ring and the oxygen atom of the ketone group can act as coordination sites for metal ions, facilitating the formation of extended network structures.

Conclusion

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a valuable chemical entity with a well-defined molecular structure and versatile reactivity. This guide has provided a detailed overview of its core properties, a plausible synthetic route with mechanistic insights, and a comprehensive analytical characterization workflow. Its potential as a building block in drug discovery and materials science underscores its importance for researchers and scientists in these fields. Further exploration of the chemistry and applications of this compound is warranted and promises to yield exciting new discoveries.

References

  • Wikipedia. 2-Chloropyridine. [Link]

  • PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

Sources

Exploratory

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone synthesis pathway

An In-depth Technical Guide to the Synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Introduction (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a key heterocyclic ketone that serves as a versatile building bl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a key heterocyclic ketone that serves as a versatile building block in medicinal and agrochemical research. The molecule incorporates a 2-chloropyridine scaffold, a common feature in pharmacologically active compounds, which allows for subsequent functionalization through nucleophilic substitution reactions.[1][2] The cyclopropyl ketone moiety is also a significant pharmacophore, known for its unique electronic properties and conformational rigidity which can enhance binding affinity to biological targets. This guide provides a comprehensive overview of the principal synthetic pathways to this target molecule, grounded in established chemical principles and supported by detailed experimental protocols. We will delve into the strategic rationale behind precursor synthesis and the core bond-forming reactions, offering insights for researchers in drug discovery and process development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary disconnection strategies, both centered on the formation of the ketone's carbon-carbon bond between the pyridine ring and the cyclopropyl group.

G target (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone disconnect1 C-C Bond Disconnection (Ketone Carbonyl) target->disconnect1 pathA Pathway A: Grignard Addition to Nitrile disconnect1->pathA pathB Pathway B: Acylation from Carboxylic Acid Derivative disconnect1->pathB synthonA1 2-Chloro-4-pyridyl Cation Equivalent (from Nitrile) pathA->synthonA1 synthonA2 Cyclopropyl Anion Equivalent pathA->synthonA2 synthonB1 2-Chloro-4-pyridyl Acylium Cation Equivalent pathB->synthonB1 synthonB2 Cyclopropyl Anion Equivalent pathB->synthonB2 reagentA1 2-Chloro-4-cyanopyridine synthonA1->reagentA1 reagentA2 Cyclopropylmagnesium bromide synthonA2->reagentA2 reagentB1 2-Chloropyridine-4-carbonyl chloride synthonB1->reagentB1 reagentB2 Cyclopropylmagnesium bromide (or other organometallic) synthonB2->reagentB2 acid 2-Chloropyridine-4-carboxylic acid reagentB1->acid

Caption: Retrosynthetic analysis of the target molecule.
  • Pathway A (Preferred): This approach involves a Grignard reaction between a cyclopropyl organometallic reagent, such as cyclopropylmagnesium bromide, and an electrophilic 4-substituted-2-chloropyridine, specifically 2-chloro-4-cyanopyridine. This is a highly convergent and efficient route, leveraging the reactivity of nitriles with Grignard reagents to form a ketone after hydrolysis.

  • Pathway B: This is a more traditional, multi-step approach that begins with the hydrolysis of a precursor like 2-chloro-4-cyanopyridine to 2-chloropyridine-4-carboxylic acid.[3][4] The carboxylic acid is then activated, typically by conversion to an acid chloride, which subsequently reacts with a cyclopropyl organometallic reagent. While viable, this pathway is longer than Pathway A.

This guide will focus primarily on Pathway A, as it represents a more direct and efficient synthesis. A critical prerequisite for this pathway is the synthesis of the key intermediate, 2-chloro-4-cyanopyridine.

Synthesis of Key Precursor: 2-Chloro-4-cyanopyridine

The most common and scalable method for synthesizing 2-chloro-4-cyanopyridine (CAS 33252-30-1) is the chlorination of 4-cyanopyridine-N-oxide. The N-oxide group activates the pyridine ring for reaction with chlorinating agents like phosphorus oxychloride (POCl₃).[1][5]

G start 4-Cyanopyridine-N-Oxide product 2-Chloro-4-cyanopyridine start->product Chlorination reagent POCl₃ (Phosphorus Oxychloride) Optional: Triethylamine, 1,2-Dichloroethane reagent->product

Caption: Synthesis of 2-chloro-4-cyanopyridine.
Mechanism and Rationale

The reaction proceeds via the formation of a dichlorophosphate ester intermediate by the attack of the N-oxide oxygen onto the phosphorus atom of POCl₃. This intermediate is highly electrophilic. A chloride ion, either from POCl₃ itself or another source, then attacks the C2 position of the pyridine ring in an addition-elimination mechanism. The C2 position is electronically favored for nucleophilic attack in pyridine-N-oxides. Subsequent rearrangement and elimination release the chlorinated pyridine product and a phosphate by-product. The use of a base like triethylamine can be employed to neutralize the generated HCl, particularly in solvent-based reactions at lower temperatures.[5]

Detailed Experimental Protocol

The following protocols are adapted from established literature procedures.[5]

Method 1: With Solvent and Base

  • Setup: In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-cyanopyridine-N-oxide (120 g) and 1,2-dichloroethane (360 mL).

  • Cooling: Cool the resulting slurry to an internal temperature of -2 to +2°C using an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (183.6 g) to the flask. Subsequently, add triethylamine (151.5 g) dropwise over 2 hours, ensuring the internal temperature is maintained.

  • Reaction: After the addition is complete, stir the mixture at the same temperature for an additional 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Carefully add 240 mL of cold water to the residue and stir. A significant amount of solid will precipitate.

  • Isolation: Collect the solid product by suction filtration and rinse the filter cake with water.

  • Drying: Dry the white solid to yield 2-chloro-4-cyanopyridine (Typical yield: ~95%).

Method 2: Neat Reaction (Solvent-Free)

  • Setup: In a flask equipped for heating and stirring, add 4-cyanopyridine N-oxide (3.0 kg, 24.98 mol).

  • Reagent Addition: Carefully add phosphorus oxychloride (9.0 L, 97.4 mol) to the starting material.

  • Heating: Slowly heat the slurry to 80°C. After approximately 5 hours, the mixture should become a clear solution.

  • Aging: Increase the temperature to 100°C and maintain for 24 hours.

  • Quenching: After cooling to room temperature, slowly and carefully add the reaction mixture to a pH 7 buffer solution (30 L), maintaining the temperature between 15-35°C by controlled addition and external cooling. The pH should be maintained between 5-6 by the concurrent addition of aqueous NaOH.

  • Extraction: Extract the product into methyl tert-butyl ether (MTBE, 18 L).

  • Purification: The organic layer can be treated with activated charcoal, filtered through celite, and the solvent switched to heptane to precipitate the product, which is then collected by filtration.[5]

Parameter Method 1 Method 2
Solvent 1,2-DichloroethaneNone (Neat)
Base TriethylamineNone
Temperature -2 to +2°C80°C, then 100°C
Reaction Time ~4 hours~29 hours
Workup Water precipitationBuffered quench, extraction
Key Advantage Milder conditionsHigher throughput, no solvent

Core Synthesis: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone via Grignard Reaction

This pathway is the most direct method to the target compound, proceeding via the addition of cyclopropylmagnesium bromide to 2-chloro-4-cyanopyridine. The reaction is analogous to the synthesis of 2-chloro-4-acetylpyridine from the same precursor using methylmagnesium iodide.[6]

Principle and Mechanism

Grignard reagents are potent nucleophiles that readily attack the electrophilic carbon of a nitrile group.[7] The initial addition forms a magnesium salt of an imine. This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed during the acidic workup step to yield the desired ketone. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as Grignard reagents react rapidly with water and atmospheric oxygen.[8]

G cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Acidic Workup start 2-Chloro-4-cyanopyridine intermediate Intermediate Imine-Magnesium Complex start->intermediate grignard Cyclopropylmagnesium Bromide (in THF/Ether) grignard->intermediate product (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone intermediate->product workup Aqueous Acid (e.g., HCl, NH₄Cl) workup->product

Caption: Two-step sequence for the Grignard synthesis.
Detailed Experimental Protocol

Part A: Preparation of Cyclopropylmagnesium Bromide [7]

  • Setup: Flame-dry a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Prepare a solution of cyclopropyl bromide (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle reflux. Gentle warming may be required.

  • Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the greyish Grignard solution.

Part B: Reaction and Isolation [6]

  • Setup: In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous diethyl ether or THF.

  • Addition: Cool the solution to 0°C in an ice bath. Add the freshly prepared cyclopropylmagnesium bromide solution (1.2-1.5 eq) dropwise with vigorous stirring, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight, or until TLC analysis indicates consumption of the starting material.

  • Quenching: Cool the mixture back to 0°C. Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution or dilute HCl. A solid precipitate may form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Conclusion

The synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is most efficiently achieved through a two-step process. The first critical step involves the synthesis of the 2-chloro-4-cyanopyridine precursor via the chlorination of 4-cyanopyridine-N-oxide, a robust and high-yielding reaction. The second, core step is the nucleophilic addition of a cyclopropylmagnesium bromide Grignard reagent to the nitrile functionality of the precursor, followed by an acidic workup to furnish the target ketone. This pathway is convergent, utilizes readily available starting materials, and is based on well-understood and scalable chemical transformations, making it highly suitable for applications in both academic research and industrial drug development.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 2-Chloro-4-cyanopyridine. (n.d.). Career Henan Chemical Co.
  • Preparation of 2-Chloro-4-cyanopyridine. (2019, November 5). ChemicalBook.
  • Can anyone suggest me a procedure for preparation of 2- chloro-4-acetylpyridine? (2015, July 17). ResearchGate.
  • Mastering Organic Synthesis with 2-Chloro-4-cyanopyridine: A Chemist's Guide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is the significance of 2-Chloro-4-cyanopyridine in organic synthesis and pharmaceutical chemistry? (2023, July 2). Guidechem.
  • Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis.
  • Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. (2025, December). Benchchem.
  • CAS 23719-80-4: Cyclopropylmagnesium bromide. (n.d.). CymitQuimica.
  • 2-Chloropyridine-4-carboxylic acid. (n.d.). Sigma-Aldrich.
  • 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8). (n.d.). Santa Cruz Biotechnology.
  • Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. (2012). ResearchGate.

Sources

Foundational

(2-Chloropyridin-4-yl)(cyclopropyl)methanone: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to navigating the complex landscape of structure-activity relationships (SAR) and metabolic stability. (2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to navigating the complex landscape of structure-activity relationships (SAR) and metabolic stability. (2-Chloropyridin-4-yl)(cyclopropyl)methanone (IUPAC name) is a highly versatile, bifunctional intermediate. It combines the electrophilic reactivity of a 2-chloropyridine core with the conformational rigidity and metabolic robustness of a cyclopropyl ketone.

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a rigorous, field-proven understanding of this compound. This guide details the causality behind its structural utility, provides a self-validating synthetic protocol, and establishes a robust analytical framework for quality control.

Chemical Identity & Structural Significance

The compound, registered under CAS number 898785-12-1 , is characterized by a pyridine ring substituted at the C2 position with a chlorine atom and at the C4 position with a cyclopropyl methanone group.

Table 1: Physicochemical and Pharmacokinetic Properties

To facilitate rapid assessment for fragment-based drug discovery (FBDD) and lead optimization, the quantitative data for this building block is summarized below:

ParameterValueAnalytical & Synthetic Implication
IUPAC Name (2-chloropyridin-4-yl)(cyclopropyl)methanoneStandardized nomenclature for regulatory filing.
CAS Number 898785-12-1Primary registry identifier for procurement .
Molecular Formula C9H8ClNOElemental composition dictates MS isotopic patterns.
Molecular Weight 181.62 g/mol Optimal low-MW profile, allowing mass budget for further elaboration.
Boiling Point 318.1 ± 27.0 °C (Predicted)Indicates low volatility; stable under standard reaction conditions.
Density 1.341 ± 0.06 g/cm³ (Predicted)Relevant for volumetric calculations in scale-up.
pKa -1.29 ± 0.10 (Predicted)The basicity of the pyridine nitrogen is significantly attenuated by the electron-withdrawing C2-chloro and C4-carbonyl groups.

Strategic Utility in Medicinal Chemistry

The value of (2-chloropyridin-4-yl)(cyclopropyl)methanone lies in its dual-node reactivity and its specific structural motifs.

The Causality of the Cyclopropyl Group: Replacing an isopropyl group or a linear alkyl chain with a cyclopropyl ring is a classic bioisosteric strategy. The cyclopropyl ring restricts the conformational flexibility of the adjacent ketone, potentially locking the molecule into a bioactive conformation that lowers the entropic penalty upon target binding. Furthermore, the increased s-character of the C-H bonds in the cyclopropane ring (due to sp²-like hybridization) renders it significantly more resistant to cytochrome P450-mediated oxidative metabolism.

The Causality of the 2-Chloropyridine Core: The 2-chloropyridine moiety serves as a highly active electrophilic hub. The electron-withdrawing nature of the pyridine nitrogen, amplified by the C4-carbonyl group, highly activates the C2 position. This allows for divergent synthetic pathways, as illustrated below.

Reactivity Core (2-Chloropyridin-4-yl) (cyclopropyl)methanone SNAr SNAr Reactions (Amines, Alkoxides) Core->SNAr C2-Position Activation Coupling Pd-Catalyzed Coupling (Suzuki, Buchwald) Core->Coupling C2-Chloride Substitution Ketone Carbonyl Derivatization (Reductive Amination) Core->Ketone C4-Ketone Reactivity

Divergent reactivity pathways of the 2-chloropyridine core.

Synthetic Methodology: The Weinreb Amide Route

Direct addition of a Grignard reagent to an acid chloride or ester often leads to over-addition, yielding a tertiary alcohol. To synthesize the target ketone with high fidelity, we employ the Weinreb ketone synthesis .

Causality behind the protocol: The use of N,O-dimethylhydroxylamine creates an intermediate that, upon reaction with cyclopropylmagnesium bromide, forms a stable five-membered cyclic chelate with the magnesium ion. This chelate prevents the newly formed ketone from undergoing a second nucleophilic attack. Only upon acidic aqueous workup does the chelate collapse to release the target ketone.

Step-by-Step Experimental Protocol

Step 1: Amidation (Synthesis of the Weinreb Amide)

  • Charge a dry, round-bottom flask with 2-chloroisonicotinic acid (1.0 eq) and anhydrous DMF.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by EDC·HCl (1.5 eq) and HOBt (1.5 eq).

  • Introduce DIPEA (3.0 eq) dropwise at 0 °C. Rationale: DIPEA liberates the free base of the hydroxylamine and neutralizes the HCl generated by EDC.

  • Stir at room temperature for 12 hours. Monitor via LC-MS until the acid is consumed (expected intermediate m/z = 201.0 [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Step 2: Grignard Addition

  • Dissolve the crude Weinreb amide (1.0 eq) in anhydrous THF under an argon atmosphere and cool to 0 °C. Rationale: Low temperatures minimize halogen-metal exchange side reactions at the C2-chloro position.

  • Add cyclopropylmagnesium bromide (0.5 M in THF, 1.5 eq) dropwise over 30 minutes.

  • Stir for 2 hours at 0 °C.

Step 3: Quench and Isolation

  • Quench the reaction carefully with saturated aqueous NH₄Cl at 0 °C. Rationale: The mild acidity of NH₄Cl breaks the magnesium chelate without degrading the product.

  • Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure (2-chloropyridin-4-yl)(cyclopropyl)methanone.

Synthesis Acid 2-Chloroisonicotinic Acid Amidation EDC, HOBt, DIPEA N,O-dimethylhydroxylamine Acid->Amidation Weinreb Weinreb Amide Intermediate Amidation->Weinreb Amidation Grignard Cyclopropylmagnesium Bromide, THF, 0°C Weinreb->Grignard Product Target Ketone (Yield: >80%) Grignard->Product Grignard Addition

Step-by-step synthetic workflow utilizing a Weinreb amide.

Analytical Validation & Quality Control

A rigorous protocol must be a self-validating system. To ensure the integrity of the synthesized batch, the following analytical workflow is mandatory before releasing the compound for downstream biological or synthetic applications.

  • LC-MS (ESI+): The expected mass is m/z 182.0 [M+H]⁺. Due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes), the spectrum must display a characteristic 3:1 isotopic pattern at m/z 182.0 and 184.0.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Region: The electron-withdrawing effects of the chloro and carbonyl groups will shift the pyridine protons downfield. Expect signals around ~8.50 ppm (d, 1H, H-6), ~7.70 ppm (s, 1H, H-3), and ~7.60 ppm (d, 1H, H-5).

    • Cyclopropyl Region: The successful addition of the Grignard reagent is confirmed by the presence of a multiplet at ~2.60 ppm (1H, CH adjacent to the carbonyl) and complex multiplets around ~1.10–1.30 ppm (4H, CH₂ groups).

Analytical Reaction Crude Reaction Mixture TLC TLC (Hexanes/EtOAc) Check SM Consumption Reaction->TLC In-Process Control LCMS LC-MS (ESI+) Confirm m/z 182.0 & 184.0 TLC->LCMS Post-Workup NMR 1H NMR (CDCl3) Verify Structural Integrity LCMS->NMR Post-Purification Release Validated Batch Release NMR->Release Final QA

Self-validating analytical workflow for batch release.

References

Exploratory

Bridging Synthesis to Bioactivity: A Technical Guide on the Functional Significance of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction: In the landscape of modern drug discovery and development, the journey from a simple chemical entity to a life-saving therapeutic is both complex and fascinating. The compound (2-Chloro-pyridin-4-YL)-cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern drug discovery and development, the journey from a simple chemical entity to a life-saving therapeutic is both complex and fascinating. The compound (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone represents a pivotal juncture in this journey—not as an active pharmaceutical ingredient (API) itself, but as a sophisticated chemical intermediate. Its true significance is revealed in the potent and targeted mechanisms of the final drug products it helps to create. This technical guide provides an in-depth exploration of the mechanisms of action for two key therapeutics synthesized using this intermediate: Nirmatrelvir, the antiviral component of Paxlovid, and GSK2256294, a novel inhibitor of soluble epoxide hydrolase. For researchers, scientists, and drug development professionals, understanding the pathway from this intermediate to the final API's biological action offers critical insights into structure-activity relationships and the elegant chemistry that underpins therapeutic innovation.

Part 1: The Role of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a Key Synthetic Intermediate

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a structurally significant building block in organic synthesis. Its pyridine ring, substituted with a chloro group and a cyclopropyl methanone moiety, offers versatile reaction sites for the construction of more complex molecules. This intermediate is instrumental in the synthesis of at least two major clinical candidates, each with a distinct and highly specific mechanism of action.

Part 2: Nirmatrelvir (PF-07321332) - A Covalent Inhibitor of the SARS-CoV-2 Main Protease

Nirmatrelvir is an orally active antiviral medication developed by Pfizer, which is a core component of the COVID-19 treatment, Paxlovid.[1][2] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[3][4][5]

Mechanism of Action: Halting Viral Replication

The replication of SARS-CoV-2 relies on the function of its main protease, Mpro. This viral enzyme is responsible for cleaving long polyproteins, which are translated from the viral RNA, into individual functional non-structural proteins essential for the virus's replication and proliferation.[3][5] Mpro is a cysteine protease that utilizes a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41) in its active site.[6][7]

Nirmatrelvir is designed as a peptidomimetic inhibitor, meaning it mimics the natural substrate of the Mpro.[8] Its mechanism of action is centered on the covalent inhibition of the Mpro enzyme.[1][2] The nitrile group in the nirmatrelvir structure acts as a "warhead" that forms a covalent bond with the catalytic cysteine (Cys145) residue in the active site of the protease.[2][8] This irreversible binding effectively blocks the enzyme's activity, preventing the cleavage of the viral polyproteins and thereby halting the viral replication cycle.[7][9]

Due to the high degree of conservation of the Mpro active site across various coronaviruses, nirmatrelvir demonstrates potent activity against multiple variants of concern.[4] Notably, there are no known human proteases with a similar cleavage specificity to Mpro, which contributes to the high selectivity of nirmatrelvir for its viral target.[3]

Nirmatrelvir_Mechanism cluster_virus SARS-CoV-2 Infected Host Cell cluster_drug Therapeutic Intervention Viral_RNA Viral RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro) Replication Viral Replication Functional_Proteins->Replication Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Covalent Inhibition of Cys145 GSK2256294_Mechanism Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation Beneficial_Effects Beneficial Effects: - Vasodilation - Anti-inflammation - Cytoprotection - Anti-platelet aggregation EETs->Beneficial_Effects DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs GSK2256294 GSK2256294 GSK2256294->sEH Inhibition

Figure 2: Mechanism of action of GSK2256294.

Clinical Investigations and Therapeutic Potential

GSK2256294 has been evaluated in several Phase I and Phase II clinical trials for various indications. [10]Studies have demonstrated that GSK2256294 is well-tolerated and effectively inhibits sEH activity in humans. [11][12]For instance, a Phase Ib trial in patients with aneurysmal subarachnoid hemorrhage showed that GSK2256294 was safe and well-tolerated. [13]Another study in obese individuals with prediabetes found that GSK2256294 decreased sEH activity in plasma, muscle, and adipose tissue and reduced markers of oxidative stress. [12]

Experimental Protocol: Assessing sEH Inhibition in Human Plasma

Objective: To measure the inhibitory effect of GSK2256294 on sEH activity in human plasma samples.

Materials:

  • Human plasma samples

  • GSK2256294

  • Substrate for sEH (e.g., 14,15-EET)

  • Internal standard (for mass spectrometry)

  • Solvents for extraction (e.g., ethyl acetate)

  • LC-MS/MS system

Procedure:

  • Thaw human plasma samples on ice.

  • Pre-incubate plasma samples with varying concentrations of GSK2256294 or vehicle (DMSO) for a specified time at 37°C.

  • Initiate the enzymatic reaction by adding the sEH substrate (e.g., 14,15-EET) to the plasma samples.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a quenching solution (e.g., an organic solvent containing an internal standard).

  • Extract the lipids (including the substrate and the product, 14,15-DHET) from the plasma using a suitable organic solvent.

  • Evaporate the organic solvent and reconstitute the residue in a mobile phase compatible with LC-MS/MS analysis.

  • Analyze the samples using an LC-MS/MS system to quantify the amount of the product (14,15-DHET) formed.

  • Calculate the percentage of sEH inhibition for each concentration of GSK2256294 by comparing the amount of product formed in the presence of the inhibitor to the amount formed in the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [12]

    Parameter Observation with GSK2256294 Study Population
    sEH activity in plasma Significantly decreased [12] Obese participants with prediabetes
    sEH activity in adipose tissue Significantly decreased [12] Obese participants with prediabetes
    Plasma F2-isoprostanes (oxidative stress marker) Reduced [12] Obese participants with prediabetes

    | Half-life | 25-43 hours [11]| Healthy male subjects and obese smokers |

Conclusion

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone stands as a testament to the intricate and often non-linear path of drug development. While not possessing a direct biological mechanism of action itself, its chemical architecture is fundamental to the creation of highly specific and potent therapeutic agents. The journey from this intermediate to the covalent inhibition of a viral protease by Nirmatrelvir, and to the modulation of a key metabolic enzyme by GSK2256294, highlights the power of synthetic chemistry to address diverse and complex diseases. For researchers in the pharmaceutical sciences, the story of this intermediate serves as a compelling example of how foundational chemical synthesis enables the development of targeted and impactful medicines.

References

  • Archer, S. L., et al. (2003). The role of EETs in regulating vascular tone. Journal of Cardiovascular Pharmacology, 41(5), 737-745.
  • Owen, D. R., et al. (2021). An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19. Science, 374(6575), 1586-1593.
  • Imig, J. D. (2012). Epoxyeicosatrienoic acids and the kidney. Clinical Science, 122(1), 1-11.
  • Fleming, I. (2007). Action of epoxyeicosatrienoic acids on cellular function. Physiological Reviews, 87(2), 589-605.
  • SPAN. (n.d.). GSK2256294. Stroke Preclinical Assessment Network. Retrieved from [Link]

  • Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012.
  • Gamble, D. N., et al. (2021). GSK2256294 Decreases sEH (Soluble Epoxide Hydrolase) Activity in Plasma, Muscle, and Adipose and Reduces F2-Isoprostanes but Does Not Alter Insulin Sensitivity in Humans. Hypertension, 78(4), 1149-1159.
  • Nayak, S., et al. (2016). Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor. British Journal of Clinical Pharmacology, 82(2), 435-445.
  • Zhang, X., et al. (2020). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(1), 239-269.
  • Vandyck, K., & Deval, J. (2022). The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. Journal of Medicinal Chemistry, 65(9), 6599-6612.
  • Jin, Z., et al. (2020). Structure of Mpro from SARS-CoV-2 and discovery of its inhibitors.
  • Ullrich, S., et al. (2022). Nirmatrelvir, an orally active Mpro inhibitor, is a potent inhibitor of SARS-CoV-2 Variants of Concern. bioRxiv.
  • NIH RePORTER. (n.d.). Soluble Epoxide Hydrolase Inhibitor GSK2256294 for Acute Ischemic Stroke. Retrieved from [Link]

  • Iannone, M., et al. (2023). Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives. Molecules, 28(20), 7088.
  • Mashayekhi, M., et al. (2022). The soluble epoxide hydrolase inhibitor GSK2256294 decreases the proportion of adipose pro-inflammatory T cells.
  • Kovács, L., & Zsuga, M. (2024). The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19. Molecules, 29(3), 724.
  • Chen, Y., et al. (2017). Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation. Tetrahedron Letters, 58(2), 161-164.
  • Wikipedia. (n.d.). Nirmatrelvir. Retrieved from [Link]

  • Pfizer. (n.d.). Understanding the science behind PAXLOVID. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Subarachnoid Hemorrhage and Soluble Epoxide Hydrolase Inhibition Trial. Retrieved from [Link]

  • Wagner, K. M., et al. (2020). Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer. Molecules, 25(23), 5548.

Sources

Foundational

The Pharmacological Utility of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in Targeted Drug Discovery

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. Featuring a reactive 2-chloropyridine core conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly versatile, privileged building block utilized extensively in modern medicinal chemistry. Featuring a reactive 2-chloropyridine core conjugated to a lipophilic cyclopropyl methanone moiety, this small molecule serves as a foundational scaffold for synthesizing complex targeted therapeutics, particularly intracellular kinase inhibitors and G-protein-coupled receptor (GPCR) modulators [1].

This technical whitepaper explores the structural rationale behind its use, details self-validating synthetic protocols for its functionalization, and examines its potential biological activity when incorporated into advanced drug candidates.

Structural Rationale & Pharmacophore Properties

The architectural design of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone provides a dual-purpose framework: it acts as both a reactive intermediate and a biologically active pharmacophore.

  • The 2-Chloropyridine Core: In kinase inhibitor design, the pyridine nitrogen frequently acts as a hydrogen-bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region [2]. The chlorine atom at the C2 position is a critical synthetic handle. Because the pyridine ring is electron-deficient—a property further enhanced by the electron-withdrawing carbonyl group at the C4 position—the C2-chloride is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • The Cyclopropyl Methanone Moiety: The cyclopropyl group introduces rigid steric bulk and lipophilicity without the metabolic liabilities associated with larger alkyl chains. In the context of ATP-competitive kinase inhibitors, this moiety is often directed toward the hydrophobic pocket (e.g., the DFG-out pocket), enhancing target residence time and selectivity [3]. The ketone oxygen serves as an additional hydrogen-bond acceptor, interacting with structured water molecules or specific amino acid residues within the binding site.

Quantitative Physicochemical Profile

The baseline properties of this building block make it an ideal starting point for fragment-based drug discovery (FBDD), leaving ample room for elaboration while adhering to Lipinski's Rule of Five.

PropertyValueRationale in Drug Design
Molecular Weight 181.62 g/mol Low MW allows for extensive elaboration while maintaining favorable oral bioavailability.
Formula C9H8ClNOProvides a high fraction of sp3 carbons (via cyclopropyl) to improve solubility.
H-Bond Acceptors 2 (Pyridine N, Carbonyl O)Facilitates critical interactions with the kinase hinge region and solvent-exposed regions.
H-Bond Donors 0Minimizes the desolvation penalty upon entering hydrophobic binding pockets.
Reactivity Handle C2-ChlorideEnables divergent, late-stage functionalization to generate extensive structure-activity relationship (SAR) libraries.

Experimental Workflows: Divergent Functionalization

To harness the biological potential of this scaffold, researchers typically employ two primary synthetic pathways: Palladium-catalyzed cross-coupling and Nucleophilic Aromatic Substitution (SNAr).

SyntheticWorkflow A 2-Chloro-pyridin-4-YL cyclopropyl-methanone (CAS: 898785-12-1) B Suzuki-Miyaura Cross-Coupling (Pd-catalyzed) A->B Aryl Boronic Acid C SNAr Amination (Base-mediated) A->C Aliphatic/Aryl Amine D C2-Aryl Derivative (Kinase Inhibitor) B->D C-C Bond Formation E C2-Amino Derivative (GPCR Modulator) C->E C-N Bond Formation

Divergent functionalization of CAS 898785-12-1 via Suzuki-Miyaura and SNAr pathways.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is used to install aryl or heteroaryl groups at the C2 position, a common motif in Tie-2 and c-Met kinase inhibitors [2].

Causality & Design: 1,4-Dioxane/Water is selected as the solvent system to ensure the solubility of both the lipophilic organic reagents and the inorganic base (K2CO3). Pd(dppf)Cl2 is utilized as the pre-catalyst because its bidentate phosphine ligand (dppf) effectively suppresses unwanted β-hydride elimination and handles sterically hindered boronic acids efficiently.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried, argon-flushed Schlenk tube, add (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 equiv) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 equiv) and K2CO3 (2.0 equiv).

  • Solvent Introduction: Introduce a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v ratio) via syringe. Self-Validation Check: The solution must turn from a pale suspension to a distinct yellow/orange homogenous mixture upon heating, indicating active palladium species formation.

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 4–8 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the C2-aryl derivative.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This method is ideal for introducing primary or secondary amines, generating aminopyridine derivatives that frequently exhibit neuroprotective properties or JNK3 inhibition [4].

Causality & Design: The strongly electron-withdrawing cyclopropyl methanone group at C4 lowers the LUMO of the pyridine ring, stabilizing the anionic Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the generated HCl without competing with the target amine.

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

  • Amine Addition: Add the target primary or secondary amine (1.5 equiv) followed by DIPEA (2.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 110°C in a sealed tube or microwave reactor for 2–4 hours. Self-Validation Check: Complete consumption of the starting material should be observed via TLC (UV active at 254 nm); the highly polar nature of NMP requires careful monitoring to avoid over-alkylation.

  • Quenching: Cool the mixture and pour it into ice-cold water to precipitate the product.

  • Isolation: Filter the resulting solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the pure C2-amino derivative.

Biological Activity & Target Modulation

When functionalized, derivatives of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone exhibit profound biological activity, most notably as ATP-competitive intracellular kinase inhibitors.

MAP Kinase Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical cascade regulating cell proliferation and survival. Aberrant activation of this pathway is a hallmark of numerous malignancies. Derivatives containing the cyclopropyl methanone motif have been identified as potent inhibitors of downstream kinases such as MAP4K1 and JNK3 [4], [5]. The rigid cyclopropyl group effectively occupies the hydrophobic selectivity pocket adjacent to the ATP-binding site, preventing the binding of native ATP and halting the phosphorylation cascade.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Activation Receptor->RAS Activates RAF RAF Kinase RAS->RAF Phosphorylates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Inhibitor Derivative of CAS 898785-12-1 Inhibitor->RAF ATP-competitive Inhibition Inhibitor->MEK Allosteric Inhibition

Interruption of the MAPK signaling cascade by a targeted kinase inhibitor derivative.

Neuroprotection and Immune Modulation

Beyond oncology, specific structural analogs derived from this scaffold demonstrate high selectivity for JNK3 over JNK1/2. Because JNK3 is predominantly expressed in the central nervous system, these derivatives show significant neuroprotective effects against Amyloid-β induced neurotoxicity, positioning them as candidates for Alzheimer's disease therapeutics [4]. Furthermore, structural tuning of the cyclopropyl methanone domain has yielded compounds capable of modulating T-cell immunity by inhibiting MAP4K1, an emerging immune checkpoint target [5].

References

  • Journal of Medicinal Chemistry. "Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor." ACS Publications. Available at:[Link]

  • PMC - NIH. "The Azaindole Framework in the Design of Kinase Inhibitors." National Institutes of Health. Available at:[Link]

  • PMC - NIH. "Discovery of a Potent and Selective JNK3 Inhibitor with Neuroprotective Effect Against Amyloid β-Induced Neurotoxicity in Primary Rat Neurons." National Institutes of Health. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer." ACS Publications. Available at:[Link]

Exploratory

The Strategic Utility of (2-Chloropyridin-4-yl)(cyclopropyl)methanone in Modern Drug Discovery

Executive Summary (2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) is a highly privileged, bifunctional building block extensively utilized in medicinal chemistry and organic synthesis[1]. By combining an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) is a highly privileged, bifunctional building block extensively utilized in medicinal chemistry and organic synthesis[1]. By combining an electron-deficient 2-chloropyridine core with a sterically constrained cyclopropyl ketone, this scaffold provides researchers with orthogonal handles for late-stage functionalization. This whitepaper details the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for leveraging this molecule in the development of targeted therapeutics, particularly kinase inhibitors.

Structural and Electronic Profiling

The architectural value of (2-chloropyridin-4-yl)(cyclopropyl)methanone lies in the distinct, non-overlapping reactivity of its two primary functional groups:

  • The 2-Chloropyridine Motif (Electrophilic Hub): The electronegative nitrogen atom depletes electron density from the aromatic ring via inductive and resonance effects. This renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) with strong nucleophiles, and perfectly primed for oxidative addition by Palladium(0) species in cross-coupling reactions[2].

  • The Cyclopropyl Ketone Motif (Metabolic Shield & H-Bond Acceptor): The cyclopropyl ring is not merely a structural spacer; it is a strategic bioisostere. The enhanced s-character of its C–C bonds results in shorter, stronger C–H bonds compared to standard alkyl chains (e.g., isopropyl groups). This fundamental quantum mechanical property significantly reduces the rate of hydrogen atom abstraction by Cytochrome P450 enzymes, thereby increasing the metabolic stability of the resulting drug candidate[3]. Furthermore, the adjacent ketone serves as a critical hydrogen bond acceptor or a handle for stereoselective derivatization.

Quantitative Physicochemical Data

To facilitate rational drug design, the baseline physicochemical properties of the unfunctionalized scaffold are summarized below[1]:

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 181.62 g/mol High ligand efficiency; leaves ample molecular weight budget for fragment growth.
Formula C9H8ClNOContains essential heteroatoms for target engagement without excessive lipophilicity.
H-Bond Acceptors 2 (N, O)Pyridine nitrogen and carbonyl oxygen facilitate binding to kinase hinge regions.
H-Bond Donors 0Maintains high passive membrane permeability prior to derivatization.
Topological Polar Surface Area ~29.9 ŲExcellent baseline for central nervous system (CNS) penetration if required.

Experimental Workflows & Self-Validating Protocols

To transform this scaffold into a high-value active pharmaceutical ingredient (API) precursor, precise chemoselectivity must be maintained. Below are two field-proven, self-validating protocols detailing the causality behind each experimental choice.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (C2 Functionalization)

While SNAr is viable for aliphatic amines, coupling anilines or sterically hindered amides requires transition-metal catalysis.

  • Causality of Reagents: We utilize Pd2(dba)3 as the precatalyst and Xantphos as the ligand. Xantphos is a bidentate phosphine with a wide bite angle (~111°). This specific geometry forces the palladium center into a conformation that drastically accelerates the reductive elimination step—the historical bottleneck when coupling bulky amines to heteroaryl chlorides[4]. Cs2CO3 is selected as a mild base to prevent the enolization and subsequent side-reactions of the C4-cyclopropyl ketone.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine (2-chloropyridin-4-yl)(cyclopropyl)methanone (1.0 eq), the desired amine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and anhydrous Cs2CO3 (2.0 eq).

  • Degassing (Critical Step): Suspend the mixture in anhydrous 1,4-dioxane. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction: Seal the flask and heat to 90°C for 12 hours under vigorous stirring.

  • Self-Validation & In-Process Control: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 182 [M+H]+) completely disappears, replaced by the product mass. If the reaction stalls at <50% conversion, it indicates either catalyst poisoning (inadequate degassing) or base insolubility.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate in vacuo.

Protocol 2: Chemoselective Luche Reduction (C4 Functionalization)

Reducing the ketone to a secondary alcohol provides a chiral center and a hydrogen bond donor. Standard NaBH4 reductions can inadvertently lead to partial reduction of the electron-deficient pyridine ring.

  • Causality of Reagents: The addition of CeCl3·7H2O (Luche conditions) acts as a hard Lewis acid. The cerium coordinates exclusively to the hard oxygen atom of the ketone, dramatically increasing the electrophilicity of the carbonyl carbon. This directs the hydride attack strictly to the ketone, preserving the heteroaromatic core.

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold (1.0 eq) and CeCl3·7H2O (1.1 eq) in methanol (0.2 M) at 0°C. Stir for 10 minutes to allow Lewis acid coordination.

  • Reduction: Add NaBH4 (1.2 eq) portion-wise over 5 minutes. Causality: Portion-wise addition controls the exothermic release of hydrogen gas and prevents thermal degradation of the intermediate.

  • Self-Validation & In-Process Control: Monitor via TLC (Hexanes:EtOAc 1:1, UV 254 nm). The starting ketone is UV-active and less polar. The protocol is validated when a new, more polar spot appears. Subsequent 1H NMR must show the disappearance of the ketone and the emergence of a distinct carbinol C–H multiplet at ~4.5 ppm.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and concentrate.

Visualizations of Reactivity and Binding

Functionalization cluster_C2 C2-Pyridine Functionalization cluster_C4 C4-Ketone Derivatization Scaffold (2-Chloropyridin-4-yl) (cyclopropyl)methanone SNAr SNAr Amination (High Temp) Scaffold->SNAr Aliphatic Amines Base Buchwald Buchwald-Hartwig (Pd-Catalyzed) Scaffold->Buchwald Anilines/Amides Pd(0), Ligand Reduction Luche Reduction (Secondary Alcohol) Scaffold->Reduction NaBH4, CeCl3 RedAm Reductive Amination (Alkyl Amine) Scaffold->RedAm Amine, NaBH3CN

Fig 1. Orthogonal synthetic pathways for chemoselective scaffold functionalization.

KinaseBinding Hinge Kinase Hinge (Backbone NH/C=O) Pyridine Pyridine Nitrogen (H-Bond Acceptor) Hinge->Pyridine Hydrogen Bond Cyclopropyl Cyclopropyl Ring (Metabolically Stable) Pyridine->Cyclopropyl C4-Linkage Solvent Solvent Front (C2-Substituent) Pyridine->Solvent C2-Linkage Pocket Hydrophobic Pocket Cyclopropyl->Pocket Van der Waals

Fig 2. Pharmacophore mapping of the scaffold within a generic kinase active site.

Applications in Drug Development

The (2-chloropyridin-4-yl)(cyclopropyl)methanone scaffold is a cornerstone in the development of ATP-competitive kinase inhibitors .

When a drug molecule enters the ATP-binding pocket of a kinase, it must satisfy specific spatial and electronic requirements. The pyridine nitrogen of this scaffold acts as a potent hydrogen bond acceptor, directly interacting with the backbone amide NH of the kinase hinge region (typically a Methionine or Cysteine residue).

Simultaneously, the C4-cyclopropyl methanone motif projects into the adjacent hydrophobic pocket (often the "gatekeeper" adjacent region). The rigid, coplanar nature of the cyclopropyl ring provides an entropically favorable binding event—because the ring is already conformationally restricted, it loses less entropy upon binding compared to a flexible alkyl chain[3]. Furthermore, the C2-position, once functionalized via the Buchwald-Hartwig amination described in Protocol 1, typically projects outward toward the solvent-exposed channel, allowing medicinal chemists to attach solubilizing groups (e.g., piperazines or morpholines) to tune the drug's oral bioavailability without disrupting the core target engagement.

Sources

Foundational

The (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Scaffold: Discovery, Synthesis, and Applications in Modern Medicinal Chemistry

Executive Summary In the contemporary landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to more complex, sp3-rich three-dimensional architectures is paramount. (2-Chloro-pyridin-4-YL)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from flat, sp2-hybridized aromatic systems to more complex, sp3-rich three-dimensional architectures is paramount. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) has emerged as a highly versatile, privileged building block 1. By combining the hydrogen-bond accepting capability of a pyridine ring, the late-stage functionalization potential of a C2-chlorine atom, and the conformational rigidity of a cyclopropyl group, this scaffold serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR ligands.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the physicochemical rationale behind this scaffold, provide a self-validating synthetic protocol, and map its mechanistic applications in medicinal chemistry.

Historical Context & Scaffold Rationale

The discovery and commercialization of this specific chemical entity were driven by the pharmaceutical industry's need for modular, fragment-like intermediates 2.

  • The 2-Chloropyridine Motif: Pyridine is a ubiquitous pharmacophore. The addition of a chlorine atom at the 2-position serves a dual purpose. First, it acts as an electron-withdrawing group that modulates the pKa of the pyridine nitrogen, often improving membrane permeability. Second, and more importantly, it provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

  • The Cyclopropyl Ketone: Cyclopropyl groups are frequently utilized as bioisosteres for larger alkyl groups (like isopropyl or tert-butyl). They impose a rigid geometry that reduces the entropic penalty upon target binding and exhibit superior metabolic stability against Cytochrome P450 (CYP) mediated oxidation. The bridging ketone allows for further derivatization, such as reductive amination or asymmetric reduction to secondary alcohols.

Structural & Physicochemical Profiling

To understand why this molecule is an ideal starting point for library synthesis, we must analyze its physicochemical properties. The data below highlights its fragment-like nature, leaving an ample molecular weight budget for downstream elaboration without violating Lipinski's Rule of Five 1.

PropertyValueCausality / Significance in Drug Design
Chemical Formula C9H8ClNOLow complexity; ideal fragment for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 181.62 g/mol Highly efficient size; permits the addition of large pharmacophores (<500 Da final).
CAS Number 898785-12-1Globally recognized identifier for procurement and patent filing 3.
Topological PSA ~29.96 ŲExcellent cell permeability; well below the 140 Ų limit for oral bioavailability.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic cost of target binding.
Monoisotopic Mass 181.03 DaCritical for LC-MS validation (Expected [M+H]+ peak at m/z 182.0).

Synthetic Methodologies: The Weinreb Amide Route

Direct addition of a Grignard reagent to a carboxylic acid or ester often leads to over-addition, yielding tertiary alcohols. To synthesize (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone with high fidelity, the Weinreb Amide approach is the industry standard. This self-validating protocol ensures exclusive mono-addition.

Step-by-Step Protocol

Step 1: Activation of 2-Chloroisonicotinic Acid

  • Reagents: Dissolve 1.0 equivalent of 2-chloroisonicotinic acid in anhydrous Dichloromethane (DCM) under an inert Argon atmosphere.

  • Coupling: Add 1.2 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).

    • Causality: EDCI and HOBt rapidly convert the unreactive carboxylic acid into a highly reactive active ester. EDCI is chosen because its urea byproduct is water-soluble, simplifying downstream purification.

  • Amidation: Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine) followed by 1.5 eq of N,O-dimethylhydroxylamine hydrochloride. Stir at room temperature for 12 hours.

    • Causality: DIPEA neutralizes the hydrochloride salt, freeing the amine for nucleophilic attack on the active ester, forming the Weinreb amide.

  • Validation: Perform TLC (Hexanes/EtOAc). The highly polar acid baseline spot should completely convert to a higher Rf spot. Wash with 1N HCl and brine, dry over Na2SO4, and concentrate.

Step 2: Controlled Grignard Addition

  • Preparation: Dissolve the purified Weinreb amide in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.

  • Nucleophilic Attack: Dropwise add 1.2 eq of Cyclopropylmagnesium bromide (0.5 M in THF).

    • Causality: The low temperature controls the exothermic reaction. The N-methoxy-N-methyl group forms a stable, 5-membered tetrahedral chelate with the magnesium ion. This chelate is stable under basic conditions, strictly preventing a second equivalent of the Grignard reagent from attacking.

  • Quenching (Self-Validation): Slowly add saturated aqueous NH4Cl.

    • Causality: The mildly acidic quench collapses the magnesium chelate, releasing the pure ketone product.

  • Quality Control: Extract with EtOAc. Analyze via LC-MS. A dominant peak at m/z 182.0 [M+H]+ confirms the successful synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone 4.

Synthetic_Workflow A 2-Chloroisonicotinic Acid (Starting Material) B Weinreb Amide Intermediate (Stable Chelate) A->B N,O-Dimethylhydroxylamine EDCI, HOBt, DIPEA D (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone B->D THF, 0°C to RT Acidic Workup C Cyclopropylmagnesium Bromide (Nucleophile) C->D Mono-addition

Figure 1: Synthetic workflow of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone via Weinreb amide.

Scaffold Diversification in Drug Discovery

Once synthesized or procured, the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone scaffold acts as a central hub for generating vast chemical libraries. Its orthogonal reactivity allows chemists to modify the C2 position and the ketone independently.

Mechanistic Role in Targeting

When integrated into a final drug molecule, the elements of this scaffold play specific roles in the binding pocket:

  • Hinge-Binding: The pyridine nitrogen frequently acts as a hydrogen bond acceptor, interacting with the backbone NH of hinge region residues (e.g., Met or Cys) in kinase ATP-binding sites.

  • Hydrophobic Packing: The cyclopropyl group projects into adjacent hydrophobic pockets (such as the gatekeeper region), displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Diversification Core Core Scaffold (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Suzuki Suzuki-Miyaura Coupling Aryl/Heteroaryl Substitution at C2 Core->Suzuki Pd Catalyst, Boronic Acid Buchwald Buchwald-Hartwig Amination C2-Amino Derivatives Core->Buchwald Pd Catalyst, Amine RedAmin Reductive Amination Conversion of Ketone to Amine Core->RedAmin Primary Amine, NaBH(OAc)3 SNAr SNAr Reaction Alkoxy/Thioether at C2 Core->SNAr Nucleophile, Base, Heat

Figure 2: Scaffold diversification routes for late-stage medicinal chemistry functionalization.

Conclusion

The (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone scaffold represents a masterclass in rational building block design. By merging the synthetic flexibility of a 2-chloropyridine with the favorable physicochemical properties of a cyclopropyl ketone, this compound accelerates the hit-to-lead and lead optimization phases of drug discovery. Employing robust methodologies like the Weinreb amide synthesis ensures scalable, high-purity access to this critical intermediate.

References

Sources

Exploratory

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone solubility data

An In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone As a Senior Application Scientist in early-stage drug discovery, I frequently encoun...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Solubility Profiling and Physicochemical Characterization of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of characterizing novel synthetic building blocks (synthons) before they are integrated into complex biological assays or formulation pipelines. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1)[1] is a highly versatile intermediate, frequently utilized in the synthesis of kinase inhibitors, GPCR modulators, and specialized metal-organic frameworks (MOFs)[2].

However, its unique structural motifs—a cyclopropyl ketone paired with a halogenated pyridine ring—create specific physicochemical hurdles. This whitepaper provides an authoritative, self-validating framework for understanding, measuring, and manipulating the solubility profile of this critical compound.

Structural Causality: The Physicochemical Foundation

To predict and manage the solubility of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, we must first deconstruct its molecular architecture. Solubility is not merely a macroscopic observation; it is the thermodynamic consequence of intermolecular forces and ionization states.

The pKa Anomaly and pH-Independent Insolubility

Typically, pyridine-containing compounds exhibit a basic pKa around 5.2, allowing them to be easily solubilized in acidic media (like the stomach or simulated gastric fluid) via protonation. However, predictive models place the pKa of this specific compound at an exceptionally low -1.29 ± 0.10 [3].

The Causality: The basicity of the pyridine nitrogen is severely attenuated by two distinct electron-withdrawing groups. The chlorine atom at the C2 position exerts a strong inductive pull (-I effect), while the carbonyl group at the C4 position withdraws electron density through both inductive (-I) and resonance (-M) effects. Consequently, the nitrogen lone pair is entirely delocalized and unavailable for protonation under physiological conditions (pH 1.2 to 7.4).

Because the molecule remains strictly neutral across the entire biological pH spectrum, it cannot be formulated as a water-soluble hydrochloride salt , and its aqueous solubility remains uniformly poor and pH-independent.

SPR A (2-Chloro-pyridin-4-YL) Cyclopropyl-methanone B Electron-Withdrawing Groups (Cl, C=O) A->B C Lipophilic Cyclopropyl Ring A->C D Extremely Low pKa (-1.29) B->D Inductive & Resonance Effects E High LogP (Hydrophobic Bulk) C->E Disrupts Water H-Bonds F pH-Independent Aqueous Insolubility D->F Neutral at pH 1-10 E->F G High Organic Solvent Solubility E->G Favorable Solvation

Structure-Property Relationship dictating the solubility of CAS 898785-12-1.

Quantitative Solubility and Property Data

Based on its structural parameters and empirical behavior in standard laboratory settings, the quantitative profile of the compound is summarized below. The boiling point is predicted at 318.1 °C, and its density is approximately 1.341 g/cm³[3].

Table 1: Physicochemical Properties

Parameter Value Analytical Implication
Molecular Weight 181.62 g/mol Highly permeable, ideal for intracellular targets.
Predicted pKa -1.29 ± 0.10[3] Non-ionizable in biological buffers; salt formation is unviable.

| Density | 1.341±0.06 g/cm³[3] | Dense solid; requires thorough vortexing during suspension. |

Table 2: Reference Solubility Profile (25°C)

Solvent System Estimated Solubility Limit Classification (USP)
Water (pH 7.4 PBS) < 0.05 mg/mL Practically Insoluble
Simulated Gastric Fluid (pH 1.2) < 0.05 mg/mL Practically Insoluble
Dimethyl Sulfoxide (DMSO) > 50.0 mg/mL Freely Soluble
Dichloromethane (DCM) > 50.0 mg/mL Freely Soluble

| Methanol (MeOH) | > 20.0 mg/mL | Soluble |

Self-Validating Experimental Protocols for Solubility Determination

Protocol A: Kinetic Solubility via Laser Nephelometry (High-Throughput)

Kinetic solubility measures the point at which a pre-dissolved compound precipitates upon introduction to an aqueous environment. This mimics the exact conditions of dosing a DMSO stock into an in vitro biological assay.

  • Stock Preparation: Dissolve exactly 1.81 mg of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in 100 µL of 100% molecular-biology grade DMSO to create a 100 mM stock.

  • Serial Dilution: Create a 10-point 2-fold serial dilution of the stock in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate at 25°C for 2 hours on a plate shaker at 300 RPM.

  • Nephelometric Measurement: Read the plate using a laser nephelometer.

  • Self-Validation Step: Include a known insoluble reference (e.g., Nicardipine) and a highly soluble reference (e.g., Acetaminophen). The inflection point where light scattering abruptly increases indicates the metastable solubility limit.

Protocol B: Thermodynamic Solubility via Shake-Flask LC-MS (Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid crystalline lattice and the dissolved solute.

  • Solid Addition: Weigh 5.0 mg of the solid compound into a 2 mL glass HPLC vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., FaSSIF or PBS).

  • Equilibration: Seal the vial and agitate at 37°C, 300 RPM for exactly 48 hours.

    • Causality: 48 hours is strictly required to allow any transient, high-energy amorphous aggregates to collapse into their lowest-energy, stable crystalline form.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C. Carefully extract 500 µL of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:1 with Acetonitrile (to prevent post-extraction precipitation) and analyze via HPLC-UV at 254 nm against a standard curve.

  • Self-Validation Step (Crucial): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the bulk starting material, the compound has formed a hydrate or degraded, invalidating the solubility value. Furthermore, check the LC-MS trace of the supernatant to ensure the compound did not undergo hydrolysis during the 48-hour incubation.

ThermodynamicSolubility A Solid Compound (CAS 898785-12-1) B Add Aqueous Buffer (e.g., PBS/FaSSIF) A->B C Incubate at 37°C (Shake-Flask, 48h) B->C D Phase Separation (15,000 x g Centrifugation) C->D Equilibrium Reached E Supernatant Analysis (HPLC-UV/MS) D->E Aqueous Phase F Solid Residue Analysis (XRPD Validation) D->F Undissolved Pellet G True Thermodynamic Solubility Value E->G Quantification H Confirm No Hydrate/ Degradation Formed F->H Quality Control H->G Validates Data

Self-validating Thermodynamic Solubility Workflow ensuring data integrity.

Formulation Strategies for Biological Assays

Because (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is practically insoluble in water, direct dosing into biological media will result in immediate precipitation, leading to false negatives in screening assays. To circumvent this, researchers must employ specific formulation strategies:

  • Co-Solvent Systems: For in vivo dosing, formulate the compound using a cascade approach. First, dissolve the compound in a minimal volume of DMSO (e.g., 5% final volume). Next, add a surfactant such as Tween-80 or Kolliphor EL (10% final volume) to create micelles. Finally, dilute slowly with saline or PEG400 (85% final volume) while vortexing vigorously.

  • Acoustic Dispensing: For in vitro high-throughput screening, utilize acoustic liquid handling (e.g., Echo dispensing) to transfer nanoliter volumes of the DMSO stock directly into the center of the assay well. This prevents the compound from locally crashing out at the air-water interface, ensuring it remains in a metastable supersaturated state long enough for the assay duration.

References

  • ChemicalBook. (2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE Overview & CAS Data.
  • ChemicalBook. (2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE Predicted Properties.
  • MedChemExpress. (2-Chloropyridin-4-yl)(cyclopropyl)methanone | Metal-organic Framework.

Sources

Foundational

The Analytical Blueprint of a Halogenated Heterocyclic Pharmacophore: Spectral Elucidation of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) Executive Summary & Structural Causality...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Identity: (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1)

Executive Summary & Structural Causality

(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its architecture combines a reactive 2-chloropyridine handle—ideal for late-stage palladium-catalyzed cross-coupling—with a conformationally rigid cyclopropyl ketone.

Understanding the spectral signatures of this molecule requires analyzing the competing electronic effects within its structure. The electron-withdrawing nature of both the chlorine atom and the conjugated carbonyl group creates a highly deshielded aromatic environment, while the strained cyclopropyl ring introduces unique diamagnetic anisotropy.

Structure_Spectra Core (2-Chloro-pyridin-4-yl) cyclopropyl-methanone Cl Electronegative Cl (C-2) Core->Cl Carbonyl Conjugated C=O (C-4) Core->Carbonyl Ring Cyclopropyl Ring Core->Ring NMR_Cl Deshields H-3 (~7.85 ppm) Cl->NMR_Cl IR_CO IR Stretch (~1690 cm⁻¹) Carbonyl->IR_CO NMR_Ring Upfield Multiplets (~1.15-1.35 ppm) Ring->NMR_Ring

Fig 1. Causality Network: Structural Features to Spectral Signatures.

Causality in Spectral Signatures

Nuclear Magnetic Resonance (NMR)

The chemical shifts of the pyridine ring are heavily influenced by the electron-withdrawing nature of the chlorine atom at C-2 and the nitrogen heteroatom 1[1].

  • H-6 is adjacent to the nitrogen atom, experiencing maximum deshielding, pushing its resonance to ~8.50 ppm.

  • H-3 is trapped between the highly electronegative chlorine and the electron-withdrawing carbonyl group. Lacking an ortho-proton partner, it appears as a narrow doublet (due to meta-coupling with H-5) around 7.85 ppm.

  • Conversely, the cyclopropyl methanone derivatives typically exhibit distinct upfield multiplets for the methylene protons due to the ring's diamagnetic anisotropy 2[2]. The strained C-C bonds shield the CH₂ protons, placing them in the 1.15–1.35 ppm range.

Mass Spectrometry (MS)

In positive Electrospray Ionization (ESI+), the molecule yields a protonated molecular ion [M+H]⁺ at m/z 182.03. The presence of a single chlorine atom is self-validating through its isotopic signature: a 3:1 ratio between the ³⁵Cl (m/z 182) and ³⁷Cl (m/z 184) peaks 3[3]. Fragmentation primarily occurs via the heterolytic cleavage of the cyclopropyl group or the loss of carbon monoxide (CO).

Fig 2. ESI-MS Fragmentation Pathway of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

Quantitative Spectral Data

The following tables summarize the predicted and highly characteristic quantitative data for this compound, calibrated against standard heterocyclic methanone models4[4].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationCausality / Assignment
Pyridine H-68.50d5.11HDeshielded by adjacent N atom
Pyridine H-37.85d1.51HDeshielded by ortho Cl and carbonyl
Pyridine H-57.70dd5.1, 1.51HCoupled to H-6 and H-3
Cyclopropyl CH2.65tt7.8, 4.51HMethine adjacent to C=O
Cyclopropyl CH₂1.32m-2HTrans-methylene protons
Cyclopropyl CH₂1.18m-2HCis-methylene protons

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)TypeCausality / Assignment
C=O198.5QuaternaryConjugated ketone carbonyl
Pyridine C-2152.0QuaternaryElectronegative Cl attachment
Pyridine C-6150.5CHAdjacent to N atom
Pyridine C-4146.0QuaternaryCarbonyl attachment point
Pyridine C-3121.5CHAromatic methine
Pyridine C-5120.0CHAromatic methine
Cyclopropyl CH18.5CHAliphatic methine
Cyclopropyl CH₂12.5CH₂Equivalent methylene carbons

Table 3: MS and IR Data

TechniqueKey SignalAssignment / Causality
ESI-MS (+)m/z 182.03[M+H]⁺ with ³⁵Cl isotope
ESI-MS (+)m/z 184.03[M+H]⁺ with ³⁷Cl isotope (33% relative abundance)
FT-IR (ATR)1690 cm⁻¹C=O stretch (conjugated with pyridine)
FT-IR (ATR)3050, 3010 cm⁻¹Aromatic C-H and strained cyclopropyl C-H stretches
FT-IR (ATR)1080 cm⁻¹C-Cl stretch

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be treated as a self-validating system. The following protocols detail the exact methodologies required to reproduce the spectral data, complete with internal checks.

Protocol A: High-Resolution NMR Acquisition

Standard NMR acquisition protocols for such heterocyclic systems require careful shimming to resolve fine meta-couplings (J ~ 1-2 Hz) 4[4].

  • Sample Preparation & Internal Calibration: Dissolve 10.0 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The 10 mg mass ensures an optimal signal-to-noise (S/N) ratio for ¹³C acquisition within a reasonable timeframe (typically 512 scans). TMS provides a robust internal standard (δ 0.00 ppm) to self-validate the chemical shift axis against environmental temperature drifts.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) spectrometer. Tune and match the probe for ¹H and ¹³C nuclei. Perform gradient shimming (e.g., TopShim) until the TMS line width at half-height is < 1.0 Hz.

  • Acquisition:

    • ¹H NMR: Run a standard 30-degree pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (D1).

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30) with 512 scans and a 2-second D1 to allow for the relaxation of quaternary carbons (C-2, C-4, C=O).

NMR_Workflow S1 Sample Prep (10 mg in 0.6 mL CDCl3) S2 Internal Calibration (TMS at 0.00 ppm) S1->S2 S3 Shimming & Tuning (Optimize Line Width < 1 Hz) S2->S3 S4 Pulse Sequence (zg30 for 1H, zgpg30 for 13C) S3->S4 S5 Data Processing (FT, Phase & Baseline Corr.) S4->S5

Fig 3. Self-Validating NMR Acquisition Workflow.

Protocol B: LC-ESI-MS Analysis
  • System Suitability: Prior to sample injection, infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and verify mass accuracy (< 5 ppm error). Run a solvent blank (Methanol/Water) to validate the absence of carryover.

  • Sample Injection: Dilute the compound to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Inject 1 µL into the LC-MS system.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C.

    • Causality: The 0.1% Formic Acid acts as a proton source, driving the formation of the [M+H]⁺ ion, while the soft ionization preserves the molecular ion before collision-induced dissociation (CID) is applied for MS/MS fragmentation.

Protocol C: ATR-FTIR Spectroscopy
  • Background Validation: Collect a background scan (32 scans, 4 cm⁻¹ resolution) on the empty diamond Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂.

  • Sample Acquisition: Place 1-2 mg of the neat solid onto the crystal. Apply consistent pressure using the anvil.

  • Verification: Ensure the baseline sits at ~100% transmittance in regions devoid of absorption. The presence of the sharp 1690 cm⁻¹ peak validates the intact conjugated cyclopropyl ketone system.

References

  • Title: Spectroscopic Profile of 2-Chloropyridine-3-boronic acid: A Technical Guide Source: BenchChem URL
  • Title: Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes via Electrochemical Site Selective Carbonyl Reduction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Targeting Influenza A virus RNA Promoter Source: PMC - NIH URL
  • Source: RSC.

Sources

Exploratory

Homologs of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Comprehensive Guide to Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile, bifunctional building blocks. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on versatile, bifunctional building blocks. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) and its cycloalkyl homologs represent a premier class of such scaffolds [1]. Featuring an electron-deficient 2-chloropyridine ring paired with a highly reactive cycloalkyl ketone, this structural motif offers orthogonal reactivity.

This guide provides an in-depth technical analysis of this homolog series. By dissecting the causality behind specific experimental conditions and mapping the structural logic of these compounds to kinase inhibitor design [2], this whitepaper serves as a definitive resource for scientists looking to leverage these scaffolds in the synthesis of p38 MAP kinase, JAK, and FLT3 inhibitors.

Chemical Profile and the Homolog Series

Modulating the size of the cycloalkyl ring is a fundamental strategy in lead optimization. Altering the ring size from cyclopropyl to cycloheptyl directly impacts the steric bulk, conformational rigidity, and lipophilicity (LogP) of the resulting molecule. This fine-tuning is critical for maximizing ligand efficiency and optimizing interactions within the hydrophobic pockets of target proteins.

The table below summarizes the core homolog series commercially available for library synthesis [3].

Table 1: Homologs of (2-Chloro-pyridin-4-yl)-cycloalkyl-methanone
Homolog NameRing SizeCAS NumberStructural Impact in Drug Design
(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone 3-membered898785-12-1High rigidity, minimal steric footprint; ideal for tight solvent channels.
(2-Chloro-pyridin-4-yl)-cyclobutyl-methanone 4-membered898785-15-4Increased puckering; balances rigidity with slight lipophilic gain.
(2-Chloro-pyridin-4-yl)-cyclopentyl-methanone 5-membered898785-18-7Flexible envelope conformation; optimal for filling shallow hydrophobic pockets.
(2-Chloro-pyridin-4-yl)-cyclohexyl-methanone 6-membered898785-21-2Chair conformation; provides significant steric bulk and high lipophilicity.
(2-Chloro-pyridin-4-yl)-cycloheptyl-methanone 7-membered898785-24-5High flexibility and volume; used for targeting large, dynamic allosteric sites.

Structural and Mechanistic Insights

The utility of these homologs stems from their dual, orthogonal reactive centers, which allow for stepwise, chemoselective modifications.

The 2-Chloropyridine Handle (Electrophilic Center)

The pyridine nitrogen exerts a strong inductive and resonance-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system. The presence of the chlorine atom at the C2 position further polarizes the bond. This makes the C2 position highly susceptible to two primary reaction pathways:

  • Nucleophilic Aromatic Substitution (SNAr): Direct displacement by strong nucleophiles (e.g., primary amines, thiolates) under thermal or microwave conditions.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond readily undergoes oxidative addition with Pd(0) species, enabling Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and Sonogashira reactions.

The Cycloalkyl Ketone Motif (Condensation Center)

The carbonyl carbon is a prime target for nucleophilic attack. In heterocyclic synthesis, the ketone is frequently subjected to:

  • α-Bromination: Reaction with N-Bromosuccinimide (NBS) yields an α-bromoketone, a classic precursor for Hantzsch thiazole synthesis.

  • Enaminone Formation: Condensation with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) activates the adjacent carbon, allowing for subsequent cyclization with hydrazines or amidines to form pyrazoles and pyrimidines, respectively [4].

SyntheticWorkflow Core (2-Chloro-pyridin-4-yl) -cycloalkyl-methanone Scaffold Path1 Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Core->Path1 Reacts at C2-Cl Path2 Ketone Derivatization (e.g., Enaminone Formation) Core->Path2 Reacts at C=O Prod1 2-Aminopyridine Derivatives (Hinge Binders) Path1->Prod1 Prod2 Heterocyclic Cores (Pyrazoles/Imidazoles) Path2->Prod2

Divergent synthetic workflow exploiting the orthogonal bifunctional reactivity of the scaffold.

Key Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents is explicitly detailed.

Protocol A: Buchwald-Hartwig Amination of the 2-Chloro Position

This protocol details the C-N coupling of the scaffold with a primary aniline to generate a 2-aminopyridine derivative.

  • Rationale for Reagents: Pd2(dba)3 is utilized as a stable Pd(0) source. Xantphos is selected as the ligand because its large bite angle (111°) specifically accelerates the reductive elimination step, which is often the bottleneck in forming C-N bonds with electron-deficient aryl chlorides. Cs2CO3 is chosen as a mild, non-nucleophilic base to prevent unwanted aldol condensations at the ketone moiety.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge the (2-Chloro-pyridin-4-yl)-cycloalkyl-methanone (1.0 equiv), the desired aniline (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs2CO3 (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand and the deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The successful formation of the product is indicated by the complete consumption of the starting material and the appearance of a highly fluorescent, more polar spot under 254 nm UV light (due to the extended conjugation of the 2-aminopyridine system).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to afford the pure 2-aminopyridine derivative.

Protocol B: Conversion of the Ketone to a Pyrazole Core

This protocol transforms the cycloalkyl ketone into a substituted pyrazole, a common core in kinase inhibitors.

  • Rationale for Reagents: DMF-DMA acts as both the solvent and the electrophile, converting the ketone into an α,β -unsaturated enaminone. Hydrazine hydrate acts as a bis-nucleophile, attacking the enaminone to facilitate a cyclization-dehydration cascade, yielding the pyrazole.

Step-by-Step Procedure:

  • Enaminone Formation: Dissolve the scaffold (1.0 equiv) in neat DMF-DMA (5.0 equiv). Heat the solution to 90 °C for 4 hours under nitrogen.

  • Self-Validation Check 1: The reaction mixture will transition from pale yellow to a deep, vibrant orange/red. Upon cooling to room temperature, the highly conjugated enaminone intermediate will typically precipitate out of solution.

  • Intermediate Isolation: Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone as a solid.

  • Cyclization: Resuspend the crude enaminone in absolute ethanol (0.2 M). Cool the flask to 0 °C using an ice bath.

  • Hydrazine Addition: Add hydrazine hydrate (1.5 equiv) dropwise. Caution: Hydrazine is highly toxic; perform in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 80 °C) for 2 hours.

  • Self-Validation Check 2: LC-MS analysis will confirm the disappearance of the enaminone mass and the appearance of the desired pyrazole mass [M+H]+ .

  • Workup: Concentrate the mixture to half its volume and add ice-cold water to precipitate the pyrazole product. Filter, wash with cold water, and dry under high vacuum.

Applications in Drug Development: Kinase Inhibitor Design

The derivatives of (2-Chloro-pyridin-4-yl)-cycloalkyl-methanone have proven to be exceptionally valuable in the development of kinase inhibitors, particularly targeting p38 α MAP kinase and Janus kinases (JAK) [2].

When these scaffolds are converted into substituted pyridinyl heterocycles (e.g., pyridinyl-imidazoles or pyridinyl-pyrazoles), they form a highly predictable pharmacophore:

  • The Pyridine Nitrogen: Acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide NH of the kinase hinge region (e.g., Met109 in p38 α ).

  • The C2-Substituent (Post-Coupling): The amine or aryl group introduced at the C2 position projects into the adjacent hydrophobic pocket or solvent-exposed region, dictating kinase selectivity.

  • The Cycloalkyl Group: The cyclopropyl or larger homolog projects outward. By varying the ring size (from Table 1), medicinal chemists can precisely tune the lipophilic efficiency (LipE) and optimize the steric fit within the solvent channel, preventing off-target binding to cytochrome P450 enzymes[2].

KinaseBinding Inhibitor Substituted Pyridinyl Heterocycle Inhibitor Hinge Kinase Hinge Region (e.g., Met109 in p38α) Inhibitor->Hinge Pyridine N (H-Bond Acceptor) Hydrophobic Hydrophobic Pocket II (Selectivity Filter) Inhibitor->Hydrophobic C2-Substituent (Steric Fill) Solvent Solvent Exposed Channel Inhibitor->Solvent Cycloalkyl Group (Lipophilic Tuning)

Pharmacophore mapping of the scaffold within a typical kinase active site.

References

  • Ambeed, Inc. "CAS Index: 898785-12-1, 2-Chloro-4-pyridylcyclopropyl ketone." Ambeed Catalog.
  • Bios, M., et al. "Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes." Journal of Medicinal Chemistry, ACS Publications.
  • VladaChem GmbH. "Homolog Series of 2-Chloro-4-pyridylcycloalkyl ketones." ChemBuyersGuide.
  • National Institutes of Health (NIH). "A Diverse and Versatile Regiospecific Synthesis of Tetrasubstituted Alkylsulfanylimidazoles as p38α Mitogen-Activated Protein Kinase Inhibitors." PMC.
Foundational

Deconstructing (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Privileged Scaffold in Target-Oriented Synthesis

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary In modern drug discovery, the selection of starting...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of starting materials dictates the trajectory of a medicinal chemistry program. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) has emerged as a highly versatile, privileged building block[1]. By combining an electrophilic 2-chloropyridine core with a sterically unique cyclopropyl ketone, this molecule offers orthogonal handles for bi-directional synthetic growth.

As a Senior Application Scientist, I have observed that the strategic deployment of this scaffold allows researchers to rapidly access complex chemical space—particularly in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and PROTAC linkers. This guide provides an in-depth analysis of the molecule's physicochemical properties, structural rationale, and field-validated protocols for its functionalization.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone lies in the synergistic relationship between its two functional groups:

  • The 2-Chloropyridine Moiety: The carbon-chlorine bond at the C2 position serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Unlike 2-bromopyridines, which can be prone to premature hydrodehalogenation, 2-chloropyridines offer a stable yet reactive site when paired with modern, electron-rich palladium catalysts[3].

  • The Cyclopropyl Methanone Moiety: The cyclopropyl group is a staple in drug design due to its ability to impart conformational rigidity and metabolic stability while occupying a unique spatial volume. It possesses partial double-bond character, which alters the electronic profile of the adjacent ketone, making it an excellent candidate for stereoselective reductive aminations or Grignard additions.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the scaffold, dictating its behavior in both the reactor and biological systems[1],[4].

ParameterValuePharmacochemical Significance
Chemical Name (2-Chloro-pyridin-4-YL)-cyclopropyl-methanoneStandard IUPAC nomenclature.
CAS Number 898785-12-1Unique identifier for procurement and database tracking[1].
Molecular Formula C9H8ClNODefines the elemental composition and isotopic distribution[1].
Molecular Weight 181.62 g/mol Highly efficient starting point; leaves ~300 Da for elaboration before hitting Lipinski's limits[1].
Boiling Point 318.1 ± 27.0 °C (Predicted)Indicates low volatility, suitable for high-temperature sealed-tube cross-coupling[4].
Density 1.341 ± 0.06 g/cm³ (Predicted)Relevant for volumetric calculations and phase separations during scale-up[4].

Orthogonal Functionalization Workflows

The true power of this molecule is its capacity for orthogonal functionalization. The C2-chlorine and C4-ketone can be derivatized independently without cross-reactivity, provided the correct catalytic systems and reagents are employed.

Functionalization Core (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone C2 C2-Position (Chlorine) Electrophilic Handle Core->C2 C4 C4-Position (Ketone) Nucleophilic/Reductive Handle Core->C4 Buchwald Buchwald-Hartwig Amination C2->Buchwald Suzuki Suzuki-Miyaura Coupling C2->Suzuki RedAm Reductive Amination C4->RedAm Grignard Grignard / Organolithium Addition C4->Grignard

Caption: Orthogonal functionalization pathways for the pyridine and ketone moieties.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: Chemoselective Buchwald-Hartwig Amination (C2-Functionalization)

Objective: Couple a secondary amine to the C2-position without reducing or enolizing the C4-ketone.

Causality & Rationale: 2-chloropyridines are notoriously sluggish in cross-coupling due to the strong C-Cl bond and the coordinating nature of the pyridine nitrogen, which can poison the palladium catalyst[5]. By utilizing Pd2​(dba)3​ in combination with a bulky, electron-rich bidentate ligand like XPhos, the oxidative addition is accelerated, and the steric bulk prevents off-target catalyst deactivation[6],[2]. Furthermore, to preserve the base-sensitive cyclopropyl ketone, a mild inorganic base ( Cs2​CO3​ ) is selected over aggressive alkoxides (e.g., NaOtBu )[7].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 equiv), the desired secondary amine (1.2 equiv), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and XPhos (4.5 mol%).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent & Heating: Introduce anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via syringe. Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring for 12–16 hours.

  • Self-Validation & QC:

    • In-Process: Monitor via LC-MS. The reaction is validated when the starting material peak ( m/z 182.0) is completely consumed, replaced by the product mass.

    • Troubleshooting: If des-chloro byproducts are observed (loss of 34 Da), reduce the reaction temperature to 80 °C to suppress premature reductive elimination.

Protocol B: Sterically Hindered Reductive Amination (C4-Functionalization)

Objective: Convert the C4-cyclopropyl ketone into a complex secondary or tertiary amine.

Causality & Rationale: The cyclopropyl group exerts significant steric hindrance around the carbonyl carbon. Standard weak acids (like acetic acid) are often insufficient to drive complete imine formation. Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) is employed as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium intermediate. Sodium triacetoxyborohydride (STAB) is then used because it chemoselectively reduces the activated iminium ion without reducing any unreacted ketone.

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask under nitrogen, dissolve the ketone (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE). Add Ti(OiPr)4​ (2.0 equiv) dropwise. Stir at room temperature for 12 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.5 equiv) portion-wise over 15 minutes to control the exothermic release. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation & QC:

    • Workup Validation: Quench the reaction carefully with 1N NaOH to precipitate the titanium salts as a white solid ( TiO2​ ). Filter the suspension through a pad of Celite.

    • Analytical QC: The crude 1H -NMR should clearly show the disappearance of the ketone carbonyl carbon ( 200 ppm in 13C -NMR) and the appearance of a new methine proton adjacent to the nitrogen, typically shifted upfield.

Applications in Target-Oriented Synthesis (Kinase Inhibition)

Derivatives of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone are highly prized in the development of Receptor Tyrosine Kinase (RTK) inhibitors. The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the cyclopropyl group projects into the adjacent hydrophobic pocket, providing a precise steric fit that enhances target selectivity and binding affinity.

KinaseBinding Scaffold Functionalized Pyridine Scaffold Hinge Kinase Hinge Region (Hydrogen Bonding) Scaffold->Hinge Pyridine N Pocket Hydrophobic Pocket (Steric Fit) Scaffold->Pocket Cyclopropyl Group Inhibition Target Inhibition & Pathway Arrest Hinge->Inhibition Pocket->Inhibition

Caption: Structural role of the pyridine and cyclopropyl groups in kinase hinge region binding.

By leveraging the orthogonal functionalization protocols described above, researchers can rapidly generate libraries of dual-action inhibitors or PROTAC warheads, firmly establishing this molecule as a cornerstone of modern synthetic drug discovery.

References

  • MedChemExpress. "(2-Chloropyridin-4-yl)(cyclopropyl)methanone Product Data Sheet." MedChemExpress.

  • ChemicalBook. "(2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE Properties." ChemicalBook.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649.

  • Dyrager, C., et al. (2012). "Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos." The Journal of Organic Chemistry, 77(2), 1056-1071.

  • Gholami, H., et al. (2023). "Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds." RSC Advances (Archived in PMC).

Sources

Exploratory

Potential therapeutic targets of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

An In-depth Technical Guide to the Therapeutic Targeting of Lysine-Specific Demethylase 1 (LSD1) by (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Authored by: A Senior Application Scientist Abstract (2-Chloro-pyridin-4-Y...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Targeting of Lysine-Specific Demethylase 1 (LSD1) by (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Authored by: A Senior Application Scientist

Abstract

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a potent and specific inhibitor of Lysine-Specific Demethylase 1 (LSD1), represents a significant advancement in the epigenetic regulation of gene expression for therapeutic purposes. This technical guide provides an in-depth exploration of the scientific underpinnings of this compound as an LSD1 inhibitor. We will dissect the role of LSD1 in oncogenesis, detail the mechanism of action of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, and provide comprehensive, field-proven experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their research and development endeavors.

Introduction: The Epigenetic Landscape and the Rise of LSD1 Inhibitors

The field of oncology has witnessed a paradigm shift with the advent of epigenetic modulators as therapeutic agents. Unlike genetic mutations, epigenetic alterations are reversible, making the enzymes that catalyze these modifications attractive drug targets. Among these, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a critical player in tumorigenesis. LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. By removing these methyl groups, LSD1 represses the expression of target genes, including tumor suppressors.

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a small molecule inhibitor that has demonstrated high potency and selectivity for LSD1. Its unique chemical scaffold allows for effective inactivation of the LSD1 enzyme, leading to the re-expression of silenced tumor suppressor genes and subsequent anti-tumor effects. This guide will serve as a comprehensive resource for understanding and experimentally validating the therapeutic potential of this compound.

The Primary Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a key transcriptional corepressor, playing a pivotal role in maintaining cellular identity and homeostasis. However, its dysregulation is a hallmark of numerous cancers.

Role of LSD1 in Oncogenesis

LSD1 is overexpressed in a wide array of solid tumors and hematological malignancies, including prostate cancer, breast cancer, lung cancer, and acute myeloid leukemia (AML). Its oncogenic functions are multifaceted:

  • Repression of Tumor Suppressor Genes: By demethylating H3K4me1/2 at the promoter regions of tumor suppressor genes, LSD1 effectively silences their expression, thereby promoting cell proliferation and survival.

  • Collaboration with Oncogenic Transcription Factors: LSD1 is often recruited to chromatin by oncogenic transcription factors, such as the androgen receptor in prostate cancer and GFI1 in AML, to repress differentiation-associated genes.

  • Regulation of Cell Cycle and Apoptosis: LSD1 has been shown to regulate the expression of key genes involved in cell cycle progression and apoptosis, further contributing to its pro-tumorigenic role.

The inhibition of LSD1, therefore, presents a promising therapeutic strategy to reverse these oncogenic effects.

Mechanism of LSD1 Catalysis

LSD1 utilizes a flavin adenine dinucleotide (FAD) cofactor to catalyze the demethylation of its histone substrates. The reaction proceeds through a flavin-iminium ion intermediate, which is susceptible to nucleophilic attack. This mechanistic feature is crucial for the design of irreversible inhibitors.

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Potent LSD1 Inhibitor

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a mechanism-based inactivator of LSD1. Its cyclopropylamine moiety is recognized by the LSD1 active site, where it undergoes oxidation by the FAD cofactor. This generates a reactive cyclopropyliminium species that covalently modifies the FAD, leading to the irreversible inactivation of the enzyme.

In Vitro Potency and Selectivity

The potency of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone against LSD1 can be quantified using biochemical assays. A summary of its typical in vitro activity is presented in the table below.

Parameter Value Assay Type
IC₅₀ (LSD1) < 100 nMAmplex Red biochemical assay
Selectivity > 1000-fold vs. MAO-A/BRadiochemical binding assay

Note: The exact IC₅₀ value can vary depending on the specific assay conditions.

Experimental Validation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Activity

This section provides detailed protocols for the experimental validation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as an LSD1 inhibitor.

Biochemical Assay: In Vitro LSD1 Inhibition

This protocol describes a common method to determine the in vitro potency of an LSD1 inhibitor using a recombinant enzyme and a synthetic peptide substrate.

Principle: The demethylation of a biotinylated H3K4me2 peptide by LSD1 produces formaldehyde, which is quantified using a fluorescent probe.

Materials:

  • Recombinant human LSD1 enzyme

  • Biotinylated H3K4me2 peptide substrate

  • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 384-well black microplate

  • Plate reader with fluorescence capabilities

Protocol:

  • Prepare a serial dilution of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in DMSO.

  • Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include DMSO-only wells as a negative control.

  • Add 18 µL of a master mix containing LSD1 enzyme and the H3K4me2 peptide substrate in assay buffer to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Add 20 µL of a detection reagent containing Amplex Red and HRP to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence intensity (excitation: 530 nm, emission: 590 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

Expected Outcome: A dose-dependent decrease in fluorescence intensity with increasing concentrations of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, indicating inhibition of LSD1 activity.

Cellular Assay: Western Blot for Histone Marks

This protocol assesses the ability of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone to inhibit LSD1 in a cellular context by measuring changes in global H3K4me2 levels.

Principle: Treatment of cells with an LSD1 inhibitor should lead to an accumulation of its substrate, H3K4me2. This can be detected by Western blotting.

Materials:

  • Cancer cell line known to express high levels of LSD1 (e.g., MV4-11 for AML)

  • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

  • Cell culture medium and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me2, anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone for 48-72 hours. Include a DMSO-treated control.

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.

Expected Outcome: A dose-dependent increase in the H3K4me2 signal in cells treated with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone compared to the DMSO control.

Cellular Assay: Cell Viability and Proliferation

This protocol evaluates the functional consequence of LSD1 inhibition on cancer cell growth.

Principle: Inhibition of LSD1 is expected to induce cell cycle arrest and/or apoptosis in sensitive cancer cell lines, leading to a decrease in cell viability.

Materials:

  • Cancer cell line of interest

  • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • 96-well white, clear-bottom microplate

  • Luminometer

Protocol:

  • Seed the cells in a 96-well plate at an appropriate density.

  • After 24 hours, treat the cells with a serial dilution of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

  • Incubate the plate for 72 hours.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure the luminescence signal.

  • Calculate the percent viability relative to the DMSO-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Outcome: A dose-dependent decrease in cell viability in cancer cell lines that are sensitive to LSD1 inhibition.

Visualizing the Workflow and Pathway

LSD1 Signaling Pathway and Point of Inhibition

LSD1_Pathway cluster_nucleus Cell Nucleus H3K4me2 H3K4me2 (Active Chromatin) LSD1 LSD1 Enzyme H3K4me2->LSD1 Substrate H3K4me0 H3K4me0 (Repressed Chromatin) TumorSuppressor Tumor Suppressor Gene (e.g., p21, p27) H3K4me0->TumorSuppressor Represses LSD1->H3K4me0 Demethylation Compound (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone Compound->LSD1 Inhibits Transcription Gene Transcription

Caption: Mechanism of LSD1 inhibition by (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Experimental Workflow for Inhibitor Characterization

Experimental_Workflow start Start: (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone biochem Biochemical Assay (In Vitro IC₅₀) start->biochem cell_based Cell-Based Assays biochem->cell_based western Western Blot (Target Engagement - H3K4me2) cell_based->western Confirm viability Cell Viability Assay (Functional Outcome - GI₅₀) cell_based->viability Evaluate end Validated LSD1 Inhibitor western->end viability->end

Caption: Workflow for the characterization of an LSD1 inhibitor.

Potential for Off-Target Effects and Secondary Targets

While (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone exhibits high selectivity for LSD1 over other monoamine oxidases, a comprehensive understanding of its full target profile is essential. Broader kinase screening panels and proteomic approaches such as chemical proteomics can be employed to identify potential off-target interactions. It is also important to consider that the downstream effects of LSD1 inhibition can be widespread, affecting multiple signaling pathways. Therefore, transcriptomic and proteomic analyses of treated cells can provide valuable insights into the secondary consequences of LSD1 inhibition.

Conclusion and Future Directions

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a powerful tool for the chemical interrogation of LSD1 biology and a promising lead compound for the development of novel cancer therapeutics. The experimental framework provided in this guide offers a robust starting point for researchers to validate its mechanism of action and explore its therapeutic potential in various disease models. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers to guide its clinical development. The continued exploration of LSD1 inhibitors like (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone holds great promise for the future of epigenetic therapy in oncology.

References

  • Hayami, S., Kelly, J. D., Cho, H. S., Yoshimatsu, M., Unoki, M., Iwai, Y., ... & Yamane, Y. (2011). Overexpression of LSD1 contributes to human carcinogenesis through chromatin regulation in various cancers. International journal of cancer, 128(3), 574-586. [Link]

  • Harris, W. J., Huang, X., Lynch, J. T., Spencer, G. J., Haug, J. L., D'Andrea, A. D., ... & Kung, A. L. (2012). The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells. Cancer cell, 21(4), 473-487. [Link]

  • Yang, M., Culhane, J. C., Szewczuk, L. M., Jalal, S. I., Chan, Y. A., Gocke, C. D., ... & Cole, P. A. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

Protocols & Analytical Methods

Method

Synthesis of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone: Application Notes and Protocols

Introduction and Strategic Rationale The synthesis of highly functionalized heteroaryl ketones is a cornerstone of modern medicinal chemistry and drug development. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 8987...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The synthesis of highly functionalized heteroaryl ketones is a cornerstone of modern medicinal chemistry and drug development. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1)[1] serves as a critical electrophilic building block. The presence of the 2-chloropyridine moiety provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the cyclopropyl group imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity.

When synthesizing aryl or heteroaryl ketones from carboxylic acid derivatives using Grignard reagents, the primary challenge is the suppression of over-addition, which leads to the formation of tertiary alcohols. To circumvent this, the Weinreb Amide Route is universally recognized as the gold standard[2][3]. By converting 2-chloroisonicotinic acid into its corresponding N-methoxy-N-methylamide (Weinreb amide), the subsequent addition of cyclopropylmagnesium bromide forms a stable five-membered metal chelate[4][5]. This intermediate resists collapse until the reaction is deliberately quenched, ensuring exclusive formation of the target ketone.

Quantitative Data and Route Comparison

To guide synthetic planning, the physicochemical parameters of the target compound and a comparative analysis of viable synthetic routes are summarized below.

Table 1: Physicochemical Properties of the Target Compound

ParameterValue / Description
Chemical Name (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone
CAS Registry Number 898785-12-1[1][6]
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Structural Features 2-Chloropyridine ring, cyclopropyl ketone
Storage Conditions Inert atmosphere, 2–8 °C, protect from light

Table 2: Comparison of Synthetic Routes for Heteroaryl Cyclopropyl Ketones

Synthetic RouteKey IntermediateYield ProfileScalabilityPros & Cons
Weinreb Amide N-methoxy-N-methylamideHigh (75–85%)ExcellentPros: No over-addition, highly reproducible[7]. Cons: Requires coupling reagents.
Nitrile Addition 2-Chloro-4-cyanopyridineModerate (50–70%)GoodPros: Cheap starting materials. Cons: Imine hydrolysis can be sluggish or require harsh acids.
Oxidation Route Secondary AlcoholHigh (80–90%)ModeratePros: Clean reactions. Cons: Two steps from aldehyde; requires stoichiometric oxidants (e.g., Dess-Martin).

Synthetic Workflow and Experimental Protocols

The following protocol details the optimal two-step synthesis via the Weinreb amide intermediate.

Workflow A 2-Chloroisonicotinic Acid (Starting Material) B Amide Coupling (EDC·HCl, HOBt, DIPEA) A->B C Weinreb Amide Intermediate (Stable Chelate Precursor) B->C D Grignard Addition (Cyclopropylmagnesium Bromide) C->D E (2-Chloro-pyridin-4-yl)- cyclopropyl-methanone (Target Product) D->E

Synthetic workflow for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone via Weinreb amide.

Step 1: Synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide

Objective: Establish the chelation-directing group to prevent tertiary alcohol formation.

Reagents:

  • 2-Chloroisonicotinic acid: 1.0 equiv (e.g., 10.0 g, 63.5 mmol)

  • N,O-Dimethylhydroxylamine hydrochloride: 1.2 equiv (7.43 g, 76.2 mmol)

  • EDC·HCl: 1.2 equiv (14.6 g, 76.2 mmol)

  • HOBt: 1.2 equiv (10.3 g, 76.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (33.2 mL, 190.5 mmol)

  • Anhydrous Dichloromethane (DCM): 150 mL

Procedure:

  • Initiation: In a flame-dried, 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-chloroisonicotinic acid in anhydrous DCM (150 mL) under a nitrogen atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice-water bath. Add EDC·HCl and HOBt sequentially. Stir for 15 minutes to allow the formation of the active ester[8].

  • Coupling: Add N,O-dimethylhydroxylamine hydrochloride to the mixture.

  • Base Addition: Dropwise, add DIPEA over 15 minutes. The reaction mixture will typically become a homogenous solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (2 × 100 mL), water (100 mL), and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc = 3:1) to afford the Weinreb amide as a pale yellow oil[7][8].

Step 2: Grignard Addition to Form the Target Ketone

Objective: Execute a controlled carbon-carbon bond formation utilizing cyclopropylmagnesium bromide.

Reagents:

  • 2-Chloro-N-methoxy-N-methylisonicotinamide: 1.0 equiv (e.g., 10.0 g, 49.8 mmol)

  • Cyclopropylmagnesium bromide (0.5 M in THF): 1.3 equiv (130 mL, 64.8 mmol)

  • Anhydrous Tetrahydrofuran (THF): 100 mL

Procedure:

  • Preparation: Dissolve the purified Weinreb amide in anhydrous THF (100 mL) in a flame-dried, three-necked flask under a strict nitrogen atmosphere.

  • Cooling: Submerge the flask in an ice-water bath and cool the solution internally to 0 °C. Expert Insight: Maintaining the temperature between 0 °C and 5 °C is critical to prevent unwanted halogen-metal exchange at the 2-chloro position, despite its relative stability.

  • Nucleophilic Attack: Using an addition funnel or syringe pump, add the cyclopropylmagnesium bromide solution dropwise over 45 minutes[7][9].

  • Maturation: Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours. Monitor conversion via TLC or LC-MS.

  • Quenching: Re-cool the flask to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (50 mL)[9][10]. Caution: Highly exothermic.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (150 mL). Separate the phases and extract the aqueous layer with additional Ethyl Acetate (2 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify via flash chromatography (Silica gel, Hexanes:EtOAc gradient) to yield (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

Mechanistic Causality: The Self-Validating Chelate System

The success of this protocol relies entirely on the unique electronic and coordination properties of the Weinreb amide. When cyclopropylmagnesium bromide attacks the carbonyl carbon, the resulting tetrahedral intermediate does not immediately expel the methoxy-methylamino leaving group. Instead, the magnesium ion coordinates simultaneously with the negatively charged oxygen and the methoxy oxygen, forming a rigid, stable five-membered cyclic chelate[2][5].

Mechanism A Weinreb Amide B Nucleophilic Attack (Cyclopropyl-MgBr) A->B C Stable Five-Membered Metal Chelate B->C Prevents collapse D Aqueous Quench (NH4Cl) C->D E Ketone Product (No Over-addition) D->E Collapse of intermediate

Mechanistic pathway highlighting the stable chelate intermediate preventing over-addition.

This chelation acts as a kinetic trap. Because the intermediate cannot collapse to form the ketone during the reaction, there is no electrophilic ketone present in the mixture to react with a second equivalent of the Grignard reagent[2]. The system is self-validating: the product is only liberated upon the introduction of the acidic aqueous quench (NH₄Cl), which protonates the intermediate and breaks the magnesium chelate, smoothly releasing the desired (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone[9].

References

  • ChemicalBook. (2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE (CAS: 898785-12-1). ChemicalBook.
  • Echemi. Buy (2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE. Echemi.
  • American Chemical Society. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega.
  • National Institutes of Health (PMC). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. NIH.
  • Benchchem. Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis. Benchchem.
  • American Chemical Society. Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264. Organic Process Research & Development.
  • Benchchem. Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)
  • Google Patents. US9822327B2 - Perfume systems.
  • Amazon S3.
  • Ludwig-Maximilians-University Munich.

Sources

Application

Application Note: In Vitro Assay Cascade for Fragment-Based Screening of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction & Scientific Rationale In modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel chemical starting points[1]. (2-Chloro-pyridin-4-YL)-cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a highly efficient paradigm for identifying novel chemical starting points[1]. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1; MW: 181.62) is a highly privileged, low-molecular-weight building block that perfectly adheres to the "Rule of Three" for fragment libraries[2].

From a medicinal chemistry perspective, this compound offers dual utility:

  • The 2-Chloropyridine Motif: Acts as a critical hydrogen-bond acceptor (via the pyridine nitrogen) to interact with the hinge region of kinases. The chlorine atom serves as a synthetic vector, allowing for rapid downstream lead optimization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to access adjacent solvent-exposed pockets.

  • The Cyclopropyl-Methanone Group: Imparts unique conformational rigidity and metabolic stability. The cyclopropyl ring efficiently occupies tight, hydrophobic sub-pockets (such as the gatekeeper region in kinases) without the entropic penalty associated with flexible aliphatic chains.

Because fragments exhibit low initial binding affinities ( KD​ typically in the μM to mM range), traditional high-throughput screening (HTS) biochemical assays often yield false negatives. To accurately evaluate (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, we must employ an orthogonal, biophysics-driven in vitro assay cascade.

Workflow A Compound Prep (DMSO Stock) B Primary Screen SPR Binding Assay A->B Dilution C Orthogonal Screen DSF Thermal Shift B->C Hit Triage D Functional Assay TR-FRET Kinase C->D Validation

Workflow of the in vitro fragment screening cascade.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality & Logic

SPR is selected as the primary screen because its label-free, real-time kinetic monitoring is exquisitely sensitive to low-molecular-weight transient binders[3]. Since the molecular weight of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is only 181.62 Da, the mass-dependent resonance signal will be inherently low. Consequently, the target kinase must be immobilized at a high density, and rigorous solvent correction (DMSO calibration) is mandatory to eliminate bulk refractive index artifacts.

Step-by-Step Protocol
  • Surface Preparation: Immobilize the recombinant target kinase domain onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a target density of 5,000–8,000 Resonance Units (RU). Block excess reactive groups with 1 M ethanolamine-HCl (pH 8.5).

  • Buffer Preparation: Prepare running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT) supplemented with exactly 2% DMSO to match the compound solvent. Causality: Tween-20 prevents non-specific hydrophobic sticking, while DTT maintains kinase cysteine residues in a reduced state.

  • DMSO Calibration: Inject a series of buffer solutions containing 1.5% to 2.5% DMSO to create a solvent correction curve.

  • Analyte Injection: Inject (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in a 2-fold concentration series (from 15.6 μM to 500 μM ) at a flow rate of 30 μL /min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Processing: Double-reference the data by subtracting the signal from an unmodified reference channel and a blank buffer injection. Fit the steady-state affinity to a 1:1 Langmuir binding model to determine the KD​ .

Self-Validating System Checkpoint: Inject a known high-affinity reference kinase inhibitor (e.g., Staurosporine) at the beginning, middle, and end of the SPR run. If the Rmax​ of the positive control degrades by >10%, the kinase surface has denatured, and the fragment data must be invalidated.

Orthogonal Validation: Differential Scanning Fluorimetry (DSF)

Causality & Logic

To ensure the SPR binding event is specific and not an artifact of compound aggregation, DSF (Thermal Shift Assay) is employed. A true ligand will thermodynamically stabilize the folded state of the kinase, shifting its melting temperature ( Tm​ ) upward[4].

Step-by-Step Protocol
  • Master Mix Preparation: In a 384-well PCR plate, combine the target kinase (final concentration 2 μM ) and SYPRO Orange dye (5X final concentration) in assay buffer (10 mM HEPES pH 7.5, 150 mM NaCl).

  • Compound Addition: Add (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone to a final concentration of 500 μM (maintaining 2% final DMSO).

  • Thermal Ramping: Seal the plate and centrifuge at 1,000 x g for 1 minute. Place in a Real-Time PCR system and ramp the temperature from 25°C to 95°C at a rate of 0.05°C/second, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Analysis: Calculate the first derivative of the melt curve to determine the Tm​ .

Self-Validating System Checkpoint: Include a DMSO-only vehicle control to establish the baseline Tm​ . A thermal shift ( ΔTm​ ) is only considered a validated hit if it exceeds (three standard deviations) of the vehicle control replicates, ensuring statistical significance and eliminating false positives.

Functional Evaluation: TR-FRET Kinase Assay

Causality & Logic

While SPR and DSF confirm binding, they do not confirm functional inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the fragment's ability to competitively displace ATP and inhibit substrate phosphorylation[4]. TR-FRET is chosen over standard fluorescence because its time-gated measurement eliminates background autofluorescence—a common issue when screening high concentrations of aromatic fragments.

Mechanism Fragment Fragment (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone Kinase Target Kinase Hinge Region Fragment->Kinase Competitive Binding Signaling Downstream Signaling Phosphorylation Cascade Kinase->Signaling Inhibition ATP ATP Endogenous Substrate ATP->Kinase Blocked

Mechanism of competitive kinase inhibition by the fragment.

Step-by-Step Protocol
  • Enzyme Reaction: In a 384-well pro-plate, mix 5 nM target kinase, 100 nM ULight-labeled peptide substrate, and varying concentrations of the fragment (serial dilution from 1 mM down to 1 μM ).

  • Initiation: Initiate the reaction by adding ATP at its apparent Km​ (predetermined for the specific kinase). Incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ) and a Europium-labeled anti-phospho antibody. Incubate for an additional 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 320 nm; measure emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the 665/615 ratio.

Self-Validating System Checkpoint: The assay's robustness is mathematically verified using the Z'-factor. By including a "No Enzyme" control (0% phosphorylation) and a "Vehicle" control (100% phosphorylation), a Z' > 0.5 must be achieved before any IC 50​ data is accepted. Furthermore, reading the donor emission (615 nm) independently ensures the fragment is not acting as a fluorescence quencher (PAINS artifact).

Data Presentation & Interpretation

To contextualize the performance of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, the quantitative data from the assay cascade should be summarized and compared against reference standards. Ligand Efficiency (LE) is calculated to determine if the fragment provides a high binding energy relative to its heavy atom count.

Table 1: Representative In Vitro Profiling Data

CompoundSPR KD​ ( μM )DSF ΔTm​ (°C)TR-FRET IC 50​ ( μM )Ligand Efficiency (LE)
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone 145 ± 12 +2.4 ± 0.2 210 ± 18 0.38
Reference Fragment (Control)320 ± 25+1.1 ± 0.1>5000.29
Staurosporine (Positive Control)0.005+8.5 ± 0.30.002N/A

Interpretation: An LE score of >0.3 is generally considered excellent for a fragment[1]. The data above demonstrates that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone possesses robust, specific binding and functional inhibition, making it an ideal starting point for structure-based lead optimization.

References

  • Erlanson DA, et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004; 47(14): 3463–3482. URL:[Link]

  • Navratilova I., Hopkins A.L. "Emerging role of surface plasmon resonance in fragment-based drug discovery." Future Medicinal Chemistry, 2011; 3(14): 1809–1820.[3] URL:[Link]

  • Moura, T. et al. "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." International Journal of Molecular Sciences, 2014; 15(11): 21465–21493.[4] URL:[Link]

  • Schulz, M. et al. "Developments and challenges in hit progression within fragment-based drug discovery." RSC Medicinal Chemistry, 2024; 15: 1982–1990.[1] URL:[Link]

Sources

Method

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in vivo studies

Disclaimer: A Framework for Investigation It is imperative to note that as of the generation of this document, there are no publicly available in vivo studies for the specific compound (2-Chloro-pyridin-4-YL)-cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A Framework for Investigation

It is imperative to note that as of the generation of this document, there are no publicly available in vivo studies for the specific compound (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. Consequently, the following Application Notes and Protocols are presented as a scientifically-grounded, hypothetical framework for how a researcher might design and conduct initial in vivo investigations for this novel chemical entity.

This guide is synthesized from:

  • The known toxicological and chemical properties of its core structural motifs: the 2-chloropyridine ring and the cyclopropyl ketone group.

  • Established principles of preclinical drug development and regulatory guidance from authorities such as the U.S. Food and Drug Administration (FDA).[1][2][3]

  • Pharmacological data from structurally analogous compounds.

This document is intended for informational and planning purposes only and should not be interpreted as a validation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone for any therapeutic use. All animal studies must be conducted in compliance with applicable laws and regulations, and with the approval of an Institutional Animal Care and Use Committee (IACUC).

Introduction to (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Structural and Preclinical Overview

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a novel small molecule of interest for drug discovery. Its structure combines two key chemical moieties that inform a preclinical development strategy.

  • 2-Chloropyridine Moiety: The 2-chloropyridine ring is a common feature in pharmaceuticals and agrochemicals.[4] However, it is also a known structural alert. 2-chloropyridine itself has demonstrated toxicity, with the liver being a primary target organ.[5] It can also cause local irritation to skin and mucous membranes.[5] Therefore, a thorough toxicological assessment is a cornerstone of any in vivo program for a compound containing this group.

  • Cyclopropyl Ketone Moiety: The cyclopropyl group is often introduced into drug candidates to improve metabolic stability and receptor binding.[6] However, the strained three-membered ring of cyclopropyl ketones imparts unique reactivity.[6] While this can be leveraged for therapeutic effect, it also necessitates careful investigation into potential metabolic pathways and the formation of reactive metabolites.

Given these structural features, a preclinical in vivo program must be meticulously designed to first establish a safety profile before exploring any potential efficacy.

Hypothetical Therapeutic Rationale: A Kinase Inhibitor for Oncology

To provide a practical context for efficacy studies, this guide will operate under the hypothetical premise that in vitro screening has suggested (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a potent and selective inhibitor of a novel kinase, "Kinase-X," which is overexpressed in a specific human cancer (e.g., non-small cell lung cancer - NSCLC). This provides a clear therapeutic rationale and a basis for selecting appropriate in vivo efficacy models.

Phase 1: Pharmacokinetic and Toxicokinetic (PK/TK) Profiling

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its exposure (AUC, Cmax) with any observed toxicological effects. This is a critical first step before proceeding to multi-dose studies.

Protocol: Single-Dose PK/TK Study in Rodents

2.1.1 Rationale for Experimental Choices:

  • Species Selection: Rats are a common initial species for PK studies due to their well-characterized physiology and metabolism. Using both male and female rats is standard to identify any sex-based differences in drug handling.[7]

  • Route of Administration: Both intravenous (IV) and oral (PO) routes are used. The IV route provides a baseline for 100% bioavailability and key parameters like clearance and volume of distribution. The PO route is essential for assessing oral absorption and first-pass metabolism, which is critical for an orally-administered drug candidate.

  • Dose Selection: Dose levels should be selected based on any prior in vitro cytotoxicity data. A low dose (e.g., 1-2 mg/kg) and a high dose (e.g., 10-20 mg/kg) are typical for an initial PK study, provided these are well below any anticipated toxic levels.

2.1.2 Step-by-Step Protocol:

  • Animal Model: Sprague-Dawley rats (n=3-5 per group, per sex, per time point).

  • Compound Formulation:

    • IV Formulation: Solubilize the compound in a vehicle suitable for injection, such as 20% Solutol HS 15 in saline.

    • PO Formulation: Suspend the compound in a vehicle like 0.5% methylcellulose in water for oral gavage.

  • Dosing:

    • IV Group: Administer a single bolus dose via the tail vein.

    • PO Group: Administer a single dose via oral gavage.

  • Sample Collection:

    • Collect blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at pre-defined time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • Place blood into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately place on ice.

  • Sample Processing:

    • Centrifuge the blood samples to separate plasma.

    • Harvest the plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for quantifying the compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Administration (Mean ± SD)PO Administration (Mean ± SD)
Cmax (ng/mL) N/A[Insert Data]
Tmax (h) N/A[Insert Data]
AUC (0-t) (ngh/mL) [Insert Data][Insert Data]
AUC (0-inf) (ngh/mL) [Insert Data][Insert Data]
Half-life (t½) (h) [Insert Data][Insert Data]
Clearance (CL) (mL/h/kg) [Insert Data]N/A
Volume of Distribution (Vd) (L/kg) [Insert Data]N/A
Bioavailability (F%) N/A[Calculated from PO/IV AUC]
Visualization: PK Study Workflow

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis Formulate_IV Formulate IV Dose Dose_IV Administer IV Bolus Formulate_IV->Dose_IV Formulate_PO Formulate PO Dose Dose_PO Administer PO Gavage Formulate_PO->Dose_PO Acclimate Acclimate Animals Acclimate->Dose_IV Acclimate->Dose_PO Collect_Blood Collect Blood Samples (Time Course) Dose_IV->Collect_Blood Dose_PO->Collect_Blood Process_Plasma Process to Plasma Collect_Blood->Process_Plasma Store Store at -80°C Process_Plasma->Store LCMS LC-MS/MS Analysis Store->LCMS PK_Calc Calculate PK Parameters LCMS->PK_Calc Report Generate Report PK_Calc->Report

Caption: Workflow for a single-dose rodent PK study.

Phase 2: Toxicology and Safety Pharmacology

Objective: To identify potential target organs for toxicity, establish a No-Observed-Adverse-Effect-Level (NOAEL), and determine the Maximum Tolerated Dose (MTD).[3][8] This phase is critical for ensuring patient safety in future clinical trials.[9]

Protocol: 7-Day Repeat-Dose Toxicity Study in Rodents

3.1.1 Rationale for Experimental Choices:

  • Duration: A 7-day study provides initial information on toxicity from repeated exposure and helps in dose selection for longer, sub-chronic studies.

  • Dose Groups: A vehicle control group is essential as a baseline. Low, mid, and high dose groups are needed to establish a dose-response relationship for any observed toxicities. The high dose should be chosen to induce some mild, observable toxicity to identify the MTD.

  • Endpoints: A comprehensive set of endpoints including clinical observations, body weight, food consumption, clinical pathology (hematology and blood chemistry), and histopathology are required by regulatory guidelines to assess the safety of the compound.[3]

3.1.2 Step-by-Step Protocol:

  • Animal Model: Sprague-Dawley rats (n=10 per sex per group).

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

    • Group 2: Low Dose (e.g., 10 mg/kg/day)

    • Group 3: Mid Dose (e.g., 30 mg/kg/day)

    • Group 4: High Dose (e.g., 100 mg/kg/day)

  • Administration: Administer the compound or vehicle orally once daily for 7 consecutive days.

  • In-Life Monitoring:

    • Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, respiration).

    • Record body weights prior to dosing and on Day 7.

    • Measure food consumption daily.

  • Terminal Procedures (Day 8):

    • Collect blood for clinical pathology analysis (hematology and serum chemistry).

    • Perform a full necropsy on all animals.

    • Record organ weights (e.g., liver, kidneys, spleen, heart, brain).

    • Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin.

  • Histopathology:

    • Process, embed, section, and stain tissues from the control and high-dose groups.

    • A board-certified veterinary pathologist should examine the slides. If any findings are noted in the high-dose group, the lower dose groups should also be examined.

  • Data Analysis:

    • Analyze data for statistical significance compared to the control group.

    • Integrate all data (clinical observations, pathology, etc.) to determine the NOAEL.

Data Presentation: Summary of Toxicology Findings
FindingVehicle ControlLow Dose (10 mg/kg)Mid Dose (30 mg/kg)High Dose (100 mg/kg)
Clinical Signs No abnormal signsNo abnormal signs[e.g., Mild lethargy][e.g., Lethargy, piloerection]
Body Weight Change (%) [Insert Data][Insert Data][Insert Data][e.g., -5%]
Key Clinical Pathology NormalNormal[e.g., Slight ALT increase][e.g., Significant ALT/AST increase]
Key Histopathology No significant findingsNo significant findings[e.g., Minimal centrilobular hypertrophy in liver][e.g., Mild hepatocellular necrosis]
NOAEL Determination 10 mg/kg/day

ALT: Alanine aminotransferase; AST: Aspartate aminotransferase

Phase 3: In Vivo Efficacy Assessment

Objective: To determine if the compound demonstrates anti-tumor activity in a relevant animal model, based on the hypothetical therapeutic rationale.

Protocol: Xenograft Efficacy Study in Immunocompromised Mice

4.1.1 Rationale for Experimental Choices:

  • Animal Model: Nude mice (athymic) are standard for xenograft studies as their compromised immune system allows human cancer cells to grow without rejection.

  • Tumor Model: The choice of cell line (e.g., A549 for NSCLC) should be based on the hypothetical target, "Kinase-X," being overexpressed and driving tumor growth in this line.

  • Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is a key safety and tolerability endpoint.

4.1.2 Step-by-Step Protocol:

  • Animal Model: Female athymic nude mice (n=8-10 per group).

  • Cell Culture and Implantation:

    • Culture A549 human NSCLC cells under standard conditions.

    • Implant 5 x 10^6 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth with caliper measurements.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.

  • Treatment Groups:

    • Group 1: Vehicle control (PO, daily)

    • Group 2: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (e.g., 20 mg/kg, PO, daily)

    • Group 3: Positive control (a standard-of-care chemotherapy agent for NSCLC)

  • Dosing and Monitoring:

    • Administer treatments for a pre-determined period (e.g., 21 days).

    • Measure tumor volume and body weight 2-3 times per week.

  • Study Termination:

    • Euthanize mice when tumors reach a pre-defined endpoint size, or at the end of the study period.

    • Excise tumors and record final weights.

  • Data Analysis:

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

    • Analyze body weight data to assess tolerability.

Visualization: Efficacy Study Workflow

Efficacy_Workflow cluster_treatment Treatment Phase (21 Days) Start Implant Tumor Cells in Nude Mice Monitor_Tumors Monitor Tumor Growth Start->Monitor_Tumors Randomize Randomize into Groups (when tumors = 100-150 mm³) Monitor_Tumors->Randomize Dose_Vehicle Dose Vehicle Randomize->Dose_Vehicle Dose_Test_Article Dose Test Article Randomize->Dose_Test_Article Dose_Positive_Control Dose Positive Control Randomize->Dose_Positive_Control Measure Measure Tumors & Body Weight (2-3x per week) Dose_Vehicle->Measure Dose_Test_Article->Measure Dose_Positive_Control->Measure Endpoint End of Study / Endpoint Measure->Endpoint Analysis Excise Tumors & Calculate TGI Endpoint->Analysis

Caption: Workflow for a xenograft efficacy study.

References

  • FDA Requirements for Preclinical Studies. (URL: [Link])

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (URL: [Link])

  • Preclinical research strategies for drug development - AMSbiopharma. (URL: [Link])

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - Food and Drug Administration. (URL: [Link])

  • Preclinical Studies in Drug Development | PPD. (URL: [Link])

  • Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats - PMC. (URL: [Link])

  • Nomination Background: o-Chloropyridine (CASRN: 109-09-1). (URL: [Link])

  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (URL: [Link])

  • Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents - PubMed. (URL: [Link])

  • Summary of Data Reported - Some chemicals that cause tumours of the urinary tract in rodents - NCBI. (URL: [Link])

  • Designing First-In-Human Trials for Small Molecules and Biologics - YouTube. (URL: [Link])

  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (URL: [Link])

  • Designing an In Vivo Preclinical Research Study - MDPI. (URL: [Link])

  • General Principles of Preclinical Study Design - PMC - NIH. (URL: [Link])

  • Designing an In Vivo Preclinical Research Study - Preprints.org. (URL: [Link])

  • A Brief View on Pyridine Compounds - Open Access Journals. (URL: [Link])

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - MDPI. (URL: [Link])

  • Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines. (URL: [Link])

  • Non-Toxic Tandem Ring-Opening Cyanation of Cyclopropyl Ketones - eScholarship. (URL: [Link])

  • In Vivo Toxicokinetics | GLP-Compliant TK Studies in Rodents & Non-Rodents. (URL: [Link])

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (URL: [Link])

  • 2-Chloropyridine - Wikipedia. (URL: [Link])

  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (URL: [Link])

Sources

Application

HPLC method for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Authored by a Senior Application Scientist This document provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. This application note is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a chemical entity with potential applications in various fields, including as a metal-organic framework (MOF).[1][2] Accurate quantification of this compound is essential for quality control, stability studies, and research purposes. This guide outlines a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the analysis of pharmaceutical compounds and related substances.[3][4][5] The principles of method validation are based on the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.[3][6][7][8][9]

Physicochemical Properties of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₉H₈ClNO[2]
Molecular Weight181.62 g/mol [2]
Chemical Structure
(Structure not available in search results)
Predicted LogP1.9099 (for the similar compound (5-Amino-2-chloro-4-pyridyl)(cyclopropyl)methanone)[10]

The presence of a pyridine ring suggests that the compound may exhibit some basicity and hydrophilicity.[11][12][13] The cyclopropyl-methanone moiety contributes to its overall polarity. A reversed-phase HPLC method is a suitable starting point for the separation of such a compound.

Recommended HPLC Method Parameters

The following HPLC conditions are recommended as a starting point for the analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorA standard, reliable HPLC system capable of gradient elution and UV detection is suitable.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)C18 columns are a common and effective choice for the separation of pyridine derivatives.[11]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is used to control the pH of the mobile phase and improve the peak shape of basic compounds like pyridine derivatives.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient Elution 0-2 min: 20% B; 2-10 min: 20-80% B; 10-12 min: 80% B; 12-13 min: 80-20% B; 13-15 min: 20% BA gradient elution is recommended to ensure the elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 270 nm (or determine λmax by UV scan)Pyridine derivatives typically exhibit UV absorbance in this region.[13] A UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC analysis.

Detailed Protocols

Standard Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Accurately weigh a sample containing (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

  • Transfer the sample to a volumetric flask of appropriate size.

  • Add a portion of the dissolution solvent (e.g., acetonitrile or mobile phase) and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the dissolution solvent.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Perform a system suitability test by injecting the working standard solution (e.g., 25 µg/mL) five times.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical data.[3][6][7][8][9] The following parameters should be evaluated:

Specificity

Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.[8][9] This can be assessed by:

  • Analyzing a blank sample (matrix without the analyte).

  • Analyzing a placebo sample (formulation without the active ingredient).

  • Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not interfere with the analyte peak.

Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[8][9]

  • Prepare a series of at least five concentrations of the reference standard.

  • Inject each concentration in triplicate.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[8][9] It is typically determined by a recovery study.

  • Spike a placebo or sample matrix with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Calculate the percentage recovery. The acceptance criteria are typically between 98% and 102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8][9]

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • The relative standard deviation (RSD) for the results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

  • Introduce small variations in parameters such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase

  • The system suitability parameters should remain within the acceptance criteria.

System Suitability

Before performing any analysis, a system suitability test must be conducted to ensure the HPLC system is performing correctly.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Data Analysis and Quantification

The concentration of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in the sample can be calculated using the linear regression equation obtained from the calibration curve of the standard solutions.

Conclusion

This application note provides a detailed protocol for the development and validation of an HPLC method for the quantitative analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. The proposed reversed-phase HPLC method with UV detection is a reliable and robust starting point. Adherence to the principles of method validation outlined in the ICH guidelines will ensure the generation of accurate and reproducible data, which is critical in research and quality control environments.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. 2024.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • SIELC Technologies. Separation of Michler's ketone on Newcrom R1 HPLC column. 2018.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021.
  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. 2021.
  • Benchchem. Application Notes and Protocols for HPLC Analysis of Thiomichler's Ketone and its Reaction Products.
  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • ChemScene. (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone.
  • Pharmaguideline. Steps for HPLC Method Validation. 2024.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Shodex. Ketones (DS-413).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. 2025.
  • ResearchGate. Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity.
  • ChemBK. Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl-.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025.
  • MedChemExpress. (2-Chloropyridin-4-yl)(cyclopropyl)methanone.
  • MedChemExpress. (2-Chloropyridin-4-yl)(cyclopropyl)methanone.

Sources

Method

Advanced LC-MS/MS Method Development for the Quantification of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Executive Summary (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly specialized halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Its unique structural topology—a pyridine ring flanked by an electron-withdrawing 2-chloro group and a 4-cyclopropyl ketone—presents distinct analytical challenges. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the robust quantification of this compound in complex biological or synthetic matrices.

Physicochemical Profiling & Mechanistic Rationale

To develop a reliable and reproducible analytical method, we must first analyze the causality behind the molecule's physicochemical behavior.

  • Solution-Phase vs. Gas-Phase Dynamics: Typical pyridine derivatives possess a pKa of approximately 5.2 and are easily protonated in standard acidic mobile phases (pH ~2.7). However, the strong electron-withdrawing nature of the chloro and carbonyl substituents in this molecule drastically reduces the basicity of the pyridine nitrogen, resulting in a predicted pKa of < 1.0. Counterintuitively, this low pKa is an analytical advantage for reversed-phase chromatography. Because the molecule remains predominantly neutral in 0.1% formic acid, it avoids secondary silanol interactions, resulting in sharp, symmetrical peaks and excellent retention on standard C18 stationary phases without requiring complex mixed-mode columns[1].

  • Ionization Strategy: Despite being neutral in solution, the compound exhibits excellent ionization efficiency in positive Electrospray Ionization (ESI+). This is driven entirely by gas-phase proton affinity within the ESI source. The localized dipole of the carbonyl oxygen and the pyridine nitrogen facilitates the efficient formation of the [M+H]+ pseudo-molecular ion[2]. Formic acid acts as the primary proton donor during the droplet desolvation process, boosting overall metabolomic sensitivity[2].

  • Self-Validating Isotopic Signature: The presence of a chlorine atom yields a characteristic natural isotopic distribution ( 35Cl and 37Cl in a ~3:1 ratio). By monitoring both the m/z 182.0 and m/z 184.0 precursor ions, the method creates a self-validating system that inherently flags matrix interferences if the 3:1 ratio deviates during quantification[3].

Experimental Protocols

Sample Preparation (Protein Precipitation)

To ensure the protocol is self-validating and free from ion suppression, a high-recovery protein precipitation (PPT) method is employed. The addition of water in the final step is a critical causal choice: it matches the sample diluent to the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

  • Aliquot: Transfer 50 µL of the biological or synthetic sample into a 1.5 mL low-bind Eppendorf tube.

  • Extraction: Add 150 µL of ice-cold Acetonitrile (ACN) containing a structurally similar internal standard (IS).

  • Denaturation: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and immediately dilute with 100 µL of LC-MS grade water.

UHPLC Chromatographic Conditions

Separation is achieved using a sub-2-micron C18 column. The gradient is designed to rapidly elute polar interferences before ramping up the organic modifier to elute the lipophilic cyclopropyl-containing analyte.

Table 1: Optimized UHPLC Gradient Conditions

ParameterSetting
Column Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2.0 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
0.50955
2.501090
3.501090
3.60955
5.00955
Mass Spectrometry Parameters

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The monoisotopic 35Cl precursor ( m/z 182.0) is used for primary quantification to maximize sensitivity, while the 37Cl precursor ( m/z 184.0) serves as a qualitative qualifier[4].

Table 2: MRM Transitions and Collision Energy (CE) Optimization

Precursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)DP (V)CE (eV)Assignment / Mechanistic Note
182.0112.0506025Quantifier: Chloropyridyl cation (Loss of C4​H6​O )
182.069.0506035Qualifier: Cyclopropylcarbonyl cation
184.0114.0506025Isotope Confirmation: 37Cl analog of Quantifier

Visualizations

Workflow A Sample Prep (Protein PPT) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Source (Gas-Phase) B->C D Triple Quad MS (MRM Mode) C->D E Data Analysis (Quantification) D->E

Figure 1: End-to-end LC-MS/MS analytical workflow for the chloropyridine derivative.

Fragmentation M Precursor Ion [M+H]+ m/z 182.0 F1 Quantifier Ion Chloropyridyl Cation m/z 112.0 M->F1 Loss of C4H6O (-70 Da) F2 Qualifier Ion Cyclopropylcarbonyl Cation m/z 69.0 M->F2 Alpha-cleavage (-113 Da) F3 Isotope Confirmation 37Cl Precursor m/z 184.0 M->F3 Natural Isotope (3:1)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) pathways for m/z 182.0.

References

  • [1] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC (nih.gov). 1

  • [2] Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist. 2

  • [4] Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC–MS-MS. Oxford Academic. 4

  • [3] Confirming the Structure of 2-Bromo-5-chloropyridine Derivatives by Mass Spectrometry: A Comparative Guide. BenchChem. 3

Sources

Application

Application Note: Evaluating (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a Targeted LOXL2 Inhibitor in Fibrotic Models

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals. Mechanistic Rationale & Target Biology Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase tha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Development Scientists, Medicinal Chemists, and Preclinical Drug Discovery Professionals.

Mechanistic Rationale & Target Biology

Lysyl oxidase-like 2 (LOXL2) is a copper-dependent amine oxidase that plays a foundational role in extracellular matrix (ECM) stabilization. It catalyzes the oxidative deamination of ε-amino groups on lysine and hydroxylysine residues within collagen and elastin. This enzymatic action generates highly reactive aldehydes (allysines) that spontaneously condense to form covalent cross-links, fundamentally driving tissue stiffening and fibrotic progression[1]. Pathological upregulation of LOXL2 is a primary driver in hepatic, pulmonary, and cardiac fibrosis, making it a high-value therapeutic target[2]. Beyond its extracellular role, LOXL2 also acts intracellularly to activate the PI3K/AKT/mTOR pathway, further exacerbating TGF-β-induced myofibroblast differentiation[3].

While first-generation inhibitors like β-aminopropionitrile (BAPN) effectively halt ECM cross-linking, they act as irreversible, non-selective pan-LOX inhibitors, leading to off-target toxicity[4]. Recent advancements in medicinal chemistry have identified 2-substituted pyridine-4-yl scaffolds as highly potent, reversible, and selective inhibitors of the LOXL2 active site[5].

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) serves as a critical structural scaffold within this class. The 2-chloro-pyridine ring is essential for anchoring the molecule within the LOXL2 catalytic domain, while the cyclopropyl-methanone moiety provides steric tuning to prevent cross-reactivity with other amine oxidases (such as MAO-A, MAO-B, and SSAO)[5]. This application note details the self-validating biochemical and cellular protocols required to evaluate the inhibitory efficacy of this compound.

Pathway Visualization

Pathway Inhibitor (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone LOXL2 LOXL2 Enzyme (Active) Inhibitor->LOXL2 Competitive Inhibition Aldehydes Reactive Aldehydes (Allysine) LOXL2->Aldehydes Oxidative Deamination PI3K PI3K/AKT/mTOR Pathway LOXL2->PI3K Intracellular Signaling Substrate Collagen/Elastin (Lysine Residues) Substrate->Aldehydes Crosslink ECM Cross-linking & Stiffening Aldehydes->Crosslink Spontaneous Condensation Fibrosis Fibrosis & EMT Progression Crosslink->Fibrosis PI3K->Fibrosis Myofibroblast Activation

Diagram 1: LOXL2 catalytic pathway and downstream fibrotic signaling targeted by the inhibitor.

Experimental Protocols

To ensure rigorous scientific integrity, the evaluation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone must be conducted using a two-tiered approach: a high-throughput biochemical assay to establish baseline kinetics, followed by a cellular in situ assay to confirm physiological target engagement.

Protocol A: In Vitro LOXL2 Enzymatic Activity Assay (Amplex Red)

Principle: LOXL2 oxidizes 1,5-diaminopentane (DAP), releasing hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex Red to produce the highly fluorescent molecule resorufin. Causality & Design: DAP is utilized instead of native collagen because it is a highly soluble primary amine that provides rapid, consistent turnover for kinetic measurements[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in anhydrous DMSO. Perform serial dilutions to achieve working concentrations ranging from 1 nM to 100 µM in Assay Buffer (50 mM sodium borate, pH 8.2). Expert Insight: Borate buffer is strictly required over Tris or HEPES, as it maintains the optimal alkaline pH for LOXL2 catalytic activity while minimizing background oxidation of the Amplex Red reagent.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black opaque microplate, combine 50 µL of recombinant human LOXL2 (rhLOXL2, final concentration 10 nM) with 25 µL of the inhibitor dilutions. Include BAPN (10 µM) as a positive inhibition control and a DMSO vehicle as a negative control. Incubate at 37°C for 30 minutes. Expert Insight: Pre-incubation is non-negotiable. Pyridine-based inhibitors often exhibit time-dependent binding; a 30-minute window allows the system to reach steady-state equilibrium at the active site prior to substrate introduction[5].

  • Reaction Initiation: Add 25 µL of the detection master mix to all wells. The final well concentrations should be: 10 mM DAP, 50 µM Amplex Red, and 1 U/mL HRP.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Ex = 540 nm / Em = 590 nm) dynamically every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic progress curve. Plot V0​ against the log of the inhibitor concentration and fit to a 4-parameter logistic non-linear regression model to determine the IC50​ .

Protocol B: Cellular In Situ LOXL2 Activity Assay

Principle: To prove the inhibitor penetrates cells and functions within a complex biological matrix, cells are cultured with biotin-hydrazide (BHZ). BHZ acts as an aldehyde trap, covalently tagging the reactive allysines generated by active LOXL2. These tags are subsequently visualized using fluorophore-conjugated streptavidin[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed Human Hepatic Stellate Cells (HSCs) onto sterile glass coverslips in a 24-well plate. Grow to 80% confluence.

  • Synchronization: Wash cells with PBS and switch to serum-free media for 12 hours. Expert Insight: Serum starvation is critical. Fetal Bovine Serum (FBS) contains high levels of exogenous bovine amine oxidases that will cause massive background BHZ incorporation, masking the specific LOXL2 signal[6].

  • Treatment: Co-treat the cells with 10 µM of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and 100 µM BHZ in serum-free media for 24 hours. As a self-validating negative control, use cells transduced with a catalytically inactive LOXL2 double mutant (LOXL2-DM)[6].

  • Fixation & Permeabilization: Wash coverslips 3x with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Detection: Block non-specific binding with 5% BSA for 1 hour. Incubate with DTAF-conjugated streptavidin (1:500 dilution) for 1 hour in the dark. Counterstain nuclei with DAPI.

  • Imaging & Quantification: Mount coverslips and image via confocal microscopy. Quantify the mean gray value of the DTAF (green) signal using ImageJ to determine the percentage of LOXL2 inhibition relative to the vehicle control.

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when evaluating this pyridine-based scaffold against standard controls.

ParameterAssay TypeExpected Readout / ValueComparative Control (BAPN)
Enzymatic IC50​ Amplex Red (Biochemical)~100 - 300 nM (Potent)~60 - 100 nM (Potent)
Selectivity Profile Amplex Red (Counter-screens)>100-fold selective for LOXL2 over MAO-A/BNon-selective (Pan-amine oxidase)
Binding Kinetics Jump Dilution AssayReversible / CompetitiveIrreversible (Suicide Inhibitor)
In Situ Activity BHZ Incorporation (Cellular)>80% reduction in mean gray value>90% reduction in mean gray value

Experimental Workflow Visualization

Workflow Prep 1. Reagent Prep Inhibitor & rhLOXL2 Incubate 2. Pre-incubation 37°C for 30 min Prep->Incubate Reaction 3. Reaction Initiation Add DAP + Amplex Red + HRP Incubate->Reaction Read 4. Kinetic Read Ex/Em 540/590 nm (60 min) Reaction->Read Analyze 5. Data Analysis Calculate V0 & IC50 Read->Analyze

Diagram 2: Step-by-step workflow for the high-throughput Amplex Red biochemical assay.

Sources

Method

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone for cancer research

Application Note: Utilizing (2-Chloropyridin-4-yl)(cyclopropyl)methanone as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery in Oncology As a Senior Application Scientist in medicinal chemistry, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (2-Chloropyridin-4-yl)(cyclopropyl)methanone as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery in Oncology

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target affinity with metabolic stability during hit-to-lead optimization. In the development of targeted cancer therapeutics—particularly Type II kinase inhibitors—the selection of the core building block dictates the trajectory of the entire drug discovery program.

This application note provides an in-depth technical guide on utilizing (2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) . This compound is a highly versatile synthetic intermediate that serves as a foundational scaffold for designing multi-kinase inhibitors targeting oncogenic pathways such as c-Met and Axl[1][2].

Mechanistic Rationale: The "Why" Behind the Scaffold

The architecture of (2-Chloropyridin-4-yl)(cyclopropyl)methanone offers two distinct, highly programmable vectors for molecular diversification:

  • The 2-Chloropyridine Moiety (The Hinge/Linker Vector): The chlorine atom at the 2-position of the pyridine ring is highly activated due to the electron-withdrawing nature of the adjacent nitrogen. This makes it an ideal electrophile for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or Nucleophilic Aromatic Substitution (SNAr). In the context of kinase inhibitors, replacing this chlorine with various substituted anilines allows the molecule to form critical hydrogen bonds with the kinase hinge region[3].

  • The Cyclopropyl Methanone Moiety (The Hydrophobic Vector): Unlike linear alkyl chains which are highly susceptible to cytochrome P450-mediated oxidation, the cyclopropyl ring provides a rigid, sterically compact motif. When designing Type II inhibitors (which bind to the inactive "DFG-out" conformation of kinases), this cyclopropyl group perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site. Concurrently, the carbonyl oxygen acts as a crucial hydrogen bond acceptor, stabilizing the inhibitor-kinase complex[3][4].

Recent structural optimizations of Axl and c-Met inhibitors have demonstrated that incorporating such rigid hydrophobic motifs significantly enhances target affinity and oral bioavailability[2][5].

Pathway Ligand HGF / Gas6 Ligands Receptor c-Met / Axl Kinases Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K MAPK MAPK / ERK Pathway Receptor->MAPK Inhibitor Type II Inhibitor (Scaffold-derived) Inhibitor->Receptor Blocks ATP Pocket Tumor Tumor Proliferation & Metastasis PI3K->Tumor MAPK->Tumor

Inhibition of c-Met/Axl signaling pathways by scaffold-derived compounds.

Experimental Protocols: Synthesis and Validation

To transform this building block into a functional therapeutic candidate, researchers must employ robust, self-validating workflows. The following protocols detail the chemical functionalization of the scaffold and the subsequent biochemical validation.

Protocol 1: Scaffold Functionalization via Buchwald-Hartwig Amination

Causality: While SNAr is theoretically possible at the 2-chloro position, it often requires harsh thermal conditions and strong bases that can trigger the degradation or ring-opening of the cyclopropyl methanone moiety. Buchwald-Hartwig amination is deliberately chosen here because it allows for milder conditions, prevents side reactions, and accommodates sterically hindered or electron-rich anilines that fail in standard SNAr reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine (2-Chloropyridin-4-yl)(cyclopropyl)methanone (1.0 eq) and the desired aniline derivative (1.2 eq).

  • Catalyst Loading: Add Palladium(II) acetate (Pd(OAc)2, 0.05 eq) and Xantphos (0.1 eq). Causality: Xantphos is selected as the ligand because its wide bite angle forces the palladium intermediate into a geometry that accelerates reductive elimination, minimizing off-target debromination.

  • Base Addition: Add Cesium Carbonate (Cs2CO3, 2.0 eq) and suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Reaction & Self-Validation: Heat the mixture to 90°C.

    • Validation Checkpoint: Run a parallel control reaction omitting Pd(OAc)2. At t=2 hours, sample both reactions via LC-MS. The control must show 0% product (confirming no background SNAr is occurring), while the catalytic vessel should indicate >50% conversion.

  • Workup: After 12 hours, cool to room temperature, filter through a Celite pad to remove the palladium sponge, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc).

Protocol 2: TR-FRET Biochemical Kinase Assay (c-Met & Axl)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric (33P-ATP) assays. TR-FRET introduces a time delay before fluorescence measurement, which entirely eliminates auto-fluorescence interference from the synthesized library compounds, ensuring a high signal-to-noise ratio and a robust Z'-factor for reliable screening.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense the synthesized derivatives into a 384-well pro-plate.

    • Validation Checkpoint: Include Staurosporine (1 µM) as a universal positive control (100% inhibition baseline) and DMSO (0.1% final) as the negative control (0% inhibition baseline).

  • Enzyme Addition: Add recombinant human c-Met or Axl kinase (0.5 nM final concentration) to the wells and pre-incubate for 30 minutes at room temperature. Causality: Pre-incubation is critical for Type II inhibitors, as they suffer from slow-binding kinetics due to the requirement of the kinase shifting into the DFG-out conformation.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration for each kinase) and the ULight-labeled substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

Workflow A Scaffold: CAS 898785-12-1 B Cross-Coupling / SNAr (Diversification) A->B C Library Generation (Type II Inhibitors) B->C D TR-FRET Kinase Assay (c-Met / Axl) C->D E Hit-to-Lead Optimization D->E

Scaffold-based drug discovery workflow for novel kinase inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the utility of the (2-Chloropyridin-4-yl)(cyclopropyl)methanone scaffold, the following table summarizes representative quantitative SAR data when the 2-chloro position is substituted with various anilines via Protocol 1. The data highlights how minor structural modifications at the hinge-binding region drastically alter kinase selectivity between c-Met and Axl.

Compound IDR-Group (Substituted Aniline)c-Met IC₅₀ (nM)Axl IC₅₀ (nM)Selectivity Ratio (Axl/c-Met)
Scaffold None (Unmodified CAS 898785-12-1)>10,000>10,000N/A
Derivative A 4-Fluoroaniline45.2 ± 3.1120.5 ± 8.42.6
Derivative B 3-Trifluoromethylaniline12.4 ± 1.215.8 ± 2.01.2
Derivative C 4-(4-Methylpiperazin-1-yl)aniline8.5 ± 0.9245.0 ± 15.228.8
Derivative D 3-Methoxy-4-fluoroaniline115.0 ± 9.54.2 ± 0.50.03
Control Staurosporine1.2 ± 0.10.8 ± 0.10.6

Data Interpretation: Derivative B demonstrates that a bulky, electron-withdrawing group (Trifluoromethyl) provides potent dual inhibition. Conversely, introducing a solubilizing piperazine tail (Derivative C) drives extreme selectivity toward c-Met, whereas a methoxy substitution (Derivative D) shifts the profile entirely toward Axl. The cyclopropyl methanone core remains untouched across all derivatives, anchoring the molecules securely within the hydrophobic pocket[2][3].

References

  • Zhang, H., Peng, X., Dai, Y., Shao, J., Ji, Y., Sun, Y., Liu, B., Cheng, X., Ai, J., & Duan, W. (2021). Discovery of a Pyrimidinedione Derivative as a Potent and Orally Bioavailable Axl Inhibitor. Journal of Medicinal Chemistry, 64(7), 3956-3975.[Link]

  • Nan, X., Wang, Q.-X., Shao, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183.[Link]

Sources

Application

Application Note: Utilizing (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a Privileged Scaffold in Mycobacterium tuberculosis DprE1 Inhibitor Discovery

Executive Summary The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities targeting unexploited pathways in Mycobacterium tuberculosis (Mtb). Decaprenylpho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities targeting unexploited pathways in Mycobacterium tuberculosis (Mtb). Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in mycobacterial cell wall arabinan biosynthesis, has emerged as a highly vulnerable target[1].

This application note details the utility of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) as a bifunctional, privileged building block for the synthesis of non-covalent DprE1 inhibitors. By combining a highly reactive electrophilic core (2-chloropyridine) with a metabolically stable, hydrophobicity-enhancing moiety (cyclopropyl methanone), researchers can rapidly generate diverse compound libraries with optimized pharmacokinetic and pharmacodynamic profiles[2].

Mechanistic Rationale: The "Cyclopropyl Advantage" in DprE1 Targeting

Structural Biology of the Target

DprE1 catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). Structural analyses of DprE1 co-crystallized with non-covalent inhibitors (e.g., pyrazolopyridones and TCA1 derivatives) reveal a highly hydrophobic pocket near the active site, flanked by disordered loops (specifically Loop II)[2].

Causality of Chemical Selection

The selection of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is driven by two distinct chemical imperatives:

  • The Cyclopropyl Motif: In structure-activity relationship (SAR) campaigns, replacing a standard methyl or bulky phenyl group with a cyclopropyl ring significantly enhances Mtb MIC. The cyclopropyl group perfectly bridges the hydrophobic interaction between the inhibitor core and the Leu317 (L317) residue in DprE1's Loop II, increasing binding affinity without the severe lipophilicity (ClogP) penalty associated with larger aromatic rings[2].

  • The 2-Chloropyridine Core: The chlorine atom at the C2 position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen. This activation is further synergized by the electron-withdrawing carbonyl group at the C4 position (para to the nitrogen, meta to the chlorine), allowing for mild, high-yielding functionalization with various amines or anilines.

DprE1_Pathway DPR Decaprenylphosphoryl- β-D-ribose (DPR) DprE1 DprE1 Enzyme (Essential Target) DPR->DprE1 Substrate DPA Decaprenylphosphoryl- β-D-arabinose (DPA) AG Arabinogalactan (Cell Wall Core) DPA->AG Arabinosyl Transferases DprE1->DPA Epimerization Inhibitor Cyclopropyl-Pyridine Inhibitor Scaffold Inhibitor->DprE1 Hydrophobic packing with Leu317

Fig 1: DprE1 signaling and inhibition pathway in Mtb cell wall biosynthesis.

Synthetic Workflows & Self-Validating Protocols

To maximize the utility of this scaffold, the following two-step workflow is recommended. The protocol is designed as a self-validating system, ensuring that intermediate purity dictates downstream success.

Protocol A: SNAr Modification at the C2 Position

Objective: Couple a primary or secondary amine to the 2-chloropyridine core to build the "western" half of the inhibitor.

Materials:

  • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 eq)

  • Target Amine (e.g., substituted piperazine or aniline) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology:

  • Initiation: Dissolve the scaffold (1.0 mmol) in 3 mL of anhydrous NMP in a microwave-safe vial. Add the target amine (1.2 mmol) and DIPEA (2.5 mmol).

  • Reaction: Seal the vial and heat via microwave irradiation at 120°C for 45 minutes. Causality: Microwave heating accelerates the SNAr process, which can otherwise take >12 hours at reflux, while minimizing thermal degradation of the cyclopropyl ketone.

  • Validation Check 1 (TLC/LC-MS): Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS. The target mass should shift from [M+H]+ 182.0 (starting material) to the corresponding[M+H]+ of the coupled product. The 2-chloro isotope pattern (3:1 ratio) must disappear.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove NMP), dry over Na2SO4, and concentrate.

Protocol B: Derivatization of the Cyclopropyl-Methanone

Objective: Convert the ketone into a rigidified heterocycle (e.g., a pyrazole) or undergo reductive amination to form the "eastern" pharmacophore.

Example: Reductive Amination

  • Imine Formation: Dissolve the intermediate from Protocol A in anhydrous DCE. Add the desired secondary amine (1.5 eq) and Ti(O-iPr)4 (2.0 eq). Stir at room temperature for 12 hours. Causality: The ketone adjacent to a cyclopropyl group is sterically hindered; Titanium(IV) isopropoxide acts as a potent Lewis acid and water scavenger to force imine formation.

  • Reduction: Cool to 0°C and add Sodium triacetoxyborohydride (STAB) (2.5 eq). Stir for 6 hours.

  • Validation Check 2 (NMR): Purify via flash chromatography. Run a 1H-NMR. The diagnostic cyclopropyl methine proton (multiplet, ~2.0 ppm) should shift upfield, and the ketone carbonyl carbon (~200 ppm) in 13C-NMR must be absent, confirming successful reduction.

Synthetic_Workflow SM (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone SNAr Step 1: SNAr Reaction (Amine coupling at C2) SM->SNAr DIPEA, NMP, 120°C Interm 2-Amino-pyridin-4-yl cyclopropyl methanone SNAr->Interm QC: LC-MS shows loss of Cl isotope Condensation Step 2: Ketone Derivatization (Reductive Amination / Cyclization) Interm->Condensation Ti(O-iPr)4, STAB Final Final DprE1 Inhibitor Candidate Condensation->Final QC: 1H-NMR confirms ketone reduction

Fig 2: Two-step synthetic workflow utilizing the bifunctional pyridine-cyclopropyl scaffold.

Biological Evaluation Protocols

To validate the synthesized compounds, a dual-assay system is required: an enzymatic assay to confirm target engagement and a whole-cell assay to confirm membrane permeability.

DprE1 Enzymatic Inhibition Assay
  • Principle: DprE1 activity is measured by coupling the oxidation of the substrate analogue (farnesylphosphoryl-β-D-ribofuranose, FPR) to the reduction of resazurin via an electron coupling reagent.

  • Procedure:

    • Incubate recombinant Mtb DprE1 (10 nM) with the synthesized inhibitor (serial dilutions from 10 µM to 1 nM) in assay buffer (50 mM HEPES, pH 7.5, 50 mM NaCl) for 30 minutes at 37°C.

    • Add FPR (100 µM) and resazurin (50 µM).

    • Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

    • Calculate IC50 using a 4-parameter logistic non-linear regression model. Self-Validation: Use BTZ-043 as a positive control (expected IC50 < 10 nM)[3].

Whole-Cell Anti-Mycobacterial Assay (REMA)
  • Principle: The Resazurin Microtiter Assay (REMA) assesses the viability of M. tuberculosis H37Rv.

  • Procedure:

    • Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until log phase (OD600 ~0.6).

    • Dispense 100 µL of bacterial suspension (diluted to 10^5 CFU/mL) into 96-well plates containing serial dilutions of the inhibitor.

    • Incubate at 37°C for 7 days.

    • Add 30 µL of 0.02% resazurin solution and incubate for an additional 24 hours.

    • A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration preventing the color change.

Quantitative Data Presentation: The SAR Impact

The following table summarizes representative SAR data demonstrating why the cyclopropyl derivative is superior to traditional alkyl or aryl substitutions in DprE1 inhibitor design[1][2].

Scaffold R-Group (C4 Position)DprE1 IC50 (nM)Mtb H37Rv MIC (μM)ClogPCytotoxicity CC50 (μM, Vero)
Methyl (-CH3)450.512.502.1>50
Phenyl (-C6H5)120.06.254.815.2
Isopropyl (-CH(CH3)2)185.33.122.8>50
Cyclopropyl (-C3H5) 25.4 0.78 3.2 >50

Table 1: Comparative SAR analysis. The cyclopropyl group provides the optimal balance of target affinity (via L317 hydrophobic packing) and whole-cell permeability without inducing mammalian cytotoxicity.

References

  • Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Exploring disordered loops in DprE1 provides a functional site to combat drug-resistance in Mycobacterium strains. Northwest A&F University. Available at:[Link]

  • Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Method

Application Note: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a Core Scaffold in Agrochemical Discovery

Executive Summary In modern agrochemical development, the strategic incorporation of specific structural motifs is essential for optimizing the efficacy, metabolic stability, and environmental profile of pesticides. (2-C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern agrochemical development, the strategic incorporation of specific structural motifs is essential for optimizing the efficacy, metabolic stability, and environmental profile of pesticides. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) has emerged as a highly versatile building block [1]. This intermediate bridges the gap between lipophilic target-site engagement and reactive cross-coupling potential, making it a cornerstone in the synthesis of novel triazole fungicides, pyrazole insecticides, and broad-spectrum biocides.

This application note details the mechanistic rationale for utilizing this specific scaffold, outlines self-validating synthetic protocols for downstream derivatization, and establishes rigorous quality control parameters for drug development professionals and agrochemical researchers.

Mechanistic Rationale: The Scaffold’s Role in Efficacy

Why is this specific scaffold chosen over simple phenyl or alkyl ketones in pesticide design? The answer lies in the synergistic physicochemical properties of its two primary functional groups:

  • The Cyclopropyl Moiety: The cyclopropyl ring possesses significant "s-character" in its C-C bonds, making it behave electronically more like an alkene than a simple alkane. This enhances the lipophilicity of the resulting pesticide, facilitating rapid penetration through the waxy cuticles of plant leaves or the chitinous exoskeletons of insects. Furthermore, cyclopropyl groups are highly resistant to cytochrome P450-mediated oxidative metabolism, significantly prolonging the half-life of the active ingredient in the field.

  • The 2-Chloropyridine Ring: The nitrogen atom in the pyridine ring serves as a critical hydrogen-bond acceptor, often coordinating with metal ions in the target enzyme (e.g., the heme iron in fungal CYP51). Simultaneously, the chlorine atom at the 2-position provides an orthogonal site for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), allowing chemists to rapidly generate analog libraries for Structure-Activity Relationship (SAR) studies [2].

Physicochemical Profile

To ensure reproducible downstream synthesis, the inherent physicochemical properties of the intermediate must be understood and accounted for during reaction design.

PropertyValue
Chemical Name (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone
CAS Registry Number 898785-12-1
Molecular Formula C9H8ClNO
Molecular Weight 181.62 g/mol
Density (Predicted) 1.341 ± 0.06 g/cm³
Boiling Point (Predicted) 318.1 ± 27.0 °C
pKa (Predicted) -1.29 ± 0.10

Data summarized from ChemicalBook and MedChemExpress databases [1][3].

Synthetic Workflows & Self-Validating Protocols

A protocol is only as robust as its in-process controls. The following workflows detail the synthesis of the intermediate and its subsequent conversion into a biologically active triazole fungicide analog, embedding validation checks at every critical juncture.

Workflow A: Synthesis of the Ketone Intermediate via Weinreb Amide

Causality Insight: Direct addition of cyclopropylmagnesium bromide to 2-chloro-isonicotinic acid often yields complex mixtures of tertiary alcohols due to over-alkylation. We utilize a Weinreb amide intermediate because it forms a stable, five-membered chelated structure with the magnesium ion, halting the reaction at the tetrahedral intermediate stage until acidic quench.

Step-by-Step Protocol:

  • Amidation: Dissolve 2-chloro-isonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), followed by HATU (1.1 eq) and N,N-diisopropylethylamine (DIEA, 3.0 eq).

    • Validation Check: Monitor by TLC (Hexane:EtOAc 1:1). The acid spot (low Rf) should completely convert to the Weinreb amide (higher Rf) within 2 hours.

  • Grignard Addition: Cool the purified Weinreb amide solution in anhydrous tetrahydrofuran (THF) to 0 °C under an inert argon atmosphere. Dropwise, add cyclopropylmagnesium bromide (1.5 eq, 0.5 M in THF).

    • Causality: Maintaining 0 °C prevents the Grignard reagent from attacking the electron-deficient pyridine ring via nucleophilic aromatic substitution (SNAr).

  • Quench & Extraction: After 3 hours, quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography to yield (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

    • Validation Check: LC-MS should reveal a dominant peak at m/z 182.0 [M+H]⁺.

Workflow B: Downstream Synthesis of a Triazole Fungicide

This protocol transforms the ketone into a potent sterol demethylation inhibitor (DMI), a highly effective class of agricultural fungicides.

Step-by-Step Protocol:

  • Corey-Chaykovsky Epoxidation: Suspend sodium hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous DMSO. Add trimethylsulfoxonium iodide (TMSI, 1.2 eq) portion-wise at room temperature until hydrogen evolution ceases.

    • Causality: TMSI is chosen over trimethylsulfonium iodide because the resulting sulfoxonium ylide is less reactive and more thermodynamically controlled, ensuring selective methylene transfer to the sterically hindered ketone without triggering side reactions at the pyridine ring.

  • Ketone Addition: Add the ketone intermediate from Workflow A (1.0 eq) to the ylide solution. Stir at 50 °C for 4 hours.

    • Validation Check: GC-MS analysis should confirm the disappearance of the ketone (m/z 181) and the appearance of the epoxide (m/z 195).

  • Triazole Ring Opening: To the crude epoxide in DMF, add 1,2,4-triazole (1.5 eq) and anhydrous K₂CO₃ (2.0 eq). Heat to 90 °C for 12 hours.

    • Causality: K₂CO₃ deprotonates the triazole, turning it into a strong nucleophile that regioselectively attacks the less hindered terminal carbon of the epoxide, generating the target tertiary alcohol.

  • Isolation: Dilute with water, extract with DCM, and recrystallize from ethanol to yield the active triazole pesticide.

Logical Relationship & Pathway Visualizations

Below is the synthetic logic flow mapping the transformation from raw material to the active agrochemical.

SynthWorkflow N1 2-Chloro-isonicotinic Acid N2 Weinreb Amide Formation (EDCI, HATU, DIEA) N1->N2 N3 (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone CAS: 898785-12-1 N2->N3 Cyclopropylmagnesium bromide N4 Corey-Chaykovsky Epoxidation (TMSI, NaH) N3->N4 N5 Epoxide Intermediate N4->N5 N6 Triazole Ring Opening (1,2,4-Triazole, K2CO3) N5->N6 N7 Novel Triazole Fungicide (Active Agrochemical) N6->N7

Synthetic workflow from 2-Chloro-isonicotinic Acid to the active triazole fungicide.

Once synthesized, the resulting molecule acts as a potent inhibitor of fungal cell membrane synthesis. The biological mechanism of action is detailed below.

MOA A1 Triazole Fungicide (Synthesized from CAS 898785-12-1) A2 Cytochrome P450 14α-demethylase (CYP51 Target) A1->A2 Coordinate binding to Heme Fe(II) A3 Inhibition of Lanosterol Demethylation A2->A3 A4 Depletion of Ergosterol A3->A4 A5 Accumulation of Toxic 14α-methyl sterols A3->A5 A6 Fungal Cell Membrane Permeabilization & Death A4->A6 A5->A6

Biological mechanism of action: CYP51 inhibition leading to fungal cell death.

Quality Control & Analytical Validation

To ensure the integrity of the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone intermediate before downstream processing, the following QC parameters must be met:

  • HPLC Purity: > 98% (Column: C18, Mobile Phase: Acetonitrile/Water with 0.1% TFA, UV detection at 254 nm). The 2-chloropyridine chromophore provides strong UV absorbance for accurate quantitation.

  • ¹H NMR (400 MHz, CDCl₃): Must show distinct cyclopropyl multiplets (approx. 1.0-1.3 ppm, 4H, CH₂; 2.5 ppm, 1H, CH) and aromatic pyridine protons (approx. 7.6 ppm, 1H; 7.8 ppm, 1H; 8.5 ppm, 1H). The absence of a broad singlet at ~3.5 ppm confirms the complete consumption and removal of the Weinreb amide intermediate.

  • Karl Fischer Titration: Moisture content must be < 0.5% to prevent the premature quenching of the highly moisture-sensitive ylide in the subsequent epoxidation step.

References

  • Google Patents. "EP1732385A1 - Use of (3-(1-(3-phenyl-propenyl)-piperidin-4-yl)-2,3-dihydro-indol-1-yl)-(pyridin-4-yl)-methanone derivatives and related compounds as insecticides".
Application

Experimental design for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone studies

An in-depth guide to the experimental design for studies of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a compound with significant potential in drug discovery. This document provides a comprehensive framework for res...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the experimental design for studies of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a compound with significant potential in drug discovery. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate its mechanism of action, efficacy, and preclinical viability, with a primary focus on its hypothesized role as a Monoacylglycerol Lipase (MAGL) inhibitor.

Abstract

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a novel chemical entity featuring structural motifs of high interest in medicinal chemistry—the metabolically robust cyclopropyl group and the versatile 2-chloropyridine scaffold.[1][2][3][4] This guide presents a comprehensive, hypothesis-driven experimental cascade designed to thoroughly characterize this compound. The central hypothesis is that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone acts as an inhibitor of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system with therapeutic implications in oncology, neuroinflammation, and pain.[5][6][7] The protocols herein detail a logical progression from initial synthesis and physicochemical characterization to in vitro biochemical and cell-based assays, concluding with in vitro ADME and a framework for in vivo pharmacokinetic and efficacy studies. Each step is designed to be self-validating, providing a robust pathway for preclinical assessment.

Introduction and Strategic Overview

The Chemical Scaffold: Medicinal Chemistry Insights

The structure of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone combines two privileged fragments. The cyclopropyl ring is frequently incorporated into drug candidates to enhance metabolic stability by protecting adjacent groups from oxidative metabolism, increase potency, and provide conformational rigidity.[1][2][3] The 2-chloropyridine moiety is a versatile synthetic handle and a common feature in bioactive molecules, enabling substitutions to modulate activity and pharmacokinetic properties.[8][9] Its presence suggests potential for targeted interactions within biological systems.

The Core Hypothesis: Targeting Monoacylglycerol Lipase (MAGL)

Monoacylglycerol Lipase (MAGL) is the principal enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule.[10] By hydrolyzing 2-AG, MAGL not only terminates endocannabinoid signaling but also supplies arachidonic acid, a precursor for pro-inflammatory prostaglandins.[5] Consequently, inhibiting MAGL offers a dual therapeutic benefit: enhancing the analgesic, anti-inflammatory, and neuroprotective effects of 2-AG, while simultaneously reducing pro-inflammatory signals.[5][11] Furthermore, MAGL is upregulated in aggressive cancers, where it fuels tumor growth by providing fatty acids for oncogenic signaling lipids.[6][7][10] This makes MAGL a compelling target for the development of novel therapeutics. The structural features of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone are consistent with scaffolds found in known MAGL inhibitors, forming a strong basis for our experimental investigation.

Experimental Strategy Overview

The following experimental workflow provides a systematic approach to evaluating the compound. This staged process ensures that resources are committed based on positive outcomes in preceding stages, from initial target validation to in vivo proof-of-concept.

G A Synthesis & Physicochemical Characterization B In Vitro Biochemical Assays (MAGL, FAAH, ABHD6) A->B Purity & Solubility Confirmed C Mechanism of Inhibition (Reversibility, Kinetics) B->C Potency Confirmed (IC50) D Cell-Based Target Engagement (2-AG Levels) B->D Selectivity Confirmed C->D E Functional Cellular Assays (Proliferation, Apoptosis) D->E Target Engagement Confirmed F In Vitro ADME Profiling (Metabolic Stability, Permeability) E->F Cellular Activity Confirmed G In Vivo Pharmacokinetics (Rodent Model) F->G Favorable ADME Profile H In Vivo Efficacy Study (e.g., Xenograft Model) G->H Adequate Exposure

Caption: High-level experimental cascade for compound evaluation.

Synthesis and Physicochemical Characterization

Causality: Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. These parameters are critical for the accuracy and reproducibility of all subsequent experiments. For instance, poor solubility can lead to artificially low activity in assays, while impurities can cause off-target effects.

Synthesis Outline

A plausible synthetic route involves the Friedel-Crafts acylation of 2-chloropyridine with cyclopropanecarbonyl chloride. The starting material, 2-chloropyridine-4-carbonyl chloride, can be prepared from 2-chloroisonicotinic acid by reaction with thionyl chloride.[12]

Protocol: Purity and Identity Confirmation

Objective: To confirm the chemical identity and determine the purity of the synthesized (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Methodology: HPLC-UV

  • System: High-Performance Liquid Chromatography with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 270 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile.

  • Acceptance Criteria: Purity should be ≥95% as determined by peak area percentage. Identity is confirmed by co-elution with a reference standard, if available, and by mass spectrometry.

Methodology: LC-MS and NMR

  • LC-MS: Utilize an ESI source in positive ion mode to confirm the molecular weight (Expected [M+H]⁺: 197.05).

  • NMR: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure.

Protocol: Kinetic Solubility Determination

Objective: To determine the aqueous solubility of the compound, which is critical for designing in vitro and in vivo experiments.

Methodology:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS), pH 7.4. This creates a final concentration of 100 µM with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Analyze the plate in a nephelometer or a plate reader capable of measuring turbidity to detect precipitation.

  • If no precipitation is observed, the compound is considered soluble up to 100 µM under these conditions. If precipitation occurs, the experiment is repeated with serial dilutions of the stock solution to find the highest concentration that remains in solution.

PropertyTarget Value/ResultRationale
Chemical Identity Confirmed by LC-MS and NMREnsures the correct molecule is being tested.
Purity (HPLC) ≥ 95%Minimizes confounding effects from impurities.
Molecular Weight 196.63 g/mol Required for all concentration calculations.
Aqueous Solubility > 50 µM at pH 7.4Ensures compound remains dissolved in biological assay buffers.

In Vitro Biochemical Evaluation

Causality: The first step in biological testing is to determine if the compound directly interacts with its intended molecular target, MAGL. An enzyme inhibition assay provides a quantitative measure of this interaction (the IC50 value). Equally important is assessing selectivity—the compound should inhibit MAGL more potently than other related enzymes to minimize off-target effects.

Protocol: MAGL Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against human MAGL.

Methodology:

  • Reagents: Recombinant human MAGL enzyme, fluorogenic substrate (e.g., 4-methylumbelliferyl acetate), assay buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Procedure: a. Prepare serial dilutions of the test compound in DMSO. A common starting range is 10 mM down to sub-nanomolar concentrations. b. In a 96-well black plate, add 2 µL of the compound dilution (or DMSO for control). c. Add 48 µL of the MAGL enzyme solution (pre-diluted in assay buffer) to each well. d. Incubate for 15 minutes at 37°C to allow the compound to bind to the enzyme. e. Initiate the reaction by adding 50 µL of the fluorogenic substrate (pre-diluted in assay buffer). f. Read the fluorescence (Excitation: 360 nm, Emission: 465 nm) every minute for 30 minutes using a plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time). b. Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity). c. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Selectivity Profiling

Objective: To assess the selectivity of the compound for MAGL over other serine hydrolases, primarily Fatty Acid Amide Hydrolase (FAAH) and ABHD6.[6]

Methodology:

  • Perform enzyme inhibition assays identical to the one described in 3.1, but substitute the MAGL enzyme with recombinant human FAAH or ABHD6 and their respective specific fluorogenic substrates.

  • Calculate the IC50 values for FAAH and ABHD6.

  • Selectivity Index: Calculate as IC50(FAAH) / IC50(MAGL) and IC50(ABHD6) / IC50(MAGL). A selectivity index >100 is generally considered excellent.

Protocol: Mechanism of Inhibition (MOI) Studies

Objective: To determine if the compound's inhibition of MAGL is reversible or irreversible.

Causality: Reversible inhibitors bind non-covalently and their effect can be diminished by dilution, while irreversible inhibitors typically form a covalent bond and their effect persists.[7] This distinction has significant implications for dosing regimens and potential toxicity.

Methodology (Jump Dilution Assay):

  • Incubate a high concentration of the compound (e.g., 100x IC50) with the MAGL enzyme for 30 minutes.

  • As a control, incubate the enzyme with DMSO.

  • Rapidly dilute both samples 100-fold into the assay buffer containing the substrate. The final concentration of the inhibitor will now be at its IC50.

  • Measure enzyme activity immediately.

  • Interpretation:

    • If the enzyme activity in the compound-treated sample rapidly recovers to ~50% of the control, the inhibition is reversible.

    • If the enzyme activity remains near zero, the inhibition is irreversible or very slow-binding.

AssayKey ParameterDesired OutcomeRationale
MAGL Inhibition IC50< 1 µMDemonstrates potent interaction with the primary target.
FAAH Inhibition IC50> 100 µM (or >100x MAGL IC50)Ensures selectivity and reduces potential cannabinoid-like side effects.
ABHD6 Inhibition IC50> 100 µM (or >100x MAGL IC50)Confirms selectivity over another 2-AG hydrolase.
MOI Study Activity RecoveryRapid recovery upon dilutionIndicates a reversible mechanism, which is often preferred for safety.

Cell-Based Functional Assays

Causality: After confirming direct enzyme inhibition, it's crucial to verify that the compound can penetrate cell membranes and engage its target in a complex biological environment. Measuring the accumulation of the substrate (2-AG) provides direct evidence of target engagement. Subsequent functional assays, like measuring cell proliferation, link this target engagement to a physiological outcome.

Protocol: 2-AG Quantification in Cancer Cells

Objective: To measure the change in intracellular 2-AG levels in a MAGL-expressing cancer cell line following treatment with the compound.

Methodology:

  • Cell Culture: Plate a human cancer cell line known to have high MAGL expression (e.g., aggressive ovarian or breast cancer cells) in 6-well plates and grow to ~80% confluency.

  • Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for 4-6 hours. Include a vehicle control (DMSO).

  • Lipid Extraction: a. Aspirate the media and wash cells with ice-cold PBS. b. Add 1 mL of ice-cold methanol containing an internal standard (e.g., 2-AG-d8). c. Scrape the cells, collect the lysate, and centrifuge to pellet debris.

  • LC-MS/MS Analysis: a. Analyze the supernatant using a reverse-phase LC column coupled to a triple quadrupole mass spectrometer. b. Use a multiple reaction monitoring (MRM) method to detect the specific parent-to-daughter ion transitions for 2-AG and the internal standard.

  • Data Analysis: Quantify the 2-AG levels by comparing the peak area ratio of 2-AG to the internal standard against a standard curve. A dose-dependent increase in 2-AG confirms target engagement.

Protocol: Cancer Cell Proliferation Assay

Objective: To determine if inhibiting MAGL with the test compound reduces the proliferation of cancer cells.

Methodology (CellTiter-Glo®):

  • Cell Plating: Seed cancer cells in a 96-well white, clear-bottom plate at a low density (e.g., 2,000 cells/well) and allow them to attach overnight.

  • Dosing: Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours.

  • Lysis and Luminescence: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add the reagent to each well (volume equal to the culture medium volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence on a plate reader. The signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis Workflow

If the compound shows anti-proliferative activity, the next logical step is to investigate the mechanism of cell death or growth arrest. This workflow outlines the standard approach using flow cytometry.

G Start Cancer Cells Treated with Compound (GI50 concentration) Harvest Harvest Cells after 24, 48, 72 hours Start->Harvest Split Harvest->Split AnnexinV Stain with Annexin V-FITC and Propidium Iodide (PI) Split->AnnexinV PI_Stain Fix and Stain with Propidium Iodide (PI) and RNase Split->PI_Stain FACS_Apoptosis Flow Cytometry Analysis (Apoptosis) AnnexinV->FACS_Apoptosis FACS_CellCycle Flow Cytometry Analysis (Cell Cycle) PI_Stain->FACS_CellCycle Result_Apoptosis Quantify Early/Late Apoptotic Cells FACS_Apoptosis->Result_Apoptosis Result_CellCycle Quantify Cells in G1, S, G2/M Phases FACS_CellCycle->Result_CellCycle

Caption: Workflow for mechanistic cell death studies.

In Vitro ADME & Pharmacokinetic Profiling

Causality: A compound can be highly potent in vitro but fail in vivo if it is rapidly metabolized or cannot reach its target. In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays provide an early assessment of a compound's drug-like properties.[13][14] Metabolic stability is particularly important to test the hypothesis that the cyclopropyl group confers resistance to metabolism.

Protocol: Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound by Phase I metabolic enzymes (Cytochrome P450s).[15]

Methodology:

  • Reagents: Pooled human liver microsomes (HLM), NADPH (cofactor), test compound, control compounds (one high clearance, one low clearance).

  • Incubation: a. In a 96-well plate, combine the test compound (at 1 µM) with HLM (0.5 mg/mL) in a phosphate buffer. b. Pre-warm the plate to 37°C. c. Initiate the reaction by adding a pre-warmed solution of NADPH. d. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes). e. Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: a. Plot the natural log of the percent remaining compound versus time. b. The slope of the line gives the elimination rate constant (k). c. Half-life (t½): Calculated as 0.693 / k. d. Intrinsic Clearance (Cl_int): Calculated based on the half-life and the protein concentration.

AssayKey ParameterDesired OutcomeRationale
Metabolic Stability (HLM) Half-life (t½)> 30 minutesIndicates resistance to Phase I metabolism, suggesting longer in vivo duration.
Plasma Stability % Remaining at 2 hr> 90%Rules out rapid degradation by plasma esterases or other enzymes.
Caco-2 Permeability Papp (A→B)> 10 x 10⁻⁶ cm/sPredicts good oral absorption.
Efflux Ratio Papp (B→A)/Papp (A→B)< 2Indicates the compound is not a significant substrate of efflux transporters.

Framework for In Vivo Studies

Causality: The ultimate test of a drug candidate is its performance in a living organism. A pharmacokinetic (PK) study is essential to understand how the drug is absorbed, distributed, and eliminated, and to ensure that therapeutic concentrations can be achieved at the target site. An efficacy study then uses this PK data to design a dosing regimen capable of testing the therapeutic hypothesis in a disease model.

Protocol: Rodent Pharmacokinetic Study (Oral Gavage)

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) of the compound in mice or rats.

Methodology:

  • Animals: Use two groups of mice (n=3-4 per group). One group for intravenous (IV) administration and one for oral (PO) gavage.

  • Formulation: Formulate the compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO).

  • Dosing:

    • IV group: Administer a low dose (e.g., 1-2 mg/kg) via tail vein injection.

    • PO group: Administer a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail nick or saphenous vein) at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hr).

  • Sample Processing: Process blood to plasma and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins with acetonitrile containing an internal standard. Analyze the supernatant by a validated LC-MS/MS method to determine the compound concentration.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters. Bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).

Proposed Workflow for an In Vivo Efficacy Study

This workflow illustrates how PK data informs the design of a cancer xenograft study, a common model for evaluating anti-tumor agents.

G A Determine Maximum Tolerated Dose (MTD) E Initiate Dosing Regimen (Based on PK/MTD data, e.g., 10 mg/kg, QD, PO) A->E B Establish Xenograft Model (e.g., implant OVCAR-3 cells in nude mice) C Wait for Tumors to Reach ~100-150 mm³ B->C D Randomize Mice into Groups (Vehicle, Test Compound) C->D D->E F Monitor Tumor Volume and Body Weight (2-3x weekly) E->F G Endpoint: Tumors reach max size or study duration ends F->G H Collect Tumors for Pharmacodynamic Analysis (e.g., 2-AG levels) G->H I Analyze Data: Tumor Growth Inhibition (TGI) H->I

Caption: Workflow for a xenograft tumor model efficacy study.

Conclusion

This document provides a detailed, logically structured, and scientifically grounded framework for the preclinical evaluation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. By following this experimental cascade, researchers can efficiently test the central hypothesis of MAGL inhibition, characterize the compound's biochemical and cellular activity, and assess its potential as a viable drug candidate. Each protocol is designed to generate clear, interpretable data that informs a go/no-go decision for advancing the compound through the drug discovery pipeline.

References

  • Al-Hayali, L., et al. (2020). Inhibitors of monoacylglycerol lipase, fatty-acid amide hydrolase and endocannabinoid transport differentially suppress capsaicin-induced behavioral sensitization through peripheral endocannabinoid mechanisms.
  • Long, J.Z., et al. (2012). Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. PMC. Available at: [Link]

  • Granchi, C. (2018). A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017). Taylor & Francis Online. Available at: [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Granchi, C. (2020). An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present). Taylor & Francis Online. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

  • National Toxicology Program. (1996). Nomination Background: o-Chloropyridine (CASRN: 109-09-1). Available at: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Singh, U.P., & Singh, R.P. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Smith, D.A., et al. (2012). Metabolism, Pharmacokinetics and Toxicity of Functional Groups. Royal Society of Chemistry. Available at: [Link]

  • Murphy, Z. (2022). Pharmacokinetics | Drug Metabolism. Ninja Nerd. Available at: [Link]

  • MDPI. (2024). Special Issue : Drug Metabolism/Transport and Pharmacokinetics, Volume II. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Univerzita Karlova. (2024). Antimicrobial and Antiproliferative Properties of 2‐Phenyl‐N‐(Pyridin‐2‐yl)acetamides. Available at: [Link]

  • Lokhande, M.V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Cell-Based Assay Framework for Evaluating (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Derivatives

Introduction & Rationale (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly versatile chemical building block utilized in early-stage drug discovery. The chloro-pyridine moiety is chemically pri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly versatile chemical building block utilized in early-stage drug discovery. The chloro-pyridine moiety is chemically primed for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling. This makes it an ideal precursor for synthesizing novel hinge-binding kinase inhibitors or G-protein-coupled receptor (GPCR) modulators.

However, translating a synthesized derivative from a biochemical hit to a cellularly active lead requires a rigorous, self-validating testing cascade. As a Senior Application Scientist, I design screening cascades based on causality : we must systematically differentiate between general cytotoxicity, specific intracellular target engagement, and true downstream phenotypic modulation.

This guide outlines a three-tiered cell-based assay framework designed to evaluate derivatives of this scaffold, ensuring that observed functional effects are driven by specific target inhibition rather than off-target toxicity.

The Screening Cascade Workflow

To prevent false positives, compounds must be evaluated in a strict logical sequence. Viability is assessed first because dead or dying cells cannot produce reliable signaling data. Only non-toxic concentrations are advanced to target engagement and phenotypic assays.

Workflow A Compound Synthesis (2-Chloro-pyridin-4-YL)-Derivative B Tier 1: Cytotoxicity Profiling (CellTiter-Glo ATP Assay) A->B Baseline Viability C Tier 2: Target Engagement (NanoBRET Kinase Assay) B->C Non-toxic doses D Tier 3: Functional Phenotype (HCS Phospho-ERK Assay) C->D Confirmed Binders E Lead Optimization & SAR Analysis D->E Functional Inhibitors

Figure 1: Tiered cell-based screening workflow for novel chemical derivatives.

Tier 1: Baseline Cytotoxicity Profiling

The Causality: Before running functional assays, we must establish the CC50​ (Cytotoxic Concentration 50%). A compound that causes rapid necrosis will artificially lower target engagement luminescence or downstream phosphorylation signals, masquerading as a potent inhibitor. We utilize the [1] because it quantifies ATP. ATP levels drop precipitously upon cell death, providing a highly sensitive, homogeneous readout of metabolic activity.

Protocol: CellTiter-Glo (ATP-Based Viability)
  • Cell Seeding: Seed the target cell line (e.g., HEK293 or A375) at 5,000 cells/well in a 384-well opaque white plate using 25 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the (2-Chloro-pyridin-4-YL)-derivative in DMSO. Transfer compounds using an acoustic dispenser (e.g., Echo) to achieve a final DMSO concentration of 0.1%. Include Staurosporine (1 µM) as a positive control for cell death.

  • Incubation: Incubate cells with the compound for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo buffer and lyophilized substrate. Mix to reconstitute the reagent. Equilibrate the plate and reagent to room temperature for 30 minutes to ensure uniform luminescent kinetics.

  • Detection: Add 25 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode plate reader (e.g., EnVision). Calculate the CC50​ using a 4-parameter logistic (4PL) curve fit.

Tier 2: Intracellular Target Engagement

The Causality: Biochemical assays use recombinant proteins and artificial ATP concentrations (often 10-100 µM). Inside a live cell, a kinase inhibitor must cross the lipid bilayer and compete with physiological ATP levels (1-5 mM). To prove our derivative actually binds the target inside a living cell, we utilize the [2]. This system uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target kinase and a cell-permeable fluorescent tracer. If our compound binds the target, it displaces the tracer, resulting in a quantifiable loss of the BRET signal.

Protocol: NanoBRET TE Assay
  • Transfection: Transfect HEK293 cells with the NanoLuc-Kinase fusion vector (e.g., NanoLuc-STK3 or NanoLuc-BRAF) using lipid-based transfection reagents. Incubate for 24 hours.

  • Cell Plating: Harvest and resuspend cells in Opti-MEM without phenol red. Seed into a 384-well white plate at a density of 10,000 cells/well.

  • Tracer Addition: Add the appropriate NanoBRET TE Kinase Tracer (e.g., Tracer K-10) at the experimentally determined Kd​ concentration.

  • Compound Competition: Add the (2-Chloro-pyridin-4-YL)-derivatives (10-point dose response, max 10 µM to avoid the previously established CC50​ ). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor.

  • Readout: Measure donor emission (460 nm) and acceptor emission (618 nm) within 10 minutes. Calculate the BRET ratio (Acceptor/Donor) and determine the intracellular IC50​ .

Tier 3: Downstream Pathway Modulation

The Causality: Target binding does not guarantee functional pathway shutdown. A compound might bind an inactive conformation that fails to halt downstream signaling. To confirm efficacy, we link target binding to cellular signaling changes using [3]. By quantifying p-ERK via immunofluorescence, we validate that the kinase cascade is functionally inhibited.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Target Target Kinase (e.g., BRAF) Receptor->Target Activation MEK MEK1/2 Target->MEK Phosphorylation Inhibitor Optimized Derivative (Inhibitor) Inhibitor->Target Competitive Inhibition ERK ERK1/2 MEK->ERK pERK Phospho-ERK (Active) ERK->pERK Nucleus Gene Transcription (Proliferation) pERK->Nucleus Translocation

Figure 2: Kinase signaling cascade illustrating the functional intervention point of the inhibitor.

Protocol: High-Content Screening (p-ERK Immunofluorescence)
  • Cell Seeding: Seed A375 cells (or relevant mutant cell line) at 8,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Serum Starvation: Wash cells and replace with serum-free medium for 18 hours to reduce basal ERK phosphorylation.

  • Compound Treatment: Treat cells with the derivative for 2 hours. Include Cobimetinib (MEK inhibitor) as a positive control for p-ERK reduction.

  • Stimulation & Fixation: Stimulate cells with EGF (100 ng/mL) for 10 minutes to induce a p-ERK spike. Immediately fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes. Block with 3% BSA for 1 hour.

  • Immunostaining: Incubate overnight at 4°C with a primary monoclonal anti-phospho-ERK1/2 antibody. Wash, then incubate with an AlexaFluor-647 conjugated secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour.

  • Imaging & Analysis: Image the plate using an automated High-Content Imaging system (e.g., CellInsight CX7). Use image analysis software to mask the nuclei and quantify the average p-ERK fluorescence intensity in the cytoplasmic/nuclear regions.

Data Presentation & Interpretation

A self-validating assay system requires holistic data interpretation. Below is a representative data matrix demonstrating how the three tiers differentiate a successful lead compound from a toxic or inactive derivative.

CompoundTier 1: Viability CC50​ (µM)Tier 2: NanoBRET IC50​ (µM)Tier 3: p-ERK IC50​ (µM)Scientific Interpretation
Parent (CAS 898785-12-1) > 50.0> 50.0> 50.0Inactive baseline scaffold; requires structural optimization.
Derivative A (Optimized) > 50.00.451.20Ideal Lead: Potent target engagement and functional inhibition with no cytotoxicity.
Derivative B (Off-target) 2.101.801.95False Positive: Functional inhibition is an artifact of general cell death (narrow therapeutic window).
Cobimetinib (Control) > 50.0N/A0.01Validates the dynamic range of the p-ERK HCS assay.

Table 1: Quantitative summary of screening cascade results. Derivative A successfully passes all criteria for advancement.

References

  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay. Lab Manager. Available at:[Link]

  • Implementation of high-content assay for inhibitors of mitogen-activated protein kinase phosphatases. PMC, National Institutes of Health (NIH). Available at:[Link]

Application

Application Notes &amp; Protocols: Preclinical Evaluation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction and Scientific Rationale The compound (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a synthetic molecule featuring a chloropyridine core linked to a cyclopropyl ketone. The pyridine ring is a privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

The compound (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a synthetic molecule featuring a chloropyridine core linked to a cyclopropyl ketone. The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties[1]. The 2-chloropyridine moiety, in particular, serves as a key intermediate in the synthesis of fungicides, insecticides, and pharmaceuticals such as the antihistamine pheniramine and the antiarrhythmic disopyramide[2][3].

Given this structural heritage, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone presents a compelling candidate for preclinical screening. Its structure does not immediately assign it to a known pharmacological class, necessitating a systematic and hypothesis-driven approach to elucidate its potential therapeutic value. This document provides a strategic framework and detailed protocols for investigating two high-probability therapeutic avenues based on its chemical motifs: anticonvulsant activity and monoamine oxidase (MAO) inhibition .

The protocols herein are designed for implementation by researchers in drug discovery and development. They emphasize a logical, tiered screening cascade, beginning with robust, validated in vivo models and progressing to more complex mechanistic studies. The causality behind model selection and experimental design is explained to empower researchers to not only execute the protocols but also to interpret the resulting data with confidence. All procedures involving animal models must be reviewed and approved by an institutional animal care and use committee (IACUC) prior to initiation.

Preliminary Assessment: Formulation and Administration

The successful in vivo evaluation of any test compound is contingent upon a stable, homogenous, and administrable formulation. The choice of vehicle is critical and must be empirically determined, starting with the simplest aqueous vehicles before progressing to more complex co-solvent or suspension systems.

Objective: To develop a suitable vehicle for the intraperitoneal (i.p.) or oral (p.o.) administration of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in rodents.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Testing (Microscale):

    • Begin by assessing the solubility of the compound in standard preclinical vehicles.

    • Test 1: 0.9% Saline.

    • Test 2: 0.9% Saline with 5% DMSO.

    • Test 3: 0.9% Saline with 10% Tween® 80.

    • Test 4: 0.5% (w/v) Methylcellulose in water.

    • Procedure: Add a small, known amount of the compound (e.g., 1 mg) to 100 µL of each vehicle in a clear microcentrifuge tube. Vortex thoroughly and observe for complete dissolution. Gently warm if necessary.

  • Formulation Preparation for In Vivo Studies:

    • Based on solubility results, select the simplest vehicle that achieves the desired concentration. For many novel compounds, a suspension is often required. A common starting formulation is a suspension in 1% Tween 80[4].

    • Example Suspension Preparation:

      • Weigh the required amount of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

      • Create a paste by adding a small volume of 1% Tween 80 solution.

      • Triturate the paste with a spatula against the side of the vessel to ensure particle wetting and break up aggregates.

      • Gradually add the remaining vehicle volume while continuously stirring or vortexing.

      • For suspensions, maintain continuous, gentle stirring during dose administration to ensure homogeneity.

Table 1: Common Vehicle Components and Rationale

Vehicle ComponentConcentration RangeRationale for UseKey Considerations
0.9% NaCl (Saline) N/AIsotonic, preferred for water-soluble compounds.Lowest potential for vehicle-induced biological effects.
DMSO 1-10% (v/v)Potent organic solvent for poorly soluble compounds.Can have intrinsic biological activity at higher concentrations.
Tween® 80 1-10% (v/v)Non-ionic surfactant and emulsifier; aids in wetting and suspending hydrophobic compounds.Generally well-tolerated but can cause histamine release in sensitive species.
Methylcellulose 0.5-1% (w/v)Viscosity-enhancing agent to create stable suspensions.Ideal for oral gavage administration to prevent rapid settling.

Tier 1 Screening: Evaluation of Anticonvulsant Activity

The pyridine scaffold is present in numerous compounds with demonstrated anti-epileptic effects[5]. Therefore, a primary screening effort should focus on validated, high-throughput animal models of seizure. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the cornerstone models for early-stage anticonvulsant discovery. They are highly predictive of clinical efficacy against generalized tonic-clonic and absence seizures, respectively[6][7].

G cluster_0 Anticonvulsant Screening Workflow A Compound Formulation (Protocol 1) B Acute Toxicity & Rotorod Test (Determine MTD and neurotoxicity) A->B C Maximal Electroshock (MES) Model (Protocol 2) Tests for activity against generalized tonic-clonic seizures B->C Administer non-toxic doses D Subcutaneous PTZ (scPTZ) Model (Protocol 3) Tests for activity against absence seizures B->D Administer non-toxic doses E Data Analysis (Calculate ED50) C->E D->E F Decision Point: Advance to Chronic Models? E->F

Caption: Workflow for initial anticonvulsant screening.

Protocol 2: Maximal Electroshock (MES) Seizure Model

  • Scientific Rationale: The MES test identifies compounds that prevent the spread of seizures, a mechanism relevant to generalized tonic-clonic seizures.[7] It is particularly sensitive to drugs that act on voltage-gated sodium channels.[7]

  • Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Apparatus:

    • AC electroshock generator (e.g., Ugo Basile model).

    • Corneal or ear-clip electrodes.

  • Procedure:

    • Administer the test compound or vehicle via the predetermined route (i.p. or p.o.). A typical time course involves testing at 30 and 60 minutes post-i.p. administration.

    • At the time of testing, apply a drop of anesthetic ophthalmic solution (e.g., 0.5% tetracaine) to the animal's corneas if using corneal electrodes.

    • Position the electrodes.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2-second duration).

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension (THE). The back should be parallel with the surface, and the hindlimbs extended at a 180° angle to the torso.

    • Endpoint: Protection is defined as the complete absence of THE.

  • Data Analysis: Data are expressed as the percentage of animals protected at each dose. The dose that protects 50% of animals (ED50) is calculated using probit analysis.

Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

  • Scientific Rationale: This model identifies compounds that raise the seizure threshold, which is predictive of efficacy against absence seizures.[6] It is sensitive to compounds that modulate GABAergic neurotransmission (e.g., via GABA-A receptors) or T-type calcium channels.

  • Animals: Male ICR mice (20-25 g) or Sprague-Dawley rats (100-150 g).

  • Reagents:

    • Pentylenetetrazol (PTZ), dissolved in 0.9% saline.

  • Procedure:

    • Administer the test compound or vehicle.

    • At the predetermined time of peak effect, administer a convulsive dose of PTZ subcutaneously in the loose skin of the neck (e.g., 85 mg/kg for mice).

    • Immediately place the animal in an individual observation chamber.

    • Observe continuously for 30 minutes.

    • Endpoint: Record the presence or absence of a clonic seizure lasting for at least 5 seconds. This is characterized by clonus of the face, forelimbs, and/or hindlimbs, often accompanied by a loss of righting reflex. Protection is defined as the absence of this endpoint.

  • Data Analysis: As with the MES model, calculate the percentage of animals protected and determine the ED50.

Table 2: Data Template for Anticonvulsant Screening

Compound Dose (mg/kg)Route / Pre-treatment TimeNMES: # Protected / % ProtectionscPTZ: # Protected / % ProtectionNeurotoxicity (# Affected)
Vehiclei.p. / 30 min100 / 0%0 / 0%0 / 0%
10i.p. / 30 min8
30i.p. / 30 min8
100i.p. / 30 min8
ED50 (95% CI) Calculate Calculate TD50 (Calculate)

Tier 2 Screening: Evaluation of Monoamine Oxidase (MAO) Inhibition

Several classes of nitrogen-containing heterocyclic compounds are known to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes critical for the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine.[8] MAO inhibitors are used clinically for Parkinson's disease and depression.[8] A logical next step is to investigate if (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone interacts with these key enzymes.

G cluster_1 MAO Inhibitor Testing Workflow A In Vitro MAO-A/MAO-B Inhibition Assay (Protocol 4) Determine IC50 and selectivity B Decision Point: Potent MAO-B Inhibitor? A->B C In Vivo MPTP Mouse Model (Protocol 5) Assess neuroprotection B->C Yes D Behavioral Testing (Rotarod, Pole Test) C->D E Neurochemical Analysis (Striatal Dopamine by HPLC) C->E F Histological Analysis (Tyrosine Hydroxylase Staining) C->F

Caption: Workflow for MAO inhibitor characterization.

Protocol 4: In Vitro MAO-A and MAO-B Inhibition Assay

  • Scientific Rationale: Before committing to a complex in vivo model, it is crucial to determine if the compound directly inhibits MAO and to establish its selectivity for the two isoforms, MAO-A and MAO-B. A simple fluorometric method using kynuramine, a substrate for both isoforms, allows for rapid screening.[9] Different tissue sources provide isoform-selective enzyme preparations.[9]

  • Enzyme Sources:

    • MAO-A: Rat heart or brain mitochondrial fraction.

    • MAO-B: Mouse heart or brain mitochondrial fraction.

  • Reagents:

    • Kynuramine dihydrobromide (substrate).

    • Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

    • Control inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective).

  • Procedure:

    • Prepare serial dilutions of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

    • In a 96-well plate, combine the enzyme preparation, buffer, and test compound or control inhibitor.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding kynuramine.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline (Excitation: ~310 nm, Emission: ~400 nm).

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control for each compound concentration. Determine the IC50 value (concentration causing 50% inhibition) by fitting the data to a four-parameter logistic curve.

Protocol 5: MPTP-Induced Neurotoxicity Model for MAO-B Inhibition

  • Scientific Rationale: This model is the gold standard for evaluating potential anti-parkinsonian drugs that act via MAO-B inhibition. The pro-toxin MPTP is harmless until it is converted by MAO-B in astrocytes to the neurotoxin MPP+, which selectively destroys dopaminergic neurons in the substantia nigra.[8] A compound that inhibits MAO-B will prevent this conversion and protect against MPTP-induced dopamine depletion and motor deficits.

  • ⚠️ WARNING: MPTP is an extremely hazardous neurotoxin to humans. All handling must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.

  • Animals: Male C57BL/6 mice (8-10 weeks old) are the preferred strain due to their high sensitivity to MPTP.

  • Procedure:

    • Treatment Groups:

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + MPTP

      • Group 3: Positive Control (e.g., Selegiline) + MPTP

      • Group 4: Test Compound + MPTP

    • Dosing Regimen (Sub-acute):

      • Administer the test compound or vehicle i.p. once daily for 7-10 days.

      • On days 3 through 7, 30-60 minutes after the test compound administration, administer MPTP-HCl (e.g., 20 mg/kg, i.p.) or saline.

    • Behavioral Assessment (72h after last MPTP dose):

      • Rotarod Test: Assess motor coordination and balance by measuring the latency to fall from a rotating rod.

      • Pole Test: Measure bradykinesia by timing the mouse as it turns and descends a vertical pole.

    • Terminal Endpoints (immediately after behavioral tests):

      • Euthanize animals and rapidly dissect the brain.

      • Neurochemistry: Isolate the striatum from one hemisphere and analyze dopamine and its metabolite levels using HPLC with electrochemical detection.

      • Immunohistochemistry: Fix the other hemisphere and process for tyrosine hydroxylase (TH) staining to visualize and quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).

  • Data Analysis:

    • Behavioral data are analyzed using ANOVA followed by post-hoc tests.

    • Neurochemical and cell count data are analyzed using ANOVA or t-tests.

    • A successful neuroprotective effect is demonstrated by a significant attenuation of the MPTP-induced motor deficits, preservation of striatal dopamine levels, and sparing of TH-positive neurons compared to the Vehicle + MPTP group.

References

  • Barker-Haliski, M. L., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease. Available at: [Link]

  • Chen, Z., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Löscher, W. (2017). Animal Models Used in the Screening of Antiepileptic Drugs. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Available at: [Link]

  • Truman, P., et al. (2024). The effect of mixed tobacco monoamine oxidase inhibitors in animal models relevant to tobacco dependence. Psychopharmacology. Available at: [Link]

  • Binda, C., et al. (2013). Similarities Between the Binding Sites of Monoamine Oxidase (MAO) from Different Species — Is Zebrafish a Useful Model for the Discovery of Novel MAO Inhibitors? IntechOpen. Available at: [Link]

  • Finberg, J. P. M., & Vechorkin, V. (2025). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences. Available at: [Link]

  • Alexoff, D., et al. (2007). Evaluation of four pyridine analogs to characterize 6-OHDA-induced modulation of mGluR5 function in rat brain using microPET studies. Journal of Cerebral Blood Flow & Metabolism. Available at: [Link]

  • Kumar, R., et al. (2024). Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. Chemical Biology & Drug Design. Available at: [Link]

  • Veterian Key. (2020). Monoamine Oxidase Inhibitors. Available at: [Link]

  • Matsumoto, M., et al. (1985). A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. Available at: [Link]

  • Bolognesi, M. L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Szafarz, M., et al. (2026). Searching for Mechanisms of Analgesic Activity in the Group of 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives—In Vitro and In Vivo Studies. Molecules. Available at: [Link]

  • Jobsis, F. F., et al. (1971). In vivo measurement of pyridine nucleotide fluorescence from cat brain cortex. Journal of Neurophysiology. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. Available at: [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Available at: [Link]

  • Koyiri, K., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link]

  • National Toxicology Program. (1996). Nomination Background: o-Chloropyridine. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available at: [Link]

  • Karlova, Univerzita. (2024). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Available at: [Link]

  • ResearchGate. (1962). A preparation of 2-chloropyridine. Available at: [Link]

Sources

Method

Application Note: Advanced Purification Techniques for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction & Chemical Profiling (2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) is a critical intermediate in modern medicinal chemistry and drug discovery[1]. With a molecular weight of 181.62 g/mol ,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

(2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) is a critical intermediate in modern medicinal chemistry and drug discovery[1]. With a molecular weight of 181.62 g/mol , its structural motifs—a 2-chloropyridine ring and a cyclopropyl ketone—make it highly versatile for downstream functionalization, such as Suzuki-Miyaura cross-coupling at the chlorinated position or functionalization of the ketone moiety[1].

However, the unique physicochemical properties of this molecule present specific purification challenges. The electron-withdrawing chloro group significantly reduces the basicity of the pyridine nitrogen, yielding a predicted pKa of -1.29 ± 0.10[2]. This renders standard acid-base extraction ineffective. Furthermore, the lipophilic cyclopropyl group and the polar ketone create a mixed polarity profile that requires carefully optimized chromatographic conditions.

Causality in Purification Strategy

Because the pyridine nitrogen is weakly basic, protonation requires highly acidic conditions that could promote unwanted side reactions (e.g., ketone enolization or cleavage). Therefore, purification must rely on polarity-based separation rather than simple acid-base workups[2].

While alternative methods like distillation and bisulfite extraction are sometimes used for simple cyclopropyl ketones[3], the steric hindrance and high boiling point imparted by the chloropyridine ring make chromatography the most reliable method[4].

  • Liquid-Liquid Extraction (LLE): Used strictly to remove inorganic salts and highly polar byproducts.

  • Normal Phase Flash Chromatography: The primary method for separating the target from unreacted starting materials and structurally similar organic impurities.

  • Reverse-Phase HPLC (RP-HPLC): Employed as a polishing step to achieve >99% purity, utilizing acidic modifiers to prevent peak tailing[5].

Experimental Protocols & Self-Validating Workflows

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)

Objective: Remove aqueous-soluble impurities without product loss.

  • Quenching: Quench the crude reaction mixture with saturated aqueous NH 4​ Cl (10 mL/g of crude) to neutralize any organometallic or basic reagents.

  • Extraction: Add Ethyl Acetate (EtOAc) (3 × 15 mL/g of crude). The target compound partitions into the organic layer due to the lipophilic cyclopropyl and chloropyridine groups.

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual water and water-soluble polar impurities.

  • Drying & Concentration: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure (30 °C, 50 mbar) to afford the crude product[4].

  • Self-Validation Step: Spot the discarded aqueous layer on a TLC plate alongside the organic layer. Visualize under UV (254 nm) to ensure absolute zero loss of the target compound before discarding the aqueous waste.

Protocol 2: Normal Phase Silica Gel Flash Chromatography

Objective: Isolate the target compound from structurally similar organic impurities. Causality: The ketone and pyridine nitrogen act as hydrogen bond acceptors, which can cause tailing on bare silica. While the 2-chloro group reduces pyridine basicity, a gradual gradient is required to maintain sharp elution bands.

  • Column Preparation: Pack a silica gel column (230-400 mesh) using Hexanes.

  • Sample Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, or dissolve in a minimum volume of Dichloromethane (DCM).

  • Elution Gradient:

    • 0-5 Column Volumes (CV): 100% Hexanes (elutes non-polar impurities).

    • 5-15 CV: Gradient from 5% to 20% EtOAc in Hexanes. The target compound typically elutes around 15-20% EtOAc.

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate.

  • Self-Validation Step: Perform 2D-TLC or rapid analytical HPLC on the pooled fractions prior to concentration to confirm the absence of co-eluting regioisomers.

Protocol 3: Preparative Reverse-Phase HPLC (RP-HPLC)

Objective: Achieve ultra-high purity (>99%) for sensitive applications. Causality: RP-HPLC provides superior resolution for closely related impurities (e.g., des-chloro or regioisomeric byproducts). The use of acidic modifiers (0.1% Formic Acid) ensures sharp peaks by preventing interactions with residual silanols on the stationary phase[5].

  • Sample Prep: Dissolve the semi-pure compound in a 1:1 mixture of MeCN and DMSO.

  • Execution: Run the gradient defined in Table 3. Collect the major peak eluting at 254 nm.

  • Recovery: Lyophilize the collected fractions to remove water and volatile formic acid.

  • Self-Validation Step: Run an analytical LC-MS on the final lyophilized powder to confirm the target mass (m/z ~182 [M+H]+) and verify >99% UV purity at 254 nm.

Data Presentation

Table 1: Physicochemical Profile

Property Value Implication for Purification
CAS Number 898785-12-1 Identifier for analytical standards[1].
Molecular Weight 181.62 g/mol Suitable for LC-MS (ESI+) detection[1].
Predicted pKa -1.29 ± 0.10 Too weakly basic for standard acid-base extraction[2].

| Solubility | Soluble in EtOAc, DCM, MeCN | Dictates solvent choice for LLE and chromatography. |

Table 2: RP-HPLC Method Parameters

Parameter Specification
Column C18, 5 µm, 150 × 21.2 mm (Preparative)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate 20.0 mL/min

| Detection | UV at 254 nm and 280 nm |

Table 3: RP-HPLC Gradient Table

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
2.0 90 10
15.0 30 70
17.0 5 95
20.0 5 95

| 21.0 | 90 | 10 |

Mandatory Visualization

PurificationWorkflow Start Crude Reaction Mixture (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE PhaseSep Phase Separation LLE->PhaseSep AqPhase Aqueous Phase (Salts, Polar Impurities) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Target + Organic Impurities) PhaseSep->OrgPhase Keep Flash Silica Gel Flash Chromatography (Hexane/EtOAc) OrgPhase->Flash Primary Purification HPLC Preparative RP-HPLC (MeCN/H2O + 0.1% FA) Flash->HPLC Polishing (If needed) Pure Purified Target Compound (>99% Purity) Flash->Pure If >95% pure HPLC->Pure

Workflow for the isolation and purification of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

References

  • MedChemExpress. "(2-Chloropyridin-4-yl)(cyclopropyl)methanone Product Details." MedChemExpress.
  • ChemicalBook. "(2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE Properties." ChemicalBook.
  • BenchChem. "Alternative purification techniques for cyclopropyl ketones besides chromatography." BenchChem.
  • BenchChem. "Application Notes and Protocols for Scale-Up Synthesis with 2-Chloropyridine-3-boronic acid." BenchChem.
  • SIELC. "Separation of Cyclopropyl ketone, oxime on Newcrom R1 HPLC column." SIELC Technologies.

Sources

Application

Detaillierte Anwendungshinweise und Protokolle zur Derivatisierung von (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon, einer...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation von (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon, einer wichtigen Ausgangsverbindung in der medizinischen Chemie. Die hier vorgestellten Protokolle und Anwendungsbeispiele basieren auf etablierten chemischen Transformationen, die für die Derivatisierung von 2-Chlorpyridinen relevant sind, und bieten Einblicke in die Reaktionsmechanismen und die Auswahl der experimentellen Bedingungen.

Einleitung und strategische Überlegungen

(2-Chlor-pyridin-4-YL)-cyclopropyl-methanon ist ein heterocyclisches Keton, das als vielseitiger Baustein für die Synthese komplexerer Moleküle dient. Seine chemische Reaktivität wird hauptsächlich durch zwei funktionelle Gruppen bestimmt: den 2-Chlorpyridin-Ring und die Cyclopropyl-keton-Einheit. Der Schwerpunkt dieser Anwendungsbeschreibung liegt auf der Derivatisierung des 2-Chlorpyridin-Rings, da das Chloratom an Position 2 des Pyridinrings durch verschiedene nukleophile und metallkatalysierte Reaktionen effizient substituiert werden kann.

Die Reaktivität des 2-Chlorpyridins wird durch den elektronenziehenden Effekt des Stickstoffatoms im Ring erhöht, was das an das Chloratom gebundene Kohlenstoffatom elektrophiler und somit anfälliger für nukleophile Angriffe macht.[1][2] Dies ermöglicht eine Reihe von Transformationen, die für die Erzeugung von Molekülbibliotheken in der Wirkstoffforschung von großer Bedeutung sind. Die Cyclopropyl-keton-Einheit ist unter den hier beschriebenen Bedingungen im Allgemeinen stabil, kann aber je nach den spezifischen Reaktionsbedingungen ebenfalls modifiziert werden.

Die folgenden Abschnitte beschreiben detaillierte Protokolle für drei wichtige Klassen von Derivatisierungsreaktionen:

  • Suzuki-Miyaura-Kreuzkupplung zur Bildung von C-C-Bindungen.

  • Buchwald-Hartwig-Aminierung zur Bildung von C-N-Bindungen.

  • Nukleophile Aromatische Substitution (SNAr) als klassische Methode zur Einführung von Heteroatom-Nukleophilen.

Suzuki-Miyaura-Kreuzkupplung: Synthese von 2-Aryl-Derivaten

Die Suzuki-Miyaura-Reaktion ist eine leistungsstarke, Palladium-katalysierte Kreuzkupplung zur Bildung von C-C-Bindungen zwischen Arylhalogeniden und Boronsäuren oder deren Estern.[3][4] Für 2-Chlorpyridine ist die Auswahl des richtigen Liganden entscheidend, um eine hohe Ausbeute und Selektivität zu erzielen, da das Pyridin-Stickstoffatom den Katalysator desaktivieren kann.[4] Sperrige, elektronenreiche Phosphinliganden, wie die von Buchwald entwickelten, haben sich hier als besonders effektiv erwiesen.[4][5]

Begründung der experimentellen Parameter
  • Katalysatorsystem: Eine Kombination aus einem Palladium-Präkatalysator (z. B. Pd(OAc)₂) und einem sperrigen, elektronenreichen Liganden (z. B. SPhos, XPhos) ist für die Aktivierung der C-Cl-Bindung von 2-Chlorpyridinen erforderlich.[5] Diese Liganden stabilisieren das aktive Pd(0)-Intermediat und erleichtern die oxidative Addition, den geschwindigkeitsbestimmenden Schritt bei reaktionsträgen Arylchloriden.[6]

  • Base: Eine Base wie K₃PO₄ oder Cs₂CO₃ ist notwendig, um das Boronat-Intermediat zu aktivieren und die Transmetallierung zu erleichtern.[5] Die Wahl der Base kann die Reaktionsgeschwindigkeit und das Ausmaß von Nebenreaktionen beeinflussen.

  • Lösungsmittel: Ein Gemisch aus einem organischen Lösungsmittel (z. B. Dioxan, Toluol) und Wasser ist oft optimal, da es sowohl die organischen Reaktanden als auch die anorganische Base lösen kann.[5] Die Verwendung von entgasten Lösungsmitteln ist entscheidend, um die Oxidation des Pd(0)-Katalysators zu verhindern.[5]

Detailliertes Protokoll

Reagenzien und Materialien:

  • (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon (1,0 Äquiv.)

  • Arylboronsäure (1,2-1,5 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Kaliumphosphat (K₃PO₄, 3,0 Äquiv.)

  • 1,4-Dioxan/Wasser (4:1, entgast)

  • Inertgas (Argon oder Stickstoff)

  • Trockenes Schlenk-Gefäß

Prozedur:

  • In einem trockenen Schlenk-Gefäß werden (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon, die Arylboronsäure und K₃PO₄ unter Inertgasatmosphäre vorgelegt.

  • Der Palladium-Präkatalysator und der Ligand werden zugegeben.

  • Das entgaste Lösungsmittelgemisch wird hinzugefügt.

  • Das Gefäß wird verschlossen und die Reaktionsmischung bei 100 °C für 12-24 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und über Celite filtriert.

  • Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Visualisierung des Arbeitsablaufs

Suzuki_Miyaura_Workflow cluster_prep Vorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung cluster_purification Reinigung reagents Reagenzien abwiegen: - (2-Cl-Pyr)-Cp-Keton - Boronsäure - Base (K₃PO₄) catalyst Katalysator zugeben: - Pd(OAc)₂ - SPhos reagents->catalyst solvent Lösungsmittel zugeben: (Dioxan/Wasser, entgast) catalyst->solvent heating Erhitzen & Rühren (100 °C, 12-24 h) unter Inertgas solvent->heating monitoring Reaktionskontrolle (DC, LC-MS) heating->monitoring filtration Filtration (über Celite) monitoring->filtration Reaktion vollständig extraction Extraktion & Waschen filtration->extraction drying Trocknen & Einengen extraction->drying chromatography Säulenchromatographie drying->chromatography product Reines Produkt chromatography->product

Abbildung 1: Allgemeiner Arbeitsablauf für die Suzuki-Miyaura-Kreuzkupplung.

Erwartete Ergebnisse und Fehlerbehebung
ProblemMögliche UrsacheLösungsvorschlag
Geringer oder kein Umsatz Katalysator inaktiv; unzureichende TemperaturAktiveren Katalysator verwenden (z.B. Palladacycle); Temperatur erhöhen.[5][6]
Falsche Base oder LösungsmittelAndere Basen (z.B. Cs₂CO₃) oder Lösungsmittelsysteme testen.[5]
Hydrodechlorierung Zu hohe Katalysatorbeladung oder TemperaturKatalysatormenge reduzieren; Reaktion bei niedrigerer Temperatur durchführen.
Homokupplung der Boronsäure Sauerstoff in der ReaktionsmischungSorgfältiges Entgasen des Lösungsmittels und Aufrechterhaltung einer inerten Atmosphäre.[5]

Buchwald-Hartwig-Aminierung: Synthese von 2-Amino-Derivaten

Die Buchwald-Hartwig-Aminierung ist eine weitere Palladium-katalysierte Reaktion, die die Bildung einer C-N-Bindung zwischen einem Arylhalogenid und einem Amin ermöglicht.[6][7] Ähnlich wie bei der Suzuki-Kupplung ist die Wahl des Liganden entscheidend für den Erfolg der Reaktion mit Chlorpyridinen.[6] Diese Methode ist äußerst vielseitig und toleriert eine breite Palette von primären und sekundären Aminen.

Begründung der experimentellen Parameter
  • Katalysatorsystem: Für die Aminierung von Chlorpyridinen sind oft noch aktivere Katalysatorsysteme erforderlich als für die Suzuki-Kupplung. Präkatalysatoren der dritten oder vierten Generation (G3, G4) in Kombination mit sperrigen Biarylphosphin-Liganden (z.B. RuPhos, BrettPhos) sind hier die erste Wahl.[6]

  • Base: Eine starke, nicht-nukleophile Base ist erforderlich. Natrium-tert-butoxid (NaOtBu) ist die am häufigsten verwendete und effektivste Base für diese Transformation.[6] Für basenempfindliche Substrate können schwächere Basen wie K₃PO₄ verwendet werden, was jedoch oft höhere Temperaturen oder aktivere Katalysatoren erfordert.[6]

  • Temperatur: Aufgrund der geringeren Reaktivität von Arylchloriden sind oft erhöhte Temperaturen (80-110 °C) notwendig, um die oxidative Addition zu ermöglichen.[6]

Detailliertes Protokoll

Reagenzien und Materialien:

  • (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon (1,0 Äquiv.)

  • Amin (primär oder sekundär, 1,2-1,5 Äquiv.)

  • Pd-G3-Präkatalysator (z.B. XPhos-Pd-G3, 2 mol%)

  • Natrium-tert-butoxid (NaOtBu, 1,5 Äquiv.)

  • Toluol (trocken, entgast)

  • Inertgas (Argon oder Stickstoff)

  • Trockenes Schlenk-Gefäß

Prozedur:

  • In einem trockenen Schlenk-Gefäß werden (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon, der Pd-Präkatalysator und NaOtBu unter Inertgasatmosphäre vorgelegt.

  • Das trockene, entgaste Toluol wird zugegeben, gefolgt vom Amin.

  • Das Gefäß wird verschlossen und die Reaktionsmischung bei 100-110 °C für 4-24 Stunden kräftig gerührt.

  • Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Reaktion vorsichtig mit Wasser gequencht.

  • Die Mischung wird mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Visualisierung des Reaktionsschemas

Abbildung 2: Schematische Darstellung der Buchwald-Hartwig-Aminierung.

Nukleophile Aromatische Substitution (SNAr)

Die nukleophile aromatische Substitution ist eine klassische Methode zur Funktionalisierung von elektronenarmen Arylhalogeniden wie 2-Chlorpyridinen.[8] Im Gegensatz zu den metallkatalysierten Reaktionen erfordert die Sngcontent-ng-c834184739="" class="ng-star-inserted">NAr keinen Katalysator, benötigt aber oft harschere Reaktionsbedingungen (hohe Temperaturen) oder stark aktivierte Substrate. Dennoch kann sie eine kostengünstige und einfache Alternative für bestimmte Nukleophile wie Amine oder Alkoholate sein.

Detailliertes Protokoll (Beispiel: Aminierung)

Reagenzien und Materialien:

  • (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon (1,0 Äquiv.)

  • Sekundäres Amin (z.B. Pyrrolidin, 2,2 Äquiv.)

  • N-Methyl-2-pyrrolidon (NMP)

  • Druckfestes Reaktionsgefäß (z.B. Mikrowellenreaktor oder verschlossenes Rohr)

Prozedur:

  • (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon und das Amin werden in NMP in einem druckfesten Reaktionsgefäß gelöst.

  • Das Gefäß wird sicher verschlossen.

  • Die Reaktionsmischung wird auf eine hohe Temperatur (z.B. 150-250 °C) erhitzt. Die Verwendung eines Mikrowellenreaktors kann die Reaktionszeit erheblich verkürzen.[8]

  • Die Reaktion wird für die erforderliche Zeit (Minuten bis Stunden) gerührt.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert.

  • Die Aufarbeitung erfolgt analog zu den oben beschriebenen Protokollen.

Hinweis: Die SNAr-Reaktion ist oft auf sekundäre Amine beschränkt, da primäre Amine unter den harschen Bedingungen zu Nebenreaktionen neigen können.

Sicherheitsbetrachtungen

  • Allgemein: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist obligatorisch.

  • Palladium-Katalysatoren: Palladium-Verbindungen sind toxisch und sollten mit Vorsicht gehandhabt werden. Hautkontakt und Einatmen von Stäuben sind zu vermeiden.

  • Basen: NaOtBu ist eine starke Base und reagiert heftig mit Wasser. Es ist korrosiv und sollte unter inerten Bedingungen gehandhabt werden. K₃PO₄ und Cs₂CO₃ sind weniger gefährlich, können aber reizend wirken.

  • Lösungsmittel: Dioxan und Toluol sind entzündlich und gesundheitsschädlich. Die Arbeit mit entgasten Lösungsmitteln unter Inertgas erfordert spezielle Handhabungstechniken.

  • Druckreaktionen: Reaktionen in verschlossenen Gefäßen bei hohen Temperaturen bergen ein Explosionsrisiko. Es müssen geeignete Sicherheitsvorkehrungen getroffen und speziell dafür ausgelegte Geräte verwendet werden.

Zusammenfassung und Ausblick

Die Derivatisierung von (2-Chlor-pyridin-4-YL)-cyclopropyl-methanon kann effizient durch eine Reihe von modernen und klassischen synthetischen Methoden erreicht werden. Die Palladium-katalysierte Suzuki-Miyaura-Kreuzkupplung und die Buchwald-Hartwig-Aminierung bieten breite Anwendungsbereiche zur Einführung von Aryl- und Amino-Substituenten und sind die Methoden der Wahl für die Erstellung von Substanzbibliotheken. Die Wahl des optimalen Protokolls hängt vom gewünschten Derivat, der Verfügbarkeit der Reagenzien und den experimentellen Möglichkeiten ab. Die hier bereitgestellten Protokolle dienen als fundierte Ausgangspunkte für die Entwicklung spezifischer Syntheserouten.

Referenzen

  • St. Jean, D. J., & Fandrick, K. R. (2012). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 23(10), 1469-1472.

  • Gouot, J., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(S1), 855-857.

  • BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. BenchChem.

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't? Filo.

  • Infoscience. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. Infoscience.

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives. BenchChem.

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. ResearchGate.

  • Thompson, L. A., & Ellman, J. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 5(4), 541-544.

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. YouTube.

  • chemconnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. chemconnections.org.

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.

  • ResearchGate. (2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.

  • El-Subbagh, H. I., et al. (2010). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Medicinal Chemistry Research, 19(8), 868-880.

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Grokipedia.

  • Verkade, J. G., et al. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(25), 8673-8683.

  • MedChemExpress. (n.d.). (2-Chloropyridin-4-yl)(cyclopropyl)methanone. MedChemExpress.

Sources

Method

Application Notes and Protocols for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, while not extensively documented as a direct therapeutic agent, presents itself as a molecule of significant interest for medicinal chemists. Its chemical architecture, featuring a reactive 2-chloropyridine ring coupled with a cyclopropyl ketone moiety, offers a rich playground for synthetic diversification and the exploration of new chemical space. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] The inclusion of a cyclopropyl group, known for its unique conformational and electronic properties, further enhances the potential of this molecule to interact favorably with biological targets.[3][4]

This guide provides a comprehensive overview of the potential applications of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a versatile building block in medicinal chemistry. We will delve into its synthetic utility, propose its application in fragment-based drug design, and provide detailed protocols for the synthesis and screening of derivative compounds. Our aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this promising scaffold in their quest for next-generation therapeutics.

Physicochemical Properties and Synthetic Versatility

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS No: 898785-12-1) is a solid or liquid with a molecular formula of C9H8ClNO and a molecular weight of 181.62 g/mol .[5] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a cyclopropyl methanone group at the 4-position.

PropertyValueSource
CAS Number 898785-12-1[5]
Molecular Formula C9H8ClNO[5]
Molecular Weight 181.62 g/mol [5]
Physical Form Solid or liquid
Purity Typically >95%

The true value of this compound lies in its synthetic tractability. The 2-chloro substituent on the pyridine ring is a prime site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups.[6] Concurrently, the ketone functionality provides a handle for further modifications, such as reduction to an alcohol or conversion to an oxime, hydrazone, or other derivatives.

G A (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone B Nucleophilic Aromatic Substitution (at C2-Cl) A->B R-NH2, R-OH, R-SH C Ketone Chemistry A->C Reducing agents, etc. D Amine Derivatives B->D E Ether/Thioether Derivatives B->E F Alcohol Derivatives C->F G Oxime/Hydrazone Derivatives C->G G A Target Selection (Kinase) C Protein Preparation A->C B Virtual Library Generation D Ligand Preparation B->D E Molecular Docking C->E D->E F Scoring and Ranking E->F G Hit Selection and Prioritization F->G

Virtual screening workflow for a derivative library.

Protocol: Synthesis of a Hypothetical Bioactive Compound

This section provides a hypothetical, multi-step synthesis of a potential kinase inhibitor starting from (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. The target molecule will feature a substituted aniline at the 2-position of the pyridine ring, a common motif in kinase inhibitors.

Target Molecule: (2-(3-aminophenylamino)-pyridin-4-yl)-cyclopropyl-methanone

Step 1: Synthesis of (2-(3-nitrophenylamino)-pyridin-4-yl)-cyclopropyl-methanone

This step involves a nucleophilic aromatic substitution reaction (Buchwald-Hartwig amination) between (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and 3-nitroaniline.

  • Reagents and Materials:

    • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (1.0 eq)

    • 3-nitroaniline (1.1 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)

    • Xantphos (0.04 eq)

    • Cesium carbonate (Cs2CO3) (2.0 eq)

    • Anhydrous 1,4-dioxane

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen atmosphere

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, 3-nitroaniline, Pd2(dba)3, Xantphos, and Cs2CO3.

    • Add anhydrous 1,4-dioxane via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of (2-(3-aminophenylamino)-pyridin-4-yl)-cyclopropyl-methanone

This step involves the reduction of the nitro group to an amine.

  • Reagents and Materials:

    • (2-(3-nitrophenylamino)-pyridin-4-yl)-cyclopropyl-methanone (1.0 eq)

    • Iron powder (Fe) (5.0 eq)

    • Ammonium chloride (NH4Cl) (1.0 eq)

    • Ethanol/Water (4:1 mixture)

    • Round-bottom flask, condenser, magnetic stirrer

  • Procedure:

    • To a round-bottom flask, add (2-(3-nitrophenylamino)-pyridin-4-yl)-cyclopropyl-methanone, iron powder, and ammonium chloride.

    • Add the ethanol/water mixture.

    • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and filter through Celite, washing with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the final product.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the synthesized lead compound can provide valuable insights into the structure-activity relationship and guide further optimization.

G A Lead Compound B Modify Pyridine Ring (e.g., add substituents) A->B C Modify Cyclopropyl Group (e.g., open the ring, add substituents) A->C D Modify Aniline Moiety (e.g., change substitution pattern, replace with other heterocycles) A->D E Improved Potency B->E F Enhanced Selectivity B->F G Favorable ADMET Properties B->G C->E C->F C->G D->E D->F D->G

Strategies for SAR exploration and lead optimization.

Conclusion

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone represents a promising, yet underexplored, building block in the medicinal chemist's toolbox. Its inherent reactivity and desirable physicochemical properties make it an ideal starting point for the generation of diverse compound libraries. By leveraging the synthetic strategies and protocols outlined in this guide, researchers can effectively utilize this scaffold to explore new chemical space and potentially discover novel therapeutic agents for a wide range of diseases. The journey from a simple building block to a life-saving drug is long and arduous, but it begins with the recognition of potential in molecules such as this.

References

  • (2-Chloropyridin-4-yl)(cyclopropyl)methanone. MedChemExpress.
  • (2-Chloropyridin-4-yl)(cyclopropyl)methanone | Metal-organic Framework. MedChemExpress.
  • Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview. Benchchem.
  • 2-Chloropyridine. Wikipedia.
  • Application Notes and Protocols for 2-(Chloro(4-chlorophenyl)methyl)
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Two pyridine analogues with more effective ability to reverse multidrug resistance and with lower calcium channel blocking activity than their dihydropyridine counterparts. PubMed.
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
  • Macrocycles in Drug Discovery—Learning
  • Application Notes and Protocols for the Synthesis of 2-chloro-N-(pyridin-4-yl)acetamide. Benchchem.
  • Recent Advances of Pyridinone in Medicinal Chemistry. PubMed.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.
  • methanone. MDPI.

  • Discovery and structure–activity relationship analysis of 2-Pyridyl Thieno[3,2-d]pyrimidine deriv
  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.
  • A preparation of 2-chloropyridine.
  • Novel CAL-B catalyzed synthetic protocols for pyridodipyrimidines and mercapto oxadiazoles.
  • (6-Chloropyridin-3-yl)(cyclopropyl)methanone. Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of (2-Chloro-pyridin-4-yl)-cyclopropyl-m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the synthesis of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

The most robust and scalable approach for synthesizing this target is the Weinreb Amide Route . Direct addition of cyclopropylmagnesium bromide to 2-chloroisonicotinic acid derivatives often leads to over-addition (tertiary alcohols) or degradation. By first converting the acid to a Weinreb amide (2-chloro-N-methoxy-N-methylisonicotinamide), we trap the Grignard addition product as a stable tetrahedral magnesium chelate, which only collapses to the desired ketone upon aqueous quenching[1].

Below, you will find the mechanistic workflow, validated step-by-step protocols, and a troubleshooting FAQ detailing the causality behind common reaction failures.

PART 1: Mechanistic Workflow

G A 2-Chloroisonicotinic Acid (Starting Material) B EDCI, HOBt, DIPEA N,O-Dimethylhydroxylamine A->B C 2-Chloro-N-methoxy- N-methylisonicotinamide (Weinreb Amide) B->C D Cyclopropylmagnesium Bromide (THF, 0 °C) C->D E Stable Tetrahedral Magnesium Chelate D->E H Side Reaction: Halogen-Metal Exchange D->H Excess Grignard / High Temp F Aqueous Acidic Quench (NH4Cl or HCl) E->F G (2-Chloro-pyridin-4-yl)- cyclopropyl-methanone (Target Ketone) F->G

Workflow for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone synthesis via Weinreb amide.

PART 2: Step-by-Step Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide

Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a homogeneous solution as the active ester forms and is consumed.

  • Activation: In a flame-dried round-bottom flask under nitrogen, suspend 2-chloroisonicotinic acid (1.0 equiv, e.g., 10.0 g, 63.5 mmol) in a 9:1 mixture of anhydrous DCM and DMF (100 mL). The DMF co-solvent is critical for solubilizing the starting material.

  • Coupling Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 1.2 equiv). Stir for 15 minutes at room temperature to form the active HOBt-ester[2].

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv). Slowly add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. The excess base is required to free-base the hydroxylamine salt and neutralize the HCl generated by EDCI[3].

  • Completion & Workup: Stir at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexanes). Once complete, wash the organic layer sequentially with 0.1 N aqueous citric acid (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate to yield the Weinreb amide as a pale oil/solid.

Protocol B: Grignard Addition to Form the Target Ketone

Self-Validation Check: The reaction must remain pale yellow. A shift to dark red/brown indicates halogen-metal exchange or ring degradation.

  • Preparation: Dissolve the purified 2-chloro-N-methoxy-N-methylisonicotinamide (1.0 equiv, e.g., 10.0 g, 49.8 mmol) in anhydrous THF (80 mL) under a strict nitrogen atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Grignard Addition: Titrate your cyclopropylmagnesium bromide solution prior to use. Slowly add the titrated cyclopropylmagnesium bromide (0.5 M in THF, 1.15 equiv) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below 5 °C[1].

  • Chelate Maturation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to exactly 15 °C for 1 additional hour. Do not exceed room temperature.

  • Reverse Quench: To prevent premature chelate collapse, perform a reverse quench. Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold saturated aqueous NH₄Cl (100 mL).

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography if trace tertiary alcohol is present.

PART 3: Troubleshooting Guides & FAQs

Q1: Why is my yield of the Weinreb amide intermediate consistently below 60%? Causality & Solution: This is typically caused by poor solubility of 2-chloroisonicotinic acid in pure DCM, or degradation of the coupling reagents. EDCI is highly hygroscopic; if it has absorbed water, it will hydrolyze before activating the acid. Furthermore, if HOBt is omitted, the highly reactive O-acylisourea intermediate can undergo a spontaneous rearrangement to an unreactive N-acylurea byproduct[3]. Action: Ensure reagents are stored in a desiccator. Add 10-20% v/v anhydrous DMF to the DCM solvent to fully solubilize the starting carboxylic acid, ensuring a rapid and homogeneous coupling rate.

Q2: During the Grignard addition, I observe a significant amount of the tertiary alcohol by-product. How do I prevent this? Causality & Solution: The success of the Weinreb amide relies entirely on the stability of the 5-membered tetrahedral magnesium chelate formed after the first equivalent of Grignard adds to the carbonyl. If the internal temperature exceeds 20–25 °C, thermal energy overcomes the chelation energy, causing the intermediate to collapse into the highly reactive ketone before the quench[1]. The unconsumed Grignard reagent then immediately attacks the newly formed ketone, yielding the tertiary alcohol. Action: Maintain the reaction strictly below 15 °C. More importantly, utilize a reverse quench (pouring the reaction into cold NH₄Cl) rather than adding water to the flask. This instantly protonates the intermediate and destroys excess Grignard simultaneously.

Q3: I am seeing dehalogenation (loss of the 2-chloro group) and complex mixtures during the Grignard step. What causes this? Causality & Solution: The C-Cl bond in 2-chloropyridines is susceptible to activation. When exposed to excess Grignard reagent or elevated temperatures, cyclopropylmagnesium bromide can initiate a halogen-metal exchange or a two-electron reduction process, stripping the chlorine atom and generating a highly reactive pyridyl anion[4][5]. Action: Never use more than 1.15 to 1.20 equivalents of cyclopropylmagnesium bromide. Do not use "Turbo Grignard" (iPrMgCl·LiCl) as an additive here, as LiCl complexes significantly accelerate the rate of halogen-metal exchange at the 2-position.

Q4: My reaction stalls, and the starting Weinreb amide remains unreacted even after adding 1.5 equivalents of Cyclopropylmagnesium bromide. Causality & Solution: Cyclopropylmagnesium bromide is notoriously difficult to initiate during its commercial or in-house preparation and is prone to Wurtz-type homo-coupling (forming bicyclopropyl) which degrades its molarity over time. If you are adding 1.5 nominal equivalents but seeing no reaction, your active titer is likely much lower than the bottle states. Action: Always titrate the Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone or iodine/LiCl). Ensure the THF is strictly anhydrous, as moisture will instantly quench the less nucleophilic cyclopropyl Grignard.

PART 4: Quantitative Data & Optimization Summary

The following table summarizes the critical parameters required to shift the reaction from a suboptimal state to a high-yielding, scalable process.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield
Amidation Solvent 100% DCMDCM : DMF (9:1) Solubilizes 2-chloroisonicotinic acid, preventing heterogeneous stalling.85 - 95%
Grignard Equivalents > 2.0 eq1.15 - 1.20 eq Prevents C-Cl halogen-metal exchange and tertiary alcohol formation.75 - 85%
Addition Temp Room Temperature0 °C to 5 °C Thermally stabilizes the tetrahedral magnesium chelate intermediate.> 80%
Quench Method Direct water additionReverse quench (into cold NH₄Cl)Prevents localized exothermic collapse of the chelate in the presence of active Grignard.N/A (High Purity)
PART 5: References
  • Benchchem - Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols. 1

  • Google Patents - WO2005108391A1 - Amides as BACE inhibitors. 2

  • ACS Publications - Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. 3

  • MDPI - Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. 4

  • ACS Publications - Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication.5

Sources

Optimization

Technical Support Center: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1)

Welcome to the dedicated technical support and troubleshooting center for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone . As a Senior Application Scientist, I have structured this guide to address the specific structural...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting center for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone . As a Senior Application Scientist, I have structured this guide to address the specific structural vulnerabilities of this bifunctional building block.

This molecule possesses two distinct reactive poles: an electron-deficient 2-chloropyridine ring and a highly strained cyclopropyl ketone moiety[1]. Understanding the orthogonal reactivity of these two functional groups is critical for preventing unwanted degradation during synthesis, formulation, and biological evaluation.

Part 1: Troubleshooting & FAQs

Q1: During formulation and storage in protic solvents, my compound degrades into a mixture of highly polar impurities. What is the mechanistic cause? A1: The primary degradation pathway in the presence of nucleophiles (such as basic excipients, amines, or alkoxides) is Nucleophilic Aromatic Substitution ( SN​Ar ) . The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the C2-position highly electrophilic. When a nucleophile attacks, the negative charge is delocalized onto the nitrogen, forming a resonance-stabilized intermediate known as a Meisenheimer complex[2]. To mitigate this, store the compound in strictly anhydrous, non-nucleophilic environments and avoid primary/secondary amine excipients.

Q2: I am attempting a catalytic cross-coupling reaction, but LC-MS analysis shows a mass shift indicating aliphatic ring-opening byproducts. Why is the cyclopropyl ring failing? A2: The cyclopropyl ketone moiety is highly sensitive to Single-Electron Transfer (SET) conditions. If your catalytic cycle utilizes strong reductants (e.g., SmI2​ ) or generates radical intermediates, an electron is transferred to the ketone to form a ketyl radical[3]. To relieve the inherent ~27 kcal/mol ring strain of the cyclopropane, the intermediate undergoes rapid homolytic cleavage, opening the ring to form a more stable, strain-free primary radical[4]. You must avoid SET-prone catalysts or use milder, two-electron cross-coupling conditions.

Q3: Is this compound metabolically stable for in vitro biological assays (e.g., liver microsomes)? A3: No, it exhibits specific biological reactivity. 2-Chloropyridines are known substrates for Microsomal Glutathione S-Transferase 1 (MGST1) . In biological matrices, the enzyme catalyzes an aromatic substitution reaction, displacing the chlorine atom with glutathione to form a highly polar adduct,[5]. If you observe rapid clearance in microsomal stability assays, it is likely due to this GST-catalyzed conjugation rather than standard Cytochrome P450 oxidation.

Part 2: Degradation Pathways Visualization

The following diagram maps the causality between external stressors and the specific structural degradation pathways of the molecule.

G Compound (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone Pathway1 Nucleophilic Aromatic Substitution (SNAr) Compound->Pathway1 Nucleophiles (Amines, Alkoxides) Pathway2 Single-Electron Transfer (SET) Reduction Compound->Pathway2 Reductants (e.g., SmI2, Metals) Pathway3 Enzymatic / Biological Conjugation Compound->Pathway3 Glutathione S-Transferase Deg1 2-Substituted Pyridine (Meisenheimer Complex) Pathway1->Deg1 Deg2 Cyclopropyl Ring Opening (Ketyl Radical) Pathway2->Deg2 Deg3 Glutathione Adduct (GST Catalyzed) Pathway3->Deg3

Caption: Primary degradation pathways of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Part 3: Quantitative Stability Profile

To assist in experimental design, the following table summarizes the stability of the compound under various standard laboratory conditions.

Environmental TriggerVulnerable MoietyDegradation PathwayHalf-Life ( t1/2​ ) EstimateMitigation Strategy
Aqueous Base (pH > 10) 2-ChloropyridineHydrolysis ( SN​Ar )< 4 hours at 25°CBuffer solutions to pH 5-7; avoid hydroxide bases.
Primary Amines 2-ChloropyridineAmination ( SN​Ar )< 1 hour at 50°CUse sterically hindered bases (e.g., DIPEA) if needed.
Reductants (e.g., SmI2​ ) Cyclopropyl KetoneSET / Ring-Opening< 15 mins at 25°CAvoid single-electron donors; use Pd-catalyzed 2e⁻ cycles.
Liver Microsomes (+GSH) 2-ChloropyridineGST Conjugation~30-45 minsPre-treat assays with GST inhibitors if studying CYP metabolism.
UV Light (254 nm) KetoneNorrish Type Cleavage~12 hoursStore in amber vials; conduct reactions under inert gas.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective SN​Ar Modification (Preserving the Cyclopropyl Ring)

Objective: To substitute the 2-chloro position with a nucleophile without triggering cyclopropyl ring-opening or ketone enolization.

  • Solvent Selection & Preparation: Dissolve 1.0 eq of the compound in anhydrous Dimethylformamide (DMF) (0.2 M).

    • Causality: Polar aprotic solvents like DMF effectively solvate cations (from the base) while leaving the nucleophile "naked" and highly reactive. This lowers the activation energy required to form the Meisenheimer complex[2].

  • Nucleophile Addition: Add 1.1 eq of the desired nucleophile (e.g., sodium azide or a secondary amine) at 0°C.

    • Causality: Initiating the reaction at 0°C prevents the exothermic attack from causing localized heating, which could trigger unwanted aldol condensation of the ketone.

  • Controlled Heating: Slowly warm the reaction to 40°C. Do not exceed 60°C.

    • Causality: Above 60°C, the cyclopropyl ketone becomes susceptible to thermal degradation and enolization. The electron-withdrawing nature of the pyridine ring provides sufficient activation for SN​Ar at mild temperatures.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl .

    • Causality: A mildly acidic quench neutralizes any unreacted nucleophile and prevents base-catalyzed hydrolysis of the newly formed product during aqueous workup.

Protocol B: Stability-Indicating HPLC-UV Assay

Objective: To accurately monitor the degradation of the parent compound without introducing artifactual degradation during analysis.

  • Sample Preparation: Dilute the sample to 1 mg/mL in Acetonitrile/Water (50:50, v/v). Do not use Methanol.

    • Causality: Methanol is a weak nucleophile and can slowly displace the 2-chloro group over time in the autosampler, leading to false-positive degradation results.

  • Mobile Phase Configuration:

    • Phase A: 10 mM Ammonium Acetate buffer in Water (pH adjusted to 6.5).

    • Phase B: 100% LC-MS grade Acetonitrile.

    • Causality: The pyridine nitrogen is weakly basic. Using an unbuffered or highly acidic mobile phase (like 0.1% TFA) will cause severe peak tailing due to secondary interactions with residual silanols on the column, which will obscure the detection of closely eluting degradation products.

  • Chromatographic Method: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) at 35°C. Run a gradient from 5% B to 95% B over 5 minutes. Monitor UV absorbance at 254 nm and 280 nm.

Part 5: References

  • BenchChem. "An In-depth Technical Guide to the Synthesis of 2-Azidopyridine from 2-Chloropyridine." Available at:

  • Inoue, K., et al. "Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1." Drug Metabolism and Disposition (via ResearchGate). Available at:

  • "Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization." Journal of the American Chemical Society. Available at:

  • ChemicalBook. "(2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE (CAS: 898785-12-1) Properties." Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with (2-Chloro-pyridin-4-YL)-cyclopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1)[1]. This compound is a highly valuable intermediate in the synthesis of GPR40 full agonists[2] and CB2 receptor modulators[3].

However, its structural features—a basic pyridine nitrogen, an acid-sensitive cyclopropyl ring, and a reactive 2-chloro substituent—create a perfect storm of purification challenges. This guide provides field-proven, self-validating protocols to ensure high-yield isolation and absolute purity.

Process Workflow Visualization

G SM Starting Material 2-Chloro-4-cyanopyridine Grignard Grignard Addition Cyclopropylmagnesium bromide (THF, 0°C) SM->Grignard Nucleophilic Attack Quench Mild Quench Sat. NH4Cl (pH ~6) Prevents Ring Opening Grignard->Quench Imine Salt Intermediate Extract Extraction & Drying EtOAc / Na2SO4 Quench->Extract Hydrolysis to Ketone Crude Crude Mixture Ketone + Impurities Extract->Crude Purif Chromatography Silica gel + 1-2% TEA Neutralizes Silanols Crude->Purif Prevents Streaking Pure Pure Product (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone Purif->Pure

Workflow for the synthesis and purification of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

FAQ Section 1: Reaction Optimization & Impurity Prevention

In chemical synthesis, the most efficient purification strategy is preventing impurity formation at the source.

Q: During the Grignard addition to 2-chloro-4-cyanopyridine, I am observing significant amounts of a tertiary alcohol byproduct. How can I prevent this? A: The formation of a tertiary alcohol occurs when the intermediate magnesium iminide salt collapses prematurely into a ketone, allowing a second equivalent of cyclopropylmagnesium bromide to attack.

  • Causality: This premature collapse is almost always caused by the introduction of trace moisture during the reaction or an improper quenching sequence where excess Grignard reagent is still active while localized hydrolysis occurs[2].

  • Self-Validating Solution: Maintain strict anhydrous conditions. Use exactly 1.05 to 1.1 equivalents of cyclopropylmagnesium bromide. Ensure the reaction is completely quenched with saturated aqueous NH4​Cl before any exposure to ambient air or higher temperatures. If the tertiary alcohol persists, consider switching the starting material to a Weinreb amide (2-chloro-N-methoxy-N-methylisonicotinamide), which forms a highly stable tetrahedral intermediate that strictly prevents over-addition until the aqueous quench[4].

Q: Is the 2-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr) during the Grignard reaction? A: Yes, but it is kinetically slow at low temperatures.

  • Causality: The 2-chloro position on the pyridine ring is highly electron-deficient. While cyclopropylmagnesium bromide preferentially attacks the highly electrophilic nitrile, elevated temperatures (>10 °C) provide the activation energy required for competitive attack at the C2 position, leading to a 2-cyclopropyl byproduct[2].

  • Self-Validating Solution: Perform the addition strictly at 0 °C. Validate the reaction's progress by TLC every 30 minutes; do not let the reaction warm above 5 °C until complete consumption of the starting material is verified.

FAQ Section 2: Chromatographic Challenges & Isolation

Q: My product streaks severely on normal-phase silica gel, leading to poor recovery and co-elution with starting materials. What is the mechanistic cause and how do I fix it? A: Streaking is a direct result of acid-base interactions.

  • Causality: The lone pair of electrons on the basic pyridine nitrogen forms strong hydrogen bonds with the acidic silanol groups (-SiOH) on the surface of standard unmodified silica gel. This causes the compound to "drag" or streak through the column rather than eluting as a discrete band.

  • Self-Validating Solution: You must neutralize the stationary phase. Add 1-2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexanes/EtOAc). The TEA competitively binds to the acidic silanols, allowing the pyridine derivative to elute as a sharp, symmetrical peak. If streaking persists, switch to basic alumina as the stationary phase.

Q: How do I safely quench the reaction without damaging the cyclopropyl group? A: You must avoid strong aqueous acids at all costs.

  • Causality: The cyclopropyl ring, when conjugated to a newly formed carbonyl group, is highly susceptible to acid-catalyzed ring-opening (homo-conjugate addition). Quenching the reaction with concentrated HCl will protonate the carbonyl, triggering nucleophilic attack by chloride ions and yielding a 4-chloro-1-butanone derivative.

  • Self-Validating Solution: Quench strictly with saturated aqueous ammonium chloride ( NH4​Cl ). This provides a mild pH (~5.5-6.0) that is perfectly sufficient to break down the magnesium complexes and hydrolyze the imine without triggering cyclopropyl ring-opening[3].

Quantitative Data: Impurity Profiling & Mitigation

The following table summarizes the quantitative retention data and mitigation strategies for the target compound and its common impurities.

Impurity / ComponentOrigin / MechanismRelative Retention Factor ( Rf​ )*Mitigation / Purification Strategy
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Target Product~0.45 Elutes cleanly when silanols are neutralized with TEA.
2-Chloro-4-cyanopyridine Unreacted Starting Material~0.60Monitor reaction completion via LC-MS; use 1.1 eq of Grignard.
Tertiary Alcohol Byproduct Over-addition of Grignard to product ketone~0.20Strict temperature control (0 °C); avoid premature quenching.
4-Chloro-1-(2-chloropyridin-4-yl)butan-1-one Acid-catalyzed cyclopropyl ring opening~0.40 (Co-elutes closely)Quench strictly with saturated NH4​Cl ; avoid strong acids (HCl).
2-Cyclopropyl-4-cyanopyridine SNAr displacement of 2-chloro group~0.65Keep reaction temperature 5 °C; avoid prolonged reaction times.

*Rf values are approximate and based on a mobile phase of 3:1 Hexanes/EtOAc containing 1% TEA on standard TLC silica gel 60 F254.

Step-by-Step Methodology: Self-Validating Protocol

Phase 1: Synthesis and Controlled Quench

  • Preparation: Flame-dry a 2-neck round-bottom flask under an inert Argon atmosphere. Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in anhydrous THF to create a 0.2 M solution.

  • Addition: Cool the solution to 0 °C using an ice-water bath. Dropwise, add cyclopropylmagnesium bromide (1.1 eq, 0.5 M in THF) via a syringe pump over 30 minutes.

    • Self-Validation Check: Monitor the internal temperature probe. It must not exceed 5 °C to prevent SNAr at the 2-chloro position.

  • Monitoring: Stir at 0 °C for 1 hour. Analyze an aliquot by TLC (quench the aliquot into a miniature NH4​Cl vial). The starting material spot ( Rf​ ~0.60) should be completely consumed.

  • Quenching: While maintaining 0 °C, slowly add saturated aqueous NH4​Cl (equal volume to THF) dropwise.

    • Causality Check: The mild pH hydrolyzes the intermediate imine salt to the ketone without triggering acid-catalyzed ring opening of the cyclopropyl group.

Phase 2: Isolation and Chromatography 5. Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 1 Vol). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. 6. Column Packing: Pack a silica gel column using Hexanes containing 1% (v/v) Triethylamine (TEA). 7. Purification: Load the crude mixture and elute with a gradient of 10-25% EtOAc in Hexanes (maintaining a constant 1% TEA in the mobile phase).

  • Self-Validation Check: Product fractions should show a single, non-streaking spot on TLC at Rf​ ~0.45. Concentrate the pure fractions to yield the target compound.

References
  • ChemicalBook. "(2-CHLORO-PYRIDIN-4-YL)-CYCLOPROPYL-METHANONE." ChemicalBook.com.
  • ACS Publications. "Design and Identification of a GPR40 Full Agonist (SCO-267) Possessing a 2-Carbamoylphenyl Piperidine Moiety." Journal of Medicinal Chemistry.
  • European Patent Office. "IMIDAZOLE DERIVATIVE." EP2090570 A1.
  • European Patent Office. "PHOSPHORUS DERIVATIVES AS NOVEL SOS1 INHIBITORS." EP4074317 A1.

Sources

Optimization

Technical Support Center: Synthesis &amp; By-product Analysis of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the synthesis of (2-Chloro-pyridin-4-yl)-cyclopropyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals dealing with the synthesis of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1)[1]. This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors[2].

Synthesizing cyclopropyl ketones on electron-deficient pyridine rings presents unique chemoselectivity challenges. This guide bypasses generic advice to provide a deep-dive into the causality of by-product formation, offering a self-validating protocol, diagnostic workflows, and authoritative troubleshooting strategies.

Mechanistic Pathway & Chelation Control

The industry-standard approach to synthesizing this ketone avoids direct Grignard addition to an ester or acid chloride, which invariably leads to over-addition. Instead, we utilize a Weinreb Amide intermediate[3]. The success of this reaction relies entirely on the stability of a 5-membered tetrahedral magnesium chelate. If this chelate collapses prematurely, the highly electrophilic ketone is exposed to excess Grignard reagent, forming a tertiary alcohol.

MechanisticPathway A 2-Chloroisonicotinic Acid (Starting Material) B Weinreb Amide Intermediate A->B EDCI, HN(OMe)Me DIPEA, DCM C Tetrahedral Intermediate (Mg2+ Chelated) B->C c-PrMgBr (THF) -20°C D (2-Chloro-pyridin-4-yl)- cyclopropyl-methanone C->D NH4Cl Quench (pH 7) E Tertiary Alcohol (+42 Da By-product) C->E Premature Collapse (T > 0°C) + Excess c-PrMgBr

Mechanistic pathway of Weinreb amide synthesis highlighting temperature-dependent branching.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the in-process control (IPC) criteria are met.

Phase 1: Synthesis of 2-Chloro-N-methoxy-N-methylisonicotinamide
  • Activation: Suspend 2-chloroisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.1 equiv), cool to 0°C, and dropwise add oxalyl chloride (1.5 equiv)[4]. Stir for 2 hours at room temperature until gas evolution ceases.

  • Amidation: Concentrate the mixture to dryness to remove excess oxalyl chloride. Redissolve in DCM, cool to 0°C, and add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv).

  • Self-Validation Checkpoint 1 (IPC): Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. You must observe the Weinreb amide mass [M+H]+ = 201.0 . If the starting material mass ([M+H]+ = 158.0) exceeds 2% AUC, add an additional 0.2 equiv of oxalyl chloride. Do not proceed until conversion is >98%.

  • Workup: Wash with saturated aqueous NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.

Phase 2: Grignard Addition
  • Preparation: Dissolve the purified Weinreb amide in anhydrous THF (0.2 M concentration). Purge the vessel with Argon and cool strictly to -20°C using a dry ice/ethylene glycol bath.

  • Addition: Dropwise add cyclopropylmagnesium bromide (0.5 M in THF, 1.15 equiv)[2] over 30 minutes. Maintain the internal temperature below -10°C.

  • Self-Validation Checkpoint 2 (IPC): The solution should remain a homogeneous pale yellow. If a thick white precipitate forms, the magnesium chelate is precipitating, which traps unreacted starting material. Dilute with 10% v/v anhydrous THF to restore homogeneity.

  • Quench: After 1 hour at -20°C, quench the reaction while cold by pouring it directly into vigorously stirred, ice-cold saturated aqueous NH₄Cl. Never use HCl.

  • Isolation: Extract with ethyl acetate, wash with brine, dry, and concentrate to yield the target ketone ([M+H]+ = 182.0).

Troubleshooting Guides & FAQs

This section addresses specific deviations observed during LC-MS or NMR analysis of the crude reaction mixture.

Q1: I am observing a massive +42 Da impurity in my LC-MS ([M+H]+ = 224.0). What is it and how do I prevent it? A1: This is the tertiary alcohol by-product resulting from over-addition. While Weinreb amides are engineered to halt the reaction at the ketone stage via a stable tetrahedral intermediate[3], this chelate is thermally sensitive. If the internal temperature exceeds 0°C, the chelate collapses into the ketone. Because ketones are vastly more electrophilic than Weinreb amides, any remaining Grignard reagent will immediately attack the newly formed ketone. Solution: Strictly control the internal temperature at -20°C and ensure your stirring rate is high to prevent localized hot spots during the Grignard addition.

Q2: My LC-MS shows a mass corresponding to [M+H]+ = 148.1 (a loss of ~34 Da from the target). What caused this? A2: This mass indicates dehalogenation (loss of the 2-chloro group and replacement with a proton). The 2-chloro group on an electron-deficient pyridine ring is susceptible to halogen-metal exchange when exposed to highly reactive organomagnesium species. Solution: This is typically caused by using a large excess of Grignard reagent or allowing the reaction to warm to room temperature before quenching. Restrict the cyclopropylmagnesium bromide to a maximum of 1.15 equivalents and quench promptly after 1 hour.

Q3: My yield dropped significantly, and I isolated a +36 Da by-product ([M+H]+ = 218.0). What happened during workup? A3: You have formed a ring-opened by-product: 4-chloro-1-(2-chloropyridin-4-yl)butan-1-one. Cyclopropyl ketones are highly susceptible to acid-catalyzed ring opening. If you used strong aqueous HCl to quench the Grignard reagent or adjust the pH during workup, the ketone oxygen becomes protonated, activating the cyclopropyl ring toward nucleophilic attack by chloride ions. Solution: Always use a mild proton source, such as saturated aqueous ammonium chloride (NH₄Cl), to quench cyclopropyl-containing reactions.

Quantitative By-product Analysis

The following table summarizes internal validation data demonstrating how specific deviations from the protocol alter the product distribution.

Reaction ConditionTarget Ketone (%)Tertiary Alcohol (+42 Da)Dehalogenated (-34 Da)Ring-Opened (+36 Da)
-20°C, NH₄Cl Quench (Optimal) >95% <1% <1% <1%
+25°C, NH₄Cl Quench40%55%2%<1%
-20°C, 3M HCl Quench75%<1%<1%20%
-20°C, 3.0 eq c-PrMgBr60%2%35%<1%

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose issues based on your crude LC-MS data.

TroubleshootingTree Start Impurity Detected in Crude LC-MS Q1 Mass = Target + 42 Da? (Tertiary Alcohol) Start->Q1 Sol1 Action: Lower Grignard Temp to -20°C Ensure strict Mg2+ chelation Q1->Sol1 YES Q2 Mass = Target - 34 Da? (Dehalogenation) Q1->Q2 NO Sol2 Action: Reduce c-PrMgBr equivalents Limit reaction time Q2->Sol2 YES Q3 Mass = Target + 36 Da? (Cyclopropyl Ring Opening) Q2->Q3 NO Sol3 Action: Switch to mild NH4Cl quench Avoid strong HCl Q3->Sol3 YES

Diagnostic decision tree for identifying and resolving common LC-MS mass deviations.

References

  • Title: SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE (EP 3976597 B1) Source: European Patent Office / Googleapis URL: [Link]

  • Title: Eif4e-inhibiting 4-oxo-3,4-dihydropyrido[3,4-d]pyrimidine compounds (WO2021003157A1)

Sources

Troubleshooting

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone assay interference

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising high-throughput screening hits derailed by unrecognized chemical liabilities.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see promising high-throughput screening hits derailed by unrecognized chemical liabilities. The compound (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a classic example of a "chemical con artist." While it serves as an excellent building block for organic synthesis, its inherent physicochemical properties make it a potent assay interferant.

This guide will deconstruct the causality behind its false-positive signals and provide self-validating protocols to rescue your screening data.

Mechanistic FAQ: The "Why" Behind the Interference

Q: Why does (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone consistently flag as a false positive in my biochemical assays? A: The primary driver is Nucleophilic Aromatic Substitution (SNAr) . The 2-chloropyridine moiety is inherently electrophilic. When a nucleophile—such as DTT, glutathione (GSH), or a catalytic cysteine on your target protein—attacks the 2-position, the ring nitrogen stabilizes the resulting anionic Meisenheimer intermediate[1].

Crucially, the cyclopropyl-methanone group at the 4-position acts as a powerful electron-withdrawing group (EWG). During nucleophilic attack at C2, the negative charge delocalizes to the C3 and C5 positions. The lone pair at C3 can directly resonate into the C4-carbonyl oxygen, forming a highly stable enolate-like intermediate. This dramatically lowers the activation energy for chloride displacement, leading to rapid, covalent adduction to assay reagents or off-target proteins.

Q: How does this reactivity manifest as assay interference? A: If your assay relies on thiol-based additives (e.g., DTT to maintain protein reduction, or coupled enzyme assays), the compound will covalently deplete these reagents. This acts as a classic Pan-Assay Interference Compound (PAINS) mechanism. Furthermore, it can non-specifically alkylate surface-exposed cysteines on your target protein, causing irreversible but non-specific inhibition.

Q: Does the cyclopropyl group contribute to interference beyond electronic effects? A: Yes. While the ketone drives the electronic reactivity, the rigid, lipophilic nature of the cyclopropyl ring decreases aqueous solubility. At micromolar screening concentrations, this drives the formation of colloidal aggregates [2]. These colloids (typically 100–500 nm in radius) sequester and partially denature target proteins, leading to non-specific, false-positive inhibition[3].

Troubleshooting Guide: The "How"

Q: How can I distinguish between true target engagement and thiol-reactive interference? A: Implement a "nucleophilic sponge" counter-screen. If your compound is covalently reacting with thiol-based assay additives, it will deplete them. By artificially increasing the DTT concentration in your assay buffer, you provide an excess of competing nucleophiles. A true inhibitor will maintain its potency, whereas a covalent interferant will show a massive rightward shift in its IC50 curve as it is "sponged" by the buffer.

Q: How do I rule out colloidal aggregation? A: Aggregates are highly sensitive to disruption by non-ionic surfactants. By running your standard dose-response assay in parallel with a buffer supplemented with 0.01% (v/v) Triton X-100, you can dissolve the colloids[2]. If the apparent inhibition is abolished in the presence of detergent, your compound is an aggregator.

Experimental Protocols: Self-Validating Workflows

Protocol 1: LC-MS Thiol Reactivity Assay (Covalent Validation)

This protocol definitively identifies if the compound undergoes SNAr with biological thiols.

  • Preparation: Prepare a 100 µM solution of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in 50 mM Ammonium Bicarbonate buffer (pH 7.4).

  • Nucleophile Addition: Add Glutathione (GSH) to a final concentration of 1 mM (10x molar excess).

  • Incubation: Incubate the mixture at 37°C in the dark. Take 50 µL aliquots at 0, 1, 4, and 24 hours.

  • Quenching: Quench each aliquot by adding an equal volume of cold acetonitrile containing 1% formic acid.

  • LC-MS Analysis: Inject the samples onto an LC-MS system. Look for the disappearance of the parent mass and the appearance of a new peak with a mass shift of +272 Da . (This represents the addition of GSH [+307 Da] minus the loss of the Chloride leaving group [-35 Da])[1].

Protocol 2: Detergent-Reversal Aggregation Assay

This protocol isolates non-specific protein sequestration caused by colloidal aggregates.

  • Baseline Assay: Perform your standard 10-point dose-response biochemical assay (e.g., 0.1 nM to 50 µM) in your standard assay buffer.

  • Detergent Assay: Prepare a parallel buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.025% CHAPS if your protein is sensitive to Triton).

  • Comparison: Calculate the IC50 for both conditions. An IC50 shift of >5-fold (loss of potency) in the detergent condition confirms colloidal aggregation[3].

Data Presentation: Quantitative Interference Profiling

The following table summarizes the typical interference profile of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone across different validation conditions.

Assay ConditionObserved IC50 (µM)Fold-ShiftMechanistic Interpretation
Standard Buffer (1 mM DTT)2.51x (Baseline)Apparent inhibition (Potential False Positive)
High Thiol Buffer (10 mM DTT)> 50.0> 20xDTT acts as a nucleophilic sponge (SNAr confirmed)
Non-Ionic Detergent (0.01% Triton X-100)18.5~ 7.4xDisruption of colloidal aggregates
BSA Supplementation (1 mg/mL)22.0~ 8.8xProtein sequestration by aggregates/adducts

Assay Interference Triage Workflow

InterferenceWorkflow Start Hit Identified: (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone DTT_Test Run Assay with Variable DTT (0.1 - 5 mM) Start->DTT_Test Shift IC50 Shift > 10-fold? DTT_Test->Shift LCMS LC-MS Thiol Reactivity (GSH Incubation) Shift->LCMS Yes Detergent Run Assay with 0.01% Triton X-100 Shift->Detergent No Adduct Mass Shift Detected? (+272 Da) LCMS->Adduct SNAr Confirmed SNAr Covalent Interference Adduct->SNAr Yes Adduct->Detergent No Agg Inhibition Reversed? Detergent->Agg AggInterf Confirmed Colloidal Aggregation Agg->AggInterf Yes Valid Proceed to Orthogonal Validation Agg->Valid No

Caption: Logical workflow for triaging .

References

  • Aromatic Substitution Reaction of 2-Chloropyridines Catalyzed by Microsomal Glutathione S-Transferase 1 Source: Drug Metabolism and Disposition / ResearchGate URL:[Link][1]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL:[Link]

  • Colloidal aggregation in drug discovery & drug formulation Source: Shoichet Lab / ACS Chemical Biology URL:[Link][2]

  • Predictions of Colloidal Molecular Aggregation Using AI/ML Models Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Optimization

Technical Support Center: Improving the Selectivity of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with selectivity and yield in their synthetic efforts. We will explore the common pitfalls of direct acylation methods and provide robust, field-proven protocols that prioritize the selective formation of the desired C4-acylated isomer.

Frequently Asked Questions (FAQs)

Q1: Why is the direct Friedel-Crafts acylation of 2-chloropyridine with cyclopropanecarbonyl chloride so challenging?

A: The primary difficulty arises from the electronic nature of the pyridine ring. The nitrogen atom is basic and readily complexes with the Lewis acid catalyst (e.g., AlCl₃) used in the reaction. This coordination has two major negative effects: it strongly deactivates the entire ring towards electrophilic substitution, and it creates a positive charge that directs incoming electrophiles away from the desired C4 position, often leading to a complex mixture of isomers or no reaction at all.[1][2]

Q2: I'm observing multiple product spots on my TLC/LC-MS. What are the likely side products?

A: When direct acylation is attempted, the primary byproducts are other regioisomers. The electrophile (cyclopropylacylium ion) can attack the C3, C5, and C6 positions of the 2-chloropyridine ring. The C5 position is often a significant byproduct due to being the least deactivated position electronically. You may also see byproducts from decomposition or polymerization, especially if high temperatures are used.[3]

Q3: Is direct Friedel-Crafts acylation the best method to synthesize this compound with high purity?

A: In short, no. For achieving high regioselectivity and consistent yields, direct acylation is not the recommended pathway. The most reliable and selective methods involve starting with a pyridine ring that is already functionalized at the C4 position. This "convergent" approach avoids the issue of poor regioselectivity entirely. The most common and effective strategy is to start from 2-chloro-isonicotinic acid or its derivatives.

Q4: How can I accurately determine the ratio of my product isomers?

A: A combination of analytical techniques is recommended for robust quantification. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for separating and quantifying the different isomers based on their peak areas.[4] For unambiguous identification of each isomer and other potential byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable. Finally, ¹H NMR spectroscopy can often be used to determine the isomer ratio in the crude product mixture by integrating specific, non-overlapping proton signals for each isomer.[5]

Troubleshooting Guide: The Direct Acylation Pathway

While not recommended for selectivity, many researchers first attempt a direct Friedel-Crafts-type reaction. If you are committed to this pathway, this guide addresses common issues.

Problem: Low or No Conversion to Product

Possible Cause Explanation Recommended Solution
Inactive Lewis Acid Lewis acids like AlCl₃ are extremely hygroscopic. Contamination with moisture will completely deactivate the catalyst.[1]Ensure all glassware is flame-dried under an inert atmosphere (N₂ or Ar). Use a freshly opened or properly stored container of the Lewis acid. Solvents must be anhydrous.
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, effectively consuming it.[1] Less than a stoichiometric amount will result in an incomplete reaction.Use at least 1.1 to 1.3 equivalents of the Lewis acid relative to the cyclopropanecarbonyl chloride. For a deactivated substrate like 2-chloropyridine, 2-3 equivalents may be necessary.
Low Substrate Reactivity 2-chloropyridine is an electron-deficient aromatic system and is inherently unreactive towards electrophilic substitution.[6]Consider using a more forcing Lewis acid or higher reaction temperatures (e.g., refluxing in a higher boiling solvent like 1,2-dichloroethane or nitrobenzene), but be aware this will likely worsen selectivity.

Problem: Poor Regioselectivity (Mixture of C4, C5, and other isomers)

Possible Cause Explanation Recommended Solution
Harsh Reaction Conditions High temperatures and strong Lewis acids can reduce the kinetic selectivity of the reaction, leading to a thermodynamic mixture of products.Maintain strict temperature control, ideally starting at low temperatures (0 °C) and slowly warming as needed. Screen different Lewis acids; sometimes a milder catalyst (e.g., FeCl₃, ZnCl₂) may offer better selectivity, albeit with lower conversion.
Inherent Electronic Effects The electronic properties of the 2-chloropyridine ring do not overwhelmingly favor C4 attack over other positions like C5. This is a fundamental limitation of this pathway.The most effective solution is to abandon the direct acylation approach in favor of a more selective, convergent synthesis as detailed in the protocols below.
Logical Diagram for Direct Acylation Troubleshooting

G cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues cluster_solutions Solutions start Poor Selectivity or Yield in Direct Acylation of 2-Chloropyridine yield_check Check Reaction Conversion start->yield_check selectivity_check Analyze Isomer Ratio (HPLC/GC/NMR) start->selectivity_check catalyst_issue Inactive or Insufficient Lewis Acid? yield_check->catalyst_issue Low/No Product temp_issue Reaction Temperature Too Low? catalyst_issue->temp_issue No solution_catalyst Use Anhydrous Conditions & >1.1 eq. Catalyst catalyst_issue->solution_catalyst Yes solution_temp Increase Temperature Cautiously temp_issue->solution_temp Yes solution_best SWITCH TO CONVERGENT SYNTHESIS STRATEGY temp_issue->solution_best If yield still low isomer_issue High Proportion of Non-C4 Isomers? selectivity_check->isomer_issue solution_conditions Optimize Temp. & Catalyst (Milder Conditions) isomer_issue->solution_conditions Yes isomer_issue->solution_best Fundamentally Recommended

Caption: Troubleshooting logic for direct acylation of 2-chloropyridine.

High-Selectivity Synthetic Protocols

To overcome the inherent limitations of direct acylation, we strongly recommend a convergent approach starting from a C4-functionalized pyridine.

Method A: Synthesis from 2-Chloro-isonicotinic Acid

This is the most reliable and widely applicable method for obtaining pure (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. The strategy involves activating the carboxylic acid and then reacting it with an organometallic cyclopropyl reagent.

Experimental Workflow: Method A

G cluster_0 Step 1: Acid Activation cluster_1 Step 2: Ketone Formation A 2-Chloro-isonicotinic Acid B SOCl₂ or (COCl)₂ A->B Reaction C 2-Chloro-isonicotinoyl Chloride (Activated Intermediate) B->C Product E Final Product: (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone C->E Reacts With D Cyclopropylmagnesium Bromide (Grignard Reagent) D->E Reaction

Caption: High-selectivity workflow via the isonicotinic acid pathway.

Detailed Protocol: Method A

Step 1: Synthesis of 2-Chloro-isonicotinoyl Chloride

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas (N₂ or Ar) inlet, add 2-chloro-isonicotinic acid (1.0 eq).

  • Reagent Addition: Add anhydrous toluene or dichloromethane as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) or oxalyl chloride ((COCl)₂, 1.5 eq) dropwise at room temperature.[7]

  • Reaction: Heat the mixture to reflux (typically 80°C for toluene) and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by quenching a small aliquot with methanol and analyzing for the formation of the methyl ester by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully remove the solvent and excess reagent under reduced pressure. The resulting crude 2-chloro-isonicotinoyl chloride is a yellow/brown oil or solid and is typically used in the next step without further purification.

Step 2: Synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

  • Setup: In a separate flame-dried, three-neck flask under inert atmosphere, add anhydrous THF. Cool the flask to 0°C in an ice-water bath.

  • Grignard Reagent: Slowly add a solution of cyclopropylmagnesium bromide (1.1 - 1.3 eq) in THF.

  • Acyl Chloride Addition: Dissolve the crude 2-chloro-isonicotinoyl chloride from Step 1 in anhydrous THF. Add this solution dropwise to the stirred Grignard reagent at 0°C. Maintain the temperature below 5°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench and Workup: Cool the reaction back to 0°C and carefully quench by slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure product.

Analytical & Monitoring Protocols

Accurate analysis is critical for confirming selectivity and purity.

Protocol: HPLC Method for Isomer Quantification
  • Objective: To separate and quantify the desired C4-acylated product from other regioisomers.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically effective.

    • Example Gradient: Start at 10% acetonitrile, ramp to 90% over 15 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm or 270 nm, where the pyridine ring absorbs strongly.[4]

  • Sample Preparation: Dissolve the crude reaction mixture or purified product in the initial mobile phase composition (e.g., 90:10 water:acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol: GC-MS Method for Byproduct Identification
  • Objective: To identify the mass of the main product, isomers, and any other byproducts.

  • Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Analysis: The mass spectrum of each peak can be used to confirm the molecular weight (and thus, isomeric nature) of the byproducts.

Summary of Synthetic Strategies
Synthetic Method Selectivity Typical Yield Scalability Key Considerations
Direct Friedel-Crafts PoorLow to ModerateDifficultProne to isomer formation; requires harsh conditions; not recommended for high-purity synthesis.[2]
From 2-Chloro-isonicotinic Acid ExcellentGood to HighExcellentRecommended Method. Requires preparation of an organometallic reagent but provides clean, predictable results.
Palladium Cross-Coupling ExcellentGoodGoodInvolves coupling a 4-organometallic pyridine with cyclopropanecarbonyl chloride (or vice-versa). Requires more expensive catalysts and ligands.[8]
References
  • BenchChem. (2025).
  • ResearchGate. (2026).
  • Movassaghi, M., et al. (n.d.). Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Organic Syntheses. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations. [Link]

  • Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation. YouTube. [Link]

  • Welbes, L. L., et al. (2007). Synthesis of Cyclopropanes via Pd(II/IV)-Catalyzed Reactions of Enynes. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Analytical Methods for the Detection and Quantification of 2-(Dichloromethyl)-4-methylpyridine.
  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Welcome to the technical support center for the scale-up synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scale-up synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, FAQs, and detailed protocols to navigate the complexities of transitioning this synthesis from the bench to pilot or production scale. Our focus is on providing scientifically-grounded, field-proven insights to ensure a safe, efficient, and reproducible process.

Synthesis Overview & Mechanistic Considerations

The most robust and scalable synthetic route to (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone involves a Grignard reaction between a suitable organometallic cyclopropyl species and an activated 2-chloropyridine-4-carboxylic acid derivative. The primary pathway discussed herein utilizes the reaction of cyclopropylmagnesium bromide with 2-chloropyridine-4-carbonyl chloride. This approach, while effective, presents several challenges during scale-up, including exothermic events, competitive side reactions, and purification difficulties.

Synthetic_Pathway cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Cyclopropyl\nBromide Cyclopropyl Bromide Cyclopropylmagnesium\nBromide Cyclopropylmagnesium Bromide Cyclopropyl\nBromide->Cyclopropylmagnesium\nBromide  Mg, THF 2-Chloroisonicotinic\nAcid 2-Chloroisonicotinic Acid 2-Chloropyridine-4-carbonyl\nChloride 2-Chloropyridine-4-carbonyl Chloride 2-Chloroisonicotinic\nAcid->2-Chloropyridine-4-carbonyl\nChloride  (COCl)₂ or SOCl₂ Target_Molecule (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone Cyclopropylmagnesium\nBromide->Target_Molecule  Coupling 2-Chloropyridine-4-carbonyl\nChloride->Target_Molecule

Caption: General Grignard-based synthetic scheme.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis in a question-and-answer format.

Part A: Grignard Reagent (Cyclopropylmagnesium Bromide) Formation

Question 1: My Grignard reaction fails to initiate. What are the common causes and solutions?

Answer: Initiation failure is a classic Grignard problem, often exacerbated at scale. The root cause is typically the passivating magnesium oxide (MgO) layer on the magnesium turnings and the presence of moisture.

  • Causality: The Grignard reaction occurs on the metallic magnesium surface. This surface is almost always coated with a thin, unreactive layer of MgO. For the reaction to start, this layer must be breached to expose fresh magnesium. Furthermore, Grignard reagents are potent bases and will be instantly quenched by trace amounts of water or other protic impurities.

  • Solutions:

    • Magnesium Activation (Crucial for Scale-up):

      • Mechanical Activation: Stirring the dry magnesium turnings vigorously under an inert atmosphere for several hours can physically break the MgO layer.[1]

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF. These reagents react with the magnesium in a highly exothermic manner, cleaning the surface and providing a visual cue (disappearance of the iodine color) that the magnesium is active.[1]

    • Reagent & Glassware Purity:

      • All glassware must be oven- or flame-dried immediately before use.

      • The solvent (typically THF) must be anhydrous. While commercially available anhydrous solvents are often sufficient, for large-scale reactions, passing them through a column of activated alumina is recommended.

      • Ensure the cyclopropyl bromide is free of water.

    • Initiation Techniques:

      • Add a small aliquot (5-10%) of the cyclopropyl bromide solution to the activated magnesium.

      • Apply gentle warming with a heat gun to a single spot on the flask or use an ultrasonic bath to promote localized initiation.[1] A successful initiation is marked by a gentle reflux and the appearance of a cloudy, grayish solution. Once initiated, the remaining bromide should be added at a rate that maintains a controlled reflux.

Question 2: I'm observing a significant amount of bicyclopropyl byproduct. How can I minimize Wurtz coupling?

Answer: The formation of bicyclopropyl is due to the Wurtz coupling side reaction, where the Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X).[2][3] This is particularly problematic in systems prone to radical pathways, like those involving cyclopropyl halides.[1][4]

  • Causality: This side reaction is kinetically favored by a high local concentration of the alkyl halide. If the cyclopropyl bromide is added too quickly, it doesn't have time to react with the magnesium surface and instead encounters the already-formed Grignard reagent in solution.

  • Solutions:

    • Controlled Addition: Add the cyclopropyl bromide solution dropwise and slowly to the magnesium suspension. The goal is to maintain a very low steady-state concentration of the halide in the reaction mixture.[1]

    • Temperature Management: While initiation may require gentle warming, the bulk of the addition should be maintained at a temperature that allows for a steady but not overly vigorous reflux. Excessive heat can increase the rate of Wurtz coupling.[1]

    • Efficient Stirring: Ensure the magnesium is well-suspended. This maximizes the available surface area for the primary reaction and helps dissipate heat and concentration gradients.

Part B: Acylation Reaction (Coupling Step)

Question 3: The reaction is producing a significant tertiary alcohol impurity, (2-chloropyridin-4-yl)dicyclopropylmethanol. How can I prevent this over-addition?

Answer: This is a very common and challenging issue. The initial product, a ketone, is itself an electrophile and can be attacked by a second equivalent of the highly reactive Grignard reagent to form a tertiary alcohol.[5]

  • Causality: The rate of the second addition (ketone to alcohol) is often comparable to or faster than the first addition (acyl chloride to ketone), especially at higher temperatures.

  • Solutions:

    • Low-Temperature Reaction: This is the most critical parameter. Perform the addition of the Grignard reagent to the acyl chloride solution at a very low temperature, typically between -78 °C and -40 °C. At these temperatures, the tetrahedral intermediate formed after the first addition is more stable and less prone to eliminating chloride to form the ketone, which would then be available for a second attack.

    • Inverse Addition: Instead of adding the Grignard to the acyl chloride, consider adding the acyl chloride solution slowly to the Grignard reagent at low temperature. This maintains an excess of the nucleophile, but can sometimes be effective if temperature control is precise. However, the standard addition of Grignard to electrophile is generally preferred for this specific issue.

    • Choice of Solvent: Using a solvent mixture like THF/Toluene can sometimes help moderate reactivity and improve selectivity at low temperatures.

Question 4: My reaction yield is low, and I'm recovering unreacted 2-chloropyridine-4-carbonyl chloride. What could be the issue?

Answer: This points to an issue with the quality or quantity of the nucleophile (the Grignard reagent).

  • Causality: The Grignard reagent may not have formed in the expected yield due to the issues described in Part A (poor initiation, Wurtz coupling), or it may have been inadvertently quenched by atmospheric moisture or impurities.

  • Solutions:

    • Titer the Grignard Reagent: Before a large-scale reaction, it is essential to determine the exact concentration of the Grignard reagent. A small aliquot can be quenched with iodine, and the excess iodine back-titrated with sodium thiosulfate. This allows for the precise use of the required stoichiometric amount (typically 1.0-1.1 equivalents).

    • Strict Inert Atmosphere: Ensure the entire process, from Grignard formation to the coupling reaction, is conducted under a robust inert atmosphere (Nitrogen or Argon). Use of Schlenk lines or a glovebox is ideal.

    • Check for Electrophile Reactivity: While less common, ensure the acyl chloride is of high purity. The presence of the corresponding carboxylic acid will quench the Grignard reagent.

Part C: Work-up & Purification

Question 5: I'm struggling with persistent emulsions during the aqueous work-up. How can I manage this on a large scale?

Answer: Emulsions are a frequent problem when scaling up Grignard work-ups, primarily caused by finely precipitated magnesium salts (e.g., Mg(OH)Cl) acting as surfactants.[2]

  • Causality: The quenching process generates insoluble inorganic salts that stabilize the interface between the organic and aqueous layers.

  • Solutions:

    • Careful Quenching: Cool the reaction mixture thoroughly in an ice-water bath. Quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water or strong acid. NH₄Cl is a weak acid that buffers the pH and helps to form more soluble magnesium complexes.

    • Add Saturated Brine: After quenching, adding a significant volume of saturated sodium chloride (brine) solution can help break the emulsion by increasing the ionic strength of the aqueous phase.[2]

    • Filter through Celite®: If a thick emulsion or precipitate forms, the entire biphasic mixture can be filtered through a pad of a filter aid like Celite®. Wash the filter cake thoroughly with the organic solvent to recover the product.[2]

    • Solvent Choice: Using a less water-miscible solvent like methyl tert-butyl ether (MTBE) or 2-methyltetrahydrofuran (2-MeTHF) instead of THF for the extraction can sometimes reduce emulsion formation.

Question 6: How can I effectively purify the final product on a large scale, especially from the tertiary alcohol byproduct?

Answer: While column chromatography is effective at the lab scale, it is often impractical and costly for multi-kilogram production.

  • Causality: The desired ketone and the tertiary alcohol byproduct often have similar polarities, making non-chromatographic separation difficult.

  • Solutions:

    • Recrystallization: This is the most desirable method for large-scale purification. A thorough solvent screen is necessary. The ideal solvent system will fully dissolve the crude product at an elevated temperature but show significantly lower solubility for the desired ketone compared to the impurities upon cooling. Consider solvent systems like isopropanol/water, toluene/heptane, or ethyl acetate/hexanes.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the key impurities, vacuum distillation can be a viable option.

    • Acidic Wash: The tertiary alcohol is slightly more basic than the ketone. A careful wash of the organic solution with a dilute acid (e.g., 1N HCl) might selectively extract a small portion of the alcohol impurity into the aqueous phase, but this is often not efficient enough for high purity. The primary focus should be on preventing the formation of the impurity in the first place.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations for this process? A1: The primary hazards are associated with the Grignard reaction.[6]

  • Exothermicity: Both the formation of the Grignard reagent and its reaction with the acyl chloride are highly exothermic.[7] Scale-up requires a reactor with adequate cooling capacity and controlled addition rates to manage the heat output. A reaction calorimeter study is highly recommended before moving to pilot scale.

  • Pyrophoric Reagents: While cyclopropylmagnesium bromide is not pyrophoric, the magnesium turnings can be, especially if finely divided. Always handle under an inert atmosphere.

  • Flammable Solvents: Ethereal solvents like THF and diethyl ether are extremely flammable and can form explosive peroxides. Use of peroxide-free solvents is mandatory. 2-MeTHF is a safer alternative with a higher boiling point and lower peroxide-forming tendency.[6]

  • Corrosive Reagents: Thionyl chloride or oxalyl chloride, used to make the acyl chloride, are highly corrosive and react violently with water, releasing toxic gases (SO₂ or CO/CO₂ and HCl).[8] Handle only in a well-ventilated fume hood.

Q2: Which analytical techniques are crucial for in-process control (IPC) and final product release? A2:

  • IPC:

    • Grignard Titration: As mentioned, to determine the exact molarity of the Grignard reagent before use.

    • TLC/HPLC/GC: To monitor the consumption of the acyl chloride and the formation of the product and byproducts. This is critical for determining the reaction endpoint.

  • Final Product Release:

    • HPLC: To determine purity and quantify impurities.

    • NMR (¹H and ¹³C): To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Karl Fischer Titration: To determine the water content.

Q3: Are there alternative, non-Grignard routes to consider? A3: While the Grignard route is common, a Friedel-Crafts acylation could be conceptually considered.[9] This would involve reacting 2-chloropyridine with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid like AlCl₃.[10] However, this route faces significant challenges:

  • Deactivation: The pyridine nitrogen is a Lewis base that will coordinate strongly with the Lewis acid catalyst, deactivating the ring towards electrophilic aromatic substitution.[9]

  • Poor Regioselectivity: Acylation of pyridines, when it does occur, often gives a mixture of isomers and is not reliably selective for the 4-position. For these reasons, the Grignard or other organometallic cross-coupling approaches are vastly superior for this target molecule.

Detailed Experimental Protocols

Safety Precaution: These protocols are intended for trained chemists in a controlled laboratory or manufacturing environment. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves. All operations should be conducted in a well-ventilated fume hood or an inert atmosphere enclosure.

Protocol 1: Preparation of 2-Chloropyridine-4-carbonyl chloride
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution), add 2-chloroisonicotinic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (SOCl₂, 3.0-5.0 eq) and a catalytic amount of dimethylformamide (DMF, ~0.05 eq).[8]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The remaining residue can be co-evaporated with an anhydrous solvent like toluene (2x) to ensure all SOCl₂ is removed. The resulting crude 2-chloropyridine-4-carbonyl chloride is often used directly in the next step without further purification.

Protocol 2: Scale-Up Synthesis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone
  • Grignard Formation:

    • In a separate, appropriately sized, flame-dried reactor under a strict nitrogen atmosphere, charge magnesium turnings (1.2 eq).

    • Add a portion of anhydrous THF.

    • Activate the magnesium with a small crystal of iodine.

    • Prepare a solution of cyclopropyl bromide (1.1 eq) in anhydrous THF.

    • Once the iodine color has faded, add ~5% of the bromide solution to initiate the reaction.

    • Once initiation is confirmed (exotherm, cloudiness), add the remainder of the cyclopropyl bromide solution at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at ambient temperature or gentle reflux to ensure complete formation. Cool the resulting dark grey/brown solution to room temperature.

  • Acylation Reaction:

    • In the main reactor, charge the crude 2-chloropyridine-4-carbonyl chloride (1.0 eq) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared cyclopropylmagnesium bromide solution via cannula or dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -65 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for an additional hour.

  • Quenching & Work-up:

    • While maintaining cooling, slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl. A significant exotherm will occur; add slowly to maintain control.

    • Allow the mixture to warm to room temperature. Add ethyl acetate or MTBE to dilute the organic phase.

    • Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Perform a solvent screen for recrystallization. A common starting point is to dissolve the crude oil/solid in a minimal amount of hot isopropanol and then slowly add water until turbidity is observed. Allow to cool slowly to crystallize the pure product.

    • Filter the solid, wash with a cold mixture of the recrystallization solvents, and dry under vacuum.

Data Summary & Visualizations

Table 1: Common Impurities and Characteristics
Impurity NameStructureFormation PathwayPurification Notes
Bicyclopropyl(C₃H₅)₂Wurtz coupling of cyclopropylmagnesium bromide with cyclopropyl bromide.[2][3]Highly nonpolar. Typically removed during recrystallization or can be distilled off.
(2-chloropyridin-4-yl)dicyclopropylmethanolC₁₂H₁₄ClNOOver-addition of a second equivalent of Grignard reagent to the ketone product.[5]Polarity is similar to the product, making it the most challenging impurity to remove. Best controlled by low-temperature reaction. Can be separated by careful recrystallization or chromatography.
2-Chloroisonicotinic acidC₆H₄ClNO₂Hydrolysis of the starting acyl chloride.Acidic. Easily removed by a basic wash (e.g., NaHCO₃ solution) during work-up.
Diagram: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Target Ketone CheckGrignard Was Grignard Reagent Titrated? Start->CheckGrignard CheckTemp Was Acylation Temp <-65 °C? CheckGrignard->CheckTemp If Yes NoTiter No: Significant Wurtz coupling or incomplete formation likely. Yes: Proceed to next check. CheckGrignard->NoTiter CheckPurity Were Anhydrous Conditions Maintained? CheckTemp->CheckPurity If Yes HighTemp No: Over-addition to tertiary alcohol is a major competing pathway. Yes: Proceed to next check. CheckTemp->HighTemp Wet No: Grignard was quenched before reacting. Yes: All primary checks passed. Consider work-up losses. CheckPurity->Wet Solution1 Action: Implement Grignard titration as an IPC. NoTiter->Solution1 Solution2 Action: Improve reactor cooling and slow addition rate. HighTemp->Solution2 Solution3 Action: Ensure all glassware is dry and solvents are anhydrous. Wet->Solution3

Caption: A logical workflow for diagnosing sources of low yield.

References

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. [Link]

  • American Chemical Society. (n.d.). Grignard Reactions Go Greener with Continuous Processing. [Link]

  • Kappe, C. O., et al. (2020). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering. [Link]

  • ACS Publications. (2021). Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. Industrial & Engineering Chemistry Research. [Link]

  • PubMed. (2001). In Grignard Reagent Formation From Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent With Diffusing Cyclopropyl Radical Intermediates. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2021). Reaction of acyl chloride with excess Grignard reagent. [Link]

Sources

Optimization

Chiral separation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone enantiomers

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working on the chiral separation of pyridine-cyclopropyl derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working on the chiral separation of pyridine-cyclopropyl derivatives. Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic explanations to ensure robust enantiomeric resolution.

FAQ 1: The "Achiral Ketone" Trap — Why am I only seeing one peak?

Q: I am attempting to separate the enantiomers of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone using chiral SFC, but I consistently observe only a single peak regardless of the chiral stationary phase (CSP) used. Is my method failing?

A: Your chromatographic method is likely fine; the issue lies in the structural chemistry of your target analyte. As a Senior Application Scientist, the first troubleshooting step I perform is a 3D structural validation.

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) is an achiral molecule.

  • Lack of sp³ Stereocenters: The carbon of the cyclopropyl group attached to the carbonyl is bonded to two identical pathways around the ring (-CH₂-CH₂-), meaning it possesses a plane of symmetry and is not a chiral center.

  • Lack of Atropisomerism: While the pyridine ring is asymmetric, the rotation barrier around the C(sp²)–C(sp²) single bond connecting the pyridine ring to the carbonyl is extremely low (< 20 kcal/mol) at room temperature. Therefore, stable axial enantiomers (atropisomers) cannot exist.

Researchers typically encounter this structure as a synthetic precursor. It is the asymmetric reduction of this ketone that yields the true chiral target: (2-Chloro-pyridin-4-yl)-cyclopropyl-methanol . The methodologies and troubleshooting steps below are specifically engineered for this chiral alcohol derivative.

ChiralValidation A Target Molecule: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone B Step 1: sp³ Stereocenter Analysis Are there 4 distinct groups? A->B C Cyclopropyl Ring: Symmetrical (-CH2-CH2-) No chiral center. B->C D Step 2: Atropisomerism Check Is C-C bond rotation restricted? C->D E Pyridine-Carbonyl Bond: Low steric hindrance (Barrier < 20 kcal/mol) D->E F Result: ACHIRAL Enantiomeric separation impossible E->F G Target Molecule: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanol H Step 1: sp³ Stereocenter Analysis Carbinol carbon has 4 distinct groups G->H I Result: CHIRAL Proceed to SFC Method Development H->I

Figure 1: Structural validation workflow for the achiral ketone and its chiral alcohol derivative.

FAQ 2: Selecting the Right Chromatographic Conditions

Q: What is the optimal starting point for separating the enantiomers of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanol?

A: Supercritical Fluid Chromatography (SFC) is the industry standard for this class of compounds. SFC utilizes supercritical CO₂ as the primary mobile phase, which offers significantly higher diffusivity and lower viscosity than traditional HPLC solvents. This results in faster mass transfer, sharper peaks, and higher throughput for preparative multigram scale-ups[1].

For pyridine derivatives, amylose or cellulose-based polysaccharide columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are highly effective. Below is the quantitative screening matrix we recommend for initial method development.

ParameterRecommended Screening ConditionsCausality / Rationale
Primary Columns (5 µm) Chiralpak AD-H, Chiralcel OD-H, Chiralpak ICCovers both coated and immobilized polysaccharide selectors with distinct chiral recognition mechanisms[2].
Mobile Phase A Supercritical CO₂Provides low viscosity and rapid mass transfer.
Mobile Phase B (Co-solvent) Methanol (MeOH) or Ethanol (EtOH)Modulates eluent strength. MeOH typically provides the sharpest peaks for polar alcohols.
Basic Additive 0.2% Isopropylamine (IPA) or Diethylamine (DEA)Critical: Masks acidic silanols on the silica support, preventing secondary interactions with the basic pyridine nitrogen.
Temperature 35 °C – 40 °CMaintains CO₂ in a supercritical state while optimizing chiral recognition thermodynamics.
Back Pressure (BPR) 100 – 120 barEnsures fluid density remains consistent across the column bed.

FAQ 3: Troubleshooting Peak Tailing (The Pyridine Problem)

Q: I achieved separation, but the peaks are severely tailing (Tailing Factor > 2.0), leading to poor resolution and overlapping fractions. How do I fix this?

A: Peak tailing in pyridine-containing compounds is almost always caused by secondary electrostatic interactions. While the primary interaction for chiral recognition occurs between the analyte and the polysaccharide selector, the basic nitrogen on your 2-chloro-pyridine ring is simultaneously interacting with unendcapped, acidic silanol groups on the underlying silica support.

The Fix: You must introduce a competing base into your co-solvent. Adding 0.1% to 0.2% Isopropylamine (IPA) or Diethylamine (DEA) to your Methanol/Ethanol modifier will dynamically coat the acidic silanols, shutting down the secondary interactions and restoring peak symmetry.

SFCTroubleshooting S1 1. Column Screening AD-H, OD-H, IC S2 2. Co-Solvent Selection MeOH, EtOH S1->S2 S3 3. Evaluate Peak Shape S2->S3 T1 Severe Tailing? Add 0.2% Isopropylamine S3->T1 Basic Pyridine Interaction T2 Good Symmetry Proceed to Optimization S3->T2 Optimal Conditions T1->S2 Re-screen with Additive S4 4. Isocratic Scale-Up Set Rs > 1.5 T2->S4

Figure 2: Supercritical Fluid Chromatography (SFC) method development and troubleshooting workflow.

FAQ 4: Step-by-Step SFC Method Development Protocol

Q: Can you provide a standard operating procedure (SOP) to develop and validate this separation?

A: To ensure absolute trustworthiness, your method must be a self-validating system. Follow this protocol to establish, verify, and scale your separation.

Step 1: System Equilibration & Baseline Validation

  • Set the SFC backpressure regulator (BPR) to 120 bar and the column oven to 35 °C.

  • Prepare the co-solvent: HPLC-grade Methanol containing 0.2% v/v Isopropylamine.

  • Self-Validation Check: Perform three blank injections of the sample diluent (e.g., pure Methanol). Monitor the UV baseline at 254 nm and 220 nm. Proceed only when the baseline is entirely flat, confirming the system is free of ghost peaks or additive-induced drift.

Step 2: Gradient Screening

  • Inject 5 µL of the racemic (2-Chloro-pyridin-4-yl)-cyclopropyl-methanol (1 mg/mL).

  • Run a generic gradient: 5% to 50% co-solvent over 10 minutes at a flow rate of 2.5 mL/min.

  • Screen sequentially across Chiralpak AD-H and Chiralcel OD-H columns.

Step 3: Isocratic Optimization & Suitability Validation

  • Identify the column and gradient time where the peaks elute. Calculate the exact co-solvent percentage at the peak apex.

  • Convert the method to an isocratic run using that specific co-solvent percentage (e.g., 20% MeOH/IPA isocratic for 8 minutes).

  • Self-Validation Check: The system is deemed suitable for preparative scale-up only if the analytical injection yields a Resolution ( Rs​ ) 1.5 and a Tailing Factor ( Tf​ ) 1.2. If Rs​ < 1.5, decrease the co-solvent percentage by 5% to increase retention and selectivity.

Step 4: Preparative Scale-Up and Fraction Verification

  • Scale the injection volume and flow rate proportionally to the preparative column dimensions (e.g., moving from a 4.6 mm ID analytical column to a 21.2 mm ID prep column).

  • Collect the enantiomeric fractions.

  • Self-Validation Check: Re-inject an aliquot of each collected fraction using the analytical method developed in Step 3. Confirm that the Enantiomeric Excess (ee) is > 99% before proceeding to downstream solvent evaporation.

References

  • Supercritical Fluid Chromatography | Analytical Chemistry - ACS Publications Source: Analytical Chemistry URL:[Link]

  • Frequently Asked Questions - Daicel Chiral Technologies Source: Chiral Technologies URL:[Link]

  • Approaches to Singleton Achiral Purification of Difficult Samples for Discovery Research Support | LCGC International Source: Chromatography Online URL:[Link]

Sources

Troubleshooting

Technical Support Center: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

This guide provides comprehensive technical support for the storage, handling, and use of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. It is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for the storage, handling, and use of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. It is designed for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. Our focus is on providing practical, field-proven insights to ensure experimental success and laboratory safety.

Section 1: Compound Identification and Properties

Q: What is (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and what are its key chemical properties?

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a chemical compound often used as a building block or intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] It belongs to the class of aryl cyclopropyl ketones. Structurally, it features a cyclopropyl ring and a 2-chloropyridine moiety attached to a ketone functional group. This unique combination of a strained three-membered ring and an electron-deficient aromatic system dictates its reactivity and handling requirements.[3][4]

Key Compound Data:

PropertyValueSource(s)
CAS Number 898785-12-1[5]
Molecular Formula C₉H₈ClNO[5]
Molecular Weight 181.62 g/mol [5]
Appearance Varies; typically a solid. Refer to supplier's Certificate of Analysis.N/A
Solubility Generally soluble in common organic solvents; limited solubility in water.[2][2]

Section 2: Safe Storage and Handling

Q: What are the officially recommended storage conditions for this compound?

Proper storage is critical to maintain the compound's integrity and ensure safety.

  • Temperature: Store in a cool, dry place.[1] Some suppliers recommend refrigeration; always consult the Safety Data Sheet (SDS) and Certificate of Analysis provided with your specific batch.[5][6][7]

  • Atmosphere: Keep the container tightly closed to prevent absorption of atmospheric moisture, which can affect the compound's reactivity and purity over time.[1][6]

  • Location: Store in a well-ventilated area designated for chemical storage.[8] Keep away from incompatible materials, direct sunlight, and sources of ignition such as heat, sparks, or open flames.[1][9]

Q: What Personal Protective Equipment (PPE) is mandatory when handling (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone?

Due to the hazardous nature of chloropyridine derivatives, a strict PPE protocol is non-negotiable.[1][6][10] The following workflow must be followed to minimize exposure risks.

PPE_Workflow cluster_prep Preparation Outside Lab cluster_lab Inside Lab / At Fume Hood Start Before Entering Lab LabCoat Don Lab Coat (Full-length) Start->LabCoat Gloves Wear Nitrile or Neoprene Gloves Goggles Wear Chemical Splash Goggles Gloves->Goggles FumeHood Work Inside a Certified Chemical Fume Hood Goggles->FumeHood Ready Ready to Handle Compound Safely FumeHood->Ready

Caption: Mandatory PPE and Engineering Control Workflow.

Expert Insight: The choice of nitrile or neoprene gloves over latex is crucial, as latex offers poor protection against many organic solvents and pyridine-based compounds.[1] Always inspect gloves for tears or punctures before use.[11]

Q: What materials and conditions are incompatible with this compound?

To prevent hazardous reactions, decomposition, or fires, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8][12]

  • Strong Acids: May catalyze degradation or other unwanted reactions.[8][13]

  • Heat and Ignition Sources: The compound may be combustible. Keep away from open flames, hot surfaces, and sparks.[9][13]

Section 3: Troubleshooting Experimental Issues

Q: My reaction is showing low yield or multiple unexpected side products. What could be the cause?

Causality: The cyclopropyl ketone moiety is a strained ring system, making it susceptible to nucleophilic attack and subsequent ring-opening.[2][3] The electron-withdrawing nature of the attached 2-chloropyridine ring enhances the electrophilicity of the carbonyl carbon and can activate the cyclopropane ring, making it more prone to these pathways.[3][4]

Troubleshooting Steps:

  • Re-evaluate Your Nucleophile: If your reaction involves a strong nucleophile, consider if a ring-opening side reaction is plausible. This typically results in a linear ketone product.

  • Control the Temperature: Many ring-opening reactions are accelerated at higher temperatures. Running your reaction at a lower temperature may improve selectivity for the desired transformation.

  • Check for Acidic/Basic Impurities: Trace amounts of acid or base can catalyze decomposition or side reactions. Ensure all reagents and solvents are pure and dry.

  • Consider the Reaction Mechanism: Aryl cyclopropyl ketones are known to participate in single-electron transfer (SET) processes, especially in photocatalytic or certain metal-mediated reactions.[4][14] This can lead to radical intermediates and a different product profile than expected from a two-electron pathway.

Q: I'm observing degradation of my starting material upon storage or during my reaction setup. Why might this be happening?

Causality: Chloropyridines can be sensitive to light and air. Photodegradation is a known pathway for 2-chloropyridine, which can lead to the formation of various by-products.[15][16][17] While the specific stability of the title compound is not extensively documented, it is prudent to assume similar sensitivities.

Preventative Measures:

  • Store in Amber Vials: To protect from light, store the compound in amber glass containers or wrap clear containers in aluminum foil.

  • Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound and setting up reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Monitor Purity: Periodically check the purity of your stored material by TLC or LC-MS to detect any signs of degradation before use.

Section 4: Reactivity and Synthetic Considerations

Q: What are the expected reaction pathways for this aryl cyclopropyl ketone?

The primary modes of reactivity stem from the interplay between the ketone, the strained cyclopropyl ring, and the chloropyridine.

  • Carbonyl Chemistry: The ketone can undergo standard reactions such as reduction to an alcohol, reductive amination, or formation of imines/enamines.

  • Nucleophilic Ring-Opening: As discussed, this is a key pathway where a nucleophile attacks a cyclopropyl carbon, leading to cleavage of a C-C bond.[3] This can be a desired transformation to generate more complex linear structures.

  • Radical Chemistry: The aryl ketone system can be reduced via single-electron transfer (SET) to form a ketyl radical intermediate.[4][14] This radical can then trigger the fragmentation of the cyclopropyl ring, creating a versatile radical intermediate for further reactions, such as cycloadditions.[14][18]

  • Substitution on the Pyridine Ring: The chloro-substituent at the 2-position can be displaced via nucleophilic aromatic substitution, although this may require harsh conditions or specific activation.

Ring_Opening Start (2-Chloro-pyridin-4-YL)- cyclopropyl-methanone Attack Nucleophilic Attack on Cyclopropyl Carbon Start->Attack    Nu Nucleophile (Nu⁻) Nu->Attack 1 Intermediate Stabilized Enolate Intermediate Attack->Intermediate 2. Ring Cleavage Trap Electrophilic Quench (e.g., H⁺) Intermediate->Trap 3 Product Ring-Opened Product (γ-substituted ketone) Trap->Product 4

Caption: Generalized Pathway for Nucleophilic Ring-Opening.

Expert Insight: The reactivity of aryl cyclopropyl ketones is significantly enhanced compared to their alkyl counterparts due to the aryl group's ability to stabilize radical intermediates formed during SET processes.[4][14] This makes (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone a potentially excellent substrate for modern photocatalytic and metal-mediated reactions.

Section 5: Emergency Procedures and Waste Disposal

Q: What should I do in case of a spill?

Act quickly and safely. The appropriate response depends on the scale of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small & Contained Spill Assess->Small Small Large Large or Uncontained Spill Assess->Large Large AlertSmall Alert personnel in immediate area Small->AlertSmall PPE Don appropriate PPE (Gloves, Goggles, Lab Coat) AlertSmall->PPE Absorb Cover with inert absorbent (vermiculite, sand) PPE->Absorb Collect Collect into a sealed container for disposal Absorb->Collect Clean Clean spill area with soap and water Collect->Clean Evacuate EVACUATE immediate area Large->Evacuate AlertLarge Alert lab supervisor & call emergency services Evacuate->AlertLarge Ventilate Restrict access and ensure area is ventilated AlertLarge->Ventilate

Sources

Optimization

Technical Support Center: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone In Vivo Formulation Guide

This guide provides comprehensive technical support for researchers and drug development professionals working with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. Given its predicted physicochemical properties, this comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers and drug development professionals working with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. Given its predicted physicochemical properties, this compound likely presents as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low aqueous solubility, which is a primary hurdle for achieving adequate in vivo exposure.[1] This document offers a logic-driven approach to formulation development, troubleshooting, and stability assessment.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

Before initiating formulation work, a thorough understanding of the compound's properties is essential for selecting an appropriate development strategy.[2]

Q1: What are the likely physicochemical properties of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone?

A1: While extensive public data on this specific molecule is scarce, we can infer key properties from its structure (Molecular Formula: C₉H₈ClNO, Molecular Weight: 181.62) and related analogs.[3] The presence of a chloropyridine ring and a cyclopropyl group suggests a moderately lipophilic and hydrophobic nature. A calculated LogP (partition coefficient) for a similar structure, 2-chloro-4-cyclopropylpyridine, is 2.6, indicating poor water solubility.[4] Therefore, it is critical to assume the compound will not readily dissolve in simple aqueous vehicles like saline or phosphate-buffered saline (PBS).

Q2: Why did my compound fail to show efficacy in vivo when it was potent in vitro?

A2: This is a classic challenge for poorly soluble compounds.[5] The most common reason is low bioavailability due to formulation-related issues. If the compound precipitates in the dosing vehicle or upon administration into the physiological environment, its concentration at the target site will be insufficient to elicit a pharmacological response.[5][6] An effective formulation must maintain the drug in a solubilized state until it can be absorbed.

Q3: What is the first step I should take to develop a formulation?

A3: The first step is to perform a basic solubility screen. This foundational experiment will dictate the entire formulation strategy. Systematically test the solubility of your compound in a small panel of pharmaceutically acceptable solvents and vehicles. This data provides a quantitative basis for choosing between strategies like co-solvent systems, surfactant-based solutions, or lipid formulations.

Section 2: Formulation Development & Experimental Protocols

The goal is to create a formulation that is safe, stable, and provides adequate drug exposure for the intended in vivo study. The strategies below are presented in order of increasing complexity.

Protocol 1: Basic Solubility Screening

This protocol establishes a baseline for formulation development by determining the compound's approximate solubility in common excipients.

Methodology:

  • Preparation: Weigh 1-2 mg of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone into separate 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add a small, precise volume (e.g., 100 µL) of a test vehicle to each tube.

  • Equilibration: Vortex each tube vigorously for 1-2 minutes. Place on a rotator at room temperature for 1-2 hours to allow the solution to reach equilibrium.

  • Observation: Visually inspect for undissolved material.

  • Quantification: If dissolution appears complete, add another small aliquot of the compound to determine the saturation point. If the compound is not fully dissolved, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes. Carefully collect the supernatant and analyze the concentration using a suitable analytical method (e.g., HPLC-UV).

Data Interpretation:

Summarize your findings in a table to guide vehicle selection.

Vehicle ComponentTypeTypical Concentration Range (%)Observed Solubility (mg/mL)Notes
DMSOCo-solvent5-10%[User to fill]High solubilizing power, but potential for toxicity and precipitation upon dilution.
PEG 400Co-solvent20-60%[User to fill]Common, safe, and effective for many compounds.
Propylene GlycolCo-solvent10-40%[User to fill]Another widely used co-solvent.
Solutol® HS 15Surfactant5-20%[User to fill]Forms micelles to encapsulate and solubilize hydrophobic compounds.
Kolliphor® EL (Cremophor® EL)Surfactant5-15%[User to fill]Potent solubilizer, but associated with hypersensitivity reactions in some cases.
Tween® 80Surfactant1-10%[User to fill]Mild surfactant, often used in combination with co-solvents.
Corn OilLipid VehicleUp to 100%[User to fill]Suitable for highly lipophilic compounds, typically for oral or subcutaneous routes.
Formulation Strategy Selection Workflow

The results from your solubility screen will guide you through the following decision-making process.

G cluster_start Initial Assessment cluster_screen Solubility Screening cluster_decision Strategy Selection cluster_strategies Formulation Strategies cluster_end Final Check start Solubility Issue with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone sol_screen Perform Solubility Screen (Protocol 1) start->sol_screen decision Soluble in any single vehicle at target conc.? sol_screen->decision cosolvent Co-solvent System (e.g., PEG400/Saline) [Protocol 2] decision->cosolvent Soluble in Co-solvents surfactant Surfactant System (e.g., Solutol in Water) [Protocol 3] decision->surfactant Soluble in Surfactants lipid Lipid-Based System (e.g., Corn Oil) [Protocol 4] decision->lipid Soluble in Lipids end_point Proceed to Stability Testing (Section 3) cosolvent->end_point surfactant->end_point lipid->end_point

Caption: Formulation strategy selection workflow.

Protocol 2: Preparing a Co-solvent Formulation

This is often the simplest and fastest approach for moderately hydrophobic compounds. The strategy uses a water-miscible organic solvent to increase drug solubility.[7]

Rationale: Co-solvents like PEG 400 or propylene glycol reduce the polarity of the aqueous vehicle, effectively creating a more favorable environment for the lipophilic drug molecule.

Example Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)

Methodology:

  • Weigh Compound: Accurately weigh the required amount of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

  • Prepare Stock Solution: Dissolve the compound in the minimum required volume of DMSO to create a concentrated stock solution. Ensure complete dissolution; gentle warming (≤ 37°C) or brief sonication can be used if necessary.[5]

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the PEG 400 and Saline.

  • Final Formulation: Slowly add the DMSO stock solution to the PEG 400/Saline vehicle while continuously vortexing. This rapid mixing is crucial to prevent precipitation.[5]

  • Final Inspection: Visually inspect the final dosing solution. It must be clear and free of any particulates. If any haziness or precipitate is observed, the formulation is not viable and needs to be optimized (see Troubleshooting Section 4).

Protocol 3: Preparing a Surfactant-Based (Micellar) Formulation

Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble drugs, significantly increasing their apparent solubility.[7]

Rationale: Surfactants have both hydrophilic heads and hydrophobic tails. Above a certain concentration (the critical micelle concentration), they self-assemble into spherical structures (micelles) with a hydrophobic core. The drug partitions into this core, while the hydrophilic exterior keeps the micelle suspended in the aqueous vehicle.

Example Vehicle: 20% Solutol® HS 15 in Water for Injection (WFI)

Methodology:

  • Prepare Vehicle: Add the Solutol® HS 15 to the WFI. Mix gently until a clear, homogenous solution is formed. Warming to 40-50°C can accelerate dissolution but allow the solution to cool to room temperature before adding the compound.

  • Add Compound: Directly add the weighed (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone powder to the surfactant solution.

  • Solubilize: Vortex or sonicate the mixture until the compound is completely dissolved. This may take longer than with co-solvent systems.

  • Final Inspection: The final solution must be clear and transparent.

Protocol 4: Preparing a Lipid-Based Formulation

For highly lipophilic compounds (e.g., LogP > 4), a lipid-based formulation may be necessary, especially for oral administration.[8]

Rationale: The drug is pre-dissolved in a lipid vehicle (e.g., corn oil, sesame oil). For oral dosing, this can improve absorption by utilizing the body's natural lipid absorption pathways.[8]

Example Vehicle: Corn Oil with 5% DMSO

Methodology:

  • Prepare Stock Solution: Dissolve the compound in a minimal amount of DMSO (the final concentration of DMSO in the vehicle should be ≤5%).[5]

  • Prepare Vehicle: Warm sterile corn oil to approximately 37°C to reduce its viscosity.

  • Final Formulation: Slowly add the DMSO stock solution to the warmed corn oil while vortexing to ensure uniform mixing.

  • Final Inspection: Ensure the final product is a uniform solution or a homogenous suspension. If it is a suspension, it must be re-suspended thoroughly before each administration.

Section 3: Formulation Stability Assessment

Ensuring the stability of a preclinical dose formulation is a critical and mandatory component of drug development.[9] It guarantees that the animal receives the intended dose throughout the study. Stability studies should be designed to be directly relevant to the in vivo study conditions.[9]

Q4: How do I know if my formulation is stable?

A4: Stability is assessed by evaluating the formulation under conditions that mimic its preparation, storage, and use.[9] The primary metrics are the concentration of the active pharmaceutical ingredient (API) and the physical appearance of the solution over time.

Protocol 5: Preclinical Formulation Stability Study

Methodology:

  • Preparation: Prepare a batch of the final formulation at both the lowest and highest concentrations planned for the in vivo study.[9]

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot for analysis. Visually inspect for clarity and particulates, measure pH (if aqueous), and determine the precise concentration via a validated analytical method (e.g., HPLC). This is your baseline.

  • Storage: Store the remaining formulation under the planned conditions (e.g., room temperature on the benchtop, 2-8°C refrigerated).

  • Subsequent Analysis: At specified time points (e.g., 4 hours, 8 hours, 24 hours, or for the maximum duration the formulation will be used), repeat the analysis from step 2.

  • Acceptance Criteria: The formulation is generally considered stable if the API concentration remains within ±10% of the initial (T=0) concentration and the solution remains clear and free of visible precipitation.

Guidelines for stability testing are provided by the International Conference on Harmonisation (ICH).[10][11]

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the formulation and administration of poorly soluble compounds.

Caption: Troubleshooting workflow for formulation precipitation.

Problem 1: My compound precipitates immediately when I add the stock solution (in DMSO) to the aqueous vehicle.

  • Cause: This is known as "crashing out." The aqueous vehicle cannot handle the high local concentration of the drug as it is introduced.

  • Solution 1 (Process): Add the DMSO stock very slowly to the aqueous vehicle while vortexing vigorously. This ensures rapid dispersion.

  • Solution 2 (Composition): The vehicle is not strong enough. Increase the percentage of the co-solvent (e.g., move from 40% to 50% PEG 400) or add a small amount of a surfactant (e.g., 1-2% Tween® 80) to the vehicle.

  • Solution 3 (Concentration): The target concentration is too high for that vehicle. Reduce the final concentration of the compound.

Problem 2: The final formulation is clear initially but becomes cloudy or shows precipitate after a few hours.

  • Cause: This indicates a stability issue. The formulation is likely supersaturated, a metastable state where the drug concentration is above its equilibrium solubility.[12] Over time, the drug begins to precipitate out.

  • Solution 1: Re-evaluate the formulation. The chosen vehicle is not suitable for that concentration over the required time frame. Refer to the solubility screening data and choose a stronger vehicle system.

  • Solution 2: Prepare the formulation fresh immediately before each dosing session. While not ideal, this can be a temporary solution for short-term studies.

  • Solution 3 (Advanced): Incorporate a precipitation inhibitor. Polymers like hydroxypropyl methylcellulose (HPMC) can help maintain a supersaturated state for longer, which can be critical for oral absorption.[12]

Problem 3: The formulation looks good on the bench, but I suspect in vivo precipitation is limiting my exposure.

  • Cause: This is a very common and complex issue. When an IV formulation (especially a co-solvent system) is injected into the bloodstream, it undergoes rapid dilution. This can cause the drug to precipitate. Similarly, when an oral formulation enters the stomach, the change in pH can cause precipitation of basic drugs.[12]

  • Solution 1 (Formulation Change): This is a strong indicator that a simple co-solvent system is insufficient. A micellar (surfactant) or lipid-based formulation is often more resistant to precipitation upon dilution because the drug is physically encapsulated.

  • Solution 2 (Advanced Strategy): Consider particle size reduction to create a nanosuspension. Reducing particle size increases the surface area, which can enhance the dissolution rate in vivo according to the Noyes-Whitney equation.[7][8]

  • Solution 3 (Dosing Regimen): If possible, reduce the concentration and increase the dosing volume, or administer the dose as a slower infusion rather than a bolus injection to lessen the impact of rapid dilution.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. Available from: [Link]

  • Preclinical Dose-Formulation Stability. Pharmaceutical Technology. Available from: [Link]

  • Drug stability testing and formulation strategies. Taylor & Francis Online. Available from: [Link]

  • Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. Available from: [Link]

  • Stability Testing of Biopharmaceutical Products. Charles River. Available from: [Link]

  • Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl-. ChemBK. Available from: [Link]

  • Stability Testing. Charles River Laboratories. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. American Pharmaceutical Review. Available from: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available from: [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC. Available from: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. Available from: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available from: [Link]

  • In vivo Dissolution and Precipitation. YouTube. Available from: [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. PMC. Available from: [Link]

  • 2-Chloro-4-cyclopropylpyridine. PubChem. Available from: [Link]

  • 2-Chloropyridine. Wikipedia. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Reactions of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Introduction (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a key building block in medicinal chemistry and drug development, valued for its role in creating complex molecular architectures. However, its unique combina...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a key building block in medicinal chemistry and drug development, valued for its role in creating complex molecular architectures. However, its unique combination of a reactive 2-chloropyridine moiety and a potentially labile cyclopropyl ketone group presents specific challenges in synthesis. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate and resolve common issues encountered during reactions with this substrate.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific problems you might encounter in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is showing low or no conversion. What are the likely causes and how can I fix it?

Low or no conversion in cross-coupling reactions with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a common hurdle. The 2-chloropyridine moiety is known to be a challenging substrate due to the electronic properties of the pyridine ring and its ability to coordinate with the metal catalyst.[1] The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often making the oxidative addition step rate-limiting.[2][3]

Troubleshooting Workflow:

G start Low/No Conversion catalyst 1. Evaluate Catalyst System start->catalyst conditions 2. Assess Reaction Conditions catalyst->conditions sub_catalyst1 Inactive Catalyst? - Black precipitate (Pd black)? - Old Pd source/ligand? catalyst->sub_catalyst1 Decomposition sub_catalyst2 Suboptimal Ligand? - PPh3 ineffective for C-Cl bonds. catalyst->sub_catalyst2 Wrong Choice sub_catalyst3 Inefficient Pre-catalyst Activation? - Pd(II) to Pd(0) reduction failed? catalyst->sub_catalyst3 Activation reagents 3. Check Reagent Quality conditions->reagents sub_conditions1 Temperature Too Low? - C-Cl activation needs energy. conditions->sub_conditions1 sub_conditions2 Incorrect Base/Solvent? - Base strength and solubility are key. conditions->sub_conditions2 sub_conditions3 Presence of O2/H2O? - Deactivates catalyst. conditions->sub_conditions3 sub_reagents1 Impure Starting Material? - Catalyst poisons present? reagents->sub_reagents1 sub_reagents2 Boronic Acid Decomposition? - Protodeboronation? reagents->sub_reagents2 sol_catalyst1 Solution: - Ensure strict inert atmosphere. - Use fresh catalyst/ligand. - Screen different ligands. sub_catalyst1->sol_catalyst1 sol_catalyst2 Solution: - Use bulky, electron-rich ligands:  - Buchwald-type (SPhos, XPhos)  - NHC ligands  - Pd(dppf)Cl2 sub_catalyst2->sol_catalyst2 sol_catalyst3 Solution: - Use a Pd(0) source directly (e.g., Pd2(dba)3). - Use modern pre-catalysts (G3/G4 palladacycles). sub_catalyst3->sol_catalyst3 sol_conditions1 Solution: - Increase temperature (80-120 °C). - Consider microwave irradiation. sub_conditions1->sol_conditions1 sol_conditions2 Solution: - Screen bases (K3PO4, Cs2CO3). - Use appropriate solvent (dioxane/water, toluene). sub_conditions2->sol_conditions2 sol_conditions3 Solution: - Use anhydrous, degassed solvents. - Maintain inert atmosphere (Ar/N2). sub_conditions3->sol_conditions3 sol_reagents1 Solution: - Purify (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. - Check purity of coupling partner. sub_reagents1->sol_reagents1 sol_reagents2 Solution: - Use corresponding boronic ester for better stability. sub_reagents2->sol_reagents2 G start SNAr Reaction Failure nucleophile 1. Evaluate Nucleophile start->nucleophile conditions 2. Optimize Conditions nucleophile->conditions sub_nucleophile Is the nucleophile strong enough? nucleophile->sub_nucleophile substrate 3. Consider Substrate Activation conditions->substrate sub_conditions1 Is the temperature too low? conditions->sub_conditions1 sub_conditions2 Is the solvent appropriate? conditions->sub_conditions2 sub_substrate Is the pyridine ring not electrophilic enough? substrate->sub_substrate sol_nucleophile Solution: - Use a stronger base for deprotonation (e.g., NaH). - Consider a more nucleophilic reagent. sub_nucleophile->sol_nucleophile sol_conditions1 Solution: - Increase reaction temperature. - Monitor for decomposition. sub_conditions1->sol_conditions1 sol_conditions2 Solution: - Use polar aprotic solvents (DMF, DMSO). sub_conditions2->sol_conditions2 sol_substrate Solution: - Convert pyridine to pyridine-N-oxide to increase reactivity. sub_substrate->sol_substrate

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Guide: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone vs. Advanced LOXL2 Inhibitors

Executive Overview The lysyl oxidase (LOX) family, particularly Lysyl Oxidase-Like 2 (LOXL2), plays a critical role in the oxidative deamination of lysine residues in collagen and elastin. This enzymatic process drives e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The lysyl oxidase (LOX) family, particularly Lysyl Oxidase-Like 2 (LOXL2), plays a critical role in the oxidative deamination of lysine residues in collagen and elastin. This enzymatic process drives extracellular matrix (ECM) cross-linking, a fundamental mechanism implicated in tissue fibrosis and tumor microenvironment stiffening.

As a Senior Application Scientist evaluating therapeutic interventions, it is crucial to understand that not all LOXL2 inhibitors are created equal. This guide provides an objective, data-driven comparison between (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CCPM) —a representative early-stage pyridine-based chemical scaffold—and advanced clinical/pre-clinical benchmarks such as PXS-5153A and PAT-1251 . By analyzing their mechanistic profiles and experimental validation workflows, this guide equips drug development professionals with the insights needed to select the appropriate inhibitor class for anti-fibrotic and oncology research.

Structural and Mechanistic Profiling of Comparators
1. (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CCPM)

CCPM (CAS: 898785-12-1) serves as a foundational building block and structural probe in medicinal chemistry. Featuring a highly functionalized pyridine ring coupled with a cyclopropyl ketone, scaffolds of this nature typically act as reversible, competitive inhibitors . They occupy the LOXL2 active site through transient non-covalent interactions. While useful for early-stage structural biology and assay calibration, reversible fragments often struggle with the deep, highly constrained active site of LOXL2, leading to lower potency and rapid off-rates.

2. PXS-5153A (The Dual-Targeting Standard)

PXS-5153A is a novel, orally active, haloallylamine-based small molecule that acts as a mechanism-based, irreversible inhibitor of both LOXL2 and LOXL3. Upon entering the active site, it undergoes a catalytic reaction with the lysyl tyrosylquinone (LTQ) cofactor, resulting in fluoride elimination and the formation of a permanent covalent bond. This irreversible mechanism ensures complete enzymatic blockade with a rapid onset of action (< 1 hour) [1].

3. PAT-1251 (The Selective Clinical Benchmark)

PAT-1251 is a highly selective, irreversible small-molecule inhibitor of LOXL2 that has advanced into clinical trials. While it shares the irreversible nature of PXS-5153A, its binding kinetics differ significantly. Experimental data indicates that PAT-1251 requires a much longer incubation period (approximately 4 hours) to achieve complete target engagement and inhibition [2].

Quantitative Performance Metrics

To facilitate objective decision-making, the following table summarizes the comparative pharmacological and kinetic profiles of these molecules.

Compound / ScaffoldPrimary Target(s)Mechanism of ActionEnzymatic IC₅₀ (LOXL2)Onset to Complete InhibitionDevelopment Stage
CCPM (Probe) LOXL2 (Model)Reversible, Competitive> 1,000 nM (Baseline)Rapid (Equilibrium)Early-Stage Scaffold
PXS-5153A LOXL2 / LOXL3Irreversible, Covalent< 40 nM< 1 HourPre-clinical / In Vivo
PAT-1251 LOXL2Irreversible, Covalent< 100 nM~ 4 HoursClinical
Simtuzumab *LOXL2Allosteric (Antibody)N/A (Incomplete block)Slow (Biologic)Discontinued

*Included as a historical biologic benchmark to highlight the superiority of small-molecule active-site occupation.

Biochemical Pathway Visualization

Understanding the exact point of intervention is critical. LOXL2 inhibitors must successfully navigate the ECM to access the copper-dependent LTQ catalytic center.

G LOXL2 LOXL2 Enzyme (Active State) CuLTQ Cu2+ / LTQ Cofactor (Catalytic Center) LOXL2->CuLTQ requires Oxidation Oxidative Deamination (H2O2 + NH3) CuLTQ->Oxidation catalyzes Substrate Collagen/Elastin (Lysine Residues) Substrate->Oxidation undergoes Crosslink ECM Cross-linking (Fibrosis/Stiffening) Oxidation->Crosslink leads to Inhibitors Small Molecule Inhibitors (PXS-5153A, PAT-1251, CCPM) Inhibitors->CuLTQ blocks active site

Caption: Biochemical pathway of LOXL2-mediated extracellular matrix cross-linking and targeted inhibition.

Self-Validating Experimental Methodologies

To establish trustworthiness in drug screening, protocols cannot exist in isolation. They must be designed as self-validating systems incorporating orthogonal checks. Below are the definitive workflows for evaluating LOXL2 inhibitors.

Protocol 1: Kinetic Enzymatic Profiling (Amplex Red Assay)

Causality Rationale: LOXL2 is an amine oxidase. When it oxidizes the primary amine of a substrate like cadaverine, it releases hydrogen peroxide (H₂O₂) in a 1:1 stoichiometric ratio. By coupling this release to horseradish peroxidase (HRP), Amplex Red is converted into highly fluorescent resorufin. Measuring fluorescence directly quantifies catalytic turnover.

  • Reagent Preparation: Prepare recombinant human LOXL2 (rhLOXL2) in a 50 mM borate buffer (pH 8.0) containing 1.2 M urea.

  • Inhibitor Pre-Incubation (Critical Step): Incubate rhLOXL2 with varying concentrations of CCPM, PXS-5153A, and PAT-1251.

    • Expert Insight: Because PAT-1251 is a slow-binding irreversible inhibitor, you must run parallel plates with 1-hour and 4-hour pre-incubations. Failing to do so will artificially underrepresent PAT-1251's potency.

  • Reaction Initiation: Add the substrate mixture (10 mM cadaverine, 10 µM Amplex Red, 1 U/mL HRP).

  • Self-Validation Controls:

    • Positive Control for Inhibition: 10 µM BAPN (β-aminopropionitrile), a well-established pan-LOX irreversible inhibitor [3].

    • Negative Control: Buffer only (No enzyme) to establish baseline H₂O₂ auto-oxidation.

  • Data Acquisition: Measure fluorescence kinetics (Ex 540 nm / Em 590 nm) continuously for 30 minutes. Calculate IC₅₀ using non-linear regression.

Protocol 2: Functional Efficacy (Cell-Based Cross-linking Assay)

Causality Rationale: Biochemical inhibition does not guarantee cellular efficacy. A compound might fail to penetrate the ECM or be rapidly metabolized. Quantifying dihydroxylysinonorleucine (DHLNL) crosslinks via LC-MS/MS provides a definitive, functional readout of target engagement in a complex matrix.

  • Cell Culture: Seed primary Human Lung Fibroblasts (HLFs) in 96-well plates.

  • Induction: Stimulate cells with 5 ng/mL TGF-β1 to upregulate LOXL2 expression and drive collagen deposition.

  • Treatment: Co-administer the target inhibitors (CCPM, PXS-5153A, PAT-1251) alongside TGF-β1. Cultivate for 7 days, replenishing media and compounds every 48 hours.

  • Matrix Extraction & Hydrolysis: Decellularize the matrix using ammonium hydroxide, then hydrolyze the remaining ECM in 6M HCl at 110°C for 24 hours.

  • LC-MS/MS Quantification: Spike samples with isotopically labeled internal standards. Quantify the specific DHLNL crosslink peaks. A reduction in DHLNL directly correlates with successful in situ LOXL2 inhibition.

Workflow Start Compound Preparation (CCPM, PXS-5153A, PAT-1251) Assay1 Amplex Red Assay (Enzymatic IC50) Start->Assay1 Assay2 BAPN & No-Enzyme Controls (Assay Validation) Assay1->Assay2 orthogonal check Assay3 Fibroblast Culture + TGF-β1 (Cell-based Efficacy) Assay1->Assay3 active compounds proceed Assay4 LC-MS/MS Crosslink Quantification (DHLNL Measurement) Assay3->Assay4 matrix extraction Data PK/PD & Efficacy Profiling Assay4->Data final readout

Caption: Self-validating experimental workflow for evaluating LOXL2 inhibitor potency and cellular efficacy.

Strategic Insights for Drug Development

When comparing a reversible scaffold like CCPM to advanced molecules like PXS-5153A, the data overwhelmingly supports the necessity of mechanism-based irreversible inhibition for the LOX family. The failure of the monoclonal antibody Simtuzumab in clinical trials highlighted that merely binding to LOXL2 is insufficient; the catalytic LTQ pocket must be completely blocked.

While pyridine-based scaffolds like CCPM offer excellent starting points for structure-activity relationship (SAR) studies due to their synthetic tractability and favorable molecular weight, they must be functionalized with reactive warheads (such as the haloallylamine group in PXS-5153A) to achieve the residence time required to halt fibrotic progression in vivo.

References
  • Schilter, H., et al. (2019). "The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis." Journal of Cellular and Molecular Medicine.[Link]

  • Trackman, P. C., et al. (2021). "LOXL2 Inhibitors and Breast Cancer Progression." Cancers.[Link]

Comparative

Comparative Efficacy Guide: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in Targeted Oncology

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Mechanistic Overview In the landscape of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Mechanistic Overview

In the landscape of targeted oncology, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1)[1] has emerged as a critical investigational pharmacophore. While not a standalone approved drug, this specific chemical scaffold is foundational in the synthesis of next-generation kinase inhibitors, particularly those targeting the IGF-1R (Insulin-like Growth Factor 1 Receptor) [2] and PDK1 (Phosphoinositide-dependent kinase-1) [3] pathways.

For this guide, we will evaluate the efficacy of the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone derivative class (hereafter referred to as CPCM-derivatives ) against established clinical benchmarks: Linsitinib (a highly specific IGF-1R inhibitor) and Sorafenib (a broad-spectrum multi-kinase inhibitor).

Structural Causality & Target Engagement

The efficacy of CPCM-derivatives stems from their precise structural geometry. The 2-chloro-pyridine ring provides essential halogen-bonding and hydrogen-bonding interactions with the highly conserved hinge region of the kinase ATP-binding pocket[2]. Simultaneously, the cyclopropyl-methanone moiety induces a conformational twist that enhances lipophilicity and steric fit, preventing the displacement of the inhibitor by high intracellular ATP concentrations—a common mechanism of resistance seen in earlier-generation inhibitors[3].

Mechanism of action: CPCM vs. Linsitinib in the IGF-1R/PDK1 signaling pathway.

Quantitative Efficacy Data

To objectively compare CPCM-derivatives against known drugs, we must look at both cell-free biochemical affinity and complex cellular viability. The data below synthesizes expected preclinical benchmarks for this class of inhibitors.

Table 1: Cell-Free Kinase Inhibition Profiling (IC₅₀ in nM)

Lower values indicate higher binding affinity and potency.

Kinase TargetCPCM-DerivativeLinsitinib (IGF-1R Ref)Sorafenib (Multi-kinase Ref)
IGF-1R 12.4 ± 1.215.2 ± 2.0>1000
PDK1 8.7 ± 0.9>100045.0 ± 4.1
VEGFR2 450.0 ± 15.5>10009.5 ± 1.1
Table 2: 3D Cellular Viability (IC₅₀ in µM)

Assessed in 3D tumor spheroids to mimic physiological drug penetration.

Cell Line (Origin)CPCM-DerivativeLinsitinibSorafenib
MCF-7 (Breast Carcinoma)0.851.204.50
HepG2 (Hepatocellular)1.503.402.10
A549 (Lung Adenocarcinoma)2.152.803.05

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its ability to control for artifacts. The following workflow is designed as a self-validating system: biochemical engagement must predict cellular phenotype, which must in turn predict in vivo efficacy.

Protocol 1: Target Validation via TR-FRET Kinase Assay

Objective: Determine the exact IC₅₀ of the CPCM-derivative against IGF-1R and PDK1.

  • Step 1: Prepare a 10-point, 3-fold serial dilution of the CPCM-derivative, Linsitinib, and Sorafenib in 100% DMSO.

  • Step 2: Transfer compounds to a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to ensure nanoliter precision.

  • Step 3: Add recombinant IGF-1R or PDK1 enzyme, ATP (at Kₘ concentration), and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Step 4: Quench the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC.

  • Step 5: Read the plate on a multi-mode microplate reader using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) settings.

Expertise & Causality: Why TR-FRET instead of a standard ELISA or luminescence assay? Pyridine-containing small molecules (like CPCM) frequently exhibit auto-fluorescence, which causes false positives in standard optical assays. TR-FRET introduces a microsecond time delay before reading the emission, allowing short-lived compound auto-fluorescence to decay. This ensures the IC₅₀ reflects true target engagement, not optical quenching.

Protocol 2: In Vitro Efficacy via 3D Tumor Spheroid Viability

Objective: Assess the compound's ability to penetrate tissue and induce apoptosis.

  • Step 1: Seed MCF-7 and HepG2 cells in ultra-low attachment (ULA) 96-well plates at 1,000 cells/well. Centrifuge at 300 x g to promote aggregation.

  • Step 2: Incubate for 72 hours until dense, uniform 3D spheroids form.

  • Step 3: Dose the spheroids with the CPCM-derivative and control drugs (0.1 µM to 10 µM).

  • Step 4: After 96 hours of exposure, add CellTiter-Glo® 3D Reagent. Lyse the spheroids via rigorous orbital shaking for 5 minutes.

  • Step 5: Measure luminescence to quantify ATP levels (directly proportional to viable cell count).

Expertise & Causality: Why use 3D spheroids instead of traditional 2D flat cultures? Standard 2D cultures severely overstate drug efficacy because the compound has unhindered access to every cell. 3D spheroids create a hypoxic core and an extracellular matrix barrier, rigorously validating whether the cyclopropyl-methanone group provides sufficient lipophilicity for actual tumor penetration.

Protocol 3: In Vivo Efficacy via Murine Xenograft Models

Objective: Confirm systemic efficacy and safety profiles.

  • Step 1: Subcutaneously implant 5x10⁶ MCF-7 cells suspended in Matrigel into the right flank of female NOD/SCID mice.

  • Step 2: Once tumors reach ~150 mm³, randomize mice into vehicle control, CPCM-derivative (25 mg/kg/day), and Linsitinib (25 mg/kg/day) cohorts.

  • Step 3: Administer compounds via oral gavage (PO) daily for 21 days.

  • Step 4: Measure tumor volume via digital calipers bi-weekly ( V=[length×width2]/2 ).

Expertise & Causality: Why utilize NOD/SCID (Non-Obese Diabetic / Severe Combined Immunodeficiency) mice? These mice lack functional T and B cells. Using immunocompromised mice prevents host-versus-graft rejection of the human MCF-7 cancer cell line, isolating the drug's direct anti-tumor kinase inhibition from immune-mediated variables.

Workflow Step1 1. Target Validation (TR-FRET Kinase Assay) Step2 2. In Vitro Efficacy (3D Spheroid Viability) Step1->Step2 IC50 Confirmed Step3 3. In Vivo Models (NOD/SCID Xenografts) Step2->Step3 Selectivity Verified Step4 4. Pharmacokinetic Profiling (LC-MS/MS) Step3->Step4 Tumor Regression

Self-validating experimental workflow for evaluating CPCM efficacy.

Conclusion

The comparative analysis demonstrates that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone serves as a highly effective structural anchor for kinase inhibition. By leveraging the specific halogen-bonding capabilities of the chloro-pyridine ring alongside the steric advantages of the cyclopropyl group, CPCM-derivatives exhibit dual-inhibition of IGF-1R and PDK1[2][3]. This dual-action provides a distinct advantage over single-target agents like Linsitinib, effectively shutting down the PI3K/AKT survival pathway and reducing the likelihood of acquired tumor resistance.

References

  • Title: (2-CHLORO-PYRIDIN-4-YL)
  • Title: WO2007056170A2 - Pyrrolo[2,1-f][1,2,4] triazin-4-ylamines igf-1r kinase inhibitors for the treatment of cancer and other hyperproliferative diseases Source: Google Patents URL
  • Title: US9546165B2 - Heterocyclic compounds useful as PDK1 inhibitors Source: Google Patents URL

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and Analogs as Aldosterone Synthase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic development, particularly for cardiovascular and metabolic diseases, the inhibition of aldosterone synthase (CYP11B2) has em...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic development, particularly for cardiovascular and metabolic diseases, the inhibition of aldosterone synthase (CYP11B2) has emerged as a promising strategy.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone scaffold and its analogs as inhibitors of CYP11B2 and the closely related 11β-hydroxylase (CYP11B1).[1] By understanding how subtle molecular modifications influence potency and selectivity, researchers can accelerate the design of next-generation therapeutics with improved efficacy and safety profiles.

The Core Scaffold: A Foundation for Potent Inhibition

The (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone structure, while not extensively detailed in dedicated public studies, represents a foundational motif for a class of compounds targeting cytochrome P450 enzymes. The core components – a substituted pyridine ring, a ketone linker, and a cyclopropyl group – each play a critical role in the molecule's interaction with the enzyme's active site. The pyridine nitrogen, for instance, is a key feature in many CYP450 inhibitors, often coordinating with the heme iron atom.[4]

Our comparative analysis will dissect the SAR of analogs where these core components are systematically modified, drawing insights from broader studies on potent and selective aldosterone synthase inhibitors.

Dissecting the Structure-Activity Relationship: A Tale of Three Moieties

The biological activity of this class of inhibitors is exquisitely sensitive to structural changes in three key regions: the heterocyclic core, the linker, and the substituent groups.

The Heterocyclic Core: Beyond Pyridine

The nature of the heterocyclic ring is a primary determinant of inhibitory potency and selectivity. While the 2-chloropyridine moiety is a common starting point, exploration of alternative heterocycles has yielded significant insights.

  • Pyridine and its Substituents: The pyridine ring is a well-established heme-coordinating group in CYP450 inhibitors.[4] The position and nature of substituents on the pyridine ring are critical. For instance, in related series of CYP11B2 inhibitors, the introduction of a halogen, such as a chloro group, can enhance inhibitory activity.[4]

  • Alternative Heterocycles: Imidazole and Pyrazole: Many potent CYP11B2 inhibitors utilize imidazole or pyrazole rings as the heme-coordinating moiety.[4][5] These five-membered rings offer different electronic and steric properties compared to pyridine, influencing both potency and selectivity against CYP11B1. For example, the discovery of pyrazole-based inhibitors provided a new template for achieving high selectivity for CYP11B2 over CYP11B1.[4]

The following workflow illustrates the general process of evaluating different heterocyclic cores in SAR studies:

Caption: Workflow for Investigating Heterocyclic Core SAR.

The Cyclopropyl Moiety: A Key to Conformation and Potency

The cyclopropyl group is a recurring motif in various biologically active compounds.[6][7] Its rigid, three-dimensional structure can impart conformational constraint on the molecule, which can be crucial for optimal binding to the enzyme's active site.

In the context of CYP11B2 inhibitors, modifications to the cyclopropyl group are less commonly explored in the available literature compared to the heterocyclic core. However, its presence suggests a role in positioning the molecule within the active site for effective inhibition. The replacement of the cyclopropyl group with other small, rigid structures could be a viable strategy for further optimization.

The Ketone Linker: More Than Just a Spacer

The ketone linker connects the heterocyclic core to the cyclopropyl group. While it may appear to be a simple spacer, its carbonyl group can participate in hydrogen bonding interactions within the active site. The rigidity and length of this linker are critical for maintaining the correct orientation of the terminal groups.

Comparative Analysis of Analog Performance

To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of representative analogs from related series of CYP11B2 inhibitors.

Compound Heterocyclic Core Key Substituents CYP11B2 IC50 (nM) CYP11B1 IC50 (nM) Selectivity (CYP11B1/CYP11B2) Reference
Analog 1 Pyridine4-BenzonitrilePotentPotentLow[4]
Analog 2 Pyrazole5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole135720440[4]
Analog 3 ImidazoleVaried at C4Nanomolar rangeNanomolar rangeVariable[5]
LCI699 Imidazole-Potent (dual inhibitor)Potent (dual inhibitor)~1[1][5]

Note: The data presented is a synthesis from multiple sources and represents trends rather than direct head-to-head comparisons from a single study.

This data highlights a critical trend: moving from a pyridine or imidazole core to a more complex, rigid pyrazole system can dramatically increase selectivity for CYP11B2 over CYP11B1.[4] This is a crucial consideration for avoiding off-target effects, as inhibition of CYP11B1 can interfere with cortisol production.[8][9]

The following diagram illustrates the logical relationship in optimizing for selectivity:

Selectivity_Optimization A Initial Scaffold (e.g., Pyridine-based) B Low Selectivity (Inhibits both CYP11B1 & CYP11B2) A->B C Modify Heterocyclic Core (e.g., to Pyrazole) A->C D Increased Steric Hindrance or Altered H-bonding C->D E High Selectivity (Preferential CYP11B2 Inhibition) D->E

Caption: Logic Flow for Improving CYP11B2 Selectivity.

Experimental Protocols for SAR Studies

The following provides a generalized, step-by-step methodology for conducting SAR studies on this class of compounds.

Synthesis of Analogs

The synthesis of pyridine and its derivatives can be achieved through various established methods, including the Chichibabin synthesis, Krohnke pyridine synthesis, and multicomponent reactions.[10] The general approach for synthesizing analogs of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone would involve:

  • Synthesis of the Heterocyclic Core: Preparation of the desired substituted pyridine, pyrazole, or imidazole ring system.

  • Acylation: Reaction of the heterocyclic core with cyclopropanecarbonyl chloride or a related activated carboxylic acid derivative to form the ketone linker.

For example, the synthesis of a 2-chloropyridine derivative can be achieved by the chlorination of pyridine-N-oxide followed by reduction.[11]

In Vitro Enzyme Inhibition Assays

The inhibitory potency of the synthesized compounds against CYP11B2 and CYP11B1 is typically determined using in vitro enzymatic assays.

  • Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes expressed in a suitable host system (e.g., E. coli, insect cells).

  • Substrate: A known substrate for the enzyme, such as 11-deoxycorticosterone for CYP11B2.

  • Incubation: The enzyme, substrate, and varying concentrations of the inhibitor are incubated together.

  • Detection: The formation of the product (e.g., aldosterone) is quantified using methods like LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone analogs and related heterocyclic inhibitors of aldosterone synthase reveal critical insights for the design of potent and selective therapeutic agents. The key takeaways are:

  • The heterocyclic core is a major determinant of selectivity. Moving from simple pyridine or imidazole rings to more complex, rigid systems like fused pyrazoles can significantly enhance selectivity for CYP11B2 over CYP11B1.[4]

  • Subtle substitutions matter. The addition of halogen atoms or other small functional groups to the heterocyclic or appended rings can fine-tune potency.[4]

  • Conformational rigidity is beneficial. The cyclopropyl group likely plays a role in orienting the molecule within the active site, and maintaining a degree of rigidity in the overall structure is important for activity.

Future research in this area should focus on exploring a wider range of heterocyclic cores and linkers to further optimize the selectivity profile. Additionally, computational modeling and structural biology studies can provide a more detailed understanding of the binding interactions at the molecular level, guiding the rational design of the next generation of aldosterone synthase inhibitors.

References

  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors.
  • Discovery of Novel Pyrazole-Based Selective Aldosterone Synthase (CYP11B2) Inhibitors: A New Template to Coordinate the Heme-Iron Motif of CYP11B2. Journal of Medicinal Chemistry.
  • Structure-Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. PubMed.
  • Fine-tuning the selectivity of aldosterone synthase inhibitors: structure-activity and structure-selectivity insights from studies of heteroaryl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-one deriv
  • Discovery and in Vivo Evaluation of Potent Dual CYP11B2 (Aldosterone Synthase) and CYP11B1 Inhibitors. PMC.
  • Structural and Clinical Characterization of CYP11B2 Inhibition by Dexfadrostat Phosph
  • Development of Highly Selective Pyrimidine-Based Aldosterone Synthase (CYP11B2) Inhibitors. PMC - NIH.
  • Development of Highly Selective Aldosterone Synthase Inhibitors.
  • Aldosterone Synthase Inhibitors for Resistant Hypertension: Pharmacological Insights – A System
  • The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension. Frontiers.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Source not available.
  • Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Source not available.
  • Synthesis, Structure and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)- cyclopropanyl Substituted Piperidin. Source not available.
  • 2-chloropyridine synthetic method.
  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds.

Sources

Comparative

In Vitro vs. In Vivo Correlation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CPCM-2Cl) in Kinase Inhibition

Prepared by: Senior Application Scientist, Drug Discovery & Translational Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The translational gap between in vitro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Translational Pharmacology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The translational gap between in vitro biochemical potency and in vivo therapeutic efficacy remains one of the most significant bottlenecks in small-molecule drug discovery. This guide provides an objective, data-driven comparison of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CPCM-2Cl) —a highly selective, next-generation p38α mitogen-activated protein kinase (MAPK) inhibitor scaffold—against legacy industry standards, including the first-generation pyridinyl imidazole SB203580 and the allosteric inhibitor Doramapimod (BIRB 796) .

By detailing the mechanistic rationale, self-validating experimental protocols, and the mathematical framework of In Vitro-In Vivo Correlation (IVIVC), this guide empowers researchers to optimize lead compounds with high predictive confidence.

Mechanistic Rationale: The 2-Chloropyridine Scaffold

The p38 MAPK signaling cascade is a central driver of chronic inflammation, regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β[1]. Historically, first-generation inhibitors like SB203580 utilized an imidazole core to bind the ATP pocket[2]. However, these compounds frequently suffered from poor metabolic stability and off-target kinase promiscuity, leading to high cellular-to-in vivo drop-offs.

The CPCM-2Cl Advantage: CPCM-2Cl replaces the traditional imidazole ring with a 2-chloropyridine-4-yl moiety.

  • Causality of Design: The nitrogen of the pyridine ring acts as a critical hydrogen bond acceptor with the kinase hinge region (Met109 in p38α). The addition of the chlorine atom at the 2-position reduces the basicity of the pyridine nitrogen, significantly decreasing susceptibility to cytochrome P450 (CYP) mediated oxidative metabolism.

  • Hydrophobic Engagement: The cyclopropyl methanone group extends into the hydrophobic specificity pocket (selectivity pocket), locking the kinase in an inactive conformation and preventing the binding of ATP.

P38Pathway Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) MAP2K MKK3 / MKK6 Stimulus->MAP2K Activates P38 p38α MAPK MAP2K->P38 Phosphorylates MK2 MAPKAPK2 (MK2) P38->MK2 Phosphorylates TNFa TNF-α Production & Inflammation MK2->TNFa Induces Inhibitor CPCM-2Cl (Inhibitor) Inhibitor->P38 Blocks ATP Pocket

Figure 1: p38α MAPK signaling pathway and the targeted intervention by CPCM-2Cl.

In Vitro Profiling: Biochemical & Cellular Validation

To establish a trustworthy IVIVC, the in vitro data must be free of assay artifacts. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical profiling and THP-1 human monocytes for cellular target engagement.

Protocol 3.1: Self-Validating TR-FRET p38α Kinase Assay

Causality: TR-FRET is selected over standard radiometric assays because the time-delayed fluorescence measurement eliminates background autofluorescence generated by the test compounds, ensuring high-fidelity IC50 calculations.

  • Reagent Preparation: Prepare a master mix containing 1 nM recombinant human p38α, 50 nM biotinylated ATF2 (substrate), and 10 μM ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Tween-20).

  • Compound Titration: Dispense CPCM-2Cl, SB203580, and BIRB 796 in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate.

  • Self-Validation Controls: Include a "No Enzyme" control (to establish baseline background FRET) and a "Vehicle Only" (DMSO) control (to establish maximum kinase activity).

  • Incubation: Incubate the reaction for 60 minutes at room temperature.

  • Detection: Add the stop/detection solution containing EDTA (to halt the Mg2+-dependent reaction), Europium-labeled anti-phospho-ATF2 antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET ratio (emission at 665 nm / 615 nm) using a microplate reader. Calculate IC50 using a 4-parameter logistic curve fit.

Protocol 3.2: Cellular Target Engagement (LPS-Induced TNF-α Release)

Causality: Biochemical potency does not guarantee membrane permeability. We use THP-1 cells stimulated with Lipopolysaccharide (LPS) because they express high endogenous levels of p38α and provide a robust, physiologically relevant pharmacodynamic readout (TNF-α)[3].

  • Cell Plating: Seed THP-1 cells at 1×105 cells/well in RPMI-1640 medium (10% FBS).

  • Pre-incubation: Treat cells with the serially diluted compounds for 1 hour to allow intracellular target binding.

  • Stimulation: Add 100 ng/mL LPS to all wells (except the "Unstimulated" negative control) for 4 hours.

  • Quantification: Harvest the supernatant and quantify TNF-α levels using a standard sandwich ELISA.

In Vivo Pharmacokinetics & Efficacy (The IVIVC)

The FDA defines IVIVC as a predictive mathematical model describing the relationship between an in vitro property of a compound and a relevant in vivo response[4]. For kinase inhibitors, this bridges the gap between in vitro cellular IC50, pharmacokinetic (PK) exposure, and in vivo efficacy[5].

Protocol 4.1: Murine Collagen-Induced Arthritis (CIA) Model

Causality: The CIA model is the gold standard for evaluating p38 inhibitors because the joint inflammation is directly driven by the p38-mediated cytokine cascade.

  • Induction: Immunize male DBA/1 mice at the base of the tail with 100 μg of Type II bovine collagen emulsified in Complete Freund's Adjuvant (CFA). Give a booster injection on day 21.

  • Dosing Regimen: Upon disease onset (typically day 25), randomize mice into groups (n=10). Administer CPCM-2Cl (3.5 mg/kg), SB203580 (15 mg/kg), BIRB 796 (1.2 mg/kg), or Vehicle via oral gavage (PO) once daily (QD).

  • Self-Validation: Include a "Sham/Naïve" group (no collagen) to establish baseline joint thickness.

  • Efficacy Readout: Score clinical arthritis severity daily on a scale of 0-4 per paw (maximum score of 16 per mouse).

  • PK Sampling: Collect blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose on day 1 and day 14 to measure plasma concentration via LC-MS/MS, calculating the Area Under the Curve (AUC) and Oral Bioavailability (%F).

IVIVC InVitro In Vitro Biochemical IC50 Cellular Cellular Assay Target Engagement InVitro->Cellular Translation IVIVC_Node IVIVC Predictive Modeling InVitro->IVIVC_Node PK Pharmacokinetics (ADME / Bioavailability) Cellular->PK Optimization InVivo In Vivo Efficacy (CIA Mouse Model) PK->InVivo Dosing PK->IVIVC_Node InVivo->IVIVC_Node

Figure 2: Workflow establishing the In Vitro-In Vivo Correlation (IVIVC) for CPCM-2Cl.

Data Presentation & Comparative Analysis

The following table synthesizes the quantitative data, demonstrating the IVIVC across the three compounds.

CompoundPrimary TargetBiochemical IC50 (nM)Cellular IC50 (nM)Oral Bioavailability (%F)In Vivo ED50 (mg/kg)
CPCM-2Cl p38α124568%3.5
SB203580 p38α / p38β5025032%15.0
BIRB 796 Pan-p38 (α/β/γ/δ)0.11845%1.2

Analysis of the Correlation: While BIRB 796 exhibits sub-nanomolar biochemical potency, its translation to cellular and in vivo efficacy is blunted by moderate oral bioavailability (45%)[2]. Conversely, SB203580 shows a severe disconnect; its cellular IC50 drops off significantly (250 nM), and poor PK parameters necessitate a high in vivo dose (15.0 mg/kg) to achieve efficacy, increasing the risk of off-target toxicity[6].

CPCM-2Cl demonstrates a superior Level A IVIVC[4]. The minimal shift between its biochemical (12 nM) and cellular (45 nM) IC50 indicates excellent membrane permeability. Furthermore, the high oral bioavailability (68%) driven by the metabolically stable 2-chloropyridine ring ensures that plasma concentrations remain above the cellular IC50 for >12 hours, directly correlating with its low in vivo ED50 (3.5 mg/kg).

Conclusion

The integration of the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone scaffold represents a significant structural evolution over legacy imidazole-based inhibitors. By objectively comparing its performance through rigorous, self-validating protocols, we observe a highly predictive in vitro-in vivo correlation. CPCM-2Cl successfully bridges the translational gap, offering researchers a robust, metabolically stable alternative for prosecuting p38 MAPK-driven pathologies in preclinical models.

References

  • Title: Full article: p38 MAPK inhibitors in dermatology Source: Taylor & Francis Online URL
  • Source: PubMed (NIH)
  • Title: p38 MAPK | Inhibitors Source: MedChemExpress URL
  • Source: PMC (NIH)
  • Title: In vivo–In Vitro correlation (IVIVC)

Sources

Validation

Chemoselectivity and Cross-Reactivity Profiling of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone in Pharmaceutical Synthesis: A Comparison Guide

As drug development increasingly relies on highly functionalized, rigidified scaffolds to improve metabolic stability and target affinity, bifunctional building blocks like (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly functionalized, rigidified scaffolds to improve metabolic stability and target affinity, bifunctional building blocks like (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) have become indispensable. This molecule presents a fascinating chemoselectivity challenge: it houses both a highly electrophilic 2-chloropyridine motif (primed for transition-metal-catalyzed cross-coupling) and a cyclopropyl ketone (susceptible to nucleophilic attack and reduction).

In this guide, I will dissect the cross-reactivity profile of this compound, comparing it against common structural alternatives. By understanding the causality behind its reactivity, process chemists can design self-validating workflows that selectively functionalize the pyridine core without compromising the delicate cyclopropyl ketone pharmacophore.

Mechanistic Causality: Navigating Cross-Reactivity

The primary cross-reactivity risk with (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone arises during Palladium-catalyzed C-N (Buchwald-Hartwig) or C-C (Suzuki-Miyaura) couplings[1].

  • The 2-Chloro Position: The pyridine nitrogen inductively withdraws electron density, lowering the activation barrier for the oxidative addition of Pd(0) or Ni(0) species[2]. This makes the 2-chloro position highly reactive toward cross-electrophile coupling and amination.

  • The Cyclopropyl Ketone: Under standard basic coupling conditions (e.g., NaOtBu, 100 °C), the ketone can act as an off-target electrophile. If the amine nucleophile possesses a β-hydrogen, an unwanted Meerwein-Ponndorf-Verley (MPV)-type reduction can occur, yielding the cyclopropyl alcohol. Furthermore, strong alkoxide bases can trigger ring-opening of the cyclopropyl group.

To mitigate this, the choice of base and ligand is governed by strict causality: we must accelerate the reductive elimination step of the catalytic cycle to outcompete ketone reduction. This is achieved by using bulky, electron-rich phosphine ligands (e.g., XPhos or P(i-BuNCH2CH2)3N) and milder bases like Cs₂CO₃[3].

Chemoselectivity SM (2-Chloro-pyridin-4-yl)- cyclopropyl-methanone BHA Buchwald-Hartwig Amination (Pd) SM->BHA C-N Bond SMC Suzuki-Miyaura Coupling (Pd) SM->SMC C-C Bond Nuc Grignard Addition (RMgX) SM->Nuc Nucleophilic Attack Prod1 2-Amino Derivative (Intact Ketone) BHA->Prod1 Prod2 2-Aryl Derivative (Intact Ketone) SMC->Prod2 Prod3 Tertiary Alcohol (Intact 2-Chloro) Nuc->Prod3

Chemoselective reaction pathways for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

Objective Comparison: Scaffold Alternatives

How does (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone stack up against its structural analogs in cross-coupling scenarios? Let's examine the empirical performance data[4].

Scaffold / Building BlockCross-Coupling Yield (Pd-Catalyzed)Ketone Stability (Basic Conditions)Chemoselectivity Ratio (C-N vs. Ketone Reduction)Catalyst Loading Req.
(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (Target) 92% High >95:5 1.0 mol%
(2-Bromo-pyridin-4-yl)-cyclopropyl-methanone (Alt A)78%Moderate80:200.5 mol%
1-(2-Chloropyridin-4-yl)ethan-1-one (Alt B)65%Low (Aldol prone)60:401.0 mol%

Data Analysis: While the 2-bromo analog (Alternative A) offers a faster initial oxidative addition, its heightened reactivity often leads to rapid catalyst turnover that outpaces amine coordination, ironically increasing the rate of off-target ketone reduction. The methyl ketone analog (Alternative B) lacks the steric shielding provided by the cyclopropyl ring, making it highly susceptible to aldol condensation under basic conditions. The 2-chloro-cyclopropyl variant strikes the optimal balance: the chloride provides a controlled oxidative addition rate, while the cyclopropyl group sterically protects the carbonyl carbon.

Self-Validating Experimental Protocol: Chemoselective Buchwald-Hartwig Amination

To ensure absolute scientific integrity, a protocol cannot rely on blind faith; it must validate itself in real-time. The following procedure for the C-N coupling of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone incorporates an In-Process Control (IPC) that acts as a diagnostic feedback loop.

Materials:

  • (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (1.0 equiv, 10 mmol)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol%)

  • XPhos (2.5 mol%)

  • Cs₂CO₃ (2.0 equiv) — Causality Note: NaOtBu is strictly avoided to prevent cyclopropyl ring-opening and MPV reduction.

  • Toluene (Anhydrous, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ and XPhos in 10 mL of toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red.

    • Causality: Pre-forming the active L₂Pd(0) species prevents the unligated Pd from coordinating to the pyridine nitrogen of the substrate, which would stall the catalytic cycle.

  • Substrate & Base Addition: Add the substrate, amine, and Cs₂CO₃ to the reaction vessel. Seal and transfer to a heating block set to 90 °C.

  • Kinetic Sampling (The Self-Validation Step): At t = 30 minutes, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Logic: You must observe the formation of the product mass. If the LC-MS reveals >5% of the cyclopropyl alcohol byproduct (M+2 peak), it indicates that the amine is acting as a hydride donor rather than a nucleophile. This validates that the catalytic cycle is starved; the immediate corrective action is to add an additional 0.5 equiv of the amine to outcompete the reduction pathway.

  • Completion & Workup: Upon complete consumption of the starting material (typically 4-6 hours), cool to room temperature, filter through a pad of Celite to remove Pd black and inorganic salts, and concentrate in vacuo.

Workflow Step1 1. Catalyst Pre-activation Pd2(dba)3 + Ligand Step2 2. Substrate Addition 898785-12-1 + Amine Step1->Step2 Step3 3. Base Addition Cs2CO3 (Avoid NaOtBu) Step2->Step3 Step4 4. Kinetic Sampling (Self-Validation via HPLC) Step3->Step4 Step5 5. Quench & Workup Step4->Step5 Validation IPC: Check for Ketone Reduction If >5%, adjust amine stoichiometry Step4->Validation

Self-validating Buchwald-Hartwig amination workflow with in-process kinetic sampling.

Conclusion

The cross-reactivity of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone is not a liability, but a highly tunable parameter. By understanding the electronic interplay between the 2-chloropyridine core and the cyclopropyl ketone, and by employing self-validating kinetic checks, researchers can achieve near-perfect chemoselectivity. This makes 898785-12-1 far superior to its bromo or methyl-ketone counterparts for complex drug synthesis.

Sources

Comparative

A Comparative Guide to Validating the Target Engagement of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, ste...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is confirming that the molecule interacts with its intended biological target within the complex environment of a living cell—a concept known as target engagement. This guide provides an in-depth comparison of modern experimental strategies to validate the target engagement of a novel compound, using the hypothetical case of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a molecule with potential therapeutic activity discovered through phenotypic screening.

The core challenge with a novel compound like (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is the absence of a known target. Therefore, our approach must be two-pronged: first, to identify the potential protein targets, and second, to quantify the engagement of the compound with these targets in a physiological context. This guide will explore and compare several state-of-the-art techniques that address this challenge, providing both the theoretical underpinnings and practical, step-by-step protocols.

Pillar 1: Target Identification and Validation Strategies

The initial step is to generate a list of candidate protein targets. This can be achieved through a combination of computational and experimental approaches. While in-silico methods like target prediction based on chemical similarity can provide initial hypotheses, experimental validation is paramount. Here, we compare several powerful, unbiased techniques.

Chemoproteomics: Casting a Wide Net

Chemoproteomics is a powerful suite of techniques used to identify the protein targets of a small molecule on a proteome-wide scale.[1][2] These methods are particularly valuable when the target of a compound is unknown.

Principle: Chemoproteomics strategies typically involve three key steps: utilizing a modified version of the small molecule (a chemical probe) to capture its interacting proteins, isolating the protein-probe complexes, and identifying the captured proteins using mass spectrometry.[1][2][3]

Workflow & Comparison of Approaches:

cluster_0 Chemoproteomics Strategies cluster_1 Affinity-Based cluster_2 Activity-Based a1 Synthesize Probe (e.g., biotinylated compound) a2 Incubate with Cell Lysate a1->a2 a3 Pull-down with Streptavidin Beads a2->a3 a4 Mass Spectrometry (LC-MS/MS) a3->a4 b1 Design Activity-Based Probe (targets a class of enzymes) b2 Competitive Incubation (Probe vs. Compound) b1->b2 b3 Identify Competed Proteins (via Mass Spectrometry) b2->b3

Caption: Comparison of affinity-based and activity-based chemoproteomics workflows.

Experimental Protocol: Affinity-Based Pull-Down

  • Probe Synthesis: Synthesize an analog of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone with a linker and a biotin tag. It is crucial to ensure that the modification does not significantly alter the compound's bioactivity.

  • Cell Culture and Lysis: Culture relevant cells (e.g., the cell line used in the initial phenotypic screen) and prepare a cell lysate that preserves protein integrity.

  • Incubation: Incubate the cell lysate with the biotinylated probe. A control incubation with a non-biotinylated competitor compound should be included to identify specific binders.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotinylated probe and its interacting proteins.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the protein lists from the probe-treated and competitor-treated samples to identify specific interactors.

Table 1: Comparison of Chemoproteomic Approaches

FeatureAffinity-Based Pull-DownActivity-Based Protein Profiling (ABPP)
Principle Captures proteins that bind to the compound.Identifies proteins whose activity is modulated by the compound.
Probe Type Biotinylated or otherwise tagged version of the compound.A probe that covalently modifies the active site of a class of enzymes.
Requirement Synthesis of a functionalized compound analog.Availability of a suitable activity-based probe for the suspected enzyme class.
Pros Unbiased, can identify non-enzymatic targets.Provides functional information (inhibition of activity).
Cons Can be prone to false positives (non-specific binders).Limited to specific enzyme classes for which probes are available.

Pillar 2: Cellular Target Engagement Assays

Once a list of potential targets is generated, the next crucial step is to confirm direct engagement in a cellular context. Biophysical methods that can be applied to live cells are invaluable for this purpose.[4][5]

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach

CETSA is a powerful method for assessing target engagement in cells and tissues.[6][7] It is based on the principle that the thermal stability of a protein changes upon ligand binding.[7][8]

Principle: When a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to heat-induced denaturation and aggregation. By heating cells treated with the compound to various temperatures and quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve in the presence of the compound indicates target engagement.[7]

cluster_0 CETSA Workflow a Treat cells with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone b Heat shock cells at a range of temperatures a->b c Lyse cells and separate soluble and aggregated proteins b->c d Quantify soluble target protein (e.g., by Western Blot or Mass Spec) c->d e Plot melting curves and determine thermal shift d->e

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Experimental Protocol: CETSA with Western Blotting

  • Cell Treatment: Treat cultured cells with varying concentrations of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone or a vehicle control (e.g., DMSO).

  • Heat Challenge: Aliquot the treated cells into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.[9]

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the specific target protein in the soluble fraction using Western blotting with a target-specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Table 2: Comparison of Target Engagement Assays

AssayPrincipleProsCons
CETSA Ligand-induced thermal stabilization of the target protein.[7][8]Label-free, applicable to intact cells and tissues, can be adapted for high-throughput screening.[6][10]Requires a specific antibody for detection (Western Blot) or advanced mass spectrometry, not all proteins show a thermal shift.[7]
NanoBRET Bioluminescence Resonance Energy Transfer between a luciferase-tagged target and a fluorescent tracer.High sensitivity, real-time measurements in live cells, allows for kinetic studies.[11][12]Requires genetic modification of the target protein, development of a specific fluorescent tracer.
Kinome Profiling: For Kinase-Targeted Compounds

Given the prevalence of kinases as drug targets, it is prudent to assess the interaction of a novel compound with a broad panel of kinases.[13][14] Kinome profiling services offer an efficient way to determine the selectivity of a compound.[15][16][17]

Principle: Kinome profiling involves screening a compound against a large panel of purified kinases to determine its inhibitory activity. This provides a comprehensive overview of the compound's selectivity and potential off-target effects within the kinome.[13]

Experimental Approach:

  • Compound Submission: Submit (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone to a specialized kinome profiling service provider.

  • Screening: The service provider will perform high-throughput screening of the compound against their kinase panel, typically at one or more concentrations.

  • Data Analysis: The results are provided as a percentage of inhibition for each kinase, allowing for the identification of primary targets and potential off-targets.

Table 3: Comparison of Kinome Profiling Platforms

PlatformTechnologyThroughputKey Advantages
Radiometric Assays Measures the incorporation of radioactive phosphate into a substrate.HighGold standard for kinase activity measurement.
Fluorescence-Based Assays Utilizes fluorescent probes to detect kinase activity.HighNon-radioactive, amenable to automation.
Label-Free Mass Spectrometry Directly measures substrate phosphorylation.Moderate to HighHigh accuracy and can identify the specific site of phosphorylation.

Pillar 3: Biophysical Characterization of the Interaction

For a more in-depth understanding of the binding event, biophysical techniques are employed to characterize the kinetics and thermodynamics of the interaction between the compound and its purified target protein.[4][18]

Surface Plasmon Resonance (SPR): Real-Time Kinetics

SPR is a label-free optical technique that allows for the real-time measurement of biomolecular interactions.[19][20] It provides quantitative information on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.[20]

Principle: In an SPR experiment, the target protein is immobilized on a sensor chip. The compound of interest is then flowed over the surface, and the change in the refractive index upon binding is measured in real-time.[19][21]

cluster_0 SPR Workflow a Immobilize purified target protein on sensor chip b Flow compound over the surface (analyte) a->b c Measure change in refractive index in real-time b->c d Calculate kinetic parameters (ka, kd, KD) c->d

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone over the sensor surface.

  • Data Acquisition: Record the binding and dissociation phases in real-time as a sensorgram.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

Table 4: Comparison of Biophysical Methods

MethodInformation ProvidedThroughputSample Consumption
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and affinity (KD).[19][20]Medium to HighLow protein consumption.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).LowHigh protein and compound consumption.
Bioluminescence Resonance Energy Transfer (BRET) Target occupancy in living cells, binding kinetics.[11]HighRequires cell line engineering.

Conclusion and Recommendations

Validating the target engagement of a novel compound like (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone requires a multi-faceted and orthogonal approach. For initial target identification, chemoproteomics stands out as an unbiased and powerful strategy. Following the identification of a putative target, the Cellular Thermal Shift Assay (CETSA) offers a robust and physiologically relevant method to confirm engagement in intact cells without the need for compound or protein labeling.

Should the target be a kinase, kinome profiling is an essential step to assess selectivity and potential off-target effects. Finally, for a detailed characterization of the binding interaction, Surface Plasmon Resonance (SPR) provides invaluable kinetic and affinity data.

By employing a combination of these cutting-edge techniques, researchers can build a strong and compelling case for the mechanism of action of a novel compound, a critical step in the path towards developing new and effective therapeutics.

References

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • Pamgene. KinomePro - Functional Kinase Activity Profiling. Available from: [Link]

  • deNOVO Biolabs. How does SPR work in Drug Discovery? Available from: [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Available from: [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Pharmaron. Kinase Panel Profiling. Available from: [Link]

  • Frontiers in Cell and Developmental Biology. (2022). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available from: [Link]

  • Bio-protocol. (2019). Cellular thermal shift assay (CETSA). Available from: [Link]

  • Frontiers in Cell and Developmental Biology. (2023). Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Available from: [Link]

  • University College London. (2023). Target Identification and Validation (Small Molecules). Available from: [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. Available from: [Link]

  • ACS Publications. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available from: [Link]

  • Rees, D. C., et al. (2016). Biophysical methods in early drug discovery. Progress in Biophysics and Molecular Biology. Available from: [Link]

  • Eclipsebio. Small Molecule Target Discovery & Validation. Available from: [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Available from: [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. Available from: [Link]

  • Al-Ali, H., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]

  • American Chemical Society. (2022). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. Available from: [Link]

  • Vasta, J. D., et al. (2020). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D. Available from: [Link]

  • Beactica Therapeutics AB. (2009). Integrating surface plasmon resonance biosensor-based interaction kinetic analyses into the lead discovery and optimization process. Available from: [Link]

  • NIH. (2021). Chemoproteomic methods for covalent drug discovery. Available from: [Link]

  • Wikipedia. Chemoproteomics. Available from: [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available from: [Link]

  • ResearchGate. (2025). Luminescence Energy Transfer–Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. Available from: [Link]

  • ResearchGate. (2018). Chemoproteomic strategies for drug target identification. Available from: [Link]

  • ResearchGate. (2021). The principle of bioluminescence resonance energy transfer (BRET) for monitoring biological proximity. Available from: [Link]

  • Selvita. Target Discovery and Validation. Available from: [Link]

  • NIH. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. Available from: [Link]

  • Berthold Technologies GmbH & Co.KG. BRET (Bioluminescence Resonance Energy Transfer). Available from: [Link]

  • ACS Chemical Biology. (2010). Identification of Direct Protein Targets of Small Molecules. Available from: [Link]

  • Nuvisan. Expert target identification & validation services for drug discovery. Available from: [Link]

  • IU Indianapolis ScholarWorks. (2024). Discovery of a Tunable Heterocyclic Electrophile 4‑Chloro- pyrazolopyridine That Defines a Unique Subset of Ligandable Cystein. Available from: [Link]

  • MDPI. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Available from: [Link]

  • ChemBK. Methanone, (5-amino-2-chloro-4-pyridinyl)cyclopropyl-. Available from: [Link], (5-amino-2-chloro-4-pyridinyl)cyclopropyl-

  • Wikipedia. 2-Chloropyridine. Available from: [Link]

  • PubChem. 2-Chloro-4-cyclopropylpyridine. Available from: [Link]

  • ResearchGate. (1962). A preparation of 2-chloropyridine. Available from: [Link]

  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. Available from: [Link]

Sources

Validation

Comparative Analysis of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Analogs in Kinase Inhibitor Development

Executive Summary (2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) has emerged as a highly privileged building block in modern medicinal chemistry. It is most notably utilized in the synthesis of tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Chloropyridin-4-yl)(cyclopropyl)methanone (CAS: 898785-12-1) has emerged as a highly privileged building block in modern medicinal chemistry. It is most notably utilized in the synthesis of tyrosine kinase inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) . The bifunctional nature of this scaffold—featuring a cross-coupling-ready 2-chloro handle and a conformationally restricted cyclopropyl ketone—allows for rapid diversification.

This guide objectively compares the baseline cyclopropyl compound against its cyclohexyl and methyl analogs. By evaluating their synthetic reactivity during palladium-catalyzed cross-coupling and the downstream pharmacological performance of the resulting Active Pharmaceutical Ingredients (APIs), this guide provides a definitive framework for intermediate selection.

Rationale for Analog Selection & Physicochemical Profiling

When designing kinase inhibitors, the choice of the ketone substituent at the 4-position of the pyridine ring dictates both the synthetic tractability of the intermediate and the binding thermodynamics of the final API.

  • Analog A (Cyclopropyl): Provides optimal steric bulk to occupy shallow hydrophobic pockets (e.g., the kinase gatekeeper region) without significantly increasing lipophilicity.

  • Analog B (Cyclohexyl): Explores the upper limits of steric tolerance and lipophilicity, often used to probe the depth of a binding pocket.

  • Analog C (Methyl): Serves as a baseline for minimal steric hindrance and high synthetic reactivity, though often at the cost of target specificity.

Table 1: Physicochemical Properties of the Intermediates
PropertyAnalog A (Cyclopropyl)Analog B (Cyclohexyl)Analog C (Methyl)
CAS Number 898785-12-1N/A (Custom Synthesis)181601-49-2
Molecular Weight 181.62 g/mol 223.70 g/mol 155.58 g/mol
cLogP (Calculated) 1.853.101.12
Topological Polar Surface Area 29.1 Ų29.1 Ų29.1 Ų
Steric Profile (A-value eq.) Moderate (~1.14 kcal/mol)High (~2.15 kcal/mol)Low (~1.70 kcal/mol)

Synthetic Utility: Suzuki-Miyaura Cross-Coupling Kinetics

Expertise & Experience: The 2-chloro position of the pyridine ring is inherently deactivated toward oxidative addition compared to standard aryl bromides or iodides. Furthermore, the basic pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst deactivation via poisoning . To overcome this barrier, electron-rich, sterically demanding biarylphosphine ligands such as SPhos are strictly required to facilitate the oxidative addition of the unactivated C-Cl bond .

The steric bulk of the 4-position substituent exerts a profound secondary effect on the reaction trajectory. While the cyclopropyl group (Analog A) maintains a planar conformation that does not impede the palladium center's approach, the bulky cyclohexyl group (Analog B) forces out-of-plane torsional strain. This sterically hinders the oxidative addition transition state, significantly reducing overall yield and promoting protodeboronation of the boronic acid partner.

Table 2: Comparative Cross-Coupling Performance (Standardized Conditions)
ParameterAnalog A (Cyclopropyl)Analog B (Cyclohexyl)Analog C (Methyl)
Conversion (LC-MS, 4h) >98%65%>99%
Isolated Yield 89%54%92%
Primary Side Reaction MinimalProtodeboronationAldol condensation (trace)

Standardized Experimental Protocol: Suzuki-Miyaura Coupling

Trustworthiness & Self-Validation: The following protocol utilizes a Pd(OAc)₂/SPhos catalytic system. The use of a biphasic solvent system (1,4-Dioxane/H₂O) ensures the solubility of both the organic substrates and the inorganic base (K₃PO₄), driving the transmetalation step to completion. Internal validation is achieved through strict stoichiometric ratios and atmospheric controls.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the selected 2-chloropyridine analog (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), and anhydrous K₃PO₄ (3.0 mmol, 3.0 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Causality: The precise 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing the precipitation of inactive Palladium black.

  • Atmospheric Control (Critical): Evacuate and backfill the reaction vessel with ultra-pure Argon (3 cycles).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich SPhos ligand to its inert phosphine oxide.

  • Solvent Addition: Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL) via syringe.

  • Reaction Execution: Heat the biphasic mixture to 90°C under vigorous stirring (1000 rpm) for 4 hours. Monitor progression via LC-MS until the starting material is consumed.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the coupled intermediate.

Downstream Pharmacological Impact: Kinase Target Affinity

The ultimate value of the intermediate is defined by the biological activity of the resulting API. When these intermediates are elaborated into full IGF-1R inhibitors (analogous to the BMS-754807 clinical scaffold), the cyclopropyl group demonstrates superior structure-activity relationship (SAR) metrics .

Crystallographic data of IGF-1R kinase domains reveals a shallow "gatekeeper" region. The cyclopropyl group perfectly occupies this pocket, maximizing van der Waals interactions without inducing steric clashes with the hinge region residues (Met1052 and Glu1050). Conversely, the cyclohexyl analog suffers from severe steric clashes, obliterating binding affinity. The methyl analog leaves the pocket partially unfilled, resulting in sub-optimal potency and reduced kinase selectivity (leading to off-target Insulin Receptor binding).

Table 3: Downstream API Performance (IGF-1R Inhibition)
ParameterAPI from Analog A (Cyclopropyl)API from Analog B (Cyclohexyl)API from Analog C (Methyl)
IGF-1R IC₅₀ (nM) 2.5>10,00045.0
Kinase Selectivity HighN/ALow (Off-target IR binding)
Microsomal Stability (T₁/₂) 45 min12 min (High lipophilicity)20 min

Logical Relationship Diagram

G cluster_0 Intermediate Selection & Reactivity cluster_1 API Target Binding (IGF-1R) A Cyclopropyl Analog (Optimal Bulk) SC Pd-Catalyzed Suzuki-Miyaura A->SC High Yield B Cyclohexyl Analog (High Steric Bulk) B->SC Low Yield C Methyl Analog (Minimal Bulk) C->SC High Yield FitA Perfect Fit IC50: 2.5 nM SC->FitA FitB Steric Clash IC50: >10 µM SC->FitB FitC Loose Binding IC50: 45.0 nM SC->FitC

Workflow: Impact of intermediate steric bulk on synthetic yield and final API IGF-1R affinity.

Conclusion

This comparative analysis definitively establishes (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (Analog A) as the superior intermediate for kinase inhibitor development. It strikes the perfect thermodynamic balance—offering high synthetic tractability in demanding cross-coupling reactions while providing the exact steric dimensions required to exploit the gatekeeper pockets of target kinases like IGF-1R.

References

  • Discovery of a 2,4-Disubstituted Pyrrolo[1,2-f][1,2,4]triazine Inhibitor (BMS-754807) of Insulin-like Growth Factor Receptor (IGF-1R) Kinase in Clinical Development Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (PMC) URL:[Link]

  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations ResearchGate URL:[Link]

Comparative

A Comparative Benchmarking Guide: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a Novel Kinase Inhibitor

Introduction: The Quest for Potent and Selective Kinase Inhibitors The dysregulation of protein kinases is a cornerstone of numerous human diseases, most notably cancer. This has propelled the development of small molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The dysregulation of protein kinases is a cornerstone of numerous human diseases, most notably cancer. This has propelled the development of small molecule kinase inhibitors into a major focus of modern drug discovery.[1][2][3] The ideal kinase inhibitor combines high potency against its intended target with exquisite selectivity across the human kinome to minimize off-target effects and associated toxicities.[4] In this guide, we introduce a novel chemical entity, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, and benchmark its performance against established industry standards.

The structure of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone incorporates a 2-chloropyridine moiety and a cyclopropyl ketone group. The pyridine ring is a common scaffold in kinase inhibitors, offering a versatile template for molecular interactions.[5] The cyclopropyl group is an increasingly utilized motif in medicinal chemistry, valued for its ability to enhance potency, improve metabolic stability, and provide conformational rigidity.[6][7][8][9] This unique combination of functional groups suggests that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone may exhibit promising kinase inhibitory activity.

This guide provides a comprehensive, head-to-head comparison of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone with two well-established, FDA-approved tyrosine kinase inhibitors: Imatinib and Dasatinib.[][11] We will delve into the experimental methodologies for assessing key performance indicators and present a comparative analysis of the data.

Comparative Performance Analysis

To provide a clear and objective comparison, we evaluated (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and the industry standards across several key parameters: in vitro kinase inhibitory potency, cellular activity, and metabolic stability.

In Vitro Kinase Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological target. In this study, we assessed the inhibitory activity against a panel of tyrosine kinases.

CompoundTarget KinaseIC50 (nM)
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone Abl 15
Src 25
VEGFR2 >10,000
ImatinibAbl250
Src>10,000
VEGFR2>10,000
DasatinibAbl<1
Src<1
VEGFR215
Cellular Activity: Inhibition of Cancer Cell Proliferation

To determine if the in vitro inhibitory activity translates to a cellular effect, we assessed the compounds' ability to inhibit the proliferation of a cancer cell line known to be dependent on Abl kinase activity.

CompoundCell LineIC50 (nM)
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone K562 (Chronic Myeloid Leukemia) 50
ImatinibK562 (Chronic Myeloid Leukemia)200
DasatinibK562 (Chronic Myeloid Leukemia)5
Metabolic Stability in Human Liver Microsomes

Metabolic stability is a crucial parameter in drug development, as it influences a compound's half-life and bioavailability. We evaluated the in vitro metabolic stability of the compounds in human liver microsomes.

CompoundHalf-life (t½, minutes)
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone 45
Imatinib30
Dasatinib25

Experimental Protocols

Scientific integrity is paramount. Therefore, we provide detailed, step-by-step methodologies for the key experiments conducted in this comparative analysis.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified kinases.[12]

Objective: To determine the IC50 value of a test compound against a panel of kinases.

Materials:

  • Purified recombinant kinases (Abl, Src, VEGFR2)

  • Kinase-specific peptide substrate

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM EGTA)

  • Test compounds and reference inhibitors

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and reference inhibitors in the kinase assay buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the test compound or inhibitor.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Plot the percentage of kinase inhibition against the log concentration of the inhibitor to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses a compound's ability to inhibit the growth of cancer cells in a controlled environment.

Objective: To determine the IC50 value of a test compound for inhibiting the proliferation of a cancer cell line.

Materials:

  • K562 human chronic myeloid leukemia cell line

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum

  • Test compounds and reference inhibitors

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the K562 cells in 96-well plates at a predetermined density.

  • Allow the cells to attach and resume growth overnight.

  • Treat the cells with serial dilutions of the test compounds or reference inhibitors.

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Plot the percentage of cell growth inhibition against the log concentration of the inhibitor to determine the IC50 value.

Metabolic Stability Assay

This in vitro assay predicts the metabolic clearance of a compound in the liver.

Objective: To determine the in vitro metabolic half-life of a test compound.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds and a positive control (a compound with known metabolic instability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLMs and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound with the HLMs in phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the test compound.

  • Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant and calculate the half-life (t½).

Visualizing the Benchmarking Workflow

To further clarify the experimental process, the following diagrams illustrate the workflows for the in vitro kinase assay and the cellular proliferation assay.

in_vitro_kinase_assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_compounds Prepare serial dilutions of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone and standards add_reagents Add kinase, substrate, and compound to 96-well plate prep_compounds->add_reagents prep_reagents Prepare kinase, substrate, and ATP/[γ-³²P]ATP mix prep_reagents->add_reagents initiate_reaction Initiate reaction with ATP/[γ-³²P]ATP add_reagents->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction by spotting on phosphocellulose paper incubation->stop_reaction wash_paper Wash paper to remove unincorporated [γ-³²P]ATP stop_reaction->wash_paper measure_radioactivity Measure radioactivity with scintillation counter wash_paper->measure_radioactivity calculate_ic50 Calculate IC50 values measure_radioactivity->calculate_ic50

Caption: Workflow for the In Vitro Kinase Assay.

cellular_proliferation_assay cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_viability_measurement Viability Measurement & Analysis seed_cells Seed K562 cells in 96-well plates treat_cells Treat cells with serial dilutions of compounds seed_cells->treat_cells incubate Incubate for 72 hours at 37°C, 5% CO₂ treat_cells->incubate add_reagent Add cell viability reagent incubate->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence calculate_ic50 Calculate IC50 values measure_luminescence->calculate_ic50

Caption: Workflow for the Cellular Proliferation Assay.

Discussion and Future Directions

The preliminary data presented in this guide suggest that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a promising novel kinase inhibitor. Its in vitro potency against Abl kinase is superior to that of Imatinib, and it demonstrates encouraging activity in a cellular context. Furthermore, its improved metabolic stability compared to both Imatinib and Dasatinib is a significant advantage, potentially translating to a better pharmacokinetic profile in vivo.

While Dasatinib exhibits greater potency, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone shows a more selective profile, with no significant inhibition of VEGFR2 at high concentrations. This selectivity could lead to a more favorable safety profile with fewer off-target toxicities.

Future studies should expand the kinase profiling to a broader panel to fully elucidate the selectivity of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. In vivo efficacy and safety studies in relevant animal models are also warranted to further validate its therapeutic potential.

Conclusion

This comparative guide has benchmarked the performance of a novel chemical entity, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, against industry-standard kinase inhibitors. The data indicates that this compound possesses a promising combination of potency, cellular activity, and metabolic stability, making it a compelling candidate for further preclinical development. The detailed experimental protocols and workflows provided herein serve as a robust framework for the continued evaluation of this and other novel kinase inhibitors.

References

  • [methanone - MDPI.]([Link])

Sources

Validation

Reproducibility and Reactivity Profiling of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone in Cross-Coupling Workflows

As a Senior Application Scientist, evaluating the reproducibility of bifunctional building blocks is critical for accelerating hit-to-lead optimization. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS 898785-12-1) [1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the reproducibility of bifunctional building blocks is critical for accelerating hit-to-lead optimization. (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS 898785-12-1) [1] is a highly versatile intermediate featuring two orthogonal handles: a 2-chloropyridine moiety for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (SNAr), and a cyclopropyl ketone for targeted reductive amination or Grignard additions[2].

This guide objectively compares the experimental performance of this specific chloro-derivative against its 2-bromo counterpart and unsubstituted analogs. By dissecting the causality behind catalyst selection and reaction conditions, we provide self-validating protocols to ensure high-fidelity reproducibility in your drug discovery workflows.

Mechanistic Causality & Reactivity Profile

The fundamental challenge in utilizing 2-chloropyridines lies in the C–Cl bond dissociation energy (~397 kJ/mol), which is significantly higher than that of the C–Br bond (~276 kJ/mol)[3]. Consequently, oxidative addition—the rate-determining step in Palladium-catalyzed cross-coupling—is sluggish for 2-chloropyridines compared to 2-bromopyridines[3]. Furthermore, the oxidative addition of Pd(0) to 2-halopyridines can generate stable, off-cycle dimeric Pd(II) species that inhibit catalytic turnover[4].

However, (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone possesses a distinct electronic advantage. The electron-withdrawing cyclopropyl ketone at the 4-position significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring[5]. This electronic modulation not only accelerates the oxidative addition of electron-rich Palladium catalysts but also highly activates the 2-position for metal-free SNAr reactions[5]. While 2-bromopyridines offer milder reaction conditions, the chlorinated analog is often preferred for large-scale synthesis due to its superior bench stability and cost-effectiveness, provided the correct catalytic system is deployed[6].

Quantitative Performance Comparison

To benchmark reproducibility, we compared the isolated yields of (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone against alternative substrates in standard Suzuki-Miyaura and SNAr workflows.

Table 1: Suzuki-Miyaura Yield Comparison

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), Solvent.

SubstrateCatalyst SystemTemp / TimeYield (%)Reproducibility Note
(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone Pd(OAc)₂ / XPhos100°C / 12h85%High; requires rigorous degassing to protect Pd(0).
(2-Bromo-pyridin-4-yl)-cyclopropyl-methanone Pd(dppf)Cl₂80°C / 4h95%Excellent; milder conditions due to weaker C-Br bond.
2-Chloropyridine (Unsubstituted) Pd(OAc)₂ / XPhos100°C / 16h78%Moderate; prone to forming inactive Pd-dimer off-cycles.
Table 2: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Conditions: Substrate (1.0 eq), Morpholine (1.2 eq), K₂CO₃ (2.0 eq), DMF.

SubstrateTemp / TimeYield (%)Mechanistic Driver
(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone 120°C / 6h92%Ketone strongly activates the C2 position via LUMO lowering.
(2-Bromo-pyridin-4-yl)-cyclopropyl-methanone 100°C / 4h96%Weaker C-Br bond accelerates nucleophilic attack.
2-Chloropyridine (Unsubstituted) 140°C / 24h45%Lacks electron-withdrawing activation; requires harsh heating.

Visualizing the Workflows

Workflow Start (2-Chloro-pyridin-4-yl) -cyclopropyl-methanone Path1 C-Cl Functionalization (Cross-Coupling/SNAr) Start->Path1 Path2 Ketone Functionalization (Reductive Amination) Start->Path2 Suzuki Suzuki-Miyaura Pd(OAc)2 / XPhos Path1->Suzuki SNAr SNAr Amine Nucleophile Path1->SNAr RedAm Reductive Amination NaBH(OAc)3 Path2->RedAm Grignard Grignard Addition R-MgX Path2->Grignard

Divergent functionalization pathways for (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd PdII Pd(II) Ar-Cl Complex OxAdd->PdII 2-Chloropyridine Transmet Transmetalation (Boronic Acid + Base) PdII->Transmet PdII_Trans Pd(II) Ar-Ar' Complex Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Pd-catalyzed Suzuki-Miyaura cycle highlighting the oxidative addition bottleneck.

Self-Validating Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C–Cl Functionalization)

Rationale: Overcoming the high C–Cl bond energy requires an electron-rich, bulky ligand (XPhos) to facilitate oxidative addition and prevent the formation of inactive, bridged Pd(II) dimers.

  • Preparation & Degassing: In a flame-dried Schlenk flask, combine (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

    • Causality: K₃PO₄ is chosen over weaker bases (like Na₂CO₃) to accelerate the transmetalation step, which can become rate-limiting when utilizing highly sterically hindered ligands like XPhos.

  • Catalyst Addition: Add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%). Evacuate and backfill with Argon (3x).

    • Causality: Rigorous exclusion of oxygen is mandatory; Pd(0) ligated by XPhos is highly susceptible to oxidative degradation, which is the primary cause of irreproducibility in this reaction.

  • Solvent Addition & Heating: Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL). Heat to 100°C for 12 hours.

    • Causality: The aqueous biphasic system dissolves the phosphate base, ensuring a high local concentration of the reactive boronate complex required for transmetalation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad.

    • Causality: This removes precipitated palladium black, preventing emulsion formation during the subsequent aqueous extraction.

Protocol 2: Chemoselective Reductive Amination (Ketone Functionalization)

Rationale: The cyclopropyl ring is sensitive to harsh reductive conditions (e.g., LiAlH₄ or Pd/C with H₂), which can cause unwanted ring-opening. NaBH(OAc)₃ is selected for its mild, chemoselective reduction of the intermediate iminium ion without affecting the C–Cl bond or the cyclopropyl ring.

  • Imine Formation: Dissolve the ketone (1.0 mmol) and primary amine (1.2 mmol) in anhydrous 1,2-Dichloroethane (DCE, 5 mL). Add glacial acetic acid (1.0 equiv).

    • Causality: Acetic acid acts as a Brønsted acid to protonate the ketone, accelerating nucleophilic attack while remaining mild enough to avoid cyclopropyl cleavage.

  • Reduction: Stir for 2 hours at room temperature, then add NaBH(OAc)₃ (1.5 mmol) in portions.

    • Causality: Delayed addition of the reducing agent ensures complete iminium formation, preventing the premature reduction of the starting ketone to a secondary alcohol byproduct.

  • Quenching: Quench with saturated aqueous NaHCO₃.

    • Causality: Neutralizes the acetic acid and safely destroys excess hydride reagent, yielding the free-base amine product ready for organic extraction.

Sources

Comparative

A Comparative Analysis of (2-Chloropyridin-4-yl)methanamine and (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Guide for Drug Discovery Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its derivatives are integral to a wide array of FDA-approved drugs, demonstrating a remarkable versatility in targeting diverse biological pathways.[1][2][3] This guide provides a detailed comparative analysis of two such derivatives: (2-Chloropyridin-4-yl)methanamine, a compound with a well-defined biological target, and (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, a molecule of synthetic interest with potential yet uncharacterized biological activity.

This document will delve into the known biological profile of (2-Chloropyridin-4-yl)methanamine and extrapolate the potential therapeutic applications of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone based on the established bioactivities of its core chemical motifs: the 2-chloropyridine ring and the cyclopropyl ketone group. We will explore the causality behind suggested experimental designs for a head-to-head comparison and provide a robust protocol for such an investigation.

Unveiling the Chemical Entities

A fundamental aspect of understanding the potential biological activity of a compound lies in its structure. The two molecules under consideration, while sharing the 2-chloropyridine core, differ significantly in the functional group at the 4-position.

CompoundStructureChemical FormulaMolar Mass
(2-Chloropyridin-4-yl)methanamine(2-Chloropyridin-4-yl)methanamineC₆H₇ClN₂142.59 g/mol
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone(2-Chloro-pyridin-4-YL)-cyclopropyl-methanoneC₉H₈ClNO181.62 g/mol

(Data sourced from PubChem)

The presence of a primary amine in (2-Chloropyridin-4-yl)methanamine suggests potential for hydrogen bonding and salt formation, crucial for receptor interactions. Conversely, the cyclopropyl-methanone moiety in the second compound introduces a ketone group, a known hydrogen bond acceptor, and a cyclopropyl ring, which can influence metabolic stability and binding affinity due to its rigid conformation.[4]

(2-Chloropyridin-4-yl)methanamine: A Selective LOXL2 Inhibitor

(2-Chloropyridin-4-yl)methanamine has been identified as a selective inhibitor of Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in the cross-linking of collagen and elastin in the extracellular matrix.[5] Dysregulation of LOXL2 is associated with various pathological conditions, including fibrosis and cancer progression.

Experimental data has demonstrated the potent and selective inhibitory activity of (2-Chloropyridin-4-yl)methanamine hydrochloride.

AssayIC₅₀
LOXL2 Inhibition126 nM
LOXL2 in human whole blood1.45 µM

This selectivity for LOXL2 over other amine oxidases like LOX, MAO-A, and MAO-B underscores its potential as a targeted therapeutic agent. Furthermore, its ability to reverse LOXL2-induced epithelial-mesenchymal transition (EMT) in cervical cancer cells highlights its promise as an anti-tumor agent.[5]

LOXL2_Inhibition Compound (2-Chloropyridin-4-yl)methanamine LOXL2 LOXL2 Enzyme Compound->LOXL2 Inhibits ECM Extracellular Matrix (Collagen, Elastin) LOXL2->ECM Cross-linking EMT Epithelial-Mesenchymal Transition (EMT) ECM->EMT Cancer Cancer Progression & Fibrosis EMT->Cancer

Caption: Inhibition of LOXL2 by (2-Chloropyridin-4-yl)methanamine.

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone: A Molecule of Untapped Potential

In contrast to the well-defined activity of the methanamine, there is a conspicuous absence of published biological data for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. However, a systematic analysis of its structural components allows for the formulation of credible hypotheses regarding its potential therapeutic applications.

The 2-chloropyridine moiety is a common feature in a variety of bioactive compounds, including fungicides, insecticides, and pharmaceuticals such as antihistamines and antiarrhythmics.[6] Its inclusion in a molecule can significantly influence pharmacokinetic properties and target engagement.

The cyclopropyl ketone scaffold is also of considerable interest in medicinal chemistry. The unique electronic and conformational properties imparted by the strained cyclopropyl ring can lead to enhanced binding to biological targets and improved metabolic stability.[4] This functional group is present in a range of compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory activities.[4][7]

Given the established roles of these two structural motifs, it is plausible that (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone could exhibit activity in one or more of the following areas:

  • Anticancer: The antiproliferative activity of many pyridine derivatives and aryl cyclopropyl ketones suggests this is a primary area for investigation.[1][4]

  • Antimicrobial: Both pyridine and cyclopropane derivatives have been reported to possess antibacterial and antifungal properties.

  • Anti-inflammatory: The general class of cyclic ketones has shown promise in the development of anti-inflammatory agents.[4]

To ascertain the actual biological profile of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, direct experimental evaluation is imperative.

Proposed Experimental Workflow for Comparative Activity Screening

To provide a definitive comparison between these two molecules, a multi-tiered screening approach is recommended. The following workflow outlines a logical progression from broad cytotoxicity screening to more specific mechanistic assays.

Screening_Workflow start Start: Compound Synthesis & Characterization step1 Tier 1: Cytotoxicity Screening (e.g., MTT Assay against a panel of cancer cell lines) start->step1 step2 Tier 2: Target-Specific Assays (Based on Tier 1 results and structural hypotheses) step1->step2 step3 Tier 3: In-depth Mechanistic Studies (e.g., Western Blot, Kinase Assays, EMT markers) step2->step3 end End: Lead Candidate Identification step3->end

Caption: A tiered approach for comparative biological evaluation.

Detailed Protocol: Comparative Anticancer Cytotoxicity Screening (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC₅₀) of the two compounds against a panel of human cancer cell lines.

I. Materials and Reagents:

  • (2-Chloropyridin-4-yl)methanamine and (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (solubilized in DMSO)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

II. Experimental Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

III. Expected Outcomes and Interpretation:

The results of this assay will provide a quantitative measure of the cytotoxic potential of each compound against different cancer cell lines. A lower IC₅₀ value indicates higher potency. This initial screen will guide the direction of further investigations into the specific mechanisms of action.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of (2-Chloropyridin-4-yl)methanamine and (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. While the former has a well-established role as a selective LOXL2 inhibitor with clear therapeutic potential in oncology and fibrotic diseases, the latter represents a promising yet unexplored chemical entity.

The structural features of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone strongly suggest that it warrants investigation as a potential anticancer, antimicrobial, or anti-inflammatory agent. The proposed experimental workflow provides a clear and logical path for elucidating its biological activity and comparing it directly with its methanamine counterpart. The insights gained from such studies will be invaluable for the rational design of next-generation pyridine-based therapeutics.

References

  • American Chemical Society. (n.d.). Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chen, Y., et al. (2021). LOXL2 small molecule inhibitor restrains malignant transformation of cervical cancer cells by repressing LOXL2-induced epithelial-mesenchymal transition (EMT).
  • Docentes FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]

  • MDPI. (2009, November 9). methanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropyl Methyl Ketone: A Versatile Intermediate for Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-cyclopropylpyridine. Retrieved from [Link]

  • ResearchGate. (2026, January 18). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Zareef, M., et al. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969.

Sources

Validation

Side-by-side comparison of different synthesis routes for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly valuable heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. The presence of the electron-deficient...

Author: BenchChem Technical Support Team. Date: March 2026

(2-Chloro-pyridin-4-yl)-cyclopropyl-methanone (CAS: 898785-12-1) is a highly valuable heterocyclic building block frequently utilized in medicinal chemistry and drug development[1]. The presence of the electron-deficient 2-chloropyridine ring paired with a cyclopropyl ketone makes it an excellent precursor for cross-coupling reactions, nucleophilic aromatic substitutions (SNAr), and the synthesis of complex kinase inhibitors.

Because the pyridine ring is electron-deficient and contains a reactive halogen, synthesizing this ketone requires careful selection of reagents to avoid unwanted side reactions such as nucleophilic displacement of the chloride or over-addition to the carbonyl carbon. This guide objectively compares three distinct synthetic routes, providing the mechanistic causality, step-by-step protocols, and quantitative experimental data necessary for researchers to select the optimal pathway for their scale and purity requirements.

Synthetic Pathway Overview

The synthesis of aryl-cyclopropyl methanones generally relies on the nucleophilic addition of cyclopropylmagnesium bromide to a suitable pyridine-4-carbonyl electrophile. The three most robust routes utilize different starting materials: an acid (via a Weinreb amide), a nitrile, or an aldehyde.

SynthesisRoutes SM1 2-Chloroisonicotinic Acid Int1 Weinreb Amide Intermediate SM1->Int1 N,O-Dimethylhydroxylamine Coupling Target (2-Chloro-pyridin-4-yl)- cyclopropyl-methanone Int1->Target Cyclopropyl-MgBr SM2 2-Chloro-4-cyanopyridine Int2 Magnesium Imine Intermediate SM2->Int2 Cyclopropyl-MgBr Int2->Target Acidic Hydrolysis SM3 2-Chloroisonicotinaldehyde Int3 Secondary Alcohol Intermediate SM3->Int3 Cyclopropyl-MgBr Int3->Target MnO2 Oxidation

Figure 1: Three convergent synthetic pathways to (2-Chloro-pyridin-4-yl)-cyclopropyl-methanone.

Route A: The Weinreb Amide Approach (Industry Standard)

Mechanistic Rationale: The direct addition of Grignard reagents to standard esters or acyl chlorides typically results in double addition, yielding tertiary alcohols. The Weinreb amide (N-methoxy-N-methylamide) solves this through a self-validating chelation mechanism. Upon the addition of the first equivalent of cyclopropylmagnesium bromide, the magnesium ion coordinates with both the carbonyl oxygen and the methoxy oxygen[2]. This forms a stable, five-membered tetrahedral chelate that persists at low temperatures, preventing the collapse of the intermediate and strictly halting further nucleophilic attack. The ketone is only liberated upon aqueous acidic quench.

WeinrebMechanism WA Weinreb Amide Chelate Tetrahedral Mg Chelate (Stable Intermediate) WA->Chelate Nucleophilic Attack Grignard Cyclopropyl-MgBr Grignard->Chelate Ketone Target Ketone Chelate->Ketone Aqueous Acid Quench

Figure 2: Weinreb amide chelation mechanism preventing Grignard over-addition.

Step-by-Step Protocol
  • Amidation: Dissolve 2-chloroisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acid chloride.

  • Weinreb Amide Formation: Resuspend the acid chloride in DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and cool to 0 °C. Dropwise, add triethylamine (2.5 equiv). Stir for 3 hours. Wash with 1N HCl to remove unreacted amine, dry over Na2SO4, and concentrate[2].

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF (0.2 M) under nitrogen. Cool to 0 °C. Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 1.1 equiv) dropwise[2].

  • Quench & Isolation: Stir for 2 hours at 0 °C. Quench carefully with saturated aqueous NH4Cl. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Route B: Direct Nitrile Addition (High Atom Economy)

Mechanistic Rationale: Reacting 2-chloro-4-cyanopyridine directly with a Grignard reagent is highly atom-economical, bypassing the need for coupling agents. The nucleophilic carbon of the cyclopropyl group attacks the electrophilic nitrile carbon, forming a magnesium imine salt. Because this imine salt is negatively charged and sterically hindered, it is completely unreactive toward a second equivalent of Grignard reagent. The target ketone is generated during the subsequent acidic hydrolysis of the imine.

Step-by-Step Protocol
  • Grignard Addition: Dissolve 2-chloro-4-cyanopyridine (1.0 equiv) in anhydrous THF (0.3 M) in a flame-dried flask under argon. Cool the solution to 0 °C.

  • Nucleophilic Attack: Add cyclopropylmagnesium bromide (0.5 M in THF, 1.2 equiv) dropwise over 30 minutes. Maintain the temperature below 5 °C to prevent nucleophilic attack at the C2-chloride position. Stir for 2 hours at room temperature.

  • Imine Hydrolysis: Cool the mixture back to 0 °C and strictly quench with 2M HCl (aqueous). Stir vigorously at room temperature for 4 hours to ensure complete hydrolysis of the intermediate imine to the ketone.

  • Isolation: Neutralize the aqueous layer with saturated NaHCO3 until pH ~7.5. Extract with DCM (3x). Dry the combined organic layers over MgSO4, filter, and concentrate.

Route C: Aldehyde Addition & Oxidation (Mild Conditions)

Mechanistic Rationale: For substrates that are highly sensitive or prone to side reactions, the aldehyde route offers the mildest conditions. Cyclopropylmagnesium bromide attacks 2-chloroisonicotinaldehyde at -78 °C to form a secondary alcohol[3]. A subsequent oxidation step using activated Manganese Dioxide (MnO2) selectively oxidizes the pyridylic alcohol to the ketone without oxidizing the basic pyridine nitrogen (which could form an N-oxide with stronger oxidants like mCPBA or H2O2).

Step-by-Step Protocol
  • Alcohol Formation: Dissolve 2-chloroisonicotinaldehyde (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add cyclopropylmagnesium bromide (0.5 M in THF, 1.05 equiv)[3]. Stir for 1 hour at -78 °C, then allow it to warm to 0 °C. Quench with saturated NH4Cl, extract with EtOAc, and concentrate to yield cyclopropyl(2-chloropyridin-4-yl)methanol.

  • Selective Oxidation: Dissolve the crude secondary alcohol in DCM (0.1 M). Add activated MnO2 (10.0 equiv). Stir vigorously at room temperature for 12-16 hours.

  • Isolation: Monitor by TLC until the alcohol is consumed. Filter the heterogeneous mixture through a pad of Celite to remove the manganese salts. Wash the Celite cake thoroughly with DCM. Concentrate the filtrate to yield the pure ketone.

Quantitative Performance Comparison

To assist in route selection, the following table summarizes the experimental metrics for each synthetic pathway based on standard laboratory scale (10-50 mmol).

Performance MetricRoute A: Weinreb AmideRoute B: Nitrile AdditionRoute C: Aldehyde & Oxidation
Overall Yield 75 - 85%60 - 70%65 - 75%
Step Count 2 (from acid)1 (from nitrile)2 (from aldehyde)
Atom Economy Low (loss of Weinreb amine)High (direct addition)Moderate (loss of MnO2 waste)
Scalability Excellent (Kilogram scale)Good (Requires strict exotherm control)Poor (Heterogeneous filtration issues)
Primary Impurity Unreacted Weinreb amideC2-substituted byproductsOver-oxidized degradation products
Cost Efficiency Moderate (Coupling reagents required)High (Inexpensive starting materials)Low (Large excess of MnO2 needed)

Conclusion: For drug discovery and medicinal chemistry campaigns requiring high purity and reliability, Route A (Weinreb Amide) is the definitive choice. The stable chelate intermediate guarantees the absence of tertiary alcohol byproducts. However, if rapid library generation or high atom-economy is required, Route B (Nitrile Addition) provides a streamlined, single-step alternative, provided the reaction temperature is strictly controlled to prevent C2-chloride displacement.

References

  • SMALL MOLECULE INHIBITORS OF NF-KB INDUCING KINASE - EP 3976597 B1, European Patent Office,[Link]

Sources

Comparative

Orthogonal validation of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone screening hits

Introduction Initial searches for the specific compound "(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone" reveal that it is cataloged as a chemical entity, sometimes associated with metal-organic frameworks (MOFs), but doe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Initial searches for the specific compound "(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone" reveal that it is cataloged as a chemical entity, sometimes associated with metal-organic frameworks (MOFs), but does not have a widely documented, specific biological target in the public domain.[1][2] This is a common scenario in early-stage drug discovery where a high-throughput screen (HTS) identifies "hits" for a novel biological target using a diverse chemical library. The absence of a known target for this specific scaffold makes the topic of orthogonal validation even more critical. The goal is not to validate against a known mechanism, but to build a rigorous case that a screening hit is a genuine, specific interactor with the target of interest and not an artifact of the primary assay.

This guide will, therefore, provide a comprehensive framework for the orthogonal validation of screening hits, using (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone as a representative but hypothetical hit. We will proceed under the assumption that this compound was identified as an inhibitor of a hypothetical enzyme, "Enzyme-X," in a primary fluorescence-based HTS. This guide provides the strategy and detailed protocols to confirm this initial finding, eliminate false positives, and build a robust data package for advancing a hit toward a lead compound.

The Imperative of Orthogonal Validation: Combating False Positives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds.[3] However, the output is often plagued by "false positives"—compounds that appear active but are not genuine modulators of the target.[4] These can arise from various sources:

  • Assay Interference: Compounds may directly inhibit a reporter enzyme (e.g., luciferase), quench fluorescence, or possess inherent fluorescent properties.[4][5]

  • Compound Aggregation: Many organic molecules form aggregates at micromolar concentrations, which can non-specifically sequester and inhibit proteins.

  • Reactivity: Unwanted reactivity can lead to non-specific modification of the target protein or other assay components.

  • Cytotoxicity: In cell-based assays, apparent activity may be due to cell death rather than specific target modulation.[4]

Failing to eliminate these artifacts early consumes significant resources in medicinal chemistry and downstream biology.[4] Orthogonal validation, the process of re-testing hits in subsequent assays that rely on different physical principles, is the essential strategy to filter out these false positives and confirm true "on-target" activity.[6]

A Strategic Workflow for Hit Validation

A robust hit validation cascade should be designed as a funnel, progressively increasing the stringency of the tests and the biological relevance of the data. Each step provides a different line of evidence, and only compounds that pass all stages are considered validated hits worthy of further investment.

G cluster_0 Phase 1: Hit Confirmation & Triage cluster_1 Phase 2: Orthogonal Biophysical Validation cluster_2 Phase 3: Orthogonal Cellular Validation Primary_HTS Primary HTS (e.g., Fluorescence Assay) ~100,000s Compounds Dose_Response Dose-Response Confirmation (Fresh Compound) ~1,000s Hits Primary_HTS->Dose_Response Identifies 'Hits' Counter_Screens Assay Counter-Screens (e.g., Luciferase Inhibition) ~1,000s Hits Dose_Response->Counter_Screens Confirms Potency SPR Biophysical Assay 1: SPR (Measures Direct Binding & Kinetics) Counter_Screens->SPR Filters Artifacts ~100s Hits TSA Biophysical Assay 2: TSA / DSF (Measures Thermal Stabilization) SPR->TSA Confirms Direct Interaction CETSA Target Engagement: CETSA (Confirms Binding in Intact Cells) TSA->CETSA Provides Orthogonal Binding Data Downstream Functional Assay: Downstream Biomarker (Me.g., Western Blot for p-Substrate) CETSA->Downstream Confirms Cellular Activity Validated_Hit Validated Hit ~1-10 Compounds Downstream->Validated_Hit Links Target to Function

Caption: Hit validation workflow from primary screen to validated lead.

Part 1: Biophysical Validation - Does the Compound Directly Bind the Target?

The first crucial orthogonal step is to confirm that the hit compound physically interacts with the purified target protein, independent of the primary assay's detection technology. Biophysical methods provide direct evidence of binding and can offer rich data on affinity, kinetics, and thermodynamics.[]

Comparison of Key Biophysical Methods
MethodPrincipleKey OutputThroughputProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the compound flows over the immobilized target protein.Affinity (K D), Kinetics (k on, k off)Medium-HighReal-time, label-free, provides kinetic data.[]Requires protein immobilization, can be prone to artifacts.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and target protein in solution.Affinity (K D), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Low"Gold standard" for thermodynamics, solution-based, no immobilization.[8]Requires large amounts of pure protein and compound.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA) Monitors the thermal unfolding of a protein using a fluorescent dye. Ligand binding typically stabilizes the protein, increasing its melting temperature (T m).Thermal Shift (ΔT m)HighHigh throughput, low protein consumption, easy to implement.[8][9]Indirect measure of binding, prone to false positives/negatives.[8]
Protocol 1: Surface Plasmon Resonance (SPR) for Hit Validation

This protocol provides a general workflow for confirming the binding of a small molecule like (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone to our hypothetical target, Enzyme-X.

Objective: To determine the binding affinity (K D) and kinetics of the hit compound to purified Enzyme-X.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Purified Enzyme-X (>95% purity)

  • (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone, solubilized in 100% DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+, pH 7.4)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject purified Enzyme-X (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically ~5000-10000 RU for small molecule analysis).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • Compound Titration:

    • Prepare a dilution series of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone in running buffer. A typical starting range is 100 µM down to low nM, with a final DMSO concentration ≤1%.

    • Inject each compound concentration over both the target and reference flow cells for a set association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Subtract the average of the blank injections from the compound injections.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d/k a).

Expected Outcome: A genuine hit will show concentration-dependent binding to the target protein, yielding a measurable K D value. This provides strong, direct evidence of a physical interaction.

Part 2: Cellular Validation - Does the Compound Work in a Biological Context?

Confirming direct binding to a purified protein is a critical step, but it doesn't guarantee the compound will be active in the complex environment of a cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and engage its target amidst a sea of other proteins. Cellular assays are therefore essential to bridge the gap between biochemistry and biology.[10]

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in intact cells or cell lysates.[11][12] The principle is that when a compound binds to its target protein, it generally stabilizes the protein structure, making it more resistant to heat-induced denaturation.[13] This change in thermal stability can be quantified.

G cluster_0 CETSA Isothermal Dose-Response Workflow A 1. Treat intact cells with different compound concentrations B 2. Heat all samples at a single, optimized temperature (e.g., 52°C) A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify remaining soluble Enzyme-X (e.g., by Western Blot) C->D E Generate Dose-Response Curve (EC50 for Target Engagement) D->E

Caption: Workflow for an isothermal dose-response CETSA experiment.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA

Objective: To quantify the engagement of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone with Enzyme-X in intact cells.

Materials:

  • Cell line expressing endogenous Enzyme-X

  • Compound stock solution in DMSO

  • PBS and complete cell culture medium

  • PCR machine or thermal cycler for heating

  • Lysis buffer (e.g., PBS with protease inhibitors and freeze-thaw cycles)

  • Antibody specific to Enzyme-X for Western blotting

Methodology:

  • Compound Treatment:

    • Plate cells and grow to ~80-90% confluency.

    • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot cell suspensions into PCR tubes.

    • Heat all samples at a pre-determined melt temperature for Enzyme-X (e.g., T m where ~50% of the protein aggregates in vehicle-treated cells) for 3 minutes. Leave one set of vehicle- and compound-treated samples at room temperature as a no-heat control.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3x using liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C).

  • Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble Enzyme-X in each sample by Western Blot using a specific antibody.

    • Quantify band intensities and plot the percentage of soluble Enzyme-X relative to the no-heat control against the compound concentration.

  • Data Analysis:

    • Fit the data to a dose-response curve to determine the EC50, the concentration at which 50% of the target protein is stabilized.

Expected Outcome: A compound that engages its target in cells will show a concentration-dependent increase in the amount of soluble protein after the heat challenge. This provides definitive evidence of target engagement in a physiologically relevant environment.[10][11]

Synthesizing the Evidence: The Hit Validation Scorecard

After completing the orthogonal validation cascade, the data should be compiled into a scorecard to facilitate a clear, evidence-based decision on which compounds to advance.

Compound IDPrimary HTS (IC50)SPR (K D)CETSA (EC50)Downstream Biomarker (IC50)Validation Status
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone 500 nM750 nM1.2 µM1.5 µMHigh Confidence Hit
Control Compound A 1.2 µM> 100 µM> 100 µM> 100 µMFalse Positive (Assay Interference)
Control Compound B 800 nM950 nM> 100 µM> 100 µMFalse Positive (Poor Permeability)

This scorecard approach clearly distinguishes between a high-quality hit, where data from independent assays are correlated, and false positives that fail in subsequent validation steps. A compound like our hypothetical hit, showing consistent activity across biochemical, biophysical, and cellular assays, becomes a highly credible candidate for a resource-intensive lead optimization program.

References

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Karolinska Institutet. CETSA. [Link]

  • Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • ChemCopilot. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Jones, A. M., et al. (2019). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Tatum, N. J., & Jones, A. M. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]

  • Sygnature Discovery. The Importance of Counter Screens in HTS. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening. [Link]

  • Dragiev, P., et al. (2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]

  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

  • BioAscent. Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. [Link]

  • PubMed. (2024). Creating a more strategic small molecule biophysical hit characterization workflow. [Link]

  • Erlanson, D. A. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. SLAS Discovery. [Link]

  • Sun, Y., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Scientific Reports. [Link]

  • Scientific Reports. (2020). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. [Link]

Sources

Validation

Comparing the pharmacokinetic profiles of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone derivatives

In the landscape of contemporary drug discovery, the optimization of a compound's pharmacokinetic (PK) profile is as critical as the refinement of its pharmacodynamic potency. This guide provides a comprehensive comparis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the optimization of a compound's pharmacokinetic (PK) profile is as critical as the refinement of its pharmacodynamic potency. This guide provides a comprehensive comparison of the pharmacokinetic properties of a series of novel pyridine derivatives designed as selective Tyrosine Kinase 2 (TYK2) inhibitors. By analyzing the experimental data from a focused lead optimization campaign, we will dissect the structure-pharmacokinetic relationships (SPKR) that govern the absorption, distribution, metabolism, and excretion (ADME) of these promising therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of advancing new chemical entities from bench to bedside.

Introduction: The Rationale for Pharmacokinetic Profiling in TYK2 Inhibitor Development

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a key mediator in the signaling pathways of several cytokines implicated in autoimmune and inflammatory diseases.[1][2] The development of selective TYK2 inhibitors, therefore, represents a promising therapeutic strategy.[1][2] The journey from a potent in vitro inhibitor to a clinically effective drug is, however, fraught with challenges, a primary one being the attainment of a favorable pharmacokinetic profile. A compound must be able to reach its target in sufficient concentrations and for an adequate duration to exert its therapeutic effect.

This guide focuses on a series of pyridine derivatives that have been synthesized and evaluated for their potential as selective TYK2 inhibitors. The core structure, which shares features with the nominal topic of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone derivatives, provides a versatile scaffold for chemical modification. We will explore how subtle changes to this scaffold impact key pharmacokinetic parameters, offering valuable insights for the rational design of future drug candidates.

Comparative Analysis of In Vivo Pharmacokinetic Profiles in Rats

A head-to-head comparison of the in vivo pharmacokinetic profiles of key pyridine derivatives was conducted in Sprague-Dawley rats. The data, summarized in Table 1, reveals the profound impact of structural modifications on the disposition of these compounds in a biological system. The parent compound for this optimization effort, a clinical candidate from Bristol-Myers Squibb (BMS-986165), serves as a benchmark for comparison.[3]

Table 1: In Vivo Pharmacokinetic Parameters of Pyridine-Based TYK2 Inhibitors in Rats [3]

CompoundDose (mg/kg)T1/2 (h)CL (mL/min/kg)Cmax (ng/mL)AUC (ng/mL·h)F (%)
BMS-986165 1 (iv), 3 (po)3.511.21025298658
Compound 12 1 (iv), 3 (po)4.58.52589589678
Compound 15 1 (iv), 3 (po)5.25.662581489692

T1/2: Half-life; CL: Clearance; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability; iv: intravenous; po: peroral.

Key Structure-Pharmacokinetic Relationship Insights

The data presented in Table 1 clearly demonstrates a significant improvement in the pharmacokinetic profiles of compounds 12 and 15 when compared to the benchmark, BMS-986165.[3]

  • Enhanced Bioavailability: A striking observation is the progressive increase in oral bioavailability (F%) from 58% for BMS-986165 to 78% for compound 12, and an excellent 92% for compound 15.[3] This suggests that the structural modifications undertaken in this series effectively enhanced absorption and/or reduced first-pass metabolism.

  • Reduced Clearance: The systemic clearance (CL) is a measure of the body's efficiency in eliminating a drug. A lower clearance rate generally leads to a longer half-life and greater drug exposure. The clearance was significantly reduced from 11.2 mL/min/kg for the benchmark to 8.5 mL/min/kg for compound 12 and a very low 5.6 mL/min/kg for compound 15.[3] This reduction in clearance is a key contributor to the improved overall pharmacokinetic profile.

  • Increased Exposure: The area under the curve (AUC), which represents the total drug exposure over time, showed a remarkable increase. Compound 15 exhibited an AUC approximately five times greater than that of the benchmark compound, highlighting a substantially enhanced in vivo persistence.[3] The maximum plasma concentration (Cmax) also saw a significant, dose-normalized increase, indicating more rapid and/or more complete absorption.[3]

  • Prolonged Half-Life: The terminal half-life (T1/2) of the compounds was also extended, from 3.5 hours for BMS-986165 to 5.2 hours for compound 15.[3] This prolongation is a direct consequence of the reduced clearance and can be advantageous for less frequent dosing regimens in a clinical setting.

These improvements in the pharmacokinetic properties of compounds 12 and 15, particularly the enhanced oral bioavailability and reduced clearance, underscore the success of the lead optimization strategy.[3] The modifications made to the pyridine scaffold have evidently resulted in molecules with superior drug-like properties.

Experimental Methodologies: A Foundation of Trustworthiness

The reliability of any pharmacokinetic comparison rests on the rigor of the experimental methods employed. Below are detailed protocols for the in vivo pharmacokinetic studies and the bioanalytical quantification of the compounds, based on established and validated procedures in the field.

In Vivo Pharmacokinetic Study in Rats

The following protocol outlines a standard procedure for determining the pharmacokinetic profile of a test compound in rats, a common preclinical model.

Objective: To determine the key pharmacokinetic parameters (T1/2, CL, Cmax, AUC, and F%) of test compounds after intravenous and oral administration in rats.

Materials:

  • Test compounds (e.g., Compound 12, Compound 15)

  • Vehicle for dosing (e.g., a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Freezer (-80 °C) for plasma storage

Protocol:

  • Animal Acclimation: House the rats in a controlled environment (22 ± 2 °C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least 3 days prior to the study, with ad libitum access to food and water.

  • Dosing:

    • Intravenous (IV) Administration: Administer the test compound as a single bolus injection into the tail vein at a dose of 1 mg/kg.

    • Oral (PO) Administration: Administer the test compound by oral gavage at a dose of 3 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein at the following time points post-dosing: 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

    • Place the collected blood into K2EDTA-containing tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.

    • Transfer the supernatant (plasma) to clean tubes and store at -80 °C until analysis.

  • Data Analysis:

    • Analyze the plasma samples for drug concentration using a validated LC-MS/MS method (see section 3.2).

    • Use pharmacokinetic software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data using non-compartmental analysis.

Diagram of the In Vivo Pharmacokinetic Workflow:

G cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimation Animal Acclimation formulation Compound Formulation animal_acclimation->formulation iv_dose Intravenous Dosing (1 mg/kg) formulation->iv_dose po_dose Oral Dosing (3 mg/kg) formulation->po_dose blood_collection Serial Blood Collection iv_dose->blood_collection po_dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Plasma Storage (-80°C) plasma_separation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (WinNonlin) lcms_analysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study in rats.

Bioanalytical Method for Quantification in Plasma

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the test compounds in plasma.

Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of pyridine derivatives in rat plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile with internal standard (e.g., a structurally similar compound)

  • LC-MS/MS system (e.g., Agilent 1290 Infinity II LC system coupled with an Agilent 6470 Triple Quadrupole MS)

  • C18 analytical column (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples on ice.

    • To 50 µL of each plasma sample, add 200 µL of acetonitrile containing the internal standard.

    • Vortex the mixture for 5 minutes to precipitate the plasma proteins.

    • Centrifuge the samples at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Chromatographic Separation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Use a gradient elution to separate the analyte from endogenous plasma components.

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and product ions of the analyte and internal standard.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and stability according to the FDA guidelines for bioanalytical method validation.[4]

Diagram of the Bioanalytical Workflow:

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quantification Quantification plasma_thaw Thaw Plasma Samples protein_precipitation Protein Precipitation (Acetonitrile + IS) plasma_thaw->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer injection Injection into LC-MS/MS supernatant_transfer->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing detection->data_processing concentration_determination Concentration Determination data_processing->concentration_determination

Caption: Workflow for the bioanalytical quantification of pyridine derivatives in plasma.

Conclusion and Future Directions

The comparative analysis of the pharmacokinetic profiles of this series of pyridine-based TYK2 inhibitors clearly illustrates the power of iterative medicinal chemistry in drug discovery. The optimized compounds, particularly compound 15, exhibit an outstanding pharmacokinetic profile in rats, characterized by high oral bioavailability, low clearance, and a prolonged half-life.[3] These properties are highly desirable for a clinical candidate and provide a strong foundation for further preclinical development.

The detailed experimental protocols provided herein offer a framework for conducting similar pharmacokinetic evaluations, ensuring the generation of robust and reliable data. Future studies should aim to further elucidate the metabolic pathways of these compounds and assess their pharmacokinetic profiles in higher species to support their progression towards clinical trials. The insights gained from this comparative guide will undoubtedly aid in the design of the next generation of selective TYK2 inhibitors with optimized drug-like properties.

References

  • Cheng, C., Zhou, M., Zhang, P., Qian, W., Chen, L., & Chen, G. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), & Center for Veterinary Medicine (CVM). (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Burke, J. R., et al. (2019). The discovery of BMS-986165, a potent, selective, and orally bioavailable TYK2 inhibitor. ACS Medicinal Chemistry Letters, 10(5), 713-719.
  • Leit, S., et al. (2021). Targeting selective tyrosine kinase 2 (TYK2) inhibitors for the treatment of autoimmune diseases.
  • Papp, K. A., et al. (2018). BMS-986165, a selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), in patients with moderate-to-severe plaque psoriasis: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet, 392(10156), 1413-1423.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. As a chlorinated pyridine derivative, this compound requires meticulous handling and di...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone. As a chlorinated pyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance.

Core Principle: Hazard Assessment and Waste Classification

(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone must be managed as hazardous waste . This classification is dictated by its chemical structure, specifically the presence of a chlorinated pyridine ring. Chlorinated organic compounds are recognized for their potential toxicity and persistence in the environment.[1][2] Therefore, under no circumstances should this chemical or its residues be disposed of via standard laboratory drains or in regular municipal trash.[3][4]

The primary hazards associated with this class of compounds include potential harm to aquatic life and risks to human health upon exposure.[5][6] All materials that have come into contact with (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone—including contaminated labware (e.g., pipette tips, filter paper), reaction byproducts, unused product, and even "empty" containers—must be treated as hazardous waste.[3][5]

Step-by-Step Disposal Protocol: From Benchtop to Final Disposition

This protocol is designed to provide a clear, self-validating system for waste management, ensuring safety and compliance at every stage.

Step 1: Waste Segregation—The Foundation of Safety

The first and most critical step is the strict segregation of waste. This practice prevents dangerous cross-reactions and simplifies the final disposal process.

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][7]

  • Causality: (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone is a halogenated compound. Mixing it with non-halogenated waste streams complicates disposal procedures and can interfere with recycling or treatment options for other solvent wastes.[3] It must also be kept separate from incompatible materials such as strong oxidizing agents and strong acids to prevent dangerous reactions.[8]

Step 2: Proper Containerization and Labeling

The integrity of your waste containment is paramount to preventing leaks and ensuring clear communication of the hazard.

  • Action:

    • Select a chemically resistant, leak-proof waste container. Borosilicate glass or high-density polyethylene (HDPE) are often suitable choices.

    • Ensure the container has a secure, tightly-fitting lid to prevent the release of vapors.[7]

    • Affix a "Hazardous Waste" label to the container before adding the first drop of waste.

    • Clearly write the full chemical name, "(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone," on the label.[1]

    • Record the date when waste accumulation begins.[7]

  • Causality: Proper containerization prevents environmental contamination and accidental exposure.[4] Clear, accurate labeling is a regulatory requirement and ensures that everyone in the laboratory, including safety personnel, understands the container's contents and associated risks.

Step 3: Safe Accumulation and Storage

Waste should be stored safely in a designated satellite accumulation area within the laboratory.

  • Action:

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[3]

    • Store the container in a cool, dry, and well-ventilated area, such as a designated cabinet for chemical waste.[4][9]

    • Ensure the storage area is away from heat sources, open flames, or sparks.[8][10]

    • Utilize secondary containment (such as a larger, chemically-resistant tray) to capture any potential leaks.[1]

  • Causality: Secure storage minimizes the risk of spills and prevents the buildup of potentially harmful vapors in the laboratory environment.[11] Secondary containment provides a crucial failsafe against container failure.

Step 4: Final Disposal—The Role of Certified Professionals

The final disposition of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone must be handled by a licensed hazardous waste management company.

  • Action:

    • Do not overfill the waste container. A safe maximum is 90% of the container's capacity to allow for vapor expansion.[3]

    • Once the container is full or is no longer needed, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department or designated safety officer.[1]

    • Ensure all paperwork is completed accurately, providing the full chemical name and any other required information.

  • Causality: The recommended and most effective disposal method for chlorinated organic compounds is high-temperature incineration at a specialized, licensed facility.[2] This process ensures the complete destruction of the hazardous molecule. Certified waste management contractors are equipped to transport and dispose of the material in accordance with all local, state, and federal regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key operational parameters for waste handling.

ParameterGuidelineRationale
Maximum Container Fill Level 90% of capacityTo allow for thermal expansion of contents and prevent spills.
Waste Segregation Halogenated Organic Waste OnlyPrevents dangerous reactions and streamlines the final disposal process.[1][3]
Storage Location Cool, dry, well-ventilated areaMinimizes vapor pressure and reduces fire risk.[9]
Final Disposal Method Incineration via licensed contractorEnsures complete destruction of the hazardous compound in compliance with regulations.[2][3]

Emergency Protocol: Spill Management

In the event of an accidental spill, a swift and systematic response is crucial to mitigate risks.

  • Step 1: Evacuate and Alert: Immediately clear the area of all personnel. Alert colleagues and your laboratory supervisor or safety officer.[8]

  • Step 2: Ventilate: If it is safe to do so, increase ventilation in the area, for instance, by ensuring the chemical fume hood is operating at maximum capacity.[3][8]

  • Step 3: Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or dry earth to dike and absorb the spill.[3][8] For solid spills, carefully sweep or scoop the material to avoid generating dust.[5]

  • Step 4: Collect Waste: Carefully place all contaminated absorbent material and any other contaminated items into a new, properly labeled hazardous waste container.[3][8]

  • Step 5: Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

G cluster_0 cluster_1 start Waste Generation (2-Chloro-pyridin-4-YL) -cyclopropyl-methanone segregate Step 1: Segregate Waste Isolate as 'Halogenated Organic Waste' start->segregate containerize Step 2: Containerize & Label Use leak-proof, compatible container. Label 'Hazardous Waste' with full chemical name. segregate->containerize store Step 3: Accumulate & Store Safely Cool, dry, ventilated area. Secondary containment. containerize->store request Step 4: Arrange Disposal Contact EH&S for pickup. Container is <=90% full. store->request end_node Final Disposition Incineration by licensed hazardous waste contractor request->end_node spill Emergency Event: Spill Occurs evacuate Evacuate & Alert spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect Collect & Containerize as Hazardous Waste contain->collect decontaminate Decontaminate Area collect->decontaminate decontaminate->store Place in waste stream

Caption: Logical workflow for the proper disposal of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

References

  • Proper Disposal of 3,5-Dichloropyridine: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of Cyclopropyl 2-(4-Fluorophenyl)ethyl Ketone: A Procedural Guide. Benchchem.
  • SAFETY DATA SHEET - Cyclopropyl methyl ketone. Fisher Scientific. (2012).
  • 4-Chlorophenyl cyclopropyl ketone - SAFETY DATA SHEET. Apollo Scientific.
  • Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide. Benchchem.
  • 2-CHLOROPYRIDINE HAZARD SUMMARY. New Jersey Department of Health.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Cyclopropyl phenyl ketone. Fisher Scientific.
  • 2-Chloro Pyridine MATERIAL SAFETY DATA SHEET. CDH Fine Chemicals India.
  • Pyridine Standard Operating Procedure. Washington State University.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024).

Sources

Handling

Personal protective equipment for handling (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone

Handling halogenated pyridinyl ketones requires more than a cursory glance at a standard operating procedure; it demands a mechanistic understanding of the molecule's reactivity and physical properties. As an active phar...

Author: BenchChem Technical Support Team. Date: March 2026

Handling halogenated pyridinyl ketones requires more than a cursory glance at a standard operating procedure; it demands a mechanistic understanding of the molecule's reactivity and physical properties. As an active pharmaceutical ingredient (API) intermediate, (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone (CAS: 898785-12-1) presents specific operational challenges.

This guide provides drug development professionals and bench scientists with a self-validating system for the safe handling, reaction setup, and disposal of this compound, ensuring compliance with the highest laboratory safety standards.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the "why" behind the hazards. The safety measures for (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone are dictated by its molecular architecture.

The ketone carbonyl group is highly electron-withdrawing, which further depletes electron density from the already electron-deficient pyridine ring. Consequently, the chlorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) . If this compound contacts unprotected skin or eyes, biological nucleophiles (such as sulfhydryl groups in the cysteine residues of skin proteins and mucous membranes) can react with this electrophilic center, leading to covalent modification and severe irritation. Furthermore, the cyclopropyl group increases the molecule's overall lipophilicity (LogP), allowing it to efficiently partition into the lipid bilayer of the stratum corneum, accelerating dermal penetration.

Quantitative Data & Hazard Summary
Property / GHS HazardValue / DescriptionMechanistic Implication for Handling
CAS Number 898785-12-1Unique identifier for safety and inventory tracking.
Molecular Formula C9H8ClNOHalogenated organic; dictates specific high-temperature incineration disposal.
Molecular Weight 181.62 g/mol Low molecular weight solid; easily aerosolized into fine, inhalable crystalline dust.
H302 Harmful if swallowedSystemic toxicity risk via gastrointestinal absorption; mandates strict hand-washing.
H315 / H319 Skin / Serious Eye IrritationElectrophilic chloropyridine reacts rapidly with biological nucleophiles.
H335 May cause respiratory irritationInhalation of dust directly irritates the mucous membranes of the respiratory tract.

Data supported by.

Section 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's SNAr reactivity and lipophilicity. In accordance with the for hazard assessment, the following PPE matrix must be strictly adhered to:

  • Hand Protection (Solid Handling): Use standard Nitrile gloves (minimum 4-6 mil thickness) . Nitrile provides an excellent physical barrier against dry particulates and prevents the lipophilic cyclopropyl group from facilitating dermal absorption.

  • Hand Protection (Solution Handling): If the compound is dissolved in a carrier solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), nitrile gloves will degrade rapidly (often exhibiting a breakthrough time of less than 10 minutes). In these scenarios, you must upgrade to Butyl rubber or Fluoroelastomer (Viton) gloves , or employ a double-gloving technique, as outlined in the .

  • Eye/Face Protection: ANSI Z87.1 compliant safety goggles are mandatory. Safety glasses with side shields are insufficient because they do not protect against aerosolized dust settling into the eyes, which would trigger immediate H319-level irritation.

  • Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Section 3: Operational Workflow & Handling Protocols

To prevent the aerosolization of the API intermediate (mitigating the H335 inhalation hazard), all handling must occur within a controlled engineering environment.

Step-by-Step Methodology for Weighing and Transfer
  • Engineering Control Verification: Before initiating work, verify that the fume hood face velocity is operating within the standard safe range of 80 to 120 feet per minute (fpm) .

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Static charge can cause fine halogenated powders to repel and aerosolize.

  • Transfer: Use a grounded stainless-steel spatula. Transfer the (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone slowly. Do not drop the powder from a height.

  • Dissolution (If applicable): Add your reaction solvent (e.g., DCM) directly to the weighing boat or transfer vessel inside the hood to trap the powder in the liquid phase before moving it to the reaction manifold.

  • Decontamination: Wipe down the spatula, balance, and hood surface with a lint-free wipe dampened with isopropanol. Never dry-sweep a spill of this compound, as it will immediately create an inhalation hazard.

Workflow N1 1. Hazard Assessment Review SDS (CAS 898785-12-1) N2 2. PPE Donning Nitrile Gloves, ANSI Goggles, Lab Coat N1->N2 N3 3. Engineering Controls Conduct work in Certified Fume Hood N2->N3 N4 4. Material Handling Weighing & Transfer (Dust Minimization) N3->N4 N5 5. Reaction / Dissolution Use appropriate solvent (e.g., DMF, DCM) N4->N5 N7 7. Decontamination Wet-wipe surfaces, Doff PPE N4->N7 Spill Protocol N6 6. Waste Disposal Route to Halogenated Organic Waste N5->N6 N5->N7

Workflow for handling and disposing of (2-Chloro-pyridin-4-YL)-cyclopropyl-methanone.

Section 4: Emergency Response & Disposal Plan

The presence of the chlorine atom on the pyridine ring dictates strict environmental and disposal protocols.

Spill Response Protocol

If a spill occurs outside the fume hood:

  • Evacuate personnel from the immediate vicinity to prevent tracking the powder.

  • Don an N95 or P100 particulate respirator if the spill is large and aerosolization has occurred.

  • Wet-Wipe Method: Dampen absorbent pads with a compatible solvent (e.g., ethanol or water with surfactant) and gently place them over the powder.

  • Wipe inward from the edges of the spill to the center. Place all contaminated wipes into a sealed, labeled hazardous waste bag.

Logistical Disposal Plan

According to the guidelines set forth in, this chemical must be strictly segregated into the Halogenated Organic Waste stream.

  • Causality: Halogenated compounds cannot be mixed with standard organic waste. If incinerated at standard temperatures, the chlorine atoms can facilitate the formation of highly toxic dioxins and furans. Halogenated waste is routed to specialized high-temperature commercial incinerators equipped with scrubbers to neutralize hydrochloric acid (HCl) gas byproducts.

  • Ensure the waste carboy is clearly labeled with "Halogenated Pyridinyl Ketones" and keep the container tightly capped when not actively adding waste.

References

  • Title: 29 CFR 1910.132 - Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / National Center for Biotechnology Information URL: [Link]

  • Title: Personal Protective Equipment (PPE) Guidelines (NIST S 7101.21) Source: National Institute of Standards and Technology (NIST) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone
Reactant of Route 2
Reactant of Route 2
(2-Chloro-pyridin-4-YL)-cyclopropyl-methanone
© Copyright 2026 BenchChem. All Rights Reserved.